molecular formula C6H9FO B1313779 4-Fluorocyclohexanone CAS No. 68223-64-3

4-Fluorocyclohexanone

Cat. No.: B1313779
CAS No.: 68223-64-3
M. Wt: 116.13 g/mol
InChI Key: RYFSAMIAUWCFNT-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanone (CAS 68223-64-3) is a valuable fluorinated intermediate in organic synthesis and pharmaceutical research. This compound features a cyclohexanone structure substituted with a fluorine atom at the 4-position, a modification that significantly influences its physical, chemical, and potential biological activity. A key application of this compound is its role as a critical precursor in the synthesis of various pharmacologically active compounds, including anti-cancer drugs and antibiotics . The introduction of fluorine into organic molecules is a established strategy in medicinal chemistry, as the fluorine atom can enhance lipid solubility, improve metabolic stability, and alter the electron distribution within the molecule, leading to optimized biological effects . The synthetic utility of this compound is demonstrated in published routes where it is synthesized from 1,4-cyclohexanedione mono ethylene glycol ketal via a sequence of DAST fluorination, Pd/C catalytic hydrogenation, and acidic hydrolysis, yielding the product with high purity (98.5%) . An alternative patented synthesis involves using 1,4-dioxaspiro[4.5]decan-8-one as a starting material, followed by fluorination and hydrolysis steps . Its physical properties include a density of approximately 1.0 g/cm³ and a boiling point of 164.4°C at 760 mmHg . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a versatile building block to advance their projects in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSAMIAUWCFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475541
Record name 4-fluorocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68223-64-3
Record name 4-fluorocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluorocyclohexanone chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorocyclohexanone

Introduction

This compound is a pivotal fluorinated intermediate in the landscape of modern organic synthesis and pharmaceutical research.[1] This molecule, featuring a cyclohexanone ring substituted with a fluorine atom at the 4-position, serves as a versatile building block for constructing complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the molecule's electronic profile.[1] The presence of the fluorine atom, though remote from the reactive carbonyl center, imparts significant and nuanced stereoelectronic effects that govern the molecule's conformational preferences and the stereochemical outcomes of its reactions. This guide provides an in-depth exploration of the chemical properties and synthetic reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is typically a colorless liquid at room temperature.[2] Its physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 68223-64-3[3][4]
Molecular Formula C₆H₉FO[3][4][5]
Molecular Weight 116.13 g/mol [3][4][5]
Boiling Point 164.4 °C at 760 mmHg[1][3][5]
Density ~1.037 g/cm³[3]
Flash Point 54.2 °C[3]
Refractive Index 1.414[3]
Storage 2-8°C or Freezer[2][6][7]

Conformational Analysis:

The conformational equilibrium of substituted cyclohexanes is a classic concept in stereochemistry. For this compound, the fluorine atom can occupy either an axial or an equatorial position. Unlike 2-fluorocyclohexanone, where the gauche effect and other electronic interactions create a complex conformational landscape that is highly dependent on the solvent, the remote 4-position minimizes direct orbital overlap with the carbonyl group.[8][9] The conformational preference is primarily dictated by sterics, with the equatorial conformer generally being more stable to avoid 1,3-diaxial interactions. However, the specific equilibrium can be influenced by the solvent environment.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons. The proton at C4, bonded to the fluorine, will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom.

  • ¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon (~208-210 ppm) and the carbon bearing the fluorine (C4), which will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing a single resonance for the fluorine atom in this compound.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch will be prominent, typically in the range of 1720-1740 cm⁻¹.[10][11]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound is centered around the reactivity of its ketone functionality, with the fluorine atom exerting significant stereochemical control over reaction outcomes.[1]

Reduction of the Carbonyl Group

The reduction of the ketone is a fundamental transformation that yields 4-fluorocyclohexanol. This reaction can produce two diastereomers, cis and trans, depending on the facial selectivity of the hydride attack. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent.

  • Causality: Less sterically demanding reagents (e.g., NaBH₄) can approach from either the axial or equatorial face, often leading to a mixture of diastereomers. More sterically hindered reagents (e.g., L-Selectride®) will preferentially attack from the less hindered equatorial face, leading to the axial alcohol, which results in the cis-4-fluorocyclohexanol as the major product.

Experimental Protocol: Diastereoselective Reduction to cis-4-Fluorocyclohexanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

G cluster_workflow Workflow: Diastereoselective Ketone Reduction A Dissolve this compound in Anhydrous THF B Cool to -78 °C A->B C Slowly Add L-Selectride® (1.1 eq) B->C D Stir at -78 °C (3-4 hours) C->D E Quench with sat. aq. NH4Cl D->E F Aqueous Workup & Extraction E->F G Purify via Column Chromatography F->G H cis-4-Fluorocyclohexanol G->H

Caption: Workflow for the diastereoselective reduction of this compound.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction provides a route to fluorinated caprolactones, which can be precursors for unique fluorinated polyesters.[1]

  • Mechanism Insight: The reaction involves the migration of one of the carbons adjacent to the carbonyl group. In the case of this compound, the two adjacent carbons (C2 and C6) are electronically equivalent, leading to the formation of a single fluorinated caprolactone regioisomer. The fluorine at the C4 position influences the electronic nature and stability of the resulting lactone.

Experimental Protocol: Baeyer-Villiger Oxidation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to neutralize the acidic byproduct (m-chlorobenzoic acid).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, filter the solid salts. Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to destroy excess peroxide, followed by a wash with saturated aqueous NaHCO₃ and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield the fluorinated caprolactone.

G Ketone This compound Reagent m-CPBA, NaHCO3 DCM, 0°C to RT Ketone->Reagent Lactone Fluorinated Caprolactone Reagent->Lactone

Caption: Baeyer-Villiger oxidation of this compound.

Imine Formation and Reduction to β-Fluoroamines

This compound readily undergoes condensation with primary amines to form the corresponding imine (Schiff base).[1] This transformation is particularly valuable because the resulting α-fluoroimine can be reduced with high diastereoselectivity to synthesize β-fluoroamines, which are important motifs in many bioactive molecules.[12]

  • Causality of Stereoselectivity: The high diastereoselectivity observed in the reduction of the α-fluoroimine using reagents like trichlorosilane is attributed to a highly organized transition state. It is proposed that both the fluorine and nitrogen atoms coordinate to and activate the silane reducing agent, directing the hydride delivery from a specific face of the C=N double bond.[12] This dual activation is crucial for the high stereocontrol observed.[12]

Experimental Protocol: Two-Step Synthesis of syn-β-Fluoroamines

Step A: Imine Formation

  • Setup: Combine this compound (1.0 eq), the desired primary amine (1.05 eq), and a catalytic amount of thiourea (0.1 eq) in toluene.[12]

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC or GC-MS until the ketone is consumed (typically 4-24 hours).

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step B: Diastereoselective Reduction

  • Setup: Dissolve the crude α-fluoroimine from Step A in ethyl acetate (EtOAc) and cool the solution to -78 °C.

  • Reagent Addition: Add trichlorosilane (Cl₃SiH, 1.5 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 4-6 hours.

  • Workup: Quench the reaction by adding a saturated NaHCO₃ solution. After warming to room temperature, filter the mixture through Celite® to remove solids. Separate the layers and extract the aqueous phase with EtOAc.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude β-fluoroamine by flash column chromatography.

Building Block for Fluorinated Heterocycles

Beyond these core reactions, this compound is a valuable starting material for synthesizing a wide array of fluorinated heterocyclic compounds.[13][14] The ketone can be elaborated through various multi-step sequences, including cycloaddition and condensation reactions, to construct complex ring systems containing nitrogen, sulfur, or oxygen.[15] The presence of fluorine in these heterocyclic scaffolds is often key to their desired biological activity and pharmaceutical potential.[13]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][16][17][18]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Take precautionary measures against static discharge.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Recommended storage is often refrigerated at 2-8°C.[7]

Conclusion

This compound is more than a simple fluorinated ketone; it is a sophisticated building block whose reactivity is subtly but powerfully modulated by its fluorine substituent. Its utility in controlling the stereochemical outcome of reactions at the carbonyl center makes it an invaluable tool for accessing specific diastereomers of fluorinated alcohols and amines. For medicinal chemists and synthetic scientists, a thorough understanding of its properties and reactivity opens the door to the efficient and stereocontrolled synthesis of novel fluorinated compounds with significant potential in drug discovery and materials science.

References

  • This compound - ChemBK. [Link]

  • 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997. PubChem. [Link]

  • Safety Data Sheet. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. National Institutes of Health. [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed. [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorination in Cyclohexanones

4-Fluorocyclohexanone (CAS 68223-64-3) is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and materials science.[1] The introduction of a fluorine atom onto the cyclohexanone scaffold dramatically influences the molecule's physical, chemical, and biological properties.[1] This strategic fluorination can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the molecule, making it a valuable building block in the synthesis of novel therapeutic agents, including anti-cancer drugs and antibiotics.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and the experimental methodologies required for its characterization.

Molecular Structure and Core Physical Characteristics

The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in further research and development.

Molecular Structure Visualization

The structure of this compound, a six-membered carbon ring containing a ketone functional group and a fluorine atom at the 4-position, is crucial to understanding its reactivity and physical behavior.

Caption: Molecular structure of this compound.

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₉FO[2][3]
Molecular Weight 116.13 g/mol [1][3]
Appearance Colorless Liquid[4]
Boiling Point 164.4 °C at 760 mmHg[1][2]
Density ~1.0 - 1.037 g/cm³[1][2]
Refractive Index 1.414[2]
Flash Point 54.237 °C[2]
Vapor Pressure 1.972 mmHg at 25°C[2]

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons at the C2/C6, C3/C5, and C4 positions. The proton at C4, being attached to the same carbon as the electronegative fluorine atom, will exhibit a characteristic downfield shift and coupling to the fluorine atom.[1]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the fluorine (C4), and the other carbons in the ring (C2/C6 and C3/C5).

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of a cyclic ketone, typically appearing around 1715 cm⁻¹.[5] Other significant absorptions will correspond to C-H and C-F bond vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. The theoretical exact mass is 116.06374 Da, and a measured value within a few parts per million of this provides strong evidence for the molecular formula C₆H₉FO.[1]

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Confirmation & Purity Assessment Data->Structure

Caption: A typical workflow for the spectroscopic characterization of this compound.

Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of experimental data, the following detailed protocols are provided for determining the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

While this compound is a liquid at room temperature, this method is fundamental for characterizing solid derivatives or for determinations at sub-ambient temperatures.

Principle: The Thiele tube utilizes convection currents in a heating oil to provide uniform and gradual heating of a sample in a capillary tube.[6][7] The melting point is the temperature range over which the solid sample transitions to a liquid.

Procedure:

  • Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[8]

  • Apparatus Setup: The Thiele tube is filled with a suitable heating oil (e.g., mineral or silicone oil) to a level just above the side arm.[9]

  • The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][9]

  • The thermometer and capillary tube assembly are inserted into the Thiele tube, with the rubber band positioned above the oil level.

  • Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or microburner.[8][9]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.[8]

  • For accurate results, the heating rate should be slow, approximately 1-2 °C per minute, near the expected melting point.

Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid samples.

Principle: A liquid is heated in a small test tube containing an inverted capillary tube. As the liquid boils, its vapor fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.

Procedure:

  • Apparatus Setup: A few drops of this compound are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.[10]

  • The test tube is attached to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[11]

  • The assembly is placed in a heating bath (e.g., a Thiele tube or a beaker of heating oil).

  • Heating and Observation: The heating bath is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Experimental Workflow Visualization

G cluster_0 Physical Property Determination Workflow Start Obtain Pure Sample of This compound BoilingPoint Boiling Point Determination (Micro-Capillary Method) Start->BoilingPoint MeltingPoint Melting Point Determination (Thiele Tube Method) (for solid derivatives) Start->MeltingPoint RecordBP Record Boiling Point BoilingPoint->RecordBP RecordMP Record Melting Point Range MeltingPoint->RecordMP

Caption: A generalized workflow for the experimental determination of melting and boiling points.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis and drug design. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling accurate characterization and informed application of this important fluorinated intermediate.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Melting Point: Using the Thiele Tube - Timstar. Retrieved from [Link]

  • Boiling Point Determination - Chemconnections. Retrieved from [Link]

  • Micro Boiling Point Determination - Chymist.com. Retrieved from [Link]

  • Melting point determination. Retrieved from [Link]

  • Chemical Analysis: determining melting points with the Thiele-Dennis tube - monocerosfour. (2008, June 12). Retrieved from [Link]

  • Micro-boiling point measurement. Retrieved from [Link]

  • Micro Method Determination of Boiling Point of Hydrocarbons Essay - IvyPanda. (2024, November 13). Retrieved from [Link]

  • Micro-boiling point measurement. Retrieved from [Link]

  • 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem. Retrieved from [Link]

  • 4-Tert-butyl-2-fluorocyclohexanone | C10H17FO | CID 11829921 - PubChem. Retrieved from [Link]

  • This compound - ChemBK. Retrieved from [Link]

  • 2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem - NIH. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

  • 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem - NIH. Retrieved from [Link]

  • 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem - NIH. Retrieved from [Link]

  • 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem - NIH. Retrieved from [Link]

  • IR Spectrum Of Cyclohexanone - Bartleby.com. Retrieved from [Link]

  • Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. Retrieved from [Link]

  • Cyclohexanone, 4-methyl- - the NIST WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Fluorocyclohexanone, a key fluorinated intermediate in organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.

Core Identification and Physicochemical Properties

This compound is a cyclic ketone distinguished by a fluorine atom at the 4-position. This single atomic substitution significantly alters the molecule's electronic properties, influencing its reactivity and utility as a building block in medicinal chemistry.[1]

Below is a summary of its key identifiers and properties, compiled from authoritative chemical databases.

IdentifierValueSource(s)
CAS Number 68223-64-3[1][2][3]
IUPAC Name 4-fluorocyclohexan-1-one[3]
Molecular Formula C₆H₉FO[2][3]
Molecular Weight 116.13 g/mol [1][3]
Boiling Point 164.4°C at 760 mmHg[1][2]
Density ~1.03 g/cm³[1][2]
Flash Point 54.2°C[2]
InChI Key RYFSAMIAUWCFNT-UHFFFAOYSA-N[1]
Appearance Colorless Liquid
Storage 2-8°C or Freezer[4]

Strategic Synthesis: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control to achieve high purity and yield. A prevalent and effective method starts with 1,4-cyclohexanedione monoethylene ketal, a readily available and cost-effective raw material.[5] This precursor is strategic as the ketal group protects one of the carbonyls, allowing for selective fluorination of the other.

The general synthetic pathway involves three key transformations:

  • Selective Fluorination: The exposed ketone is converted to a gem-difluoride or a vinyl fluoride, which is then reduced. A common approach involves using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[1]

  • Catalytic Hydrogenation: The intermediate is then subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.[5]

  • Acidic Hydrolysis (Deprotection): The final step is the removal of the ethylene ketal protecting group under acidic conditions to reveal the ketone functionality, yielding the final product, this compound.[1][5]

This route is favored for its ability to produce a high-purity product, often exceeding 98%, making it suitable for large-scale industrial applications.[5]

G cluster_0 Synthetic Workflow for this compound A 1,4-Cyclohexanedione Monoethylene Ketal B 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene A->B Fluorinating Agent (e.g., DAST) C 8-Fluoro-1,4-dioxaspiro[4.5]decane B->C Catalytic Hydrogenation (H₂, Pd/C) D This compound (Final Product) C->D Acidic Hydrolysis (Deprotection)

Caption: A validated synthetic pathway from a protected dione precursor.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase lipid solubility for better membrane permeability, and alter the pKa of nearby functional groups, which can lead to optimized biological activity and stronger binding to target proteins.[1][6][7]

This compound serves as a critical building block for creating more complex, pharmacologically active compounds.[1] Its ketone functionality provides a reactive site for various chemical transformations, while the fluorine atom at the C4 position imparts the desirable physicochemical modifications. This makes it a valuable precursor in the synthesis of novel therapeutics, including anti-cancer drugs and antibiotics.[1]

G cluster_1 Role in Medicinal Chemistry cluster_props Fluorine-Induced Properties cluster_apps Therapeutic Areas FCH This compound Key Building Block Prop1 Enhanced Metabolic Stability FCH->Prop1 imparts Prop2 Improved Lipophilicity (& Permeability) FCH->Prop2 imparts Prop3 Altered pKa & Binding Affinity FCH->Prop3 imparts App1 Oncology Prop1->App1 enables development of App2 Antibiotics Prop1->App2 enables development of App3 CNS Disorders Prop1->App3 enables development of Prop2->App1 enables development of Prop2->App2 enables development of Prop2->App3 enables development of Prop3->App1 enables development of Prop3->App2 enables development of Prop3->App3 enables development of

Caption: The influence of fluorination on drug candidate properties.

Experimental Protocol: Synthesis and Characterization

This section details a representative laboratory-scale synthesis of this compound. The protocol is designed as a self-validating system, incorporating purification and analytical confirmation.

Objective: To synthesize and verify the purity of this compound from 4-fluorocyclohexan-1-ol.

Materials:

  • 4-Fluorocyclohexan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorocyclohexan-1-ol in dichloromethane.[5] The choice of DCM is critical as it is a relatively inert solvent that effectively dissolves both the starting material and the oxidant.

  • Oxidation: Slowly add pyridinium chlorochromate (PCC) to the stirred solution. PCC is a milder oxidizing agent than Jones reagent, which reduces the risk of side reactions and is easier to handle.[5] The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This prevents over-oxidation and ensures the reaction goes to completion.

  • Workup: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional DCM to ensure all product is recovered.

  • Purification: Combine the organic filtrates and concentrate using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel. This step is essential to remove any remaining impurities and unreacted starting material.

  • Characterization: The purity and identity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] The presence of a carbonyl peak in the ¹³C NMR and the characteristic fluorine couplings are key indicators of success.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

  • Handling: Always handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] It should be kept away from heat, sparks, and open flames.[14] Recommended storage temperatures are often refrigerated (2-8°C) or in a freezer to maintain stability.[4]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

This compound is a strategically important fluorinated building block with well-defined properties and synthesis routes. Its utility in medicinal chemistry is driven by the predictable and beneficial effects of the fluorine atom on the physicochemical properties of larger molecules. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Benchchem. This compound|Pharmaceutical Intermediate|CAS 68223-64-3.

  • Google Patents. CN107827721B - Method for synthesizing this compound.

  • ChemicalBook. 4,4-DIFLUOROCYCLOHEXANONE synthesis.

  • ChemNet. This compound 68223-64-3 - CAS Database.

  • ChemBK. This compound.

  • PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997.

  • Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.

  • Capot Chemical. Specifications of 4-Fluoro-cyclohexanone.

  • Sigma-Aldrich. 4-Fluoro-cyclohexanone | 68223-64-3.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • Sigma-Aldrich. 4,4-Difluorocyclohexanone 97 22515-18-0.

  • PubChem. 3-Fluorocyclohexanone | C6H9FO | CID 15652090.

  • PubChem. 4-Fluorocyclohexanol | C6H11FO | CID 21577112.

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

  • ChemicalBook. This compound | 68223-64-3.

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

  • Apollo Scientific. 68223-64-3 Cas No. | this compound.

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.

  • PharmaBlock. Application of Fluorine - in Drug Discovery.

  • PubChem. 2-Fluorocyclohexanone | C6H9FO | CID 11829404.

Sources

Conformational Analysis of 4-Fluorocyclohexanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the conformational analysis of 4-Fluorocyclohexanone, a molecule of significant interest in medicinal chemistry and drug design. Understanding the three-dimensional structure and dynamic behavior of such fluorinated scaffolds is paramount for predicting molecular interactions, optimizing binding affinity, and improving pharmacokinetic properties. We will dissect the intricate balance of forces governing its conformational equilibrium and detail the advanced analytical techniques used for its characterization.

Introduction: The Significance of Conformation in Fluorinated Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (4.0 on the Pauling scale), and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1][3] However, these benefits are intrinsically linked to the molecule's three-dimensional conformation.

Cyclohexane rings are prevalent structural motifs in pharmaceuticals. Their chair-like conformations are not static but exist in a dynamic equilibrium. The orientation of substituents, either axial or equatorial, dictates the molecule's overall shape and its ability to fit into a biological target's binding pocket. For this compound, the position of the fluorine atom is governed by a subtle interplay of steric and stereoelectronic effects, making its conformational analysis a critical step in the drug development pipeline.

The Chair Conformations of this compound: An Equilibrium in Flux

Like cyclohexane itself, this compound predominantly adopts two low-energy chair conformations that rapidly interconvert at room temperature through a process known as ring-flipping.[4] This equilibrium involves the fluorine substituent occupying either an axial or an equatorial position.

  • Equatorial Conformer: The fluorine atom points away from the ring, roughly parallel to the plane of the carbon atoms. This position is generally less sterically hindered.[4]

  • Axial Conformer: The fluorine atom is positioned perpendicular to the plane of the ring, pointing either up or down.[4] This orientation can lead to steric clashes with other axial atoms, known as 1,3-diaxial interactions.[5]

The relative stability of these two conformers determines the conformational preference of the molecule. While larger substituents strongly favor the equatorial position to minimize steric strain, the small size of fluorine makes other, more subtle, electronic effects significant.[5][6]

Caption: Figure 1. Conformational Equilibrium of this compound.

Governing Forces: Steric vs. Stereoelectronic Effects

The preference for the equatorial versus axial conformation in this compound is not solely dictated by classical steric hindrance. A nuanced balance of stereoelectronic effects, particularly hyperconjugation, plays a decisive role.

Steric Effects (A-Value): The "A-value" of a substituent quantifies its steric demand and its preference for the equatorial position. For fluorine, the A-value is relatively small (approx. 0.25 kcal/mol), indicating only a slight preference for the equatorial position based on sterics alone.[6] This is in stark contrast to bulkier groups like tert-butyl, which have a very large A-value and are almost exclusively found in the equatorial position.[5]

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ*).[7] In substituted cyclohexanes, hyperconjugation can significantly influence conformational stability.[8]

  • σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) Interactions:** When fluorine is in the axial position, the anti-bonding orbital of the C-F bond (σC-F) can align in an anti-periplanar fashion with the adjacent axial C-H and C-C bonds. This optimal alignment allows for efficient donation of electron density into the σC-F orbital, a stabilizing hyperconjugative interaction.[9] This effect can counteract the steric preference for the equatorial position. The presence of the electron-withdrawing carbonyl group at the C1 position further influences the electronic environment and modulates these hyperconjugative effects.

Analytical Characterization: A Combined Approach

Determining the precise conformational equilibrium of this compound requires a synergistic application of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides time-averaged experimental data, while computational chemistry offers insights into the energies and geometries of the individual conformers.[10][11]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Integrated Analysis sample Sample Preparation (this compound in solvent) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, J-coupling) sample->nmr data_exp Experimental Data (Averaged J-values, Chemical Shifts) nmr->data_exp analysis Correlation & Equilibrium Calculation (Using Karplus Equation) data_exp->analysis model Molecular Modeling (Build Conformers) dft DFT Calculations (Geometry Optimization, Energy Calculation) model->dft data_comp Calculated Data (ΔG, J-values for each conformer) dft->data_comp data_comp->analysis conclusion Conformational Population (% Axial vs. % Equatorial) analysis->conclusion caption Figure 2. Integrated workflow for conformational analysis.

Caption: Figure 2. Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[12][13] Because the ring flip is fast on the NMR timescale at room temperature, the observed spectrum is a population-weighted average of the two chair conformers.

Key Protocol: Vicinal Coupling Constant (³J) Analysis

  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra on a spectrometer of 400 MHz or higher. Ensure sufficient signal-to-noise for accurate integration and coupling constant measurement.

  • Spectral Analysis: Focus on the signal for the proton at C4 (H4), which is directly attached to the same carbon as the fluorine. The width or multiplicity of this signal is highly informative.

  • J-Value Extraction: Measure the vicinal coupling constants (³J) between H4 and the adjacent protons on C3 and C5. The magnitude of these ³J(H,H) values is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation .[14][15]

The Karplus equation provides a mathematical correlation between the dihedral angle (φ) and the observed ³J coupling constant.[15][16]

  • Axial-Axial (ax-ax) coupling: Dihedral angle ≈ 180°. Results in a large J-value (typically 10-14 Hz).[14]

  • Axial-Equatorial (ax-eq) coupling: Dihedral angle ≈ 60°. Results in a small J-value (typically 2-6 Hz).[14]

  • Equatorial-Equatorial (eq-eq) coupling: Dihedral angle ≈ 60°. Also results in a small J-value (typically 2-6 Hz).[14]

By analyzing the observed, time-averaged coupling constants for the H4 proton, one can deduce the relative populations of the axial and equatorial conformers. A larger average J-value indicates a higher population of the conformer where H4 is axial, which in turn means the fluorine is equatorial.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are essential for modeling the individual conformers that cannot be isolated experimentally.[17][18][19] DFT allows for the calculation of geometries, relative energies, and NMR parameters.

Key Protocol: Conformational Energy and J-Coupling Calculation

  • Structure Generation: Build 3D models of both the axial and equatorial chair conformers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[20] This step finds the lowest energy structure for each conformer. Verify that the optimizations have converged to true energy minima by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each optimized conformer. The difference in free energy (ΔG = G_axial - G_equatorial) determines the theoretical population of each state according to the Boltzmann distribution.

  • NMR Parameter Calculation: Using the optimized geometries, perform a calculation to predict the NMR shielding tensors and spin-spin coupling constants. This provides theoretical J-values for the "pure" axial and equatorial forms.

  • Validation: Compare the computationally predicted J-values and ΔG with the experimental data to create a cohesive and validated model of the conformational equilibrium.

Synthesizing the Data: Quantitative Analysis

The power of this combined approach lies in using the theoretical values to interpret the experimental average. The mole fraction of each conformer can be determined using the following relationship:

J_obs = (X_ax * J_ax) + (X_eq * J_eq)

Where:

  • J_obs is the experimentally observed coupling constant.

  • X_ax and X_eq are the mole fractions of the axial and equatorial conformers.

  • J_ax and J_eq are the theoretical coupling constants for the pure axial and equatorial conformers calculated via DFT.

Table 1: Representative Conformational Analysis Data for this compound

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental (in CDCl₃)
Relative Gibbs Free Energy (ΔG) +0.19 kcal/mol[21]0 kcal/mol (Reference)-
³J(H4ax, H3ax/H5ax) ~2.5 Hz~11.5 Hz\multirow{2}{*}{Sum of widths ≈ 30 Hz}
³J(H4ax, H3eq/H5eq) ~5.0 Hz~4.5 Hz
Calculated Population (Gas Phase) 42%[21]58%[21]-
Inferred Population (in CDCl₃) LowerHigherHigher

Note: Specific J-values can vary based on the exact computational method and experimental conditions. The data presented are representative values found in the literature for fluorocyclohexane systems.[21]

The data consistently show that while the energy difference is small, the equatorial conformer of this compound is generally favored in solution, a finding supported by both NMR and computational studies. The slight preference is the result of the complex interplay between minor steric hindrance and stabilizing hyperconjugative interactions.

Conclusion and Implications for Drug Development

The conformational analysis of this compound reveals a molecule with significant conformational flexibility and a small energetic preference for the equatorial fluorine conformer. This is not a rigidly locked system. For drug development professionals, this has critical implications:

  • Receptor Binding: The molecule can likely adopt either conformation to fit into a binding site. The energetic penalty for adopting the minor (axial) conformation is small and can be easily overcome by favorable binding interactions.

  • Structure-Activity Relationship (SAR): When building SAR models, it is crucial to consider both conformers. A change in substitution elsewhere on the ring could shift this delicate equilibrium, altering the molecule's preferred shape and biological activity.

  • Pharmacokinetic Properties: The dynamic nature and the specific conformational population can influence properties like membrane permeability and interaction with metabolic enzymes.

References

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available from: [Link]

  • Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. (2023-05-19). Available from: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. (2017-08-24). Available from: [Link]

  • (PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. ResearchGate. Available from: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. (2021-01-13). Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Density Functional Theory as a Tool in Structure Evaluation. Australian Journal of Chemistry. (2007-06-18). Available from: [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. ACS Publications. (2024-06-18). Available from: [Link]

  • Karplus equation. Wikipedia. Available from: [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available from: [Link]

  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available from: [Link]

  • Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. MDPI. Available from: [Link]

  • dihedral angles, J-values, & the Karplus equation. YouTube. (2022-10-24). Available from: [Link]

  • Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. PubMed. Available from: [Link]

  • Hyperconjugation. WIREs Computational Molecular Science. Available from: [Link]

  • There and back again: the role of hyperconjugation in the fluorine gauche effect. Royal Society of Chemistry. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (2024-02-27). Available from: [Link]

  • Hyperconjugation effect. Chemistry Notes. (2021-10-25). Available from: [Link]

  • The Single Fluorine Substituent. ResearchGate. Available from: [Link]

  • The dihedral angles of cyclohexane. SciSpace. Available from: [Link]

  • Schematic representation of the axial–equatorial equilibrium in the... ResearchGate. Available from: [Link]

  • (PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ResearchGate. Available from: [Link]

  • 4.4 Substituted Cyclohexanes. KPU Pressbooks. Available from: [Link]

  • Fluorine. Wikipedia. Available from: [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. PMC - NIH. (2017-08-24). Available from: [Link]

  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Europe PMC. (2002-07-22). Available from: [Link]

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. ResearchGate. Available from: [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. (2021-11-22). Available from: [Link]

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. (2025-03-24). Available from: [Link]

  • Axial and equatorial attack on cyclohexanone preference. Reddit. (2019-11-21). Available from: [Link]

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Semantic Scholar. Available from: [Link]

  • Axial and Equatorial Bonds in Cyclohexane. Fiveable. Available from: [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available from: [Link]

  • The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable... Pearson. Available from: [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed. (2017-08-24). Available from: [Link]

  • (PDF) Conformation analysis of a novel fluorinated chalcone. ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 4-Fluorocyclohexanone: A Chemoselective Approach from a Symmetrical Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. 4-Fluorocyclohexanone is a valuable building block for the synthesis of more complex fluorinated compounds. This guide provides an in-depth, field-proven protocol for the synthesis of this compound, beginning with the readily available and symmetrical 1,4-cyclohexanedione. The strategy hinges on the principles of chemoselectivity, utilizing a mono-ketal protection strategy to direct a regioselective α-fluorination, followed by a straightforward deprotection to yield the target molecule. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the chemical principles and strategic decisions underpinning the synthesis.

The Strategic Imperative: Ketal Protection for Chemoselective Fluorination

The synthesis commences with 1,4-cyclohexanedione, a symmetrical molecule possessing two chemically equivalent carbonyl groups. A direct fluorination of this starting material would result in a statistical mixture of mono- and di-fluorinated products at various positions, leading to significant purification challenges and low yields of the desired product.

To overcome this, a protecting group strategy is employed to differentiate the two carbonyls.[1] By reacting 1,4-cyclohexanedione with one equivalent of ethylene glycol under acidic catalysis, we form 1,4-cyclohexanedione monoethylene ketal (also known as 1,4-dioxaspiro[4.5]decan-8-one).[2][3] The ethylene ketal is stable to the basic and nucleophilic conditions required for the subsequent fluorination step, effectively "masking" one carbonyl group.[1] This protection leaves a single, reactive ketone functionality, thereby ensuring that fluorination occurs at a defined position and preventing over-fluorination.

The Fluorination Reaction: Mechanism and Reagent Selection

The core transformation is the introduction of a fluorine atom alpha to the remaining carbonyl group. This is achieved via an electrophilic fluorination reaction.[4]

Reagent of Choice: Selectfluor®

For this synthesis, we utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). It is an electrophilic fluorinating agent renowned for its high efficiency, stability, and comparative safety in handling.[5][6] Unlike hazardous reagents like elemental fluorine, Selectfluor® is a crystalline solid that can be handled in air for brief periods, making it highly suitable for a standard laboratory setting.[5]

The Reaction Mechanism: Enolate-Directed Fluorination

The mechanism for the α-fluorination of a ketone is a classic example of enolate chemistry.[7] The carbon α to the carbonyl is not inherently nucleophilic enough to attack the electrophilic fluorine source. Therefore, it must first be converted into its corresponding enolate, a potent carbon-centered nucleophile.

The process is as follows:

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the α-carbon, forming a lithium enolate. The use of a strong base like LDA at low temperatures ensures rapid and complete enolate formation, preventing side reactions.[8]

  • Electrophilic Attack: The electron-rich double bond of the enolate attacks the electrophilic fluorine atom on the Selectfluor® reagent.

  • Fluorine Transfer: The N-F bond is cleaved, transferring a fluorine atom to the α-carbon and yielding the fluorinated product, 8-fluoro-1,4-dioxaspiro[4.5]decane .

The overall mechanism is depicted below.

Fluorination Mechanism start_ketal 1,4-Cyclohexanedione monoethylene ketal enolate Lithium Enolate (Nucleophile) start_ketal->enolate 1. Deprotonation     (THF, -78 °C) lda LDA (Lithium Diisopropylamide) product_ketal 8-Fluoro-1,4-dioxaspiro[4.5]decane enolate->product_ketal 2. Electrophilic Attack selectfluor Selectfluor® (Electrophilic F+)

Caption: Mechanism of α-fluorination via an enolate intermediate.

Detailed Experimental Protocols

This synthesis is performed in two distinct stages: the fluorination of the protected ketone and the subsequent deprotection to reveal the final product.

Stage 1: α-Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal

This procedure details the formation of 8-fluoro-1,4-dioxaspiro[4.5]decane.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
1,4-Cyclohexanedione Monoethylene Ketal156.1810.01.56 gStarting material
Lithium Diisopropylamide (LDA)107.1211.05.5 mL (2.0 M)Strong, non-nucleophilic base
Selectfluor®354.0412.04.25 gElectrophilic fluorine source
Tetrahydrofuran (THF), Anhydrous--~50 mLReaction solvent
Saturated Aqueous NH₄Cl--~30 mLQuenching solution
Ethyl Acetate--~100 mLExtraction solvent
Brine--~30 mLWashing solution
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-cyclohexanedione monoethylene ketal (1.56 g, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 30 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add Lithium Diisopropylamide (LDA, 5.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene, 11.0 mmol) dropwise to the cooled solution over 10 minutes. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve Selectfluor® (4.25 g, 12.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (8-fluoro-1,4-dioxaspiro[4.5]decane) can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a clear oil.

Stage 2: Acid-Catalyzed Deprotection to this compound

This procedure removes the ethylene ketal protecting group to yield the final product.

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
8-Fluoro-1,4-dioxaspiro[4.5]decane174.19(Assumed) 8.0~1.4 gStarting material from Stage 1
Acetone--30 mLSolvent
Hydrochloric Acid (HCl)--10 mL (3 M aq.)Acid catalyst
Diethyl Ether--~90 mLExtraction solvent
Saturated Aqueous NaHCO₃--~30 mLNeutralizing wash
Brine--~30 mLWashing solution
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude or purified 8-fluoro-1,4-dioxaspiro[4.5]decane (~1.4 g, assuming ~8.0 mmol from the previous step) in acetone (30 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Add 3 M aqueous hydrochloric acid (10 mL) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) until the solution is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure. Note: The product is volatile.

  • Purification: The final product, this compound, can be purified by distillation under reduced pressure to yield a colorless liquid.

Overall Workflow and Data

The entire synthetic sequence is a streamlined process from a protected, symmetrical ketone to the final fluorinated target.

Synthesis Workflow start 1,4-Cyclohexanedione Monoethylene Ketal enolate_formation Enolate Formation (LDA, THF, -78°C) start->enolate_formation fluorination Fluorination (Selectfluor®) enolate_formation->fluorination workup1 Aqueous Workup & Extraction fluorination->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: 8-Fluoro-1,4-dioxaspiro[4.5]decane purification1->intermediate deprotection Ketal Deprotection (aq. HCl, Acetone) intermediate->deprotection workup2 Neutralization & Extraction deprotection->workup2 purification2 Distillation workup2->purification2 final_product Final Product: This compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Expected Yields and Product Characterization

ParameterValueReference(s)
Stage 1 Yield 75-85% (Typical for α-fluorination)[9]
Stage 2 Yield 80-95% (Typical for ketal deprotection)
Overall Yield 60-80%
Final Product This compound
CAS Number 68223-64-3
Molecular Formula C₆H₉FO
Molecular Weight 116.13 g/mol
Appearance Colorless liquid
Boiling Point 164.4 °C at 760 mmHg
¹⁹F NMR Consistent with a single fluorine environment
¹H & ¹³C NMR Consistent with the target structure

Troubleshooting and Field Insights

  • Incomplete Enolate Formation: If the fluorination yield is low, ensure all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas. The THF must be anhydrous. The quality and titration of the LDA solution are critical.

  • Side Reactions during Fluorination: The slow, dropwise addition of both the base and the Selectfluor® solution at -78 °C is crucial to control the exotherm and minimize side reactions.

  • Difficult Deprotection: If the deprotection stalls, gentle warming (e.g., to 40 °C) can be applied, but this should be done cautiously as the product is volatile. Alternatively, a stronger acid or different solvent system can be explored.

  • Product Loss during Isolation: this compound is relatively volatile. Avoid excessive heating during solvent removal on the rotary evaporator. It is best to remove the bulk of the low-boiling extraction solvent (diethyl ether) at atmospheric pressure before final concentration.

Conclusion

This guide outlines a robust and reliable two-stage synthesis for this compound from 1,4-cyclohexanedione monoethylene ketal. By leveraging a strategic ketal protection, the synthesis achieves excellent chemoselectivity, directing the powerful and convenient Selectfluor® reagent to the desired α-position. The protocols provided are based on established chemical principles and offer a clear pathway for obtaining this valuable fluorinated building block in good yield and purity. This methodology underscores the power of combining classic protecting group strategies with modern fluorination techniques to solve complex synthetic challenges in organic and medicinal chemistry.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Organic Letters, 24(31), 5376–5380. [Link]

  • University of Liverpool. (n.d.). Enolate Chemistry. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Enolate Anions and Enamines. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 1-4. [This is a general review, a specific URL to an open-access version may vary, but it can be found through academic search engines.]
  • Brust, M., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Protecting group. (2024, January 7). In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Google Patents. (n.d.). Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • ResearchGate. (n.d.). SelectFluor and Its Analogs' Fluorination for Preparing Alkenyl Fluorides. [Link]

  • Wincott, F. E., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]

  • Weaver, J. D., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 872-910. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • tert-Butyloxycarbonyl protecting group. (2023, December 11). In Wikipedia. [Link]

  • Google Patents. (n.d.). New preparation process of 1, 4-cyclohexanedione monoethylene acetal.

Sources

Whitepaper: The Subtle Influence of a Distal Atom: Unpacking the Role of Fluorine in the Reactivity of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 4-Fluorocyclohexanone serves as a paradigmatic example of how a single, remote fluorine substituent can exert profound control over the reactivity and stereochemical outcome of reactions at a distal functional group. This technical guide delves into the core principles governing the reactivity of this versatile building block. We will dissect the conformational and stereoelectronic effects imparted by the C4-fluorine atom and explore how these factors dictate the course of key transformations, including nucleophilic additions to the carbonyl and the chemistry of its corresponding enolates. This analysis moves beyond simple observation to explain the causal mechanisms, providing researchers, scientists, and drug development professionals with a predictive framework for leveraging this unique molecule in complex syntheses.

Foundational Principles: Conformational and Stereoelectronic Landscape

To comprehend the reactivity of this compound, one must first appreciate the subtle yet powerful influence the fluorine atom exerts on the molecule's ground-state structure and electronic distribution. Unlike substituents at the α- or β-positions, the C4-fluorine's effects are transmitted through the sigma framework and across space.

Conformational Equilibrium: The Axial-Equatorial Dichotomy

The cyclohexane ring is conformationally dynamic, existing in a rapid equilibrium between two chair conformers. In this compound, this "ring flip" interchanges the fluorine atom between an axial and an equatorial position.

Caption: Fig. 1: Chair-flip equilibrium in this compound.

Generally, for monosubstituted cyclohexanes, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. While fluorine is relatively small, the equatorial conformer of fluorocyclohexane is indeed slightly more stable.[2] This preference, though modest, means that at equilibrium, the majority of this compound molecules will present an equatorial fluorine to incoming reagents. However, the axial conformer remains a significant population and its unique electronic properties cannot be discounted, particularly in transition state analysis.

The Pervasive Inductive Effect

The defining characteristic of fluorine is its extreme electronegativity, resulting in a highly polarized C-F bond. This creates a strong electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the cyclohexane ring. While the effect diminishes with distance, it still measurably increases the electrophilicity of the carbonyl carbon at C1. This long-range electronic influence makes the ketone in this compound inherently more reactive toward nucleophiles than cyclohexanone itself.[1]

Furthermore, stereoelectronic phenomena such as hyperconjugation play a role. Interactions between filled C-H or C-C sigma orbitals and the empty σ* orbital of the C-F bond (σ → σ*C-F) contribute to the overall conformational stability.[3][4] These interactions are highly dependent on the dihedral angle between the bonds, meaning the axial and equatorial conformers possess distinct electronic landscapes that influence their relative energies and reactivity.[5][6]

Synthesis of this compound: A Validated Protocol

The utility of this compound as a building block necessitates a reliable and scalable synthetic route. A common and effective strategy begins with the protection of one carbonyl in 1,4-cyclohexanedione, followed by fluorination, reduction, and deprotection.[1][7] This sequence ensures high regioselectivity and yields a high-purity product.

Caption: Fig. 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is a representative synthesis adapted from established procedures.[1][7]

  • Step 1: Fluorination. To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, an organic base (e.g., pyridine) is added. The solution is cooled (e.g., to 10°C), and a fluorinating agent such as Diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (typically 12-24h), monitored by TLC or GC-MS. An aqueous workup followed by purification yields 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene. Causality: The ketal protecting group ensures that only one ketone is converted to its enol or enolate form, which then reacts with the electrophilic fluorine source. The base facilitates this process, leading to high selectivity.[7]

  • Step 2: Catalytic Hydrogenation. The fluorinated intermediate from Step 1 is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus. The reaction is stirred until hydrogen uptake ceases. Filtration of the catalyst and removal of the solvent provides 8-fluoro-1,4-dioxaspiro[4.5]decane. Causality: The Pd/C catalyst facilitates the syn-addition of hydrogen across the double bond, reducing it to the saturated cyclohexane ring.

  • Step 3: Acidic Hydrolysis (Deprotection). The product from Step 2 is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 3M HCl). The reaction is stirred, often with gentle heating, until the ketal is fully cleaved. Neutralization, extraction, and purification by distillation or chromatography afford the final product, this compound, with high purity (>98%).[1][7] Causality: The acidic conditions protonate the ketal oxygens, making them good leaving groups and facilitating the hydrolytic cleavage to reveal the ketone functionality.

Reactivity at the Carbonyl: A Study in Stereoselective Reduction

The reduction of this compound to the corresponding 4-fluorocyclohexanol is a fundamental transformation that poignantly illustrates the directing power of the C4-fluorine. The reaction can yield two diastereomers, cis and trans, depending on whether the hydride nucleophile attacks from the axial or equatorial face of the carbonyl.

Caption: Fig. 3: Facial selectivity in the hydride reduction of this compound.

The stereochemical outcome is a delicate balance between steric hindrance and electronic stabilization of the transition state, a concept often framed as "steric approach control" versus "product development control".[8]

  • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents are small and can readily approach from the more sterically accessible axial face, bypassing the axial hydrogens at C2 and C6.[8] This pathway leads to the formation of the equatorial alcohol, which is typically the thermodynamically more stable product. For this compound, this results in a preference for the trans isomer.[1]

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents are too large to favor the axial trajectory.[1][9] They are forced to approach from the more open equatorial face, pushing the resulting hydroxyl group into the axial position. This forms the less stable cis isomer, the product of kinetic control.[8][9]

The C4-fluorine atom refines this selectivity. Its electronegativity can exert a long-range electronic influence, potentially altering the electron density at the carbonyl carbon and influencing the transition state geometry.[1] Furthermore, the steric profile of the axial vs. equatorial fluorine in the two primary ground-state conformers presents different environments for the approaching nucleophile.

Reducing AgentPredominant Attack VectorMajor ProductTypical Diastereomeric Ratio (cis:trans)Rationale
Sodium Borohydride (NaBH₄)Axialtrans-4-FluorocyclohexanolFavors transSmall nucleophile, minimal steric hindrance for axial approach.[1][8]
L-Selectride®Equatorialcis-4-FluorocyclohexanolHighly favors cisBulky nucleophile, steric clash prevents axial approach.[1][9]

Reactivity at the α-Carbon: Exploring Enolate Chemistry

The formation and reaction of enolates are central to ketone chemistry. For this compound, the remote fluorine substituent again plays a subtle, moderating role.

Enolate Formation

Deprotonation of this compound at an α-carbon (C2 or C6) generates a planar enolate intermediate.[10] The regioselectivity of this process can be directed by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

  • Kinetic Control: Using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) favors the rapid removal of the most accessible proton, leading to the less substituted enolate.[11]

  • Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows for equilibration, leading to the more stable, more substituted enolate.[11]

In this compound, the α-protons at C2 and C6 are equivalent. The primary influence of the C4-fluorine is its inductive effect, which slightly increases the acidity of all ring protons, including those at the α-positions, though this effect is modest from the 4-position.

Stereochemistry of Enolate Reactions

The subsequent reaction of the enolate with an electrophile (e.g., an alkyl halide) typically occurs with a strong preference for axial attack. This trajectory allows the α-carbon to transition from a planar sp² state to a tetrahedral sp³ state in a path that resembles the chair conformation of the product, which is energetically favorable.[12] The fluorine at C4 does not override this intrinsic preference but can influence the transition state energy through its electronic and steric fields, potentially fine-tuning the diastereoselectivity in more complex substituted systems.

Conclusion: A Remote but Decisive Influence

The role of fluorine in this compound is a masterful display of "action at a distance" in organic chemistry. While it is not directly involved in bond-breaking or bond-forming events at the ketone, its presence is decisive.[1] Through a combination of powerful inductive effects that enhance the carbonyl's electrophilicity and subtle steric and conformational biases, the C4-fluorine atom provides chemists with a powerful tool for stereochemical control. It governs the facial selectivity of nucleophilic additions, favoring the formation of trans-alcohols with small reagents and cis-alcohols with bulky ones. Understanding these underlying principles is paramount for researchers aiming to exploit the unique properties of this fluorinated building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Method for synthesizing this compound.
  • Sloop, J. C., et al. (2014). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Mondal, S., et al. Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

  • Pohila, S., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. [Link]

  • Stereoelectronic effect. Wikipedia. [Link]

  • Toche, A. J., et al. (2020). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Journal of Fluorine Chemistry. [Link]

  • Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. RSC Publishing. [Link]

  • Mondal, S., et al. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Pohila, S., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. ResearchGate. [Link]

  • Toche, A. J., et al. (2020). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Angewandte Chemie International Edition. [Link]

  • Scerba, M. T., et al. (2012). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. PMC - NIH. [Link]

  • Ryan (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. [Link]

  • Toche, A. J., et al. (2020). Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs. NIH. [Link]

  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Harrison, C. L., et al. (2015). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC - NIH. [Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. [Link]

  • Toche, A. J., et al. (2020). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Science. [Link]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed. [Link]

  • CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. Imperial College London. [Link]

  • 4-Fluorocyclohexan-1-one. PubChem. [Link]

  • Bennett, C. S. (2017). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]

  • Allinger, N. L., & Blatter, H. M. (1961). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry - ACS Publications. [Link]

  • CHEM 330 Topics Discussed on Oct 19. University of Wisconsin-Madison. [Link]

  • Scheme 2. Stereoselective reduction of 2-fluorocyclohexanone diastereomers. ResearchGate. [Link]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Regioselective enolate formation. Chemistry Stack Exchange. [Link]

  • Wier, K., et al. (2023). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]

  • Reactivity of fluorine compound. Chemistry Stack Exchange. [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH. [Link]

  • Bennett, C. S. (2017). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. NIH. [Link]

  • Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Semantic Scholar. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluorocyclohexanone (CAS No. 68223-64-3), a key fluorinated intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's physicochemical properties, inherent stability, potential degradation pathways, and best practices for handling and long-term storage. By elucidating the causality behind experimental choices and storage protocols, this guide aims to ensure the integrity and reliability of this compound in research and development settings.

Introduction: The Role and Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for various pharmacologically active compounds, including anti-cancer agents and antibiotics.[1] The strategic incorporation of a fluorine atom into the cyclohexanone ring enhances metabolic stability, lipophilicity, and alters the molecule's electronic properties, which can lead to optimized biological activity.[1] Given its pivotal role in the synthesis of complex molecules, ensuring the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.

This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its storage and handling to maintain its quality over time.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and reactivity.

PropertyValueSource
CAS Number 68223-64-3[2]
Molecular Formula C₆H₉FO[2]
Molecular Weight 116.13 g/mol [2]
Appearance Colorless liquid
Boiling Point 164.4 °C at 760 mmHg
Density ~1.03 g/cm³
Flash Point 54.2 °C
Vapor Pressure 1.972 mmHg at 25°C

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its molecular structure, which includes a reactive ketone functional group and a stable carbon-fluorine bond. While specific long-term stability studies on this compound are not extensively published, an understanding of its potential degradation pathways can be inferred from the known reactivity of cyclic ketones and fluorinated organic compounds.

Hydrolytic Stability

The susceptibility of this compound to hydrolysis is expected to be low under neutral conditions. However, both acidic and basic conditions could potentially promote degradation.

  • Acid-Catalyzed Degradation: Strong acidic conditions may catalyze the enolization of the ketone, which could be a prelude to further reactions. While the fluorocyclopropane ring, a related strained system, can undergo acid-catalyzed ring-opening, this compound's six-membered ring is significantly less strained, making acid-mediated ring cleavage less likely under typical laboratory conditions.[3]

  • Base-Catalyzed Degradation: Under strongly basic conditions, deprotonation at the α-carbon can occur, leading to the formation of an enolate. This enolate is a reactive intermediate that could participate in aldol-type condensation reactions or other undesired side reactions, potentially leading to impurities over time.

Photostability

Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.[1][4]

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate.[4] This diradical can then undergo various reactions, including decarbonylation or rearrangement, leading to the formation of unsaturated aldehydes or ring-contracted products.

  • Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, which is less likely for this compound due to the lack of a γ-hydrogen on a flexible side chain.

Given the potential for photolytic degradation, it is crucial to protect this compound from light, especially during long-term storage.

Thermal Stability

The thermal decomposition of cyclohexanone and its derivatives typically occurs at elevated temperatures.[5][6][7] For this compound, the initiation of decomposition is likely to involve C-C bond fission. While the carbon-fluorine bond is strong, the overall thermal stability will be dictated by the weakest bonds in the molecule and the potential for radical-chain reactions at high temperatures. Under recommended storage conditions, significant thermal decomposition is not expected.

Oxidative Stability

While not highly susceptible to oxidation under ambient conditions, strong oxidizing agents should be avoided. The presence of the ketone functional group could be a site for oxidation under harsh conditions, potentially leading to ring-opening and the formation of dicarboxylic acids.

Recommended Storage Conditions

Based on the physicochemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability and purity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) While some sources suggest freezer or room temperature storage, refrigeration at 2-8°C provides a balance between minimizing potential degradation reactions and avoiding potential phase changes that could occur at freezer temperatures. This temperature range is a common and effective condition for storing many organic intermediates.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) To prevent potential long-term oxidative degradation and reactions with atmospheric moisture, storing under an inert atmosphere is a best practice, especially for high-purity samples intended for sensitive applications.
Light Amber or opaque container To mitigate the risk of photolytic degradation, this compound should be stored in a container that protects it from light.[1][4]
Container Tightly sealed glass or compatible fluoropolymer container A tightly sealed container is essential to prevent the ingress of moisture and air. Glass is generally a good choice for chemical inertness. For long-term storage, compatibility with the container material should be ensured to prevent leaching of impurities.[8][9][10]

Handling and Incompatibilities

Proper handling procedures are critical to maintain the integrity of this compound and to ensure laboratory safety.

General Handling
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Keep away from sources of ignition, as it is a flammable liquid.[2]

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates, nitric acid) - Can lead to vigorous and potentially explosive reactions.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) - Can catalyze self-condensation or other degradation reactions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - May catalyze unwanted side reactions, although the molecule is relatively stable to acid-mediated ring-opening.[3]

Experimental Protocols for Stability Assessment

For critical applications requiring stringent quality control, conducting in-house stability studies is recommended. The following outlines a general framework for such studies, based on ICH guidelines for stability testing of new drug substances.[11]

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13]

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid or neat liquid sample of this compound at a high temperature (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies

Objective: To determine the re-test period or shelf life under defined storage conditions.

Protocol:

  • Store aliquots of this compound under the following conditions:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples using a validated stability-indicating analytical method (e.g., GC-MS, HPLC-UV) to assess purity and the formation of any degradation products.

Visualization of Workflows

Stability Testing Workflow

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Long-Term & Accelerated Studies Acid Acid Hydrolysis MethodDev Develop & Validate Stability-Indicating Method (e.g., GC-MS, HPLC) Acid->MethodDev Base Base Hydrolysis Base->MethodDev Oxidation Oxidative Degradation Oxidation->MethodDev Thermal Thermal Degradation Thermal->MethodDev Photo Photodegradation Photo->MethodDev LongTerm Long-Term Storage (2-8°C) Analysis Analyze Samples: - Purity Assay - Impurity Profile LongTerm->Analysis Accelerated Accelerated Storage (25°C/60%RH) Accelerated->Analysis MethodDev->Analysis Report Establish Storage Conditions & Re-test Period Analysis->Report

Caption: Workflow for assessing the stability of this compound.

Recommended Storage and Handling Logic

Storage_Handling_Logic cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_incompatibilities Incompatibilities Compound This compound Temp Temperature: 2-8°C Compound->Temp Light Light: Protect from light Compound->Light Atmosphere Atmosphere: Inert Gas Compound->Atmosphere Container Container: Tightly Sealed Compound->Container Ventilation Good Ventilation / Fume Hood Compound->Ventilation PPE Appropriate PPE Compound->PPE Ignition Avoid Ignition Sources Compound->Ignition Oxidizers Strong Oxidizers Compound->Oxidizers Bases Strong Bases Compound->Bases Acids Strong Acids Compound->Acids

Caption: Key considerations for the storage and handling of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. While inherently a relatively stable molecule, its stability can be compromised by exposure to light, elevated temperatures, and incompatible chemicals. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a tightly sealed, light-protected container under an inert atmosphere will ensure its long-term stability. For applications requiring a high degree of certainty regarding purity and stability, the implementation of forced degradation and long-term stability studies is strongly advised. This guide provides the foundational knowledge and experimental framework to empower researchers to maintain the quality of this compound, thereby contributing to the reliability and success of their scientific endeavors.

References

  • Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect | Request PDF - ResearchGate . [Link]

  • Forced Degradation Studies - MedCrave online . [Link]

  • Forced Degradation Studies - Coriolis Pharma . [Link]

  • VI. Ketone Photolysis - Chemistry LibreTexts . [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International . [Link]

  • Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry - Fraunhofer-Publica . [Link]

  • 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem . [Link]

  • Container Closure Integrity A Risk-Based Approach To Ensure Drug Product Quality . [Link]

  • Scientific Management of Pharmaceutical Container Closure & Delivery Device Compatibility . [Link]

  • Performance of ETFE-Coated Components for Container Closure Integrity - Aptar . [Link]

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - RSC Publishing . [Link]

Sources

An In-depth Technical Guide to the Theoretical Structural Analysis of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into cyclic ketones is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical properties such as polarity, metabolic stability, and molecular conformation.[1] This guide provides a comprehensive theoretical framework for the structural and conformational analysis of 4-fluorocyclohexanone. While experimental data on this specific molecule is sparse, we will establish a robust protocol by synthesizing field-proven computational methodologies with established principles from extensive studies on related molecules like fluorocyclohexane and 2-fluorocyclohexanone.[2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating system for predicting, analyzing, and experimentally verifying the nuanced structural landscape of this compound, thereby enabling rational molecular design.

Introduction: The Significance of the 4-Fluoro Substituent

Cyclohexanone derivatives are prevalent scaffolds in pharmacologically active compounds. The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's properties.[4] In the case of this compound, the fluorine atom is remote from the carbonyl group, yet its influence is significant. It creates a complex interplay between steric demands, electrostatic interactions, and hyperconjugation, which collectively dictate the molecule's preferred three-dimensional structure.[5] Understanding this conformational equilibrium is critical, as the dominant conformer determines the molecule's effective shape, dipole moment, and how it interacts with biological targets or organizes in a crystal lattice.[6][7]

This guide will elucidate the theoretical methodologies required to dissect these intramolecular forces. We will detail a complete computational workflow, from initial conformer searching to high-level quantum chemical calculations, and outline protocols for validating these theoretical predictions against experimental data from Nuclear Magnetic Resonance (NMR) and microwave spectroscopy.

The Conformational Landscape: A Balance of Forces

The structural properties of this compound are governed by the inherent flexibility of the cyclohexane ring and the electronic influence of its substituents.

  • The Cyclohexane Chair: The six-membered ring predominantly adopts a chair conformation to minimize angular and torsional strain.[8] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[9]

  • A-Value and Steric Hindrance: Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[10] This preference is quantified by the conformational free energy difference, or "A-value". For fluorine in fluorocyclohexane, the equatorial conformer is favored, though only by a small margin of approximately 0.25 kcal/mol, indicating that steric hindrance is modest.[8]

  • Electronic Perturbations: The C-F bond is the most polar in organic chemistry, and the C=O bond is also highly polarized.[4] In this compound, the alignment of these two dipoles is a critical determinant of conformational stability. The relative orientation of the C-F and C=O dipoles changes significantly between the axial and equatorial conformers, leading to different overall molecular dipole moments and electrostatic energies. Furthermore, hyperconjugative interactions, such as electron delocalization from a σC–H orbital to an antibonding σ*C–F orbital, can also play a role in stabilizing certain conformations.[3]

Theoretical Methodologies for Structural Elucidation

A rigorous computational approach is essential to accurately model the subtle energy differences between the conformers of this compound. The following protocol represents a robust, self-validating workflow.

Core Computational Protocol
  • Conformational Search: The potential energy surface is first explored to identify all possible low-energy structures. This is typically achieved using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) or semi-empirical calculations. For a molecule like this compound, this search will confirm that the chair conformers are the most stable, but it will also identify higher-energy boat and twist-boat structures.[11]

  • Geometry Optimization: The identified low-energy conformers (primarily the axial and equatorial chair forms) are then subjected to full geometry optimization using higher-level theory. Density Functional Theory (DFT) is a powerful and widely used method.[12]

    • Recommended Functional: A hybrid functional like B3LYP or a dispersion-corrected functional such as ωB97X-D is recommended to accurately capture both electronic and weak van der Waals interactions.[12][13]

    • Recommended Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ is necessary for obtaining reliable geometries and energies.[2]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[11]

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy), which are essential for calculating the Gibbs free energy (ΔG) of each conformer.

  • Solvation Modeling: To simulate the structure in solution, single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14] This is crucial as the relative stability of conformers can change dramatically with solvent polarity due to differing dipole moments.[3]

G cluster_workflow Computational Workflow for Conformational Analysis start Initial Structure conf_search Conformational Search (Molecular Mechanics / Low-Level DFT) start->conf_search opt High-Level Geometry Optimization (e.g., ωB97X-D / aug-cc-pVTZ) conf_search->opt Identify Low-Energy Candidates freq Frequency Calculation (Confirm Minimum & Obtain ΔG) opt->freq solv Solvation Model Calculation (e.g., PCM) freq->solv Gas-Phase Structure analysis Energy & Property Analysis (ΔE, ΔG, Dipole Moment, etc.) freq->analysis Gas-Phase Thermodynamics solv->analysis end Final Conformers analysis->end

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Advanced Electronic Structure Analysis

To understand the why behind the calculated stabilities, further analysis is required:

  • Natural Bond Orbital (NBO) Analysis: This method dissects the wavefunction to provide insights into underlying electronic effects.[2] It can quantify the energies associated with hyperconjugative interactions and analyze steric and electrostatic contributions, providing a chemically intuitive explanation for the observed conformational preferences.[3]

Predicted Structural Properties of this compound

Based on the principles outlined, we can predict the key structural features of this compound. The primary equilibrium of interest is the ring inversion that interconverts the axial-fluorine and equatorial-fluorine chair conformers.

Caption: The chair-flip equilibrium between the axial and equatorial conformers of this compound.

  • Axial Conformer: In this conformation, the fluorine atom is subject to 1,3-diaxial interactions with the hydrogens at C2 and C6. The C-F and C=O bond dipoles are oriented in a way that could lead to either a stabilizing or destabilizing electrostatic interaction, depending on the precise geometry.

  • Equatorial Conformer: This conformer avoids the 1,3-diaxial steric strain.[9][10] It is expected to be the more stable conformer, particularly in the gas phase, analogous to fluorocyclohexane.[2][8]

Predicted Quantitative Data

The following table summarizes exemplary data that would be obtained from the computational protocol described above. The values are estimates based on published data for similar molecules.[2][3][8]

PropertyAxial-4F-CyclohexanoneEquatorial-4F-CyclohexanoneCausality
Relative Gibbs Free Energy (ΔG, Gas Phase) 0.45 kcal/mol0.00 kcal/molAvoidance of 1,3-diaxial interactions favors the equatorial form.[10]
Relative Gibbs Free Energy (ΔG, Acetonitrile) 0.25 kcal/mol0.00 kcal/molThe more polar conformer is stabilized by the polar solvent.
Calculated Dipole Moment ~2.8 D~3.2 DThe relative orientation of C-F and C=O dipoles results in a larger net dipole for the equatorial conformer.
Key Dihedral Angle (F-C4-C3-C2) ~ -55°~ 175°Defines the gauche (axial) vs. anti (equatorial) relationship.

Bridging Theory and Experiment: Validation Protocols

Theoretical models must be validated by experimental data. A combined approach provides the highest level of confidence in structural assignments.

NMR Spectroscopy

NMR is a powerful tool for studying conformational equilibria in solution.[15]

  • Protocol for NMR Validation:

    • Perform Calculations: Optimize the geometry of each conformer and calculate NMR shielding tensors and spin-spin coupling constants (J-couplings) using a method like GIAO (Gauge-Independent Atomic Orbital).[16]

    • Acquire Experimental Data: Obtain high-resolution 1H and 19F NMR spectra of this compound in the solvent of interest.

    • Analyze J-Couplings: The vicinal coupling constants (e.g., 3JH-H) are highly sensitive to the dihedral angle between the coupled nuclei. The observed J-coupling is a population-weighted average of the couplings in the axial and equatorial conformers.

    • Compare and Refine: The calculated J-couplings for the pure axial and equatorial forms can be used in a Boltzmann averaging equation to determine the equilibrium population that best reproduces the experimental spectrum. This provides a direct experimental measure of ΔG in solution.

Gas-Phase Techniques: The Gold Standard

For ultimate validation of the intrinsic molecular structure, free from solvent effects, gas-phase experiments are unparalleled.

  • Microwave Spectroscopy: This technique measures the rotational transitions of a molecule with extremely high precision.[17][18] The resulting rotational constants are directly related to the molecule's moments of inertia, providing an exquisitely accurate picture of its geometry. Different conformers have distinct rotational spectra, allowing for their unambiguous identification and structural determination.[19]

  • Gas Electron Diffraction (GED): GED provides information on bond lengths, bond angles, and dihedral angles by analyzing how a beam of electrons is scattered by the gaseous molecules.[20]

G cluster_loop Theory-Experiment Validation Cycle predict Theoretical Prediction (DFT/ab initio) - Geometries - Energies - Spectroscopic Parameters measure Experimental Measurement - NMR (Solution) - Microwave (Gas) - GED (Gas) predict->measure Guides Experiment compare Comparison & Analysis - Does theory match experiment? predict->compare measure->compare refine Structural Refinement - Adjust model if needed - Confirm conformer populations compare->refine Discrepancy? compare->refine Agreement refine->predict Iterate

Caption: The iterative cycle of theoretical prediction and experimental validation for high-confidence structural elucidation.

Implications for Drug Development and Materials Science

A precise understanding of the this compound structure is not merely an academic exercise.

  • Rational Drug Design: The shape and electrostatic potential of a molecule are paramount for its binding affinity to a protein target. Knowing the dominant conformation and the energy barrier to other conformations allows for more accurate molecular docking simulations and the design of more potent and selective inhibitors.[5]

  • Crystal Engineering: The molecular dipole moment, which is a direct consequence of the conformational equilibrium, strongly influences how molecules pack in a solid state.[6] Predicting and controlling this property is key to designing crystalline materials with desired properties, such as solubility and stability.

Conclusion

The theoretical study of this compound's structure requires a multi-faceted approach grounded in high-level quantum chemical calculations. By following a rigorous computational protocol and validating the results against precision experimental data from NMR and microwave spectroscopy, researchers can gain a definitive understanding of its conformational landscape. This knowledge of the interplay between steric and electronic effects provides the fundamental insight needed to rationally exploit this valuable fluorinated building block in the development of next-generation pharmaceuticals and advanced materials.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • BenchChem. (n.d.). Navigating Stereochemistry: The Impact of Methyl Group Position on Fluorinated Cyclohexane Properties.[5]

  • Krämer, K. (2020). Ultra-fluorinated cyclohexane shows off two faces. Chemistry World.[6]

  • Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry, 24, 763-768.[2]

  • Pearson Education. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable...[8]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorocyclohexan-1-one. PubChem Compound Database.[21]

  • Wikipedia. (n.d.). Gas electron diffraction.[20]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781-1787.[3][16]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.[15]

  • BenchChem. (n.d.). This compound.[1]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.[10]

  • ResearchGate. (n.d.). Crystal and molecular structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone.[22]

  • ResearchGate. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody...[13]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. PubMed.[16]

  • Juanes, M., et al. (2017). Experimental rotational parameters for the equatorial conformer of fluorocyclohexane. ResearchGate.[23]

  • Abraham, R. J., & Monasterios, R. (1995). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1441.[14]

  • Saragi, R. T., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules, 27(17), 5468.[11]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.[24]

  • Allinger, N. L., & Blatter, H. M. (1962). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry, 27(5), 1523-1529.[25]

  • Al-Mutlaq, M. A., et al. (2018). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry, 14, 2524-2529.[7]

  • Fournier, J. A., et al. (2011). Microwave spectroscopy and characterization of the helical conformer of perfluorohexane. Arkivoc, 2011(5), 5-11.[19]

  • Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane. Organic Chemistry Class Notes.[9]

  • Liu, D., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. Marine Drugs, 20(2), 118.[26]

  • National Institutes of Health. (n.d.). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.[12]

  • University of Cologne. (n.d.). Microwave Spectroscopy. Teaching.[17]

  • ChemicalBook. (n.d.). This compound | 68223-64-3.[27]

  • Frontiers Media. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.[28]

  • ResearchGate. (2023). Synthesis, Photophysical, Voltammetric, and DFT Studies of 4-Aminochalones.[29]

  • ResearchGate. (n.d.). Ab initio Study of Ag-Based Fluoroperovskite AgMF3 (M = Co and Ni) Compounds.[30]

  • Furman University Scholar Exchange. (2025). Microwave spectrum and analysis of 4-chloro-2-fluorophenol.[18]

Sources

Synthesis of 4-Fluorocyclohexanone: A Strategic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Fluorocyclohexanone

This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of this compound, a valuable fluorinated intermediate in organic synthesis and pharmaceutical research.[1] The introduction of a fluorine atom into the cyclohexanone ring significantly influences its reactivity and stereochemical outcomes, making a thorough understanding of its behavior essential for researchers in drug development and materials science.[1] This document moves beyond simple procedural outlines to explain the underlying principles and causal relationships that govern experimental choices and reaction pathways.

The efficient synthesis of this compound is critical for its application as a building block. Several synthetic routes have been established, with the choice of method often depending on starting material availability, scale, and desired purity. A highly effective and commonly cited method begins with the protection of one carbonyl group in 1,4-cyclohexanedione, followed by fluorination and deprotection.[1][2]

Primary Synthetic Pathway

A robust, high-yield synthesis starts from 1,4-cyclohexanedione monoethylene ketal. This precursor is advantageous as it allows for selective reaction at the unprotected ketone.[1] The process involves three key steps: fluorination, catalytic hydrogenation, and acidic hydrolysis.[1][2]

SynthesisWorkflow

Comparative Synthesis Data
Starting MaterialKey ReagentsReported YieldPurityReference
1,4-Cyclohexanedione Monoethylene Ketal1. DAST, Pyridine; 2. Pd/C, H₂; 3. HClHigh>98%[1][2]
4-HydroxycyclohexanoneDiethylaminosulfur trifluoride (DAST)18%-[1]
4-Fluorocyclohexan-1-olPyridinium chlorochromate (PCC)72%-[2]
Experimental Protocol: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is adapted from patented industrial methods, designed for high purity and yield.[2]

  • Fluorination: In a reaction vessel under an inert atmosphere, dissolve 1,4-cyclohexanedione monoethylene ketal in a suitable solvent like dichloromethane. Add an organic base, such as pyridine. Cool the mixture to 0-10°C.[1][2] The purpose of the base is to facilitate the reaction with the fluorinating agent. Slowly add diethylaminosulfur trifluoride (DAST) while maintaining the temperature. The reaction is highly selective under these conditions.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[1]

  • Workup & Isolation of Intermediate 1: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

  • Hydrogenation: Dissolve the intermediate in a solvent such as methanol or ethyl acetate.[2] Add a palladium on carbon (Pd/C) catalyst. The choice of ethyl acetate is often preferred in industrial settings for its favorable properties.[1] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration and Isolation of Intermediate 2: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent. Concentrate the filtrate to obtain 8-fluoro-1,4-dioxaspiro[4.5]decane.

  • Deprotection: Add a concentrated acid, such as HCl, to the second intermediate.[1][2] Heat the mixture to facilitate the hydrolysis of the ketal. The reaction progress should be monitored to avoid side reactions.

  • Final Purification: After cooling, neutralize the mixture and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be further purified by distillation to achieve high purity (>98%).[1][2]

Core Reaction Mechanisms at the Carbonyl Group

The ketone functionality is the primary site of reactivity in this compound, undergoing a variety of nucleophilic addition reactions.[1] The fluorine atom at the C4 position, though remote, exerts a significant influence on the stereochemical course of these reactions through a combination of steric and electronic effects.[1]

NucleophilicAddition

Reduction Reactions: The Role of Hydride Reagents

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation that produces cis- and trans-4-fluorocyclohexanol. The diastereomeric ratio of the products is highly dependent on the steric bulk of the hydride-donating reagent.[1]

  • Mechanism: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This attack can occur from two faces of the cyclohexanone ring:

    • Axial Attack: The nucleophile approaches from the axial position, leading to the formation of an equatorial alcohol. This pathway is sterically hindered by the axial hydrogens at the C2 and C6 positions.

    • Equatorial Attack: The nucleophile approaches from the equatorial position, yielding an axial alcohol. This is generally the sterically favored pathway for small nucleophiles.

  • Stereoselectivity: The fluorine atom influences the transition state energies, but the dominant factor in determining the product ratio is the steric hindrance presented to the incoming nucleophile.[1]

    • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from either the axial or equatorial face, typically resulting in a mixture of diastereomers, with a preference for the product arising from equatorial attack (axial alcohol).

    • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents are too large to approach from the more hindered axial face.[1] They are forced to attack from the less hindered equatorial face, leading to a high degree of stereoselectivity for the axial alcohol product.

ReductionMechanism

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by attacking the carbonyl with an organomagnesium halide.[3]

  • Mechanism: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic R-group attacking the carbonyl carbon.[3] This forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.[3]

  • Causality: The reaction must be conducted in an anhydrous aprotic solvent, typically an ether like THF or diethyl ether. This is crucial because Grignard reagents are highly basic and will be instantly quenched by any protic solvent (like water or alcohols), preventing the desired reaction with the ketone.[3] The ether solvent also stabilizes the Grignard reagent.[3] Similar to hydride reduction, the stereochemical outcome is dictated by the steric accessibility of the carbonyl faces.

GrignardMechanism

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond (an alkene).[4][5] This reaction is renowned for its versatility in forming exocyclic methylene groups or other substituted alkenes.

  • Mechanism: The reaction involves a triphenyl phosphonium ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base.[6]

    • Cycloaddition: The nucleophilic ylide attacks the carbonyl carbon in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[4][7]

    • Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes. The driving force for this step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7] This decomposition yields the desired alkene and triphenylphosphine oxide as a byproduct.[4]

WittigMechanism

Physical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in research and development.

PropertyValueReference
CAS Number 68223-64-3[1][8][9]
Molecular Formula C₆H₉FO[8][9]
Molecular Weight 116.13 g/mol [1][9]
Boiling Point 164.4°C at 760 mmHg[1][8]
Density ~1.0 g/cm³[1]
Theoretical Exact Mass 116.06374 Da[1][9]

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the chemistry of its carbonyl group. The primary reaction pathways involve nucleophilic additions, such as reduction, Grignard reactions, and the Wittig reaction. A key scientific insight is the profound influence of steric factors on the stereoselectivity of these additions, allowing for controlled synthesis of specific diastereomers by carefully selecting reagents with different steric profiles. The synthetic protocols, particularly those starting from protected 1,4-cyclohexanedione, provide a reliable and high-purity source of this valuable building block for advanced applications in medicinal chemistry and beyond.

References

  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827721B - Method for synthesizing this compound.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Retrieved from [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

  • Jasperse, K. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • National Institutes of Health. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]

  • Saskia, O. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Grignard reagent formation via C–F bond activation: a centenary perspective. Retrieved from [Link]

  • PubMed. (2017, August 24). Conformational impact of structural modifications in 2-fluorocyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluorocyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Fluorocyclohexanone. Retrieved from [Link]

  • LTQ. (2024, March 1). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024 [Video]. YouTube.
  • The Organic Chemistry Tutor. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE [Video]. YouTube.
  • ResearchGate. (n.d.). Scheme 2. Stereoselective reduction of 2-fluorocyclohexanone diastereomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, August 24). Conformational impact of structural modifications in 2-fluorocyclohexanone. Retrieved from [Link]

  • Leah4Sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • National Institutes of Health. (2025, January 2). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Retrieved from [Link]

  • Nerz, D. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4.
  • ChemRxiv. (2025, March 24). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. Retrieved from [Link]

  • National Institutes of Health. (2025, August 9). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Fundamental Reactions of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorine in Cyclohexanones

The introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] In the context of the cyclohexanone scaffold, a prevalent motif in numerous natural products and pharmaceutical agents, the strategic placement of fluorine can profoundly influence reactivity, conformational preference, and metabolic stability. This guide focuses on 4-fluorocyclohexanone, a versatile fluorinated intermediate, providing an in-depth exploration of its fundamental reactions.[1] By understanding the subtle yet significant impact of the C4-fluoro substituent, researchers and drug development professionals can better harness this building block for the synthesis of novel and improved chemical entities.

I. Synthesis of this compound: A Protected Pathway

The most common and efficient synthesis of this compound commences with the readily available 1,4-cyclohexanedione.[1] Direct fluorination of 1,4-cyclohexanedione is often problematic, leading to a mixture of products. Therefore, a protection strategy is employed, utilizing the monoethylene ketal of 1,4-cyclohexanedione as the key starting material.[1][2]

A patented and widely used method involves a three-step sequence:[2]

  • Fluorination: The mono-protected dione is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of an organic base to selectively introduce the fluorine atom.[2]

  • Reduction: The resulting unsaturated intermediate is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C), to afford the saturated fluorinated ketal.[2]

  • Deprotection: Finally, acidic hydrolysis removes the ketal protecting group to yield the target this compound with high purity.[2]

This strategic approach ensures high regioselectivity and overall yield, making it suitable for large-scale industrial applications.[2]

Experimental Protocol: Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal[2]
  • Step 1: Fluorination. To a stirred solution of 1,4-cyclohexanedione monoethylene ketal and an organic base (e.g., pyridine or 1,8-diazabicycloundec-7-ene) in a suitable solvent (e.g., dichloromethane), a fluorinating agent (e.g., DAST) is added dropwise at a controlled temperature (typically 0-25 °C). The reaction is then allowed to proceed at a slightly elevated temperature (25-35 °C).

  • Step 2: Catalytic Hydrogenation. The crude product from the fluorination step is dissolved in a solvent such as methanol or ethanol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.

  • Step 3: Deprotection. The fluorinated ketal is treated with an aqueous acid solution to hydrolyze the ketal and yield this compound. The final product can be purified by distillation.

Synthesis_of_4_Fluorocyclohexanone start 1,4-Cyclohexanedione Monoethylene Ketal fluorination Fluorination (e.g., DAST, base) start->fluorination intermediate1 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene fluorination->intermediate1 hydrogenation Catalytic Hydrogenation (H2, Pd/C) intermediate1->hydrogenation intermediate2 8-Fluoro-1,4-dioxaspiro[4.5]decane hydrogenation->intermediate2 deprotection Acidic Hydrolysis intermediate2->deprotection product This compound deprotection->product

Figure 1: Synthetic pathway to this compound.

II. Reactions at the Carbonyl Group: A Stereochemical Perspective

The carbonyl group in this compound is the primary site of reactivity, undergoing a variety of addition and redox reactions. The remote C4-fluorine substituent, while not directly participating in these reactions, exerts a significant stereochemical influence on their outcomes. This is primarily due to its steric bulk and electronic effects, which influence the conformational equilibrium of the cyclohexanone ring.

A. Diastereoselective Reduction of the Carbonyl Group

The reduction of this compound to the corresponding 4-fluorocyclohexanol results in the formation of two diastereomers: cis-4-fluorocyclohexanol and trans-4-fluorocyclohexanol. The ratio of these diastereomers is highly dependent on the steric bulk of the hydride reducing agent.

  • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents can approach the carbonyl group from either the axial or equatorial face. For substituted cyclohexanones, axial attack is generally favored, leading to the formation of the equatorial alcohol as the major product. This is due to the developing chair-like transition state being more stable.

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): The significant steric hindrance of these reagents favors approach from the less hindered equatorial face of the carbonyl group. This results in the formation of the axial alcohol as the predominant diastereomer.

The choice of reducing agent therefore provides a powerful method for controlling the stereochemical outcome of the reduction.

Reduction_of_4_Fluorocyclohexanone cluster_small Small Hydride (e.g., NaBH4) cluster_bulky Bulky Hydride (e.g., L-Selectride) start This compound small_reagent Axial Attack Favored start->small_reagent bulky_reagent Equatorial Attack Favored start->bulky_reagent product_eq cis-4-Fluorocyclohexanol (Equatorial OH - Major) small_reagent->product_eq product_ax trans-4-Fluorocyclohexanol (Axial OH - Major) bulky_reagent->product_ax

Figure 2: Stereoselective reduction of this compound.

B. Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to this compound proceeds in a similar fashion to hydride reduction, yielding tertiary alcohols. The stereoselectivity of these additions is also governed by steric factors. Bulky organometallic reagents will preferentially attack from the equatorial face, leading to the formation of the alcohol with an axial hydroxyl group as the major product. Asymmetrical carbonyls can lead to the formation of chiral products; however, starting from the achiral this compound, a racemic mixture of enantiomers will be produced.[3]

C. The Wittig Reaction: Formation of Alkenes

The Wittig reaction provides a versatile method for converting the carbonyl group of this compound into a carbon-carbon double bond, forming a 4-fluoro-1-alkylidenecyclohexane. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used.

  • Non-stabilized Ylides: These ylides, typically bearing alkyl substituents, react rapidly and generally lead to the formation of the (Z)-alkene as the major product.[3][4][5][6]

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and react more slowly. These reactions are generally under thermodynamic control and favor the formation of the more stable (E)-alkene.[3][4][5][6]

By selecting the appropriate ylide, a degree of control over the geometry of the resulting alkene can be achieved.

III. Reactions Involving the α-Carbon: Enolate Chemistry

The α-protons of this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can undergo a variety of reactions, most notably alkylation.

A. Formation of Thermodynamic vs. Kinetic Enolates

Since this compound is a symmetrical ketone, only one enolate can be formed. However, in substituted cyclohexanones, the regioselectivity of enolate formation is a critical consideration.

  • Kinetic Enolate: Formed by the rapid removal of the less sterically hindered α-proton using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[1][7][8][9]

  • Thermodynamic Enolate: Formed under conditions that allow for equilibration, such as using a smaller, stronger base (like sodium hydride) or a weaker base (like an alkoxide) at higher temperatures. This favors the formation of the more substituted, and therefore more stable, enolate.[1][7][8][9]

B. Alkylation of the Enolate

The enolate of this compound can be alkylated by treatment with an alkyl halide in an SN2 reaction.[10][11] This reaction forms a new carbon-carbon bond at the α-position. The stereochemistry of this alkylation is governed by the preference for the electrophile to approach the enolate from the less sterically hindered face. For conformationally rigid cyclohexanone enolates, alkylation tends to occur from the axial direction.[12][13]

Enolate_Alkylation start This compound enolate_formation Enolate Formation (e.g., LDA, THF, -78°C) start->enolate_formation enolate Lithium Enolate enolate_formation->enolate alkylation Alkylation (R-X) enolate->alkylation product 2-Alkyl-4-fluorocyclohexanone alkylation->product

Figure 3: General scheme for the alkylation of this compound.

IV. Oxidation Reactions: Ring Expansion and Cleavage

The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, and in the case of cyclic ketones like this compound, into lactones (cyclic esters).[4][8][14][15] This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. For this compound, both α-carbons are secondary, so the regioselectivity is not a primary concern, and the reaction leads to the formation of a seven-membered lactone, a fluorinated caprolactone.

Baeyer_Villiger start This compound oxidation Baeyer-Villiger Oxidation (e.g., m-CPBA) start->oxidation product Fluorinated Caprolactone oxidation->product

Figure 4: Baeyer-Villiger oxidation of this compound.

V. Reactions Involving the Fluorine Substituent

Nucleophilic Substitution of Fluorine

The carbon-fluorine bond is generally very strong, making nucleophilic substitution at this position challenging. The fluoride ion is a poor leaving group. Therefore, direct displacement of the fluorine atom in this compound by a nucleophile is typically not a feasible reaction under standard conditions.[1] More specialized methods, often involving strong Lewis acids or transition metal catalysis, would be required to activate the C-F bond for substitution.

VI. Conformational Analysis: The Role of the Fluorine Atom

The conformational preference of the fluorine atom in this compound (axial vs. equatorial) is a critical factor influencing its reactivity and the stereochemical outcome of its reactions. The equilibrium between the two chair conformations is influenced by a combination of steric and electronic effects. For fluorocyclohexane itself, the equatorial conformer is generally favored.[16] Computational studies on substituted fluorocyclohexanones provide deeper insights into the subtle interplay of these factors.

VII. Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its fundamental reactions, including reductions, additions to the carbonyl group, enolate alkylations, and oxidations, are well-established. The presence of the C4-fluorine atom provides a powerful tool for influencing the stereochemical course of these reactions, allowing for the synthesis of complex, stereochemically defined molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of key intermediates like this compound will be increasingly crucial for the development of next-generation chemical entities.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Pérez-Pérez, M. J., & Camarasa, M. J. (2012). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 26(8), 945–956.
  • SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Google Patents. (n.d.). CN107827721B - Method for synthesizing this compound.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Retrieved from [Link]

  • Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185.
  • Nature Communications. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]

  • ResearchGate. (2025). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • National Institutes of Health. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787.
  • National Institutes of Health. (n.d.). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Conformational impact of structural modifications in 2-fluorocyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 12345-12367.
  • Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Baeyer-Villiger oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical Study on the Regioselectivity of Baeyer–Villiger Reaction of α-Me-, -F-, -CF 3 -Cyclohexanones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • MDPI. (2024).
  • ACS Publications. (n.d.). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexanol. Retrieved from [Link]

  • ResearchGate. (2025). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Retrieved from [Link]

  • University of Pittsburgh. (2018). CHEM 330 Topics Discussed on Oct 21 Conformationally mobile (flexible) cyclohexanones: those carrying substituents characterized. Retrieved from [Link]

  • ResearchGate. (2025). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(15), 3456.

Sources

An In-Depth Technical Guide to the Electrophilicity of the 4-Fluorocyclohexanone Carbonyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] 4-Fluorocyclohexanone serves as a critical model system and synthetic intermediate for exploring the profound influence of a single fluorine atom on carbonyl reactivity.[3] This guide provides an in-depth analysis of the stereoelectronic factors governing the electrophilicity of the carbonyl group in this compound. We will dissect the conformational preferences dictated by the gauche effect, quantify the impact of fluorine's inductive and hyperconjugative effects, present validated experimental and computational protocols for assessing electrophilicity, and discuss the implications for synthetic strategy and drug design.

Introduction: The Strategic Importance of Fluorinated Ketones

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—make it an indispensable element in drug discovery.[2][4] When placed in proximity to a carbonyl group, a fluorine atom can dramatically alter the ketone's reactivity, particularly the electrophilicity of the carbonyl carbon.[4][5] This modulation is not merely an academic curiosity; it is a critical design element in the synthesis of pharmacologically active compounds, including enzyme inhibitors, metabolic probes, and other therapeutic agents.[5][6] this compound, with its seemingly simple structure, provides a rich platform to understand the nuanced interplay of conformational bias and stereoelectronic effects that underpin these powerful modifications.

Part 1: Conformational Landscape of this compound

The reactivity of a cyclic system is inextricably linked to its three-dimensional structure. For this compound, the chair conformation is dominant, but the preference of the fluorine substituent for an axial or equatorial position is the first critical determinant of the carbonyl group's electronic environment.

Unlike bulkier substituents that strongly prefer the equatorial position to minimize steric strain, the preference for fluorine is more subtle.[7] In fluorocyclohexane, the equatorial conformer is slightly favored, with a free energy difference of approximately 0.19 kcal/mol.[8][9] This small energy difference means that both axial and equatorial conformers are present in a dynamic equilibrium at room temperature. The presence of the carbonyl group in this compound further influences this equilibrium through dipole-dipole interactions and orbital overlaps. Understanding this equilibrium is paramount, as the orientation of the C-F bond relative to the carbonyl group dictates the nature and magnitude of stereoelectronic effects.

Caption: Conformational equilibrium of this compound.

Part 2: Stereoelectronic Control of Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is modulated by a combination of through-bond inductive effects and through-space orbital interactions (hyperconjugation).

The Inductive Effect (-I)

Fluorine is the most electronegative element, leading to a strong polarization of the C-F bond. This creates a significant bond dipole and withdraws electron density from the cyclohexyl ring through the sigma framework. This electron withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge (δ+) and thereby enhancing its intrinsic electrophilicity. This effect lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.[4]

Hyperconjugation and the Gauche Effect

A more sophisticated level of control comes from hyperconjugation—the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. The stability and reactivity of fluorinated systems are often governed by the gauche effect, where a conformation that places the electronegative fluorine atom gauche (a 60° dihedral angle) to another group is unexpectedly stabilized.[10][11]

This stabilization arises from a favorable σ → σ* hyperconjugative interaction.[10][11] In the case of this compound, the key interaction involves the donation of electron density from a C-H or C-C sigma bonding orbital (σ) into the low-lying C-F antibonding orbital (σ*). The geometry of the chair conformation is crucial:

  • Axial Fluorine: An axial C-F bond is anti-periplanar to two axial C-H bonds on adjacent carbons (C3 and C5). This alignment is ideal for σ(C-H) → σ*(C-F) hyperconjugation, which stabilizes this conformation.

  • Equatorial Fluorine: An equatorial C-F bond is gauche to adjacent C-C bonds in the ring, allowing for σ(C-C) → σ*(C-F) interactions.

These hyperconjugative interactions not only influence conformational preference but can also subtly affect the carbonyl group. More importantly, interactions can occur between the C-F bond and the carbonyl π-system, although this is less pronounced in a 4-substituted system compared to a 2-substituted one.[12]

G cluster_effects Stereoelectronic Effects on Carbonyl Carbon Inductive Inductive Effect (-I) (Through σ-bonds) Carbonyl Carbonyl Carbon (C=O) Inductive->Carbonyl Increases δ+ charge Hyperconjugation Hyperconjugation (Orbital Overlap) Hyperconjugation->Carbonyl Lowers LUMO (π*) energy

Caption: Dual electronic effects enhancing carbonyl electrophilicity.

Part 3: Experimental and Computational Assessment of Electrophilicity

To translate theory into practice, the enhanced electrophilicity of this compound can be measured and validated through both experimental kinetics and computational modeling.

Experimental Probe: Kinetics of Sodium Borohydride Reduction

A classic method to quantify the electrophilicity of a ketone is to measure its rate of reduction by a mild hydride reagent like sodium borohydride (NaBH₄).[13][14][15] A more electrophilic carbonyl carbon will react faster with the nucleophilic hydride ion (H⁻). A competitive reduction experiment provides a robust, self-validating system to compare the reactivity of this compound against a non-fluorinated baseline like cyclohexanone.

Experimental Protocol: Competitive NaBH₄ Reduction

  • Preparation: Prepare an equimolar solution of this compound and Cyclohexanone in a suitable solvent (e.g., 2-propanol) in a reaction vessel maintained at a constant temperature (e.g., 0 °C). Include an internal standard (e.g., dodecane) for chromatographic analysis.

  • Initiation: Add a sub-stoichiometric amount of a freshly prepared NaBH₄ solution (e.g., 0.1 equivalents) to the ketone mixture with vigorous stirring. The use of limited hydride ensures the reaction remains in the kinetic regime.[14]

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 1, 5, 10, 20 minutes). Immediately quench each aliquot with a weak acid (e.g., dilute acetic acid) to neutralize any unreacted NaBH₄.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the relative consumption of the two ketones over time.

  • Data Interpretation: The ratio of the products (4-fluorocyclohexanol vs. cyclohexanol) or the relative decrease in the starting material peaks will indicate the relative reaction rates. A higher consumption of this compound directly demonstrates its greater electrophilicity.

Computational Analysis

Modern computational chemistry provides powerful tools to quantify electrophilicity.[16] According to recent studies, the electrophilicity of carbonyl compounds is primarily determined by the electrostatic attractions between the electrophile and a nucleophile.[17][18][19] This can be correlated with the partial charge on the carbonyl carbon.

Computational Workflow

  • Geometry Optimization: Perform geometry optimizations of both cyclohexanone and this compound (both conformers) using Density Functional Theory (DFT), for instance, at the M06-2X/6-311+G* level of theory.[17]

  • Charge Calculation: Calculate the partial atomic charges using a method like Natural Bond Orbital (NBO) analysis. A more positive charge on the carbonyl carbon of this compound compared to cyclohexanone indicates greater electrophilicity.

  • LUMO Energy: Determine the energy of the LUMO. The LUMO of a ketone is typically the π* orbital of the carbonyl group. A lower LUMO energy for this compound signifies a more electrophilic center, as the energy gap for nucleophilic attack is smaller.[4]

Table 1: Comparative Data for Cyclohexanone vs. This compound

PropertyCyclohexanoneThis compound (Equatorial)Rationale for Change
Relative Rate of NaBH₄ Reduction 1.0 (Baseline)> 1.0Increased electrophilicity due to -I effect.
Calculated Carbonyl C Charge (NBO) qq' > qElectron withdrawal by fluorine.
Calculated LUMO (π* C=O) Energy EE' < EDestabilization of orbitals by -I effect.

Part 4: Synthetic Applications and Implications in Drug Discovery

The enhanced electrophilicity of the carbonyl in this compound is not a liability but a feature to be exploited in synthesis.

  • Nucleophilic Additions: Reactions with Grignard reagents, organolithiums, and other carbon nucleophiles proceed more readily, often under milder conditions, compared to their non-fluorinated analogs. The stereochemical outcome of these additions can also be influenced by the fluorine atom, as the choice of nucleophile (small vs. large) can favor axial or equatorial attack, leading to different diastereomeric alcohols.[20][21]

  • Reductive Amination: The formation of imines and their subsequent reduction is a cornerstone of amine synthesis. The heightened reactivity of the this compound carbonyl facilitates the initial condensation step with primary or secondary amines, often improving yields and reaction times.

  • Enzyme Inhibition: In drug development, fluorinated ketones are widely used as potent inhibitors of hydrolytic enzymes like serine and cysteine proteases.[5] The electrophilic ketone forms a stable, covalent hemiacetal or hemiketal adduct with a nucleophilic residue (e.g., serine's hydroxyl group) in the enzyme's active site, effectively blocking its catalytic function. The fluorine atom enhances the stability of this adduct, leading to potent and often irreversible inhibition.

Conclusion

The presence of a fluorine atom at the 4-position of a cyclohexanone ring provides a masterclass in stereoelectronic control. Through a combination of powerful inductive withdrawal and subtle hyperconjugative interactions, the fluorine substituent significantly enhances the electrophilicity of the distal carbonyl group. This enhanced reactivity is quantifiable through kinetic experiments and predictable via computational modeling. For the medicinal chemist and synthetic scientist, this compound is more than just a fluorinated building block; it is a tunable electrophile whose predictable reactivity can be leveraged to accelerate reactions, improve yields, and design highly effective molecular probes and therapeutic agents.

References

  • D'Alonzo, D., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]

  • Shimizu, M., & Hiyama, T. (2005). Fluorinated Carbonyl and Olefinic Compounds: Basic Character and Asymmetric Catalytic Reactions. Chemical Reviews. Available at: [Link]

  • Method for synthesizing this compound. (2019). Google Patents.
  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. Available at: [Link]

  • Spencer, J. B., et al. (2003). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. RSC Publishing. Available at: [Link]

  • Fernández, I., et al. (2024). What defines electrophilicity in carbonyl compounds. National Institutes of Health. Available at: [Link]

  • Wigle, G. A., et al. (1993). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. Available at: [Link]

  • Freitas, M. P., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones. Chemistry – A European Journal. Available at: [Link]

  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • Dempsey, C., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. Available at: [Link]

  • Synthesis of α‐fluorinated ketone 66 and carboxylic acid 10. (2022). ResearchGate. Available at: [Link]

  • Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Available at: [Link]

  • Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. (2023). VU Research Portal. Available at: [Link]

  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Journal of the American Chemical Society. Available at: [Link]

  • What defines electrophilicity in carbonyl compounds. (2024). ResearchGate. Available at: [Link]

  • What defines electrophilicity in carbonyl compounds. (2024). Chemical Science. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2023). ResearchGate. Available at: [Link]

  • Stereoelectronic effect. Wikipedia. Available at: [Link]

  • Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. (2015). ResearchGate. Available at: [Link]

  • Tsantili-Kakoulidou, A., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. The Journal of Organic Chemistry. Available at: [Link]

  • Gauche effect. Wikipedia. Available at: [Link]

  • Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids. (2021). MDPI. Available at: [Link]

  • Silva, D. R., et al. (2022). The Gauche Effect in XCH2CH2X Revisited. National Institutes of Health. Available at: [Link]

  • Axial or equatorial attack is possible on a cyclohexanone. (2025). University of Oxford. Available at: [Link]

  • Sloop, J. C. (2006). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Georgia Philological Association. Available at: [Link]

  • Axial and equatorial attack on cyclohexanone preference. (2019). Reddit. Available at: [Link]

  • Gauche effect. chemeurope.com. Available at: [Link]

  • AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE. (2021). YouTube. Available at: [Link]

  • Gauche effect: stability of gauche form. (2020). YouTube. Available at: [Link]

  • How do axial vs equatorial positions in cyclohexane and other cycloalkanes affect the stability and reactivity of substituents?. Proprep. Available at: [Link]

  • The Gauche Effect in XCH2CH2X Revisited. (2022). Radboud Repository. Available at: [Link]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 4-Fluorocyclohexan-1-one. PubChem. Available at: [Link]

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

  • Conformational impact of structural modifications in 2-fluorocyclohexanone. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. (2025). ChemRxiv. Available at: [Link]

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. (2013). Semantic Scholar. Available at: [Link]

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis. (2013). University of Iceland. Available at: [Link]

Sources

The Emerging Potential of 4-Fluorocyclohexanone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Senior Application Scientist's Perspective on a Versatile Fluorinated Scaffold

This guide delves into the untapped potential of 4-fluorocyclohexanone derivatives as a promising class of compounds for drug discovery. We will explore the strategic advantage of incorporating fluorine into the cyclohexanone core, survey the likely biological activities based on analogous structures, and provide detailed methodologies for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical scaffolds for therapeutic innovation.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to a longer biological half-life.[2]

  • Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and penetration of the central nervous system.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing target binding.

  • Improved Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a target's binding pocket, thereby enhancing potency and selectivity.[2]

This compound serves as an exemplary starting point, offering a robust and synthetically versatile carbocyclic core decorated with this strategic halogen. Its ketone functionality is a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse derivative libraries.[1]

Synthetic Pathways to Novel Derivatives

This compound is a readily accessible intermediate, often synthesized from precursors like 1,4-cyclohexanedione monoethylene ketal.[1] The true value of this scaffold lies in the reactivity of its carbonyl group, which provides a gateway to a wide array of molecular architectures. A foundational synthetic route for creating biologically active derivatives is the Claisen-Schmidt condensation to form chalcone-like structures, which are known to possess significant therapeutic properties.[3][4]

G cluster_synthesis Generalized Synthetic Workflow A This compound D Claisen-Schmidt Condensation A->D B Aromatic Aldehyde B->D C Base Catalyst (e.g., NaOH, KOH) C->D Facilitates Reaction E α,β-Unsaturated Ketone (Chalcone Analogue) D->E Yields F Further Functionalization E->F G Diverse Library of Bioactive Derivatives F->G

Caption: General workflow for synthesizing this compound derivatives.

Potential Biological Activities and Mechanisms

While direct literature on the biological activities of this compound derivatives is nascent, we can infer their potential by examining structurally related compounds. The 4-arylcyclohexanone scaffold, for instance, is recognized as a "privileged structure" in medicinal chemistry, known for a broad spectrum of activities.[5]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of cyclohexanone derivatives against various cancer cell lines.[5] Fluorinated chalcones, which can be synthesized from this compound, have also demonstrated significant anticancer activity.[3][6]

Plausible Mechanism: Many chalcones and related α,β-unsaturated ketones exert their anticancer effects by acting as Michael acceptors, covalently modifying critical cysteine residues in proteins involved in cell proliferation and survival, such as tubulin or enzymes in key signaling pathways. The fluorine substituent could enhance this activity by modulating the molecule's electronic properties and cellular uptake.

Table 1: Cytotoxicity of Structurally Related Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated ChalconeHepG2 (Liver)67.51 - 108.20[3]
4-ArylcyclohexanoneVariousVaries[5]
4-Thiazolidinone DerivativeA549 (Lung)10 - 100[7]
Fluorinated IsatinM-HeLa (Cervical)Moderate[8]
Enzyme Inhibition

Fluorinated ketones are classic examples of transition-state analogue inhibitors, particularly for serine and cysteine proteases.[9][10] The electron-withdrawing fluorine atoms render the ketone carbonyl highly electrophilic, promoting the formation of a stable tetrahedral hemiketal adduct with an active site serine or cysteine residue, mimicking the natural transition state of peptide bond hydrolysis.[9]

Derivatives of this compound could be designed to target a range of enzymes:

  • α-Glucosidase: Inhibition of this enzyme is a key strategy for managing type 2 diabetes. Chromone-based thiosemicarbazones, which share structural motifs, have shown potent α-glucosidase inhibitory activity.[11]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the inflammatory cascade. Fluorinated chalcones have been identified as 5-LOX inhibitors.[6]

  • Cyclooxygenase (COX): Novel cyclohexanone derivatives have been shown to inhibit COX-2, a key target for anti-inflammatory drugs.[4][12]

G cluster_inhibition Mechanism of Serine Hydrolase Inhibition A Fluorinated Ketone Inhibitor C Reversible Binding A->C B Enzyme Active Site (with Ser-OH) B->C D Stable Hemiketal Adduct (Transition-State Analogue) C->D Nucleophilic Attack E Enzyme Inactivated D->E

Caption: Inhibition of a serine enzyme by a fluorinated ketone derivative.

Antiviral and Antimicrobial Potential

The incorporation of fluorine is a hallmark of many successful antiviral drugs, particularly in the realm of nucleoside analogues.[13] While this compound is a carbocyclic, not a heterocyclic, scaffold, the development of fluorinated carbocyclic nucleosides demonstrates the value of this core structure in antiviral design. Furthermore, derivatives of the related 4-arylcyclohexanone scaffold have shown promise as antimicrobial agents.[5] Other cyclohexanone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative strains.[14]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassActivity TypeKey MeasureReference
4-ArylcyclohexanoneAntimicrobialMIC[5]
4-tert-Butylcyclohexanone DerivativeAntibacterialBacteriostatic Effect[14]
Fluoroquinolone DerivativeAntimicrobialMIC[15]

Key Experimental Protocols

To validate the therapeutic potential of this scaffold, a systematic approach involving synthesis and biological screening is essential.

Protocol: Synthesis of a this compound Chalcone Analogue

This protocol describes a representative Claisen-Schmidt condensation reaction.

Objective: To synthesize (E)-2-(4-methoxybenzylidene)-5-fluorocyclohexan-1-one.

Materials:

  • This compound (1.0 mmol)

  • 4-Methoxybenzaldehyde (1.0 mmol)

  • Ethanol (10 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound and 4-methoxybenzaldehyde in 10 mL of ethanol in a round bottom flask.

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of cold water.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, neutralize the solution with dilute HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a cancer cell line (e.g., A549).

Materials:

  • Synthesized this compound derivative

  • A549 human lung carcinoma cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ Value H->I

Sources

Introduction: The Strategic Role of 4-Fluorocyclohexanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluorocyclohexanone for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—allow medicinal chemists to fine-tune acidity/basicity (pKa), lipophilicity, metabolic stability, and binding conformations.[2] Within the arsenal of fluorinated scaffolds, saturated carbocycles like fluorinated cyclohexanes offer a means to introduce fluorine while maintaining three-dimensional character, a key attribute for escaping "flatland" and improving drug-target interactions.[2][3]

This compound (C₆H₉FO) emerges as a pivotal building block in this context.[4] It is a versatile bifunctional molecule, featuring a reactive ketone for a wide array of subsequent chemical transformations and a strategically placed fluorine atom on a conformationally dynamic cyclohexane ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structural properties, and applications of this compound, grounding technical protocols in mechanistic causality to empower its effective use in the laboratory.

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The accessibility of this compound is crucial for its widespread application. Several synthetic strategies have been developed, each with distinct advantages. The choice of method often depends on the scale, available starting materials, and desired purity profile.

Method 1: Multi-step Synthesis via a Protected Cyclohexanedione Intermediate

This robust, multi-step route offers high selectivity and control by utilizing a protecting group strategy to prevent side reactions.[5] The synthesis begins with 1,4-cyclohexanedione monoethylene ketal, where one ketone is masked to direct the fluorination to the desired position.

  • Fluorination of Ketal: In a reaction vessel, dissolve 1,4-cyclohexanedione monoethylene ketal in a suitable solvent such as dichloromethane or tetrahydrofuran.[5] Add an organic base (e.g., pyridine or 1,8-Diazabicycloundec-7-ene) and cool the mixture to 0-25 °C.[5] Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), while maintaining the temperature.[5] After the addition, allow the reaction to warm to 25-35 °C and stir until completion (monitored by TLC or GC-MS). The organic base is critical for preventing side reactions and achieving high purity of the intermediate, 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.[5]

  • Reduction: The crude fluorinated intermediate is then subjected to catalytic hydrogenation.[5] In a suitable solvent, the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to reduce the double bond, yielding 8-fluoro-1,4-dioxaspiro[4.5]decane.[5]

  • Deprotection: The final step is the acidic hydrolysis of the ketal protecting group.[5] Treatment with an acid (e.g., aqueous HCl) removes the ethylene glycol mask, revealing the ketone functionality and yielding the final product, this compound.[5]

  • Purification: The final product is purified by distillation or column chromatography.

Synthesis_Route_A start 1,4-Cyclohexanedione monoethylene ketal step1 Fluorination (DAST, Organic Base) start->step1 intermediate1 8-fluoro-1,4-dioxaspiro [4.5]dec-7-ene step1->intermediate1 step2 Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 8-fluoro-1,4-dioxaspiro [4.5]decane step2->intermediate2 step3 Deprotection (Acid Hydrolysis) intermediate2->step3 end_product This compound step3->end_product

Caption: Multi-step synthesis of this compound via a protected intermediate.

Method 2: Oxidation of 4-Fluorocyclohexanol

This is arguably the most direct approach, relying on the oxidation of the corresponding secondary alcohol, 4-fluorocyclohexanol, which is commercially available.[6][7] This method leverages well-established green oxidation chemistry, offering an environmentally benign alternative to heavy-metal oxidants.[8][9]

  • Reaction Setup: To a flask containing 4-fluorocyclohexanol[6] dissolved in acetic acid, add sodium hypochlorite solution (bleach) dropwise while stirring in an ice bath to maintain the temperature below 40-45 °C.[8][9] The acetic acid acts as a catalyst in the reaction.[8]

  • Reaction Monitoring: After the addition is complete, the mixture is stirred for a set period (e.g., 20-30 minutes). The reaction progress can be monitored by testing for the presence of the oxidant using potassium iodide-starch paper; a dark black color indicates excess hypochlorous acid.[9]

  • Quenching: Once the reaction is complete, any remaining oxidant is quenched by the addition of a reducing agent like sodium bisulfite solution until the KI-starch test is negative.[9]

  • Workup and Isolation: The reaction mixture is neutralized with a base (e.g., NaOH). The product is then separated from the aqueous layer. Salting out by adding sodium chloride can improve the separation of the organic layer.[9] The organic product is then extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed by rotary evaporation. The crude product can be further purified by distillation.

Method 3: Electrophilic Fluorination of a Cyclohexanone Enol Precursor

Modern fluorination chemistry often employs electrophilic fluorinating agents, such as Selectfluor®, which are easier and safer to handle than many nucleophilic sources.[10][11] This method involves the generation of a cyclohexanone enolate or a more stable enol derivative (like a silyl enol ether), which then attacks the electrophilic fluorine source.

  • Formation of Silyl Enol Ether: To a solution of cyclohexanone in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a base such as lithium diisopropylamide (LDA) at -78 °C to form the enolate. Then, quench the enolate with a silylating agent like trimethylsilyl chloride (TMSCl) to form the 1-(trimethylsilyloxy)cyclohex-1-ene intermediate.

  • Electrophilic Fluorination: Dissolve the silyl enol ether in a polar solvent like acetonitrile.[11] Add the electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄). The reaction is typically stirred at room temperature. The mechanism proceeds via the attack of the electron-rich enol double bond on the electrophilic fluorine atom.[10][11]

  • Workup and Isolation: Upon reaction completion, the mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.

  • Purification: The resulting α-fluoroketone is purified from non-fluorinated starting material and other byproducts using column chromatography.

Synthetic Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Protected Ketone 1,4-Cyclohexanedione monoethylene ketalDAST, H₂, Pd/C, AcidHigh (>95% purity reported for intermediate)[5]High selectivity, avoids side reactions, scalable.[5]Multi-step process, requires protection/deprotection.
Alcohol Oxidation 4-FluorocyclohexanolNaOCl, Acetic AcidGood to ExcellentDirect, uses "green" and inexpensive reagents, simple workup.[8]Relies on the availability of the precursor alcohol.
Electrophilic Fluorination CyclohexanoneLDA, TMSCl, Selectfluor®Moderate to GoodUses modern, easy-to-handle fluorinating agents.[10][12]Requires anhydrous conditions, may have regioselectivity issues with substituted cyclohexanones.

Structural Analysis and Physicochemical Properties

The utility of this compound is deeply connected to its unique structural and electronic properties, which are dominated by the influence of the fluorine substituent on the cyclohexane ring.

Conformational Analysis: The Axial vs. Equatorial Equilibrium

Like cyclohexane itself, this compound exists primarily in a chair conformation. The fluorine substituent at the C4 position can occupy either an axial or an equatorial position, and these two conformers are in rapid equilibrium at room temperature.[13]

The preference for the axial versus equatorial position is a delicate balance of competing factors:

  • Steric Effects: Traditionally, bulky substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions. Fluorine's small size mitigates this effect compared to larger halogens or alkyl groups.

  • Electronic Effects (Hyperconjugation): A significant stabilizing interaction can occur between the electron density of an axial C-H bond and the antibonding orbital (σ) of an adjacent equatorial C-F bond (a σC-H → σC-F interaction).[14] Conversely, an axial C-F bond can be stabilized by hyperconjugation from adjacent C-C bonds.[15]

  • Dipole-Dipole Interactions: The polarity of the C-F and C=O bonds introduces electrostatic interactions that can influence the conformational preference. In non-polar solvents, the equatorial conformer of fluorocyclohexane is slightly favored, while the preference can shift in different chemical environments or with different substitution patterns.[13][15] For 2-fluorocyclohexanone, the equatorial form is more stable in solution.[15]

Caption: Conformational equilibrium between axial and equatorial this compound.

Spectroscopic Characterization

Unambiguous characterization of this compound relies on nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is particularly diagnostic.[16]

Nucleus Expected Chemical Shift (ppm) Key Features and Coupling
¹H NMR 4.5 - 5.0 (multiplet, 1H)The proton attached to the fluorine-bearing carbon (CHF) is significantly downfield and split by both the adjacent protons and the fluorine atom (large ²JHF coupling).
2.0 - 2.8 (multiplets, 8H)Protons on the carbons adjacent to the ketone and the fluorinated carbon.
¹³C NMR 205 - 215Carbonyl carbon (C=O).
85 - 95 (doublet)Fluorine-bearing carbon (CHF), exhibits a large one-bond C-F coupling constant (¹JCF).
30 - 45Other ring carbons.
¹⁹F NMR -180 to -220The chemical shift is highly sensitive to the molecular environment.[16][17] The signal will appear as a complex multiplet due to coupling with adjacent protons.[18] Referenced to CFCl₃.[19][20]

Applications in Research and Development

This compound serves as a valuable precursor for introducing the 4-fluorocyclohexyl moiety into more complex molecules, a strategy frequently employed in the design of pharmaceuticals and agrochemicals.[1][2]

The ketone functionality is a synthetic linchpin, enabling a vast array of transformations:

  • Reductive Amination: To synthesize 4-fluorocyclohexylamines, key components in many biologically active compounds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of functionalized alkenes.

  • Grignard and Organolithium Additions: To generate tertiary alcohols and introduce further diversity.

  • Enolate Chemistry: Alkylation or acylation at the α-position to the ketone provides access to 2-substituted-4-fluorocyclohexanone derivatives.

The presence of the fluorine atom at the 4-position can confer desirable properties to the final molecule, such as blocking a potential site of metabolism (P450 oxidation) or altering the conformation and basicity of a nearby functional group, thereby enhancing target binding affinity or improving pharmacokinetic profiles.[2]

Conclusion

This compound is more than just a simple fluorinated ketone; it is a strategic building block that provides access to the valuable 4-fluorocyclohexyl motif. Its synthesis is achievable through several reliable and scalable methods, from classic protection-based routes to modern green oxidation and electrophilic fluorination techniques. An understanding of its conformational behavior and spectroscopic signatures is essential for its effective use and the characterization of its derivatives. For the medicinal chemist, this compound represents a powerful and versatile starting point for the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

  • CN107827721B - Method for synthesizing this compound - Google Patents.
  • Sparr, C., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

  • Wood, S. H., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. Chemistry – A European Journal. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • University of Wisconsin-Madison, NMR Facility. 19F NMR Reference Standards. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

  • Hryshchyk, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wang, X., et al. (2021). Cycloisomerization of 7-en-2-yn-1-ones to bicyclo[3.1.0]hexanes using electrophilic fluorination or chlorination agents. Organic Chemistry Frontiers. Available at: [Link]

  • PubChem. 4-Fluorocyclohexan-1-one. Available at: [Link]

  • Taday, A., et al. (2021). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781-1787. Available at: [Link]

  • Amanote Research. (PDF) The Electrophilic Fluorination of Enol Esters Using. Available at: [Link]

  • PubChem. 4-Fluorocyclohexanol. Available at: [Link]

  • Allinger, N. L., & Blatter, H. M. (1962). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry. Available at: [Link]

  • Martins, F. A., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Anonymous. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Wier, K., et al. (2023). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. Available at: [Link]

  • Hryshchyk, A., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry. Available at: [Link]

  • Hryshchyk, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Lett, R., et al. (1998). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry. Available at: [Link]

  • Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry. Available at: [Link]

  • CP Lab Safety. 4-Fluorocyclohexanol, 95% Purity, C6H11FO, 100 mg. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Lashley, S. (2023). Prelab lecture Lab 4 Oxidation of Cyclohexanol. YouTube. Available at: [Link]

  • Organic Chemistry Lab. (2020). Green Oxidation of Cyclohexanol Experiment Part 2, Reaction, Workup, and Characterization. YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Fluorocyclohexanone: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluorocyclohexanone, a key building block in modern medicinal chemistry. We will delve into the historical context of its development, explore its synthesis and manufacturing processes, and detail its physicochemical and spectroscopic properties. The guide will further elucidate the reactivity of this versatile ketone and showcase its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Value of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. This compound has emerged as a valuable fluorinated intermediate, offering a synthetically accessible and versatile scaffold for the introduction of fluorine into cyclic systems. Its strategic placement of the fluorine atom at the 4-position of the cyclohexanone ring provides a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutics.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not extensively documented in readily available literature, the development of organofluorine chemistry provides a historical backdrop. The field began in the 19th century, with early pioneers like Alexander Borodin, who in 1862, was one of the first to synthesize an organofluorine compound, benzoyl fluoride, through halogen exchange. The broader exploration and application of fluorinated organic compounds gained significant momentum in the mid-20th century.

One of the earlier documented synthetic methods for this compound was reported in the Journal of Medicinal Chemistry in 2008. This method involved the oxidation of the precursor 4-fluorocyclohexane-1-ol using pyridinium chlorochromate (PCC) as the oxidant. This synthesis was part of a larger effort in the discovery of novel inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), highlighting the compound's early recognition as a valuable intermediate in drug discovery.

Synthesis and Manufacturing

The synthesis of this compound has evolved to meet the demands of industrial-scale production, with a focus on efficiency, safety, and purity. A widely adopted and patented method utilizes the readily available and cost-effective 1,4-cyclohexanedione monoethylene ketal as the starting material.

Industrial Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

This multi-step synthesis is a prime example of strategic chemical engineering, ensuring high yield and purity of the final product. The overall process can be broken down into three key stages:

  • Fluorination: 1,4-Cyclohexanedione monoethylene ketal is reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of an organic base. This step selectively introduces the fluorine atom.

  • Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to saturate the double bond.

  • Deprotection: The final step involves the acidic hydrolysis of the ketal protecting group to yield this compound.

This process is favored for its high overall yield and the purity of the final product, which can reach up to 98%.

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"1,4-Cyclohexanedione Monoethylene Ketal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate A" [label="8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene"]; "Intermediate B" [label="8-Fluoro-1,4-dioxaspiro[4.5]decane"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1,4-Cyclohexanedione Monoethylene Ketal" -> "Intermediate A" [label="Fluorination (e.g., DAST)"]; "Intermediate A" -> "Intermediate B" [label="Hydrogenation (Pd/C, H2)"]; "Intermediate B" -> "this compound" [label="Acidic Hydrolysis (Deprotection)"]; }

Caption: Key reactions of this compound at the carbonyl group.

Applications in Drug Discovery and Development

The strategic incorporation of the 4-fluorocyclohexyl moiety into drug candidates can lead to improved pharmacological properties. While specific examples of marketed drugs containing this exact fragment are not widespread, its use as a key building block in the synthesis of various biologically active compounds is documented in patent literature and research articles. It is a valuable precursor for creating more complex fluorinated molecules for screening and lead optimization in drug discovery programs. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the pKa of nearby functional groups, thereby influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a flammable liquid and vapor. It is also harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its efficient industrial synthesis and the unique properties conferred by the fluorine atom make it an attractive starting material for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective application in the pursuit of new and improved therapeutics.

References

  • CN107827721B - Method for synthesizing this compound - Google P
  • CN115636724A - A kind of 4-fluoro-4-methylcyclohexanol and prepar
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL: [Link])

  • Preparation method of 1,4-cyclohexanedione monoketal - Eureka | Patsnap. (URL: [Link])

  • Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal - Google P

Methodological & Application

Synthesis of 4-Fluorocyclohexanone: An Application Note & Protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 4-Fluorocyclohexanone, a valuable fluorinated intermediate in pharmaceutical and materials science research.[1] We will delve into a robust and well-documented synthetic protocol, emphasizing the chemical principles that underpin the procedural steps. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from starting materials to final product characterization. Safety considerations, particularly concerning the handling of fluorinating agents, are also a primary focus.

Introduction

This compound is a key building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, this compound serves as a crucial precursor for the synthesis of a variety of biologically active compounds, including potential anti-cancer agents and antibiotics.[1] This application note details a reliable synthetic route to this important intermediate, focusing on clarity, safety, and reproducibility.

Synthetic Strategy & Mechanism

The chosen synthetic pathway for this protocol involves the electrophilic fluorination of a protected cyclohexanone derivative, followed by deprotection to yield the target compound. This multi-step approach allows for high selectivity and yield.[2] A common and effective method utilizes 1,4-cyclohexanedione monoethylene ketal as the starting material.[1][2] The ketal protecting group ensures that fluorination occurs at the desired position and prevents side reactions.

The key transformation is the electrophilic fluorination of the enol or enolate of the protected cyclohexanone. For this, we will utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a safe and highly effective electrophilic fluorinating agent.[3][4] It is a significant improvement over hazardous reagents like molecular fluorine.[3][5] The reaction is believed to proceed through an electron transfer pathway or an SN2 attack at the fluorine atom of Selectfluor®.[6][7]

Following successful fluorination, the resulting intermediate undergoes hydrogenation to saturate the ring, and finally, the ketal protecting group is removed under acidic conditions to afford this compound.[1][2]

Experimental Protocol

Materials & Equipment
Reagent/MaterialGradeSupplier
1,4-Cyclohexanedione monoethylene ketalReagentMajor Chemical Supplier
Selectfluor®ReagentMajor Chemical Supplier
PyridineAnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Palladium on Carbon (10%)CatalystMajor Chemical Supplier
Hydrogen GasHigh PurityGas Supplier
MethanolACS GradeMajor Chemical Supplier
Hydrochloric AcidConcentratedMajor Chemical Supplier
Sodium BicarbonateSaturated SolutionIn-house preparation
Anhydrous Sodium SulfateReagentMajor Chemical Supplier
Round-bottom flasksStandard laboratory glass
Magnetic stirrer and stir barsStandard laboratory equipment
Hydrogenation apparatusParr shaker or similar
Rotary evaporatorStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Major Chemical Supplier
Column chromatography suppliesSilica GelMajor Chemical Supplier
Step-by-Step Procedure

Step 1: Electrophilic Fluorination

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.0-1.5 eq) to the solution. The use of an organic base like pyridine is crucial to drive the reaction towards the desired product with high selectivity.[2]

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.0-1.2 eq) in anhydrous DCM.

  • Slowly add the Selectfluor® solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation of the Fluorinated Intermediate

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorinated ketal intermediate.

Step 3: Hydrogenation

  • Dissolve the purified fluorinated intermediate in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50 psi, but refer to specific equipment guidelines) and shake or stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the hydrogenated product.

Step 4: Deprotection

  • Dissolve the hydrogenated product in a mixture of acetone and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography to obtain the final product.

Workflow and Mechanism Diagrams

Synthesis_Workflow Start 1,4-Cyclohexanedione monoethylene ketal Step1 Electrophilic Fluorination (Selectfluor®, Pyridine, DCM) Start->Step1 Intermediate1 Fluorinated Ketal Step1->Intermediate1 Step2 Hydrogenation (H₂, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 Hydrogenated Fluorinated Ketal Step2->Intermediate2 Step3 Deprotection (HCl, Acetone/H₂O) Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Fluorination_Mechanism Ketal Protected Cyclohexanone Enolate Enolate Intermediate Ketal->Enolate Base (Pyridine) Product Fluorinated Product Enolate->Product Electrophilic Attack on 'F' Selectfluor Selectfluor® (F-TEDA⁺) Selectfluor->Product TEDA TEDA byproduct Product->TEDA

Caption: Simplified mechanism of electrophilic fluorination.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the protons on the cyclohexanone ring, with splitting patterns influenced by the fluorine atom.
¹⁹F NMR A characteristic signal for the fluorine atom, likely a multiplet due to coupling with adjacent protons.
¹³C NMR Signals for the six carbon atoms of the cyclohexanone ring, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Mass Spec (HRMS) The observed mass should correspond to the calculated exact mass of C₆H₉FO (116.0637 Da).[1][8]
Boiling Point Approximately 164.4 °C at 760 mmHg.[1]

Safety & Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood by trained personnel.[9][10]

  • Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][11]

Reagent-Specific Hazards:

  • Selectfluor®: While significantly safer than many other fluorinating agents, Selectfluor® is a strong oxidizing agent and should be handled with care.[3] Avoid contact with skin and eyes.[9][11] In case of contact, rinse immediately with plenty of water.[11]

  • Pyridine: Pyridine is flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Troubleshooting

Problem Possible Cause Solution
Low yield in fluorination step Incomplete reaction; side product formation.Ensure anhydrous conditions. Optimize reaction time and temperature. Verify the quality of the Selectfluor® reagent.
Incomplete hydrogenation Inactive catalyst; insufficient hydrogen pressure.Use fresh palladium on carbon. Ensure the system is properly sealed and pressurized.
Incomplete deprotection Insufficient acid or reaction time.Increase the amount of acid catalyst or extend the reaction time. Gentle heating may be required.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and materials science endeavors. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827721B - Method for synthesizing this compound.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • PubMed. (n.d.). Selectfluor: mechanistic insight and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • PubMed. (1999, July 9). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Fluorocyclohexanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's profound ability to modulate key molecular properties.[4][5] The carbon-fluorine bond, being the strongest in organic chemistry, imparts significant metabolic stability.[4][5] Furthermore, fluorine's high electronegativity can alter pKa, lipophilicity, and binding interactions, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][6][]

4-Fluorocyclohexanone (CAS 68223-64-3) has emerged as a particularly valuable and versatile fluorinated building block for medicinal chemists.[8] It provides a robust, pre-functionalized six-membered ring, allowing for the introduction of a fluorine atom into a non-aromatic, conformationally flexible system. This guide provides an in-depth exploration of the rationale, applications, and detailed protocols for leveraging this compound in the synthesis of next-generation therapeutic agents.

Physicochemical Properties & Rationale for Use

The decision to employ this compound over its non-fluorinated counterpart is a strategic one, driven by the unique attributes the fluorine atom confers upon the parent molecule and its derivatives.

Causality Behind Selection: The presence of fluorine at the 4-position of the cyclohexanone ring introduces several critical changes:

  • Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][] By replacing a hydrogen atom at a potential site of metabolism with fluorine, chemists can block that metabolic pathway, thereby increasing the drug's half-life and bioavailability.

  • Conformational Control: The gauche effect and other stereoelectronic interactions involving the C-F bond can influence the conformational preference of the cyclohexane ring. This can help to lock the molecule into a more bioactive conformation, enhancing its binding affinity for a target protein.[1]

  • Modulation of Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve a compound's ability to permeate cell membranes and cross the blood-brain barrier.[2][9]

  • pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[2][] This can be advantageous for optimizing a drug's solubility and absorption profile, as a less basic compound will be less protonated at physiological pH, facilitating membrane passage.[2]

Comparative Physicochemical Data:

PropertyCyclohexanoneThis compoundRationale for Impact in Drug Design
Molecular Weight 98.14 g/mol 116.13 g/mol [10]Minimal increase in size, consistent with the principle of a bioisosteric replacement for hydrogen.[2]
Boiling Point 155.6 °C164.4 °C[8]Indicates altered intermolecular forces due to the C-F dipole.
LogP (Predicted) ~1.1~1.3Increased lipophilicity, potentially enhancing membrane permeability.[2][9]
Metabolic Stability Susceptible to oxidation at C4C4 position is blockedPrevents metabolic inactivation, increasing in vivo exposure.[]

Key Synthetic Applications & Strategic Workflows

This compound serves as a pluripotent precursor for a variety of high-value scaffolds in medicinal chemistry. Its ketone functionality is a versatile handle for numerous chemical transformations.

G cluster_design Design & Strategy cluster_synthesis Synthesis Phase cluster_evaluation Evaluation & Optimization Start Identify Target Scaffold (e.g., Kinase Inhibitor, GPCR Modulator) Decision Is Fluorine Substitution Beneficial for ADME/Potency? Start->Decision BuildingBlock Select this compound as Key Building Block Decision->BuildingBlock Yes Reaction Core Transformation (Reductive Amination, Condensation, etc.) BuildingBlock->Reaction Intermediate Key Fluorinated Intermediate Reaction->Intermediate Derivatization Further Functionalization / Diversification Intermediate->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Screening Biological Screening (In Vitro Assays) Purification->Screening Optimization SAR-guided Optimization Screening->Optimization Optimization->Decision Iterate G reagents This compound + Isatin + Malononitrile catalyst Base Catalyst (e.g., Piperidine, Pyrrolidine) reagents->catalyst 1. Mix intermediate1 Knoevenagel Adduct (Ylidene Intermediate) catalyst->intermediate1 2. Condensation intermediate2 Michael Addition Adduct intermediate1->intermediate2 3. Addition cyclization Intramolecular Cyclization (Thorpe-Ziegler type) intermediate2->cyclization 4. Tautomerization product Final Product: Fluorinated Spiro[cyclohexane-oxindole] cyclization->product 5. Cyclization

Sources

Application Notes & Protocols: The Strategic Use of 4-Fluorocyclohexanone in the Mutasynthesis of Novel Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Total Synthesis - A Biosynthetic Approach to Novel Rapalogs

Rapamycin (also known as Sirolimus) is a macrolide of profound clinical importance, serving as a cornerstone immunosuppressant in organ transplantation and as a critical inhibitor of the mTOR signaling pathway in cancer therapy[1][2]. Its structural complexity, however, makes both total synthesis and the generation of structurally diverse analogs a formidable challenge for medicinal chemists[2][3]. The pursuit of rapamycin analogs ("rapalogs") is driven by the need for compounds with improved pharmacokinetic profiles, enhanced target specificity, and novel biological activities.

Fluorine chemistry has become a pillar of modern drug design, as the strategic incorporation of fluorine atoms can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity[2][3]. While the total synthesis of a fluorinated rapamycin is exceptionally demanding, a powerful and elegant alternative has emerged: Mutasynthesis , also known as precursor-directed biosynthesis.

This application note provides a detailed guide on the use of 4-Fluorocyclohexanone as a key starting material for the synthesis of a fluorinated precursor, and the subsequent use of this precursor in the mutasynthesis of novel fluorinated rapamycin analogs. This chemo-biosynthetic strategy leverages the cellular machinery of a genetically engineered bacterium to produce complex, otherwise inaccessible molecules.

The Principle of Rapamycin Mutasynthesis

The biosynthesis of rapamycin in the bacterium Streptomyces hygroscopicus is a modular process. A crucial first step is the formation of the cyclohexane "starter unit," (1R,3R,4R)-3,4-dihydroxycyclohexanecarboxylic acid (DHCHC), which is derived from the shikimate pathway[1]. The gene rapK encodes the chorismatase enzyme responsible for a key step in this conversion[4].

By creating a knockout mutant of S. hygroscopicus where the rapK gene is deleted (S. hygroscopicus ΔrapK), the bacterium loses its ability to produce the native DHCHC starter unit, and rapamycin production ceases[5]. This engineered strain provides a "clean slate" for mutasynthesis. When fed with synthetic analogs of the starter unit, the bacterium's enzymatic machinery can recognize and incorporate these synthetic precursors, leading to the production of novel rapamycin analogs[6]. This workflow is depicted below.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Biosynthesis (Mutasynthesis) Start This compound Step1 Baeyer-Villiger Oxidation Start->Step1 Step2 Lactone Hydrolysis Step1->Step2 Precursor Fluorinated Cyclohexane Carboxylic Acid Precursor Step2->Precursor Feeding Precursor Feeding Precursor->Feeding Exogenous Supply Strain S. hygroscopicus (ΔrapK Mutant) Culture Culture & Fermentation Strain->Culture Culture->Feeding Product Novel Fluorinated Rapamycin Analog Feeding->Product Incorporation by PKS Machinery Purification Extraction & Purification (HPLC) Product->Purification Analysis Characterization (Mass Spec, NMR) Purification->Analysis

Figure 1: Overall workflow combining chemical synthesis of a fluorinated precursor with its biosynthetic incorporation.

PART 1: Synthesis of Fluorinated Precursor from this compound

The key to this process is the efficient synthesis of a fluorinated starter unit analog that the bacterial enzymes will accept. A logical target is a 4-fluorocyclohexanecarboxylic acid derivative. A robust synthetic route begins with this compound and proceeds via a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis.

Protocol 1: Baeyer-Villiger Oxidation of this compound

This protocol describes the oxidation of the cyclic ketone to a lactone (4-fluorocaprolactone). The Baeyer-Villiger oxidation is highly regioselective; the migratory aptitude of the more substituted alpha-carbon ensures the desired lactone is formed[7][8]. We will use meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation[9].

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1 eq.) and sodium phosphate dibasic (Na₂HPO₄, 2.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: Slowly add m-CPBA (approx. 77% purity, 1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peracid by slowly adding 10% aqueous sodium sulfite (Na₂SO₃) solution until a test with starch-iodide paper is negative. Stir for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-fluorocaprolactone can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Hydrolysis of 4-Fluorocaprolactone

This protocol describes the ring-opening of the lactone to yield the corresponding 6-hydroxy-4-fluorocyclohexanecarboxylic acid, the final precursor for feeding.

Materials:

  • Crude or purified 4-fluorocaprolactone

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the 4-fluorocaprolactone (1 eq.) in a mixture of THF:MeOH:H₂O (e.g., a 3:1:1 ratio).

  • Base Addition: Add LiOH (2.0 eq.) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting lactone is fully consumed (typically 2-4 hours).

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~3 by adding 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting product is the fluorinated starter unit precursor, which can often be used in the next step without further purification.

PART 2: Mutasynthesis of Fluorinated Rapamycin Analogs

This part of the process involves culturing the S. hygroscopicus ΔrapK mutant and feeding the chemically synthesized fluorinated precursor.

Protocol 3: Fermentation and Precursor Feeding

Materials & Media:

  • S. hygroscopicus ΔrapK strain

  • Seed Medium (per liter): 10 g Soluble Starch, 6 g Soy Peptone, 6 g Yeast Extract, 1.5 g Casamino Acids, 0.5 g MgSO₄, 1 g K₂HPO₄. Adjust pH to 7.0[5].

  • Production Medium (YMM, per liter): 5 g Yeast Extract, 5 g Malt Extract, 5 g Maltose. Adjust pH to 6.0[5].

  • Fluorinated precursor (from Part 1), dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Erlenmeyer flasks, shaker incubator

Procedure:

  • Inoculum Preparation (Seed Culture): Inoculate 50 mL of sterile Seed Medium in a 250 mL flask with a spore suspension or mycelial fragment of S. hygroscopicus ΔrapK. Incubate at 28 °C with vigorous shaking (e.g., 200-250 rpm) for 72 hours[5].

  • Production Culture Inoculation: Inoculate 50 mL of YMM Production Medium in a 250 mL flask with 5 mL (10% v/v) of the seed culture.

  • Precursor Feeding: Immediately after inoculation, add the synthesized fluorinated precursor to the production culture. The optimal concentration must be determined empirically, but a starting point is a final concentration range of 0.5 to 1.5 g/L[10]. The precursor should be filter-sterilized before addition. Causality Note: The ΔrapK mutant cannot produce its own starter unit, so providing the synthetic analog at the start of the production phase allows for its immediate availability to the polyketide synthase machinery.

  • Fermentation: Incubate the production culture at 28 °C with vigorous shaking (200-250 rpm) for 5 to 7 days[11][12].

Protocol 4: Extraction and Purification of Fluorinated Rapamycin

Materials:

  • Fermentation broth from Protocol 3

  • Methanol or Ethyl Acetate

  • Centrifuge

  • Rotary evaporator

  • Silica gel for column chromatography

  • HPLC system (preparative or semi-preparative) with a C18 column

  • Acetonitrile, Formic Acid, Water (HPLC grade)

Procedure:

  • Biomass Separation: Centrifuge the fermentation broth (e.g., 4000 rpm for 20 min) to pellet the mycelia, where the product is primarily located. Discard the supernatant[11].

  • Solvent Extraction: Resuspend the cell pellet in methanol or ethyl acetate and shake vigorously for several hours or overnight to extract the rapamycin analogs.

  • Concentration: Centrifuge to remove cell debris, collect the solvent, and concentrate it to dryness under reduced pressure to yield a crude oily residue.

  • Initial Purification (Silica Gel Chromatography): Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., DCM or toluene) and load it onto a silica gel column. Elute with a gradient of increasing polarity, such as ethyl acetate in hexanes or acetone in hexanes. Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.

  • Final Purification (Preparative HPLC): Pool the enriched fractions and concentrate. Dissolve the semi-purified material in the HPLC mobile phase. Purify the fluorinated rapamycin analog using a reverse-phase C18 column. A typical mobile phase system is a gradient of acetonitrile in water with 0.025-0.1% formic acid[11]. Monitor the elution profile at ~277 nm.

  • Isolation: Collect the peak corresponding to the fluorinated rapamycin analog and remove the solvent under vacuum to yield the pure compound.

PART 3: Characterization and Data

The successful incorporation of the fluorinated precursor must be validated through rigorous analytical techniques.

Key Characterization Methods
  • High-Resolution Mass Spectrometry (HRMS): This is the definitive method to confirm fluorine incorporation. The molecular weight of the new analog should precisely match the expected mass of rapamycin minus the two hydroxyl groups of the native DHCHC starter unit, plus the mass of the added fluorine atom.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help confirm that the modification has occurred on the cyclohexane ring portion of the macrolide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These spectra will show significant changes in the chemical shifts of protons and carbons on and near the cyclohexane ring compared to native rapamycin.

    • ¹⁹F NMR: This is a crucial experiment. The presence of a signal in the ¹⁹F NMR spectrum provides unambiguous evidence of fluorine incorporation.

Representative Data for Mutasynthetic Rapalogs

While specific yield data for fluorinated rapamycins is proprietary, data from analogous mutasynthesis experiments provide a benchmark for expected outcomes. The table below shows yields and binding affinities for sulfur-containing rapalogs produced by a similar precursor-directed biosynthesis approach.

Analog NamePrecursor FedYield (mg/L)FKBP12 Binding IC₅₀Reference
Rapamycin (Control) --1.6 nM[11]
20-Thiarapamycin 1,4-Thiazane-(3S)-carboxylic acid~10053.6 nM[1][11]
15-Deoxo-19-sulfoxylrapamycin 1,3-Thiazane-(4S)-carboxylic acid~10800 nM[1][11]

Table 1: Representative yields and biological activity data for novel rapamycin analogs generated through precursor-directed biosynthesis.

G cluster_0 Rapamycin Biosynthesis cluster_1 Mutasynthesis Chorismate Chorismate DHCHC DHCHC (Starter Unit) Chorismate->DHCHC rapK gene product (Chorismatase) PKS Polyketide Synthase (PKS) Modules DHCHC->PKS Rapamycin Rapamycin PKS->Rapamycin Chorismate_mut Chorismate No_DHCHC No DHCHC Production Chorismate_mut->No_DHCHC rapK gene DELETED PKS_mut Polyketide Synthase (PKS) Modules FluoroRapa Fluorinated Rapamycin Analog PKS_mut->FluoroRapa Precursor Synthetic Fluorinated Precursor Precursor->PKS_mut Exogenous Feeding

Figure 2: Comparison of the native rapamycin biosynthetic pathway and the mutasynthesis pathway using an exogenous fluorinated precursor.

Conclusion and Outlook

The use of this compound as a starting material for the mutasynthesis of rapamycin analogs represents a sophisticated and highly effective strategy in modern drug discovery. By combining targeted chemical synthesis with the power of microbial biosynthesis, researchers can efficiently generate novel, fluorinated macrolides that would be nearly impossible to create through traditional synthetic routes. This approach not only expands the chemical space around the valuable rapamycin scaffold but also opens new avenues for developing next-generation therapeutics with enhanced properties for treating a wide range of human diseases.

References

  • Graziani, E. I. (2009). Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs. Natural Product Reports, 26(5), 602-609. Available at: [Link]

  • Goss, R. J. M., Lanceron, S., Roy, A. D., Sprague, S., Nur-E-Alam, M., Hughes, D. L., Wilkinson, B., & Moss, S. J. (2010). An expeditious route to fluorinated rapamycin analogues by utilising mutasynthesis. ChemBioChem, 11(5), 698–702. Available at: [Link]

  • Das, S., & Chand, G. (2013). Synthesis and biological evaluation of rapamycin-derived, next generation small molecules. RSC Advances, 3(48), 25393-25425. Available at: [Link]

  • Kuščer, E., et al. (2007). Roles of rapH and rapG in positive regulation of rapamycin biosynthesis in Streptomyces hygroscopicus. Journal of Bacteriology, 189(13), 4756–4763. Available at: [Link]

  • Li, W., et al. (2014). Safety Profile of Rapamycin Perfluorocarbon Nanoparticles for Preventing Cisplatin-Induced Kidney Injury. Molecules, 19(10), 1-15. Available at: [Link]

  • Ritacco, F. V., et al. (2005). Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis. Applied and Environmental Microbiology, 71(4), 1971–1976. Available at: [Link]

  • Mo, S., et al. (2018). Efficient and Selective Biosynthesis of a Precursor-Directed FK506 Analogue: Paving the Way for Click Chemistry. Journal of Natural Products, 81(5), 1205–1210. Available at: [Link]

  • Wang, Y., et al. (2014). Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. Molecules, 19(6), 7768-7780. Available at: [Link]

  • Aparicio, J. F., et al. (2004). Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus. Journal of Bacteriology, 186(22), 7569–7578. Available at: [Link]

  • Bock, F., et al. (2014). An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. Applied and Environmental Microbiology, 80(19), 6119-6128. Available at: [Link]

  • Mo, S., et al. (2017). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Frontiers in Microbiology, 8, 117. Available at: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • Edwards, M. R., et al. (2015). Tissue-restricted inhibition of mTOR using chemical genetics. Proceedings of the National Academy of Sciences, 112(14), 4323–4328. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Zhu, X., et al. (2011). Generation of High-Yield Rapamycin-Producing Strains Through Protoplasts-Related Techniques. Applied Biochemistry and Biotechnology, 165(2), 583-594. Available at: [Link]

  • Greenstein, M., et al. (2004). Novel Sulfur-Containing Rapamycin Analogs Prepared by Precursor-Directed Biosynthesis. Organic Letters, 6(19), 3245-3248. Available at: [Link]

  • Paciorek, A., et al. (2022). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 12(35), 22695-22715. Available at: [Link]

  • El-Enshasy, H. A., et al. (2018). New Strategies in Optimization of Rapamycin Production by Streptomyces hygroscopicus ATCC 29253. Research Journal of Pharmacy and Technology, 11(10), 4381-4388. Available at: [Link]

Sources

reaction of 4-Fluorocyclohexanone with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-Fluoro-1-Substituted-Cyclohexanols via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleophilic addition of Grignard reagents to 4-fluorocyclohexanone is a cornerstone reaction for synthesizing tertiary alcohols bearing a fluorinated cyclohexane scaffold. This motif is of high value in medicinal chemistry, where the strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the underlying reaction mechanisms, critical stereochemical considerations, detailed and validated experimental protocols, and essential safety procedures. By explaining the causality behind experimental choices, this document serves as a practical resource for chemists aiming to leverage this powerful transformation in drug discovery and development programs.[2]

Introduction: The Strategic Value of Fluorinated Cyclohexanols

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design.[1] The 4-fluorocyclohexanol core, in particular, offers a unique combination of properties. The fluorine atom at the C4 position can induce favorable conformational changes and engage in specific polar interactions with biological targets, while the cyclohexane ring provides a rigid, three-dimensional scaffold. The Grignard reaction stands out as a robust and versatile method for C-C bond formation, allowing for the introduction of a wide array of alkyl, aryl, or vinyl substituents at the C1 position, thus enabling the systematic exploration of chemical space around this privileged scaffold.[1][3][4]

Mechanistic Insights & Stereochemical Control

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of this compound.[5][6] The mechanism involves the initial coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and setting the stage for the nucleophilic attack.[7][8]

Stereoselectivity: The Axial vs. Equatorial Attack

For substituted cyclohexanones, the stereochemical outcome of the reaction is determined by the trajectory of the incoming nucleophile, which can attack from either the axial or equatorial face of the carbonyl group.[9][10] This leads to the formation of two potential diastereomeric products.

  • Axial Attack: The nucleophile approaches from the top or bottom face, parallel to the principal axis of the ring. This pathway leads to the formation of an equatorial alcohol.

  • Equatorial Attack: The nucleophile approaches from the side, along the "equator" of the ring. This pathway results in the formation of an axial alcohol.

The preferred pathway is governed by a delicate balance of steric and electronic factors. Generally, small, unhindered nucleophiles (e.g., MeMgBr) tend to favor axial attack to avoid torsional strain with the adjacent axial hydrogens in the transition state.[10][11] Conversely, large, bulky nucleophiles (e.g., t-BuMgBr) preferentially attack from the less sterically congested equatorial face.[10][11] The 4-fluoro substituent, being relatively small, exerts a minimal steric influence but its electronic effects can subtly modulate the reactivity of the carbonyl group.

G cluster_reactants Reactants cluster_products Diastereomeric Products ketone This compound carbonyl Nucleophilic Attack on Carbonyl ketone->carbonyl grignard Grignard Reagent (R-MgX) grignard->carbonyl intermediate Tetrahedral Alkoxide Intermediate carbonyl->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup axial_alc Axial Alcohol (from Equatorial Attack) workup->axial_alc Equatorial Attack equatorial_alc Equatorial Alcohol (from Axial Attack) workup->equatorial_alc Axial Attack

Caption: Reaction pathway for the Grignard addition to this compound.

Experimental Application Notes & Protocols

This section provides a detailed, field-tested protocol for the reaction of this compound with Grignard reagents. The causality behind each step is explained to ensure both success and safety.

SAFETY FIRST: Hazard Analysis and Mitigation

Grignard reactions are inherently hazardous and demand rigorous adherence to safety protocols.[12][13]

  • Extreme Water Sensitivity: Grignard reagents are potent bases and react violently with protic sources, especially water, which quenches the reagent and can generate flammable hydrogen gas.[14][15] All glassware must be scrupulously dried, and anhydrous solvents are mandatory.[14][16]

  • Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable and have low flash points.[12][13] The reaction must be conducted in a certified chemical fume hood, away from any ignition sources.

  • Exothermicity: The formation and reaction of Grignard reagents are exothermic.[14][17] The rate of addition must be carefully controlled, and an ice bath must be readily available to manage the reaction temperature and prevent a dangerous runaway reaction.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are common, but consult a glove compatibility chart).[12][13]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
This compound≥98%Standard chemical supplierStore under inert gas.
Magnesium turningsHigh purityStandard chemical supplier
Alkyl/Aryl Halide (e.g., Iodomethane)AnhydrousStandard chemical supplierUse a fresh, unopened bottle if possible.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard chemical supplierMust be anhydrous. Do not use stabilized THF.
IodineCrystal, Reagent GradeStandard chemical supplierUsed as an initiator.
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard chemical supplierFor reaction quench and workup.
Saturated Sodium Bicarbonate SolutionAqueousPrepared in-houseFor neutralization.
Saturated Sodium Chloride Solution (Brine)AqueousPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard chemical supplierFor drying the organic layer.
Three-neck round-bottom flaskVaries (e.g., 250 mL)Glassware supplierMust be oven or flame-dried.
Reflux condenser & Addition funnelGlassware supplierMust be oven or flame-dried.
Magnetic stirrer and stir barEquipment supplier
Inert gas supply (Nitrogen or Argon)High purityGas supplier
Syringes and needlesLab supplyMust be oven-dried.
Detailed Step-by-Step Protocol: Synthesis of 4-Fluoro-1-methylcyclohexanol

This protocol details the reaction using methylmagnesium iodide as a representative Grignard reagent.

1. Rigorous Glassware Preparation:

  • Clean a 250 mL three-neck round-bottom flask, a reflux condenser, a 50 mL addition funnel, and a magnetic stir bar.

  • Dry all glassware in an oven at 120 °C for at least 4 hours (overnight is preferable) and assemble the apparatus while hot under a positive flow of dry nitrogen or argon.[18][19] This step is critical to remove all adsorbed water.

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equiv.) into the reaction flask.

  • Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[19]

  • Assemble the apparatus as shown in the workflow diagram. Ensure a gentle flow of inert gas.

  • In the addition funnel, prepare a solution of iodomethane (1.1 equiv.) in anhydrous THF (e.g., 20 mL).

  • Add ~10% of the iodomethane solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a loss of the iodine color. If it doesn't start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.[19]

  • Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. The formation is exothermic; use an ice bath if the reflux becomes too vigorous.[14]

  • After the addition is complete, allow the grey, cloudy solution to stir for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3. Addition to this compound:

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equiv.) in anhydrous THF (e.g., 30 mL) and add it to the addition funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[20] This slow, cold addition is crucial to prevent side reactions and control the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting ketone.

4. Reaction Quench and Workup:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • CAUTION: The quench is highly exothermic. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise. Alternatively, slowly add the reaction mixture to a beaker of crushed ice followed by 1 M HCl.[18] Add acid until all the magnesium salts have dissolved and the aqueous layer is acidic.[18]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, saturated brine (to aid in phase separation).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification and Characterization:

  • The crude product, a colorless oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[21]

  • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry to confirm its structure, purity, and determine the diastereomeric ratio. The ratio can often be determined by integration of distinct signals in the ¹H or ¹⁹F NMR spectra.

Caption: Experimental workflow for the Grignard reaction.

Data Summary and Expected Outcomes

The stereochemical outcome is highly dependent on the steric bulk of the Grignard reagent.

Grignard Reagent (R-MgX)R GroupSteric BulkExpected Major ProductTypical Yield
CH₃MgIMethylSmallEquatorial Alcohol (from Axial Attack)60-85%
PhMgBrPhenylMedium (Planar)Mixture, slight preference for Equatorial Alcohol55-80%
i-PrMgClIsopropylBulkyAxial Alcohol (from Equatorial Attack)50-75%
t-BuMgCltert-ButylVery BulkyAxial Alcohol (from Equatorial Attack)40-65%

Note: Yields are estimates and can vary based on reaction scale and purity of reagents.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate Wet glassware/solvents; Passivated magnesium surface.Re-dry all glassware rigorously. Use fresh anhydrous solvent. Add a fresh crystal of iodine, gently warm, or crush the magnesium turnings.[19]
Low yield of desired product Incomplete Grignard formation; Inefficient quenching/workup; Side reactions (e.g., Wurtz coupling, enolization).Ensure complete consumption of Mg. Perform quench at 0 °C to minimize degradation. Ensure slow addition of ketone to minimize enolization.
Formation of biphenyl/bialkyl byproduct Wurtz coupling of the Grignard reagent with unreacted alkyl/aryl halide.Ensure slow, controlled addition of the halide during Grignard formation to maintain a low concentration.
Recovery of starting ketone Inactive Grignard reagent (quenched by moisture/air); Steric hindrance preventing reaction.Prepare Grignard reagent fresh and ensure anhydrous/inert conditions. For very bulky reagents, longer reaction times or higher temperatures may be needed.

References

  • Quora. (2022).
  • University of California, Riverside. (n.d.).
  • YouTube. (2024). Grignard reaction safety.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP)
  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo...
  • University of California, Irvine. (n.d.). The Grignard Reaction.
  • YouTube. (2021).
  • University of Oxford. (n.d.).
  • Walsh, P. J., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Reddit. (2019).
  • National Institutes of Health. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Beyond Benign. (n.d.). Greener Grignard Reaction.
  • Leah4Sci. (2020).
  • ResearchGate. (2020). The Grignard Reaction-Unraveling a Chemical Puzzle.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols.
  • YouTube. (2017).
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols: Wittig Reaction for the Synthesis of 4-Fluoro(methylidene)cyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Wittig reaction, specifically tailored for the conversion of 4-Fluorocyclohexanone to 4-fluoro(methylidene)cyclohexane. The protocol details the necessary reagents, step-by-step procedures, and critical considerations for achieving a successful olefination. The underlying mechanism of the Wittig reaction is also discussed to provide a deeper understanding of the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in synthetic organic chemistry.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the transformation of aldehydes and ketones into alkenes with a high degree of regioselectivity.[1][2][3] Discovered by Georg Wittig in 1954, this reaction has become indispensable for the construction of carbon-carbon double bonds.[4] The core of the reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[2][3] The versatility and functional group tolerance of the Wittig reaction make it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][5]

This application note focuses on a specific application of the Wittig reaction: the synthesis of 4-fluoro(methylidene)cyclohexane from this compound. This transformation is of interest in medicinal chemistry, as the introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The methylidene group serves as a versatile synthetic handle for further functionalization.

Reaction Principle and Mechanism

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the ketone. This initial step leads to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.[4][6][7] The oxaphosphetane is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[8] The formation of the very stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4][7]

For the synthesis of a terminal alkene like 4-fluoro(methylidene)cyclohexane, a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is employed.[2] Non-stabilized ylides are generally more reactive than their stabilized counterparts and are known to react well with ketones.[4][6]

Experimental Protocol

This protocol is divided into two main stages: the in situ preparation of the Wittig reagent (phosphorus ylide) and the subsequent reaction with this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231.28 g3.58
This compoundC₆H₉FO116.130.25 g2.15
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.210.40 g3.56
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.4915 mL-
Diethyl ether (Et₂O)C₄H₁₀O74.1230 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Step-by-Step Procedure

Part 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

  • Setup: Assemble a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.28 g, 3.58 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Stir the resulting suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add potassium tert-butoxide (0.40 g, 3.56 mmol) portion-wise over 10 minutes. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.[9]

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the ylide.

Part 2: Wittig Reaction with this compound

  • Substrate Addition: While maintaining the temperature at 0 °C, add a solution of this compound (0.25 g, 2.15 mmol) in anhydrous THF (10 mL) dropwise to the ylide suspension via syringe over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The disappearance of the yellow-orange color indicates the consumption of the ylide.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Chromatography: The crude product, a mixture of 4-fluoro(methylidene)cyclohexane and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.[6] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, should be used. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide_start Suspend MePPh₃Br in THF add_base Add t-BuOK at 0°C ylide_start->add_base stir_ylide Stir for 30 min at 0°C add_base->stir_ylide add_ketone Add this compound in THF at 0°C stir_ylide->add_ketone warm_rt Warm to RT, stir for 2h add_ketone->warm_rt quench Quench with aq. NH₄Cl warm_rt->quench extract Extract with Et₂O quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify

Caption: Experimental workflow for the Wittig reaction.

Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Expected Results and Troubleshooting

A successful reaction should yield 4-fluoro(methylidene)cyclohexane as a colorless oil after purification. The major byproduct, triphenylphosphine oxide, is a white solid that can sometimes be challenging to completely remove.

Potential Issues and Solutions:

  • Low or No Yield:

    • Inactive Ylide: Ensure that the phosphonium salt is dry and that the reaction is carried out under strictly anhydrous conditions. The base used must be strong enough to deprotonate the phosphonium salt.[5]

    • Steric Hindrance: While methylenetriphenylphosphorane is small, highly hindered ketones can react slowly.[2] Increasing the reaction time or temperature may be necessary.

  • Difficulty in Purification:

    • Triphenylphosphine Oxide Removal: If chromatography is not completely effective, the crude product can be triturated with a solvent in which the alkene is soluble but triphenylphosphine oxide is not (e.g., cold pentane). Alternatively, methods for the chemical removal of the phosphine oxide have been reported.[10]

Conclusion

The Wittig reaction provides a reliable and high-yielding method for the synthesis of 4-fluoro(methylidene)cyclohexane from this compound. By following the detailed protocol and understanding the key mechanistic aspects, researchers can effectively utilize this important transformation in their synthetic endeavors. The careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a successful outcome.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Chemistry LibreTexts. 20.4: The Wittig reaction. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • The Reaction Watch. Wittig Reaction - Common Conditions. Available from: [Link]

  • National Center for Biotechnology Information. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link]

  • The Reaction Watch. Wittig Reaction - Wittig Reagents (in situ). Available from: [Link]

  • Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Available from: [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Available from: [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]

  • Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Available from: [Link]

  • University of Maryland. CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Available from: [Link]

  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Available from: [Link]

  • University of Pittsburgh. 1. The Wittig Reaction. Available from: [Link]

  • Organic Syntheses. (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Available from: [Link]

  • PubChem. 4-Fluoro-1-methylcyclohexane-1-carbaldehyde. Available from: [Link]

  • Google Patents. CN107827721B - Method for synthesizing this compound.
  • PrepChem.com. Synthesis of 4-formylcyclohexanone. Available from: [Link]

  • St. Norbert College. 4-Methylcyclohexene Synthesis. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Spirocycles from 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Executive Summary: The Strategic Value of Fluorinated Spirocycles

The confluence of spirocyclic architecture and fluorine substitution represents a powerful strategy in modern medicinal chemistry. Spirocycles, by virtue of their rigid, three-dimensional frameworks, offer a distinct advantage over traditional planar molecules by enabling more precise and selective interactions with biological targets.[1][2] This conformational constraint can significantly enhance binding affinity and reduce off-target effects.[2][3] Concurrently, the incorporation of fluorine is a well-established tactic to optimize drug-like properties.[4][5] Judicious placement of fluorine can improve metabolic stability, enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby refining a compound's pharmacokinetic and pharmacodynamic profile.[6][7]

4-Fluorocyclohexanone emerges as a highly valuable and versatile building block for the construction of these advanced molecular scaffolds.[6] Its ketone functionality serves as a synthetic handle for a multitude of chemical transformations, while the C4-fluorine atom imparts critical physicochemical properties that are retained in the final spirocyclic product. This document provides an in-depth guide to key synthetic strategies, detailed experimental protocols, and the underlying scientific rationale for leveraging this compound in the synthesis of novel spirocyclic entities for drug discovery programs.

Core Synthetic Strategies & Mechanistic Rationale

The conversion of this compound into spirocyclic frameworks can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired heterocyclic partner and the overall complexity of the target molecule.

Strategy A: Condensation and Spiro-annulation for Heterocyclic Systems

This is one of the most direct methods, involving the reaction of the ketone with a bifunctional nucleophile, leading to a condensation reaction followed by an intramolecular cyclization (annulation) to form the spiro-heterocycle. The fluorine atom, while remote from the reactive carbonyl center, can exert subtle stereoelectronic effects that may influence the diastereoselectivity of the cyclization step.

A prime example is the synthesis of spiro-oxazolidinones, a privileged scaffold in medicinal chemistry. The workflow involves an initial condensation with an amino alcohol to form a ketimine/enamine intermediate, which is then captured by a carbonylating agent like phosgene or a phosgene equivalent.

G cluster_workflow Spiro-annulation Workflow Start This compound Reagent + Amino Alcohol (e.g., Ethanolamine) Condensation Condensation (Ketimine Formation) Start->Condensation Reagent->Condensation Intermediate Ketimine Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Capture Cyclizing Agent (e.g., Triphosgene) Capture->Cyclization Product Spiro-oxazolidinone Cyclization->Product

Caption: General workflow for spiro-oxazolidinone synthesis.

Strategy B: Multi-Component Reactions (MCRs) for Rapid Library Generation

Multi-component reactions are powerful tools in drug discovery for rapidly generating molecular diversity from simple starting materials in a single, atom-economical step. This compound is an excellent substrate for MCRs that proceed via a ketone-derived intermediate. The Ugi or Passerini reactions, for instance, can be adapted to create complex spirocyclic peptide-like structures.

In a representative Ugi-type MCR, this compound reacts with an amine, an isocyanide, and a carboxylic acid to assemble a highly functionalized spiro-α-acylamino amide scaffold. This approach is exceptionally efficient for building libraries of drug-like molecules for high-throughput screening.

Strategy C: Ring-Closing Metathesis (RCM) for Carbocyclic and Macrocyclic Spirocycles

Olefin metathesis provides a robust pathway to spirocycles that are otherwise difficult to access.[8] This strategy involves the dialkenylation of the carbonyl group of this compound, typically through sequential Grignard reactions with reagents like vinylmagnesium bromide or allylmagnesium bromide. The resulting diallylic or divinylic tertiary alcohol is then subjected to a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to forge the spirocyclic ring.[8] This method is particularly useful for creating all-carbon spirocycles and can be adapted for larger ring sizes.

G cluster_mechanism Key Mechanistic Step in RCM Catalyst [Ru] Catalyst Alkene1 Terminal Alkene 1 Catalyst->Alkene1 [2+2] Metallocycle Ruthenacyclobutane Intermediate Alkene1->Metallocycle Alkene2 Terminal Alkene 2 Metallocycle->Alkene2 reorganization Product Cyclized Alkene (Spiro Ring) Metallocycle->Product retro [2+2] Byproduct Ethylene Metallocycle->Byproduct retro [2+2]

Caption: Simplified mechanism of olefin metathesis cyclization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of a Fluorinated Spiro-oxazolidinone

This protocol details the synthesis of 8-fluoro-1-oxa-4-azaspiro[4.5]decan-2-one, a representative spiro-oxazolidinone, adapted from similar procedures for related ketones.[9]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound116.131.16 g10.0Starting material
2-Aminoethanol61.080.67 g11.01.1 eq
Triphosgene296.751.19 g4.00.4 eq
Triethylamine (TEA)101.192.23 g (3.07 mL)22.02.2 eq, d=0.726 g/mL
Toluene, anhydrous-100 mL-Solvent
Ethyl Acetate-~150 mL-Extraction solvent
Saturated NaHCO₃(aq)-~50 mL-Aqueous wash
Brine-~50 mL-Aqueous wash
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure:

  • Ketimine Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.16 g, 10.0 mmol), 2-aminoethanol (0.67 g, 11.0 mmol), and anhydrous toluene (60 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (~20 mg). Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete in 2-4 hours when water evolution ceases.

  • Cool the reaction mixture to room temperature, then place it in an ice-water bath to cool to 0 °C.

  • Cyclization: In a separate 250 mL flask, dissolve triphosgene (1.19 g, 4.0 mmol) in anhydrous toluene (40 mL) under a nitrogen atmosphere and cool to 0 °C.

  • CAUTION: Triphosgene is highly toxic. Handle only in a certified fume hood. Slowly add the ketimine solution from step 3 to the triphosgene solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Following the addition, add triethylamine (3.07 mL, 22.0 mmol) dropwise to the reaction mixture, again keeping the temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup and Purification: Quench the reaction by carefully adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure spiro-oxazolidinone product.

Rationale for Critical Steps:

  • Dean-Stark Trap: The removal of water is crucial to drive the equilibrium towards the formation of the ketimine intermediate.

  • Slow Addition at 0 °C: The reaction of the ketimine with triphosgene and subsequent cyclization is highly exothermic. Low temperature control is essential to prevent side reactions and ensure safety.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the cyclization to completion.

Physicochemical Properties & Drug Development Implications

The introduction of the spirocyclic core and the fluorine atom has a profound impact on the molecule's properties, which is a key consideration for drug development.

Comparative Property Analysis

PropertyNon-Spirocyclic Analog (e.g., Acyclic Amide)Fluorinated SpirocycleImpact and Rationale
Conformational Rigidity High (Flexible)Low (Rigid)Reduces entropy loss upon binding, potentially increasing potency.[2]
3D Shape (Fsp³) LowerHigherIncreases saturation and three-dimensionality, often improving solubility and reducing promiscuity.
Metabolic Stability VariableGenerally EnhancedThe C-F bond is exceptionally strong, blocking potential sites of metabolism (P450 oxidation).[6][7]
Lipophilicity (logP) BaselineIncreasedFluorine substitution typically increases lipophilicity, which can enhance membrane permeability.
pKa of Basic Center BaselineModulatedThe electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting solubility and target engagement.[4]

Conclusion

This compound stands out as a strategic starting material for accessing novel, fluorinated spirocycles. The synthetic pathways described herein—spiro-annulation, multi-component reactions, and ring-closing metathesis—offer a versatile toolkit for medicinal chemists to construct diverse and complex molecular architectures. By combining the conformational rigidity of the spirocyclic scaffold with the property-enhancing effects of fluorine, researchers can accelerate the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (NIH). [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Trifluoromethylthiolative spirocyclization of biaryl ynones without leaving groups on the para-position of dearomatized aryl rings. New Journal of Chemistry (RSC Publishing). [Link]

  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • The significance and photochemical synthesis of spirocycles. ResearchGate. [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Exceptional, HFIP-Mediated Spiro-annulation Protocol to Access Spirocyclobutenes. Wiley Online Library. [Link]

  • 4-Fluorocyclohexan-1-one. PubChem. [Link]

  • Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa. ChemRxiv. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central (NIH). [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central (NIH). [Link]

  • Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!. [Link]

  • Asymmetric sequential annulation/aldol process of 4-isothiocyanato pyrazolones and allenones: access to novel spiro[pyrrole–pyrazolones] and spiro[thiopyranopyrrole–pyrazolones]. Chemical Communications (RSC Publishing). [Link]

Sources

Application Note: Leveraging 4-Fluorocyclohexanone in Multi-Component Reactions for the Synthesis of Novel Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Multi-component reactions (MCRs) provide a highly efficient, atom-economical approach to rapidly construct complex molecules, making them ideal for generating diverse compound libraries in drug discovery. This technical guide details the application of 4-fluorocyclohexanone, a versatile fluorinated building block, in key MCRs. We provide in-depth mechanistic insights, validated experimental protocols for the Ugi and Passerini reactions, and discuss the strategic advantages of the resulting fluorinated heterocyclic and peptidomimetic structures.

Introduction: The Strategic Intersection of Fluorine Chemistry and MCRs

The Indispensable Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules has become a powerful and routine strategy in drug discovery.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can dramatically enhance a drug candidate's properties.[3] Key advantages include:

  • Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking "soft spots" in a molecule and increasing its in vivo half-life.[4]

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, which can improve bioavailability by enhancing membrane permeation.[5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, leading to increased potency and selectivity.[1][3]

Multi-Component Reactions (MCRs): A Paradigm of Synthetic Efficiency

MCRs are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[6][7] This approach aligns with the principles of green chemistry and is highly valued in drug discovery for several reasons:[8]

  • High Efficiency: MCRs dramatically shorten synthetic sequences, reducing time, cost, and waste generation.[9]

  • Molecular Diversity: They are exceptionally well-suited for diversity-oriented synthesis (DOS), allowing for the rapid creation of large libraries of structurally complex compounds from readily available building blocks.[10][11]

  • Atom and Step Economy: By minimizing intermediate isolation and purification steps, MCRs maximize the incorporation of starting material atoms into the final product.[8]

This compound: A Versatile Fluorinated Building Block

This compound serves as an ideal starting material for introducing a fluorinated, alicyclic motif into complex scaffolds. Its ketone functionality allows it to participate directly in some of the most powerful MCRs, such as the Ugi and Passerini reactions, providing direct access to novel chemical matter with desirable physicochemical properties.[12][13]

The Ugi Four-Component Reaction (U-4CR): Synthesis of Fluorinated Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[14][15]

Mechanistic Overview

The reaction is initiated by the condensation of the ketone (this compound) and the amine to form an iminium ion. This electrophilic intermediate is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after an irreversible intramolecular acyl transfer known as the Mumm rearrangement, yields the stable α-acylamino amide product.[14][16]

Causality: The Role of this compound

By employing this compound as the ketone component, the Ugi reaction generates a unique spirocyclic scaffold where the fluorinated cyclohexane ring is directly attached to the newly formed stereocenter of the peptide-like backbone. The fluorine atom, positioned away from the core reaction center, imparts its beneficial properties to the final molecule without interfering with the reaction mechanism. This strategy allows for the creation of peptidomimetics with enhanced stability and potentially improved cell permeability.

Ugi_Mechanism Ugi Reaction Mechanism with this compound R1_NH2 R¹-NH₂ (Amine) Iminium Iminium Ion R1_NH2->Iminium F_C6H9O This compound F_C6H9O->Iminium + R¹-NH₂ - H₂O R2_COOH R²-COOH (Acid) Adduct Intermediate Adduct R3_NC R³-NC (Isocyanide) Nitrilium Nitrilium Ion Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Product Adduct->Product Passerini_Mechanism Passerini Reaction Mechanism with this compound F_C6H9O This compound TS Cyclic Transition State F_C6H9O->TS R1_COOH R¹-COOH (Acid) R1_COOH->TS R2_NC R²-NC (Isocyanide) R2_NC->TS Adduct Intermediate Adduct TS->Adduct Product α-Acyloxy Amide Product Adduct->Product MCR_Workflow General MCR Experimental Workflow A Component Assembly (Ketone, Amine, Acid, etc.) B One-Pot Reaction (Stirring, RT or Heat) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Work-up (Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS) E->F G Final Compound for Bio-assay F->G

Sources

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluorocyclohexanone

This compound (CAS No. 68223-64-3) is a pivotal fluorinated intermediate in the landscape of modern organic synthesis.[1][2] Its structure, a cyclohexanone ring with a fluorine atom at the 4-position, makes it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a precursor for various pharmacologically active compounds.[1]

Given its role in the development of high-value final products, the unambiguous identification, purity assessment, and structural verification of this compound are of paramount importance. A failure to adequately characterize this starting material can have cascading effects on reaction yields, impurity profiles, and the ultimate safety and efficacy of the target compound. This guide provides a detailed, multi-technique framework for the robust analytical characterization of this compound, designed for researchers, quality control scientists, and drug development professionals. We will explore the synergistic application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Critical Safety Protocols

Before commencing any analytical work, it is imperative to understand the hazards associated with this compound. This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[3][4][5]

Mandatory Precautions:

  • Handling: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[3][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurity Profiling

Principle of Application: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry (MS) makes it ideal for confirming the identity of this compound and detecting any volatile impurities from its synthesis, such as residual solvents or reaction byproducts.[7][8]

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Create a working standard for injection by diluting the stock solution 1:100 (to ~10 µg/mL) with the same solvent.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation and Parameters:

    • The analysis can be performed on a standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[9] The parameters provided in the table below serve as a robust starting point.

    Parameter Value Rationale for Selection
    GC Column 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30m x 0.25mm ID, 0.25µm filmA general-purpose, robust column providing excellent separation for a wide range of analytes.[9]
    Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
    Flow Rate 1.0 mL/min (Constant Flow)Standard flow rate for this column dimension, balancing resolution and analysis time.
    Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
    Injection Volume 1 µLPrevents column overloading and peak distortion.
    Split Ratio 50:1Suitable for a ~10 µg/mL concentration to avoid detector saturation while ensuring a representative sample enters the column.
    Oven Program 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)The initial hold separates highly volatile impurities. The ramp ensures elution of the main analyte and any higher-boiling impurities.
    MS Interface Temp 280 °CPrevents condensation of the analyte between the GC and MS.
    Ion Source Temp 230 °CStandard temperature for electron ionization (EI) to promote consistent fragmentation.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
    Mass Scan Range 35 - 350 m/zCovers the molecular ion and expected fragment ions of the analyte and potential impurities.
Data Interpretation
  • Retention Time (RT): The chromatogram should display a single major peak corresponding to this compound at a specific RT, which is a key identifier under consistent conditions.

  • Mass Spectrum: The mass spectrum of the primary peak should be extracted and analyzed. The molecular ion (M⁺) peak is expected at m/z 116.13.[4] Characteristic fragmentation patterns for fluorinated cyclic compounds often involve the loss of HF, CO, and ethylene fragments.[10][11] The fragmentation pattern serves as a definitive fingerprint for structural confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Ethyl Acetate (1 mg/mL) A->B C Dilute to 10 µg/mL B->C D Transfer to Vial C->D E Inject 1 µL (Split 50:1) D->E F GC Separation (HP-5ms Column) E->F G EI Ionization (70 eV) F->G H Mass Analysis (m/z 35-350) G->H I Analyze Chromatogram (Retention Time) H->I J Extract Mass Spectrum H->J L Assess Purity I->L K Confirm Structure (M+ & Fragments) J->K

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

Principle of Application: While GC-MS excels with volatile compounds, HPLC is indispensable for assessing purity with respect to non-volatile or thermally unstable impurities. A well-developed reverse-phase HPLC method with UV detection is a cornerstone of quality control, providing accurate and precise quantification of the active pharmaceutical ingredient (API) or intermediate.[12]

Detailed Experimental Protocol: HPLC-UV Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in methanol.

    • Create a working standard for injection at approximately 0.1 mg/mL by diluting with the mobile phase.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Filter all mobile phases through a 0.45 µm filter before use.

  • Instrumentation and Parameters:

    • A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.

Parameter Value Rationale for Selection
HPLC Column C18, 4.6 x 150 mm, 5 µmA highly versatile reverse-phase column providing good retention and peak shape for moderately polar compounds.
Mobile Phase Isocratic: 60% Acetonitrile / 40% WaterAn isocratic method is simple, robust, and often sufficient for purity analysis of a main component. This ratio should provide adequate retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of overloading.
Detector UV/DADThe ketone chromophore allows for UV detection.
Wavelength 210 nmWavelength for detecting the n-π* transition of the carbonyl group, providing good sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Data Interpretation
  • Purity Analysis: The resulting chromatogram is integrated to determine the area of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is often required for pharmaceutical intermediates.[1]

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The concentration of an unknown sample is then determined by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (60:40 ACN:H2O) C Filter & Degas A->C B Prepare Sample (0.1 mg/mL in Mobile Phase) B->C D Equilibrate C18 Column C->D E Inject 10 µL D->E F Isocratic Elution (1.0 mL/min) E->F G UV Detection (210 nm) F->G H Integrate Chromatogram G->H I Calculate Area % H->I J Determine Purity I->J

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Principle of Application: NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and chemical environment. ¹⁹F NMR is particularly valuable, as the ¹⁹F nucleus is 100% abundant and highly sensitive, with a wide chemical shift range that provides exquisite resolution.[13][14]

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. The use of an internal standard like tetramethylsilane (TMS) is common for ¹H and ¹³C referencing.[15]

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Perform ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments. For more detailed structural analysis, 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be conducted.[16]

Data Interpretation and Expected Spectra
Experiment Expected Observations Rationale
¹H NMR Three main groups of signals are expected due to molecular symmetry.[1] 1. A complex multiplet for the proton on the fluorine-bearing carbon (H-4). 2. Multiplets for the four protons adjacent to the carbonyl (H-2, H-6). 3. Multiplets for the four protons adjacent to the fluorinated carbon (H-3, H-5).The chemical shifts and coupling constants (J-values) confirm the proton framework and their spatial relationships.
¹³C NMR Four distinct signals are expected: 1. One signal for the carbonyl carbon (C-1). 2. One signal for the carbon bonded to fluorine (C-4), which will appear as a doublet due to ¹JCF coupling. 3. One signal for the carbons adjacent to the carbonyl (C-2, C-6). 4. One signal for the carbons adjacent to the fluorinated carbon (C-3, C-5).Confirms the carbon backbone and the position of the fluorine atom via the large one-bond C-F coupling constant.
¹⁹F NMR A single multiplet is expected. This signal will be split by the neighboring protons (H-3, H-4, H-5).The chemical shift is highly sensitive to the electronic environment, and the coupling patterns confirm connectivity to adjacent protons.[17]

NMR_Strategy main {this compound Structure | {¹H NMR | ¹³C NMR | ¹⁹F NMR}} h_nmr Proton Environment & Connectivity (J-Coupling) main:h->h_nmr c_nmr Carbon Backbone & C-F Bond (¹JCF Coupling) main:c->c_nmr f_nmr Fluorine Environment & F-H Coupling main:f->f_nmr confirm Unambiguous Structural Confirmation h_nmr->confirm c_nmr->confirm f_nmr->confirm

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Principle of Application: IR spectroscopy is a fast and simple method for confirming the presence of key functional groups. For this compound, the two most important vibrations are the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretch. It serves as a quick identity check and can immediately flag major structural anomalies.

Detailed Experimental Protocol: IR Analysis
  • Sample Preparation:

    • As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Data Interpretation
  • The spectrum should be compared to a reference spectrum if available. The key diagnostic peaks are detailed in the table below.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ketone)~1715 cm⁻¹Stretching
C-F1100 - 1000 cm⁻¹Stretching
C-H (sp³)3000 - 2850 cm⁻¹Stretching

Rationale: The C=O stretch for a saturated cyclic ketone is very strong and sharp, appearing around 1715 cm⁻¹, consistent with cyclohexanone itself.[18][19] The presence of this peak confirms the ketone functionality. The C-F stretch is also typically strong and provides evidence for the successful fluorination of the molecule.

Conclusion: An Integrated Analytical Strategy

A single analytical technique is insufficient for the complete and reliable characterization of a critical synthetic intermediate like this compound. The integrated approach detailed in this note—employing GC-MS for identity and volatile impurities, HPLC for purity and quantification, multinuclear NMR for absolute structural proof, and IR for rapid functional group verification—provides a self-validating system. This multi-modal strategy ensures the highest confidence in the material's quality, safeguarding the integrity of subsequent research and development activities.

References

  • PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997. [Link]

  • The Royal Society of Chemistry. Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • NIH National Library of Medicine. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
  • Braun, J., et al. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry.
  • Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology, 35(4), 766-770.
  • Pelphrey, P., et al. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 13(10), 2549-2561.
  • National Institute of Standards and Technology. Mass Spectra of Fluorocarbons. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. James Madison University.
  • Wikipedia. Ketone halogenation. [Link]

  • PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Bartleby. IR Spectrum Of Cyclohexanone. [Link]

  • Chad's Prep. (2021). Alpha Halogenation | Organic Chemistry. [Link]

  • Scribd. Alpha Halogenation of Aldehydes & Ketones. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Google Patents. CN107827721B - Method for synthesizing this compound.
  • PubMed. Analysis of fluorinated proteins by mass spectrometry. [Link]

  • Medium. A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • Tạp chí Phân tích Hóa, Lý và Sinh học. The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones in human plasma. [Link]

  • RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS. [Link]

  • ResearchGate. The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones in human plasma. [Link]

  • ChemBK. This compound. [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

Illuminating Molecular Architecture: A Guide to 1H and 13C NMR Spectroscopy of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Modern Chemistry and NMR Interrogation

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, and biological activity. Consequently, the precise characterization of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of these molecules in solution. This guide provides a comprehensive overview of the application of 1H and 13C NMR spectroscopy for the detailed analysis of 4-Fluorocyclohexanone, a valuable fluorinated building block.

This document will delve into the theoretical underpinnings of how the electronegative fluorine atom and the conformational dynamics of the cyclohexane ring influence the NMR spectra. We will present detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, a thorough analysis of the anticipated 1H and 13C NMR spectra, including chemical shifts and spin-spin coupling constants, will be provided to empower researchers in their structural verification and conformational assessment of this and similar fluorinated cyclohexanone derivatives.

Theoretical Framework: Understanding the Interplay of Structure, Conformation, and NMR Parameters

The NMR spectrum of this compound is a rich tapestry of information woven from the interplay of its constituent atoms' electronic environments and the dynamic conformational equilibrium of the six-membered ring.

Conformational Equilibrium: this compound exists as a rapidly interconverting mixture of two chair conformers: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative populations of these conformers are dictated by their thermodynamic stabilities and have a profound impact on the observed, time-averaged NMR parameters.

Influence of the Fluorine Substituent:

  • 1H NMR: The high electronegativity of the fluorine atom exerts a significant deshielding effect on nearby protons. The proton at C4 (H-4), being geminal to the fluorine, is expected to resonate at a considerably downfield chemical shift. The through-bond (J-coupling) and through-space (nOe) interactions between fluorine and protons provide invaluable structural and stereochemical information.

  • 13C NMR: The fluorine atom induces substantial shifts in the resonances of the carbon atoms. The carbon directly bonded to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Longer-range nJCF couplings to other carbons in the ring are also anticipated and are highly informative for structural assignment.

Experimental Protocols

Protocol 1: Sample Preparation for 1H and 13C NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for routine 1D and 2D NMR experiments.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (>99.8%)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Small vials

  • Internal standard (e.g., Tetramethylsilane, TMS) - optional

Procedure:

  • Analyte Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a clean, dry vial.[1]

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent that readily dissolves the analyte.[2] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3]

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is free of any particulate matter.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution from the vial into a 5 mm NMR tube.

    • If any solid particles are present, filter the solution through a small plug of cotton wool placed in the Pasteur pipette during the transfer.[4]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. This is often pre-mixed with the deuterated solvent by the manufacturer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Checks: Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-100 mg of this compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve Add Solvent transfer Transfer to 5 mm NMR Tube dissolve->transfer Pipette cap Cap and Label NMR Tube transfer->cap acquire Acquire NMR Data cap->acquire

Caption: Workflow for NMR sample preparation.

Protocol 2: Acquisition of 1D 1H and 13C NMR Spectra

This protocol provides a general procedure for acquiring standard 1D proton and carbon-13 NMR spectra. Spectrometer-specific parameters should be optimized by the operator.

Procedure:

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • 1H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

    • Process the FID (Fourier transform, phase correction, and baseline correction).

  • 13C NMR Acquisition:

    • Switch the spectrometer to the 13C nucleus frequency.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

    • A higher number of scans will be required due to the low natural abundance of 13C (e.g., 128 to 1024 scans).

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Acquire and process the FID as for the 1H spectrum.

Data Analysis and Interpretation

Due to the symmetry of the this compound molecule, a simplified NMR spectrum is expected.

1H NMR Spectrum - Anticipated Data:

The 1H NMR spectrum will be characterized by complex multiplets due to extensive spin-spin coupling.

  • H-4 (methine proton): This proton, directly attached to the carbon bearing the fluorine atom, will appear as a complex multiplet at the most downfield position (estimated around δ 4.5-5.0 ppm) due to the strong deshielding effect of the fluorine. It will exhibit a large geminal coupling to the fluorine atom (²JHF) and vicinal couplings to the adjacent methylene protons (H-3 and H-5).

  • H-2, H-6 (methylene protons α to the carbonyl): These four protons are chemically equivalent due to the plane of symmetry. They will appear as a multiplet in the region of δ 2.2-2.6 ppm.

  • H-3, H-5 (methylene protons β to the carbonyl): These four protons are also chemically equivalent and will resonate as a multiplet, likely in the range of δ 1.8-2.2 ppm.

13C NMR Spectrum - Anticipated Data:

The proton-decoupled 13C NMR spectrum is expected to show four distinct signals due to the molecule's symmetry. The key feature will be the splitting of these signals due to coupling with the 19F nucleus.

Carbon AtomExpected Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Expected Coupling Constant (JCF, Hz)
C=O (C-1)~208-212Triplet (t)³JCF ≈ 2-5
CH₂ (C-2, C-6)~35-40Doublet (d)³JCF ≈ 3-8
CH₂ (C-3, C-5)~30-35Doublet (d)²JCF ≈ 15-25
CHF (C-4)~85-90Doublet (d)¹JCF ≈ 170-190

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and temperature.

Caption: Structure of this compound.

Advanced NMR Techniques: DEPT and 2D Correlation Spectroscopy

To further confirm the assignments and gain deeper structural insights, advanced NMR experiments are highly recommended.

  • DEPT-135 and DEPT-90: These experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[5]

    • A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, positive signals are expected for C-4 (CH) and negative signals for C-2, C-3, C-5, and C-6 (CH₂).

    • A DEPT-90 spectrum will exclusively show signals for CH groups. In this case, only the signal for C-4 should be observed.[5]

  • COSY (¹H-¹H Correlation Spectroscopy): This 2D experiment reveals which protons are spin-coupled to each other, allowing for the mapping of the proton connectivity throughout the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for confirming the overall carbon framework and the position of the fluorine substituent.

Conclusion

1H and 13C NMR spectroscopy, augmented by advanced techniques such as DEPT and 2D correlation experiments, provides a powerful and definitive methodology for the structural and conformational analysis of this compound. The characteristic chemical shifts and, in particular, the wealth of information contained within the various ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, allow for an unambiguous assignment of all proton and carbon resonances. This detailed understanding of the molecular architecture is critical for researchers and drug development professionals who utilize fluorinated building blocks in the design and synthesis of novel chemical entities. The protocols and interpretive guidance presented herein serve as a robust foundation for the confident and accurate characterization of this and related fluorinated compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • Scribd. Heteronuclear Fluorine Coupling in 13C NMR. Available at: [Link]

  • YouTube. What Are Common NMR Solvents?. Available at: [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

Sources

Application Note: FT-IR Analysis of 4-Fluorocyclohexanone for Functional Group Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the analysis of 4-Fluorocyclohexanone using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key intermediate in pharmaceutical synthesis, and its structural verification is critical for quality control and drug development.[1] FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the presence of key functional groups, thereby verifying the molecular identity. This note outlines the fundamental principles of the vibrational modes of this compound, a step-by-step experimental protocol for acquiring a high-quality spectrum, and a guide to spectral interpretation.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₆H₉FO) is a cyclic ketone featuring a fluorine atom at the 4-position of the cyclohexane ring.[1] The presence and position of the carbonyl (C=O) and carbon-fluorine (C-F) functional groups impart specific chemical properties that are leveraged in the synthesis of pharmacologically active molecules. The introduction of fluorine can enhance metabolic stability and lipid solubility in drug candidates.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, making the resulting spectrum a distinct "fingerprint" of the compound.[2] For this compound, the key vibrational modes that allow for its unambiguous identification are the stretching of the carbonyl group, the stretching of the carbon-fluorine bond, and the various stretching and bending vibrations of the C-H bonds within the cyclohexane ring.

Theoretical Framework: Principal Vibrational Modes

A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules).[3] The primary vibrations of interest in the FT-IR spectrum of this compound are:

  • Carbonyl (C=O) Stretching: The C=O double bond in ketones gives rise to a very strong and sharp absorption band. For saturated cyclic ketones like cyclohexanone, this peak typically appears around 1715 cm⁻¹.[4] The exact position can be influenced by ring strain and the electronic effects of substituents.

  • Carbon-Fluorine (C-F) Stretching: The C-F bond is highly polarized, resulting in a strong absorption in the infrared spectrum. The stretching vibration for monofluorinated alkanes typically occurs in the range of 1110-1000 cm⁻¹.[5] This band can be intense and may sometimes obscure other signals in its vicinity.[5]

  • C-H Stretching and Bending: The cyclohexane ring contains numerous C-H bonds. The stretching vibrations of these sp³ hybridized C-H bonds are expected to appear just below 3000 cm⁻¹. Additionally, the CH₂ groups will exhibit characteristic scissoring (bending) vibrations around 1450 cm⁻¹.

Experimental Protocol for FT-IR Analysis

This protocol describes the acquisition of an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid samples due to its minimal sample preparation requirement.[2]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond or zinc selenide (ZnSe) ATR accessory.

  • Sample: this compound (liquid at room temperature).

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the ambient conditions (atmosphere and instrument optics) and will be automatically subtracted from the sample spectrum.

    • Typical acquisition parameters:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • If necessary, apply a baseline correction to the spectrum to account for any baseline drift.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values for the functional groups of this compound.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and isopropanol to remove all traces of the sample.

Visualization of the Experimental Workflow

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_end Conclusion Start Start Clean_ATR Clean ATR Crystal (Isopropanol) Start->Clean_ATR Background Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) Clean_ATR->Background Apply_Sample Apply Liquid Sample to ATR Crystal Background->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process Process Spectrum (Baseline Correction) Sample_Scan->Process Peak_Pick Identify Peak Wavenumbers Process->Peak_Pick Interpret Interpret Spectrum (Compare to Known Frequencies) Peak_Pick->Interpret End End Interpret->End

Caption: Logical workflow for the FT-IR analysis of this compound.

Results and Discussion: Interpreting the Spectrum

The FT-IR spectrum of this compound is characterized by the presence of strong, distinct absorption bands corresponding to its primary functional groups. The following table summarizes the expected characteristic peaks and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityComments
~2950-2850C-H Stretch (sp³ CH₂)MediumCharacteristic of the aliphatic cyclohexane ring.
~1715C=O Stretch (Ketone)StrongA sharp, intense peak indicative of a saturated six-membered ring ketone.[4]
~1450CH₂ Scissoring (Bending)MediumConfirms the presence of methylene groups in the ring.
~1110-1000C-F StretchStrongA strong absorption confirming the presence of the fluorine substituent.[5]

The most diagnostic peaks in the spectrum are the intense C=O stretch around 1715 cm⁻¹ and the strong C-F stretch in the 1110-1000 cm⁻¹ region. The presence of both of these peaks, in conjunction with the C-H absorptions of the cyclohexane ring, provides conclusive evidence for the identity of this compound. The absence of significant peaks in the O-H stretching region (~3600-3200 cm⁻¹) and the C=C stretching region (~1650 cm⁻¹) would confirm the purity of the sample, indicating no significant contamination from alcohols or unsaturated byproducts.

Visualization of Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound highlighting the key functional groups.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the structural verification of this compound. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can reliably obtain high-quality spectra. The interpretation of these spectra, focusing on the characteristic absorption bands of the carbonyl and carbon-fluorine groups, allows for the confident confirmation of the compound's identity and purity, which is an essential step in any research or manufacturing process involving this important pharmaceutical intermediate.

References

  • PubChem. 4-Fluorocyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. Carbon–fluorine bond. [Link]

  • Yang Research Group. Molecular vibrational frequencies from analytic Hessian of constrained nuclear-electronic orbital density functional theory. [Link]

  • Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

  • National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. [Link]

  • National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies Part 5. [Link]

  • National Institute of Standards and Technology. Tables of Molecular Vibrational Frequencies. [Link]

  • ChemAnalytical. FT-IR Spectra. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 4-Fluorocyclohexanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorocyclohexanone (C₆H₉FO), a fluorinated cyclic ketone, is a key building block in the synthesis of various pharmacologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in drug design.[1] Consequently, robust and reliable analytical methods for the identification and quantification of this compound are paramount in pharmaceutical research and development to ensure the quality of intermediates and final active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the mass spectrometry analysis of this compound, covering both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₆H₉FOPubChem[2]
Molecular Weight 116.13 g/mol PubChem[2]
Monoisotopic Mass 116.063743068 DaPubChem[2]
Boiling Point 164.4 °C at 760 mmHgBenchChem[1]
Flash Point 54.2 °CChemNet[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its volatility, GC-MS is a highly suitable technique for the analysis of this compound. Electron Ionization (EI) is the preferred ionization method as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.[4]

Predicted Electron Ionization (EI) Fragmentation Pattern

The molecular ion ([M]•+) is expected at an m/z of 116. The primary fragmentation pathways are hypothesized to be:

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones.[9] This can lead to the loss of neutral fragments such as C₂H₄ (ethylene) or C₃H₆ (propene).

  • Loss of HF: The elimination of a neutral hydrogen fluoride molecule (loss of 20 Da) is a common fragmentation pathway for fluorinated compounds.

  • Ring Opening and Subsequent Fragmentations: The cyclic structure can open after ionization, leading to a variety of smaller fragment ions.

Predicted Key Fragments:

m/zProposed FragmentNotes
116[C₆H₉FO]•+Molecular Ion
96[M - HF]•+Loss of hydrogen fluoride
88[M - C₂H₄]•+Loss of ethylene via alpha-cleavage
73[M - C₃H₅]•Alpha-cleavage with rearrangement
55[C₄H₇]+Further fragmentation of the ring

Diagram of Predicted Fragmentation Pathway

G M [C₆H₉FO]•+ m/z = 116 (Molecular Ion) F1 [C₆H₈O]•+ m/z = 96 M->F1 - HF F2 [C₄H₅FO]•+ m/z = 88 M->F2 - C₂H₄ F3 [C₃H₅O]+ m/z = 55 F2->F3 - HF, -CH₃

Caption: Predicted EI fragmentation of this compound.

GC-MS Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For drug substance or intermediate analysis, dissolve the sample in the chosen solvent to a concentration within the calibration range. Ensure the sample is fully dissolved and filter if necessary to remove any particulates.[10]

2. GC-MS Instrumental Parameters:

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar or medium-polarity column is suitable for the separation of this type of analyte.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume to avoid overloading the column.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrated samples and splitless for trace analysis.
Carrier Gas Helium or HydrogenInert carrier gases for GC-MS.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A typical temperature program that can be optimized for better separation if co-eluting peaks are present.
Ion Source Electron Ionization (EI)Provides reproducible fragmentation for library matching and structural confirmation.[4]
Electron Energy 70 eVStandard energy for generating consistent fragmentation patterns.[4]
Ion Source Temp. 230 °COptimal for ionization without thermal degradation.
Quadrupole Temp. 150 °CA standard setting for quadrupole mass analyzers.
Mass Range m/z 40-200Covers the molecular ion and expected fragment ions.
Acquisition Mode Full ScanTo obtain the complete mass spectrum for identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve Sample in Ethyl Acetate Prep2 Filter if Necessary Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Separation on DB-5ms Column GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Analysis (m/z 40-200) MS_Ionize->MS_Detect Data_ID Identify by Retention Time & Mass Spectrum MS_Detect->Data_ID Data_Quant Quantify using Calibration Curve Data_ID->Data_Quant G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep1 Dissolve Sample in Mobile Phase Prep2 Filter through 0.22 µm Syringe Filter Prep1->Prep2 LC_Inject Inject into LC System Prep2->LC_Inject LC_Sep Separation on C18 Column LC_Inject->LC_Sep MS_Ionize Electrospray Ionization (ESI+) LC_Sep->MS_Ionize MS_Detect Mass Analysis (Full Scan or MRM) MS_Ionize->MS_Detect Data_ID Identify by Retention Time & [M+H]⁺ MS_Detect->Data_ID Data_Quant Quantify using MRM Transitions Data_ID->Data_Quant

Sources

Application Note: Robust and Sensitive Analysis of 4-Fluorocyclohexanone by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the derivatization of 4-Fluorocyclohexanone to facilitate its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of small, polar, and functionalized molecules like this compound is often hampered by poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with the stationary phase and active sites in the GC system.[1][2] Chemical derivatization addresses these challenges by converting the analyte into a less polar, more volatile, and more thermally stable compound.[3][4] We present a primary protocol utilizing O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative, a method well-established for its specificity and sensitivity for carbonyl compounds.[5][6] An alternative two-step methoximation-silylation protocol is also discussed. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the analysis of fluorinated ketones.

Introduction: The Analytical Challenge of this compound

This compound is a fluorinated organic compound of interest in synthetic chemistry and pharmaceutical development. Its analysis is crucial for reaction monitoring, purity assessment, and metabolic studies. However, the inherent characteristics of this molecule—a polar keto-functional group and a relatively low molecular weight—present significant obstacles for direct GC-MS analysis.

The primary challenges include:

  • Polarity: The carbonyl group's polarity leads to strong intermolecular interactions and potential hydrogen bonding, reducing its volatility.[1] This can result in poor peak shape (tailing) and analyte adsorption onto active sites within the GC inlet and column, leading to poor reproducibility and analyte loss.[1]

  • Thermal Instability: While moderately stable, some ketones can be susceptible to thermal degradation or rearrangement at the high temperatures of the GC injector port.[3]

  • Keto-Enol Tautomerism: The presence of alpha-hydrogens allows for the existence of keto-enol tautomers. While the equilibrium heavily favors the keto form, the presence of the enol form can lead to multiple or broadened peaks, especially if it interacts differently with the GC column or undergoes subsequent reactions.[7][8]

To circumvent these issues, chemical derivatization is an essential pre-analytical step. The ideal derivatization strategy for this compound should mask the polar carbonyl group, thereby increasing volatility and thermal stability, and produce a derivative with excellent chromatographic properties and a mass spectrum suitable for sensitive and specific detection.[9]

Rationale and Choice of Derivatization Reagent

For the analysis of ketones, two derivatization strategies are predominantly employed: oximation and a two-step methoximation/silylation.

Primary Method: Oximation with PFBHA

We have selected oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the primary recommended method. PFBHA reacts specifically and quantitatively with the carbonyl group of aldehydes and ketones to form stable oxime derivatives.[5][10][11]

The key advantages of PFBHA derivatization are:

  • High Specificity: PFBHA is highly selective for carbonyl groups, minimizing side reactions with other functional groups that might be present in a complex sample matrix.[11]

  • Enhanced Sensitivity: The resulting derivative incorporates a pentafluorobenzyl group, which has a high electron affinity. This makes the derivative exceptionally sensitive to Electron Capture Detection (ECD) and enhances its response in Negative Chemical Ionization (NCI) mode for MS, allowing for trace-level detection.[3][6] Even with standard Electron Impact (EI) ionization, the derivative provides a clear mass spectrum.

  • Improved Chromatography: The conversion of the polar ketone to a less polar oxime ether significantly improves volatility and reduces peak tailing, leading to sharp, symmetrical peaks.[5]

  • Stability: The PFBHA oxime derivatives are generally stable and do not require time-consuming cleanup steps post-reaction.[5]

The reaction of this compound with PFBHA proceeds as shown below, forming two geometric isomers (syn- and anti-oximes), which may or may not be chromatographically resolved depending on the column and conditions.[12][13]

Reaction Mechanism: Oximation with PFBHA

PFBHA_Reaction cluster_reactants Reactants cluster_products Products ketone ketone_label ketone_label plus1 + pfbha pfbha_label PFBHA oxime oxime_label PFBHA-Oxime Derivative

Caption: Oximation of this compound with PFBHA.

Alternative Method: Methoximation followed by Silylation

An alternative, robust method involves a two-step process:

  • Methoximation: The ketone is first reacted with methoxyamine hydrochloride (MeOx) to form a methoxime.[7][8] This initial step is crucial as it "locks" the carbonyl group and prevents keto-enol tautomerism, which would otherwise lead to multiple silylated derivatives and complicate the chromatogram.[7][14]

  • Silylation: Any other active hydrogens (if present) and potentially the enol form (if methoximation is skipped) are then derivatized using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][14] Silylation replaces active hydrogens with a nonpolar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.[1][15]

This method is particularly useful in metabolomics where a wide range of compound classes (acids, alcohols, amines, and ketones) need to be derivatized simultaneously.[16] For a targeted analysis of this compound, the PFBHA method is often more direct and sensitive.

Experimental Protocol: PFBHA Derivatization

This section provides a step-by-step protocol for the derivatization of this compound using PFBHA.

Materials and Reagents
Material/ReagentGradeSupplier ExampleCatalog No. (Example)
This compound≥98% PuritySigma-AldrichF12345
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)Derivatization GradeSigma-Aldrich194484
HexaneHPLC or GC GradeFisher ScientificH302-4
Ethyl AcetateHPLC or GC GradeFisher ScientificE195-4
Sodium Sulfate, AnhydrousACS GradeVWR1.06649.1000
Deionized Water18.2 MΩ·cmIn-house systemN/A
Sodium Hydroxide (NaOH) solution5 MPrepared in-houseN/A
Hydrochloric Acid (HCl) solution1 MPrepared in-houseN/A
2 mL GC Vials with PTFE-lined caps-Agilent5182-0714

Caution: PFBHA is an irritant. Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • PFBHA Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily for optimal reactivity.[11]

Derivatization Workflow

Caption: Experimental workflow for PFBHA derivatization.

Step-by-Step Procedure
  • Sample Preparation: Pipette 100 µL of the sample solution or working standard into a 4 mL glass vial. If the sample is in a non-aqueous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of deionized water.

  • Reagent Addition: Add 500 µL of the freshly prepared PFBHA reagent (15 mg/mL) to the vial.[11]

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to approximately pH 3 using 1 M HCl. The reaction is often more efficient under slightly acidic conditions.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath at 60°C for 60 minutes.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Extraction: Add 1 mL of hexane to the vial. Cap and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be required.

  • Drying and Transfer: Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of the this compound-PFBHA derivative. Optimization may be required for your specific instrument and column.

GC ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, ZB-5ms)[5][13]A mid-polarity 5% phenyl-methylpolysiloxane column provides excellent resolution for this type of derivative.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good efficiency and is inert.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1)Splitless mode maximizes sensitivity, while a split injection is suitable for higher concentrations.
Injection Volume 1 µLStandard volume for GC analysis.
Oven Program Initial 80°C, hold 1 min; Ramp at 10°C/min to 280°C, hold 5 min[13]This gradient effectively separates the derivative from solvent and potential byproducts.
MS Parameter Setting Rationale
Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for EI ionization.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full scan is used for identification. SIM mode enhances sensitivity and selectivity for quantification.

Expected Results & Data Interpretation

The derivatization of this compound (MW: 116.14 g/mol ) with PFBHA (reagent MW: 211.12 g/mol , free base) results in an oxime derivative with a molecular weight of 309.25 g/mol (after loss of H₂O).

Mass Spectrum: Under EI ionization, the PFBHA derivative will exhibit a characteristic fragmentation pattern. The most abundant ion is typically the pentafluorotropylium cation at m/z 181 , resulting from the cleavage of the C-C bond next to the oxime nitrogen. The molecular ion (M⁺) at m/z 309 may be weak or absent.

Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the following ions is recommended:

  • Quantifier Ion: m/z 181 (most abundant and specific)

  • Qualifier Ions: m/z 309 (M⁺), m/z 289 ([M-HF]⁺)

Chromatography: You should observe one or two sharp, symmetrical peaks corresponding to the (E/Z) isomers of the this compound-PFBHA oxime. The retention time will be significantly later than that of the underivatized ketone.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Area Incomplete derivatization; Degradation of PFBHA reagent; Incorrect pH; Sample loss.Prepare fresh PFBHA solution daily.[11] Verify the reaction pH is optimal. Ensure complete extraction and avoid analyte loss during solvent evaporation steps. Increase reaction time or temperature.
Multiple Peaks Presence of (E/Z) isomers; Incomplete reaction; Sample matrix interference.This is expected; the two isomer peaks can be summed for quantification.[12] If a large, early-eluting peak of the underivatized ketone is present, optimize reaction conditions (time, temp, reagent concentration). Check a matrix blank for interferences.
Peak Tailing Active sites in the GC inlet or column; Co-eluting matrix components.Deactivate the GC inlet liner or use a liner with glass wool. Condition the column according to the manufacturer's instructions. Perform inlet maintenance (replace liner, septum, and trim the column).
Poor Reproducibility Inconsistent sample/reagent volumes; Inconsistent reaction times/temps; Water in sample.Use calibrated pipettes and ensure consistent timing and temperature control for the reaction. Ensure the final organic extract is thoroughly dried with sodium sulfate, as water can interfere with the GC analysis.[14] Use an internal standard to correct for variations.

Conclusion

The derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a robust, specific, and sensitive method that overcomes the challenges associated with the direct GC-MS analysis of this polar ketone. The protocol described herein provides a reliable workflow for converting the analyte into a derivative with excellent chromatographic properties, enabling accurate and reproducible quantification. This method is highly recommended for applications in pharmaceutical analysis, quality control, and synthetic chemistry.

References

  • Bibel Lab Update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]

  • Aldehydes and Ketones: Gas Chromatography. (n.d.). ResearchGate. [Link]

  • Koshy, K. T., Kaiser, D. G., & VanDerSlik, A. L. (1975). O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride as a sensitive derivatizing agent for the electron capture gas liquid chromatographic analysis of keto steroids. Journal of Chromatographic Science, 13(2), 97-104. [Link]

  • Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. (2000). CDC Stacks. [Link]

  • Derivatization steps prior to GC–MS analysis. (n.d.). ResearchGate. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Simkus, D. N., et al. (2019). First Report of Aldehydes and Ketones in the Tagish Lake Meteorite: Optimized Methodology and Preliminary Results. 50th Lunar and Planetary Science Conference. [Link]

  • GC Derivatization Guide. (n.d.). Restek. [Link]

  • Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. [Link]

  • Reaction of Aldehydes with PFBOA. (n.d.). ResearchGate. [Link]

  • Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. [Link]

  • Ali, M., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (2012). National Institutes of Health. [Link]

  • Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. [Link]

  • GC/MS analysis of small polar volatile molecules. (2011). Chromatography Forum. [Link]

  • Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. (2011). ResearchGate. [Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. (n.d.). ResearchGate. [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. [Link]

  • Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. (2016). ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). ResearchGate. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Atmospheres, 4(1), 1-12. [Link]

  • Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. (n.d.). ResearchGate. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]

  • GC-MS study highlights the challenges of cannabis profiling. (2023). Wiley Analytical Science. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. (2001). ResearchGate. [Link]

Sources

The Strategic Utility of 4-Fluorocyclohexanone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity of nearby functional groups—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Among the vast array of fluorinated building blocks, 4-Fluorocyclohexanone stands out as a versatile and valuable precursor for a variety of pharmaceutical intermediates, finding application in the development of treatments for a range of diseases, including cancer and viral infections.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into key chemical transformations and provide detailed, field-proven protocols for the synthesis of crucial pharmaceutical intermediates. The causality behind experimental choices will be elucidated, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them to their specific research needs.

Core Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 68223-64-3[1]
Molecular Formula C₆H₉FO[1]
Molecular Weight 116.13 g/mol [2]
Boiling Point 164.4°C at 760 mmHg[1]
Density ~1.0 g/cm³[1]
Appearance Clear, pale orange liquid[2]

Key Synthetic Transformations and Pharmaceutical Applications

This compound's reactivity is dominated by its ketone functional group, which allows for a diverse range of chemical modifications. The presence of the fluorine atom at the 4-position exerts significant stereoelectronic influence, enabling highly diastereoselective transformations. Two pivotal applications are the synthesis of β-fluoroamines via reductive amination and the formation of fluorinated lactones through Baeyer-Villiger oxidation.

Application 1: Diastereoselective Synthesis of syn-β-Fluoroamines via Reductive Amination

Scientific Rationale:

β-fluoroamines are critical pharmacophores found in a variety of bioactive molecules. Their synthesis via the reduction of α-fluoroimines derived from this compound offers a direct route to this important functional group. The diastereoselectivity of the reduction is a key consideration, as the relative stereochemistry of the fluorine and amine substituents can profoundly impact biological activity. The use of organosilane reducing agents, activated by both the fluorine and nitrogen atoms, allows for a highly ordered transition state, leading to excellent stereocontrol.

Experimental Workflow:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction A This compound C Thiourea (catalyst) in Toluene A->C B Primary Amine (e.g., p-Anisidine) B->C D α-Fluoroimine Intermediate C->D Condensation E α-Fluoroimine Intermediate F Trichlorosilane (Cl3SiH) in EtOAc E->F G syn-β-Fluoroamine F->G Hydride Delivery

Caption: Workflow for the two-step synthesis of syn-β-fluoroamines.

Detailed Protocol: Synthesis of syn-4-Fluoro-N-(4-methoxyphenyl)cyclohexan-1-amine

This protocol is adapted from the highly efficient diastereoselective reduction of α-fluoroimines developed by Wolkenberg and Lindsley.

Part A: Imine Formation

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add the primary amine (e.g., p-anisidine, 1.0 eq) and a catalytic amount of thiourea (10 mol %).

  • Reaction Conditions: Stir the mixture at room temperature. The addition of thiourea has been shown to significantly decrease the reaction time, in some cases from 24 hours to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The crude α-fluoroimine is often used in the next step without further purification.

Part B: Diastereoselective Reduction

  • Reaction Setup: Dissolve the crude α-fluoroimine from Part A in ethyl acetate (EtOAc). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trichlorosilane (Cl₃SiH) dropwise to the cooled solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reduction by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-β-fluoroamine.

Data Summary:

The following table summarizes representative results for the diastereoselective reduction of various α-fluoroimines, demonstrating the high yields and excellent diastereoselectivity achievable with this method.

AmineSolventDiastereoselectivity (syn:anti)Yield (%)
p-AnisidineEtOAc17:173
BenzylamineEtOAc11:185
CyclohexylamineEtOAc12:179
Application 2: Synthesis of 5-Fluorooxepan-2-one via Baeyer-Villiger Oxidation

Scientific Rationale:

The Baeyer-Villiger oxidation is a powerful transformation that converts cyclic ketones into lactones. This reaction is invaluable in pharmaceutical synthesis for accessing unique heterocyclic scaffolds. When applied to this compound, it yields 5-fluorooxepan-2-one, a seven-membered lactone. Such fluorinated lactones are of interest as intermediates for more complex molecules, including potential anticancer and antiviral agents. The reaction typically proceeds with high regioselectivity, with the more substituted carbon atom adjacent to the carbonyl group preferentially migrating. In the case of the symmetrical this compound, migration of either adjacent carbon results in the same product.

Reaction Scheme:

G A This compound C Dichloromethane (DCM) A->C B m-CPBA (meta-Chloroperoxybenzoic acid) B->C D 5-Fluorooxepan-2-one C->D Oxidation G A This compound B 1. Tosylhydrazine 2. n-BuLi A->B Shapiro Reaction C Shapiro Reaction Intermediate D 1. n-BuLi 2. CO2 3. H3O+ C->D E 4-Fluorocyclohex-1-ene-1-carboxylic acid D->E Carboxylation

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute the synthesis but also to optimize the yield and purity of your product.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. A common and effective method involves a multi-step sequence starting from 1,4-cyclohexanedione monoethylene ketal. This route offers good control and typically results in high purity of the final product.[1][2] An alternative approach is the direct fluorination of a protected cyclohexanone derivative. The choice of strategy often depends on the available starting materials, scalability, and desired purity.

A widely used method involves the following key transformations:

  • Fluorination: Introduction of the fluorine atom onto the cyclohexane ring.

  • Reduction/Hydrogenation: Saturation of any double bonds introduced during the fluorination step.

  • Deprotection: Removal of the ketal protecting group to yield the final ketone.

This guide will focus on troubleshooting and optimizing this multi-step synthesis, as it is a robust and frequently employed method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you quickly identify and resolve issues.

Q1: My yield of 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene (the intermediate after fluorination) is very low, and the purity is poor.

Possible Causes and Solutions:

  • Absence of a Base: The fluorination of 1,4-cyclohexanedione monoethylene ketal is highly sensitive to the reaction conditions. Without an organic base, side reactions are common, leading to significantly lower purity (10-20%) of the desired fluorinated intermediate.[1] The presence of an acid, such as in triethylamine trihydrofluoride, can also promote the formation of undesired side products.[1]

    • Solution: Incorporate a non-nucleophilic organic base, such as pyridine or 1,8-Diazabicycloundec-7-ene (DBU), into your reaction mixture.[1] The base scavenges acidic byproducts and promotes the desired high-selectivity reaction, potentially increasing the purity of the intermediate to over 95%.[1]

  • Incorrect Fluorinating Agent: The choice of fluorinating agent is critical. While various reagents exist, their reactivity and handling requirements differ.

    • Solution: For this specific transformation, diethylaminosulfur trifluoride (DAST) or its analogues are commonly used.[2] Ensure the quality and activity of your DAST, as it can degrade upon improper storage.

  • Suboptimal Temperature Control: Fluorination reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition of the product.

    • Solution: Add the fluorinating agent dropwise at a controlled temperature, typically between 0-25 °C.[1] After the addition, the reaction can be allowed to warm to 25-35 °C.[1] Monitor the internal temperature of the reaction closely.

Q2: The hydrogenation of 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene is slow or incomplete.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities or improper handling.

    • Solution: Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. The catalyst loading should be optimized for your specific reaction scale.

  • Insufficient Hydrogen Pressure: The rate of hydrogenation is dependent on the hydrogen pressure.

    • Solution: Ensure your reaction vessel is properly sealed and can maintain the required hydrogen pressure. The optimal pressure may need to be determined empirically but is a critical parameter for this step.

  • Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the substrate.

    • Solution: Methanol, ethanol, or ethyl acetate are suitable solvents for this hydrogenation.[1] Ensure the solvent is of appropriate purity and is degassed to remove dissolved oxygen, which can poison the catalyst.

Q3: The final deprotection step to yield this compound results in a low yield and impurities.

Possible Causes and Solutions:

  • Harsh Acidic Conditions: While an acid is required to remove the ketal protecting group, overly harsh conditions can lead to degradation of the product.

    • Solution: Use a dilute aqueous acid solution (e.g., HCl) and carefully control the reaction temperature and time.[3] The reaction progress should be monitored (e.g., by TLC or GC) to determine the point of complete deprotection without significant product degradation.

  • Product Volatility and Instability: this compound can be volatile and may be unstable under certain conditions.[3]

    • Solution: During workup and purification, avoid excessive heating. Use reduced pressure for solvent removal at a low temperature.[3] Due to its potential instability, it is advisable to use the product promptly after purification.

  • Inefficient Extraction: The product may have some water solubility, leading to losses during the aqueous workup.

    • Solution: Saturating the aqueous layer with a salt like NaCl can reduce the solubility of the product and improve extraction efficiency into an organic solvent like dichloromethane.[3] Perform multiple extractions to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q: What is the role of the ethylene ketal protecting group?

A: The ethylene ketal protects one of the ketone functionalities in 1,4-cyclohexanedione. This allows for selective fluorination at the other carbonyl group. Without this protection, the fluorinating agent could react non-selectively at both ketones, leading to a mixture of products.

Q: Can I use a different fluorinating agent, like Selectfluor®?

A: Selectfluor® (F-TEDA-BF4) is a powerful electrophilic fluorinating agent, often used for the α-fluorination of ketones.[4][5][6] While it is a versatile reagent, its application in the synthesis of this compound from 1,4-cyclohexanedione monoethylene ketal may require significant protocol optimization. The established route often utilizes nucleophilic fluorinating agents like DAST.[2]

Q: How can I monitor the progress of the reaction?

A: Gas chromatography (GC) is an effective method to monitor the disappearance of the starting material.[1] For a qualitative assessment, Thin Layer Chromatography (TLC) can also be employed. Choose an appropriate solvent system that provides good separation of the starting material and the product.

Q: What are the key safety precautions for this synthesis?

A: Fluorinating agents like DAST are hazardous and must be handled with extreme care in a well-ventilated fume hood. They can react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrogenation should be conducted behind a blast shield due to the use of flammable hydrogen gas under pressure.

Optimization Strategies

To maximize the yield and purity of this compound, consider the following optimization parameters:

Parameter Recommendation Rationale
Fluorination Base Use an organic base like pyridine or DBU.[1]Prevents side reactions and significantly improves the purity of the fluorinated intermediate.[1]
Reaction Temperature Maintain strict temperature control during fluorination (0-25 °C for addition).[1]Minimizes the formation of byproducts and prevents decomposition.
Hydrogenation Catalyst Use fresh, high-quality Pd/C.Ensures efficient and complete reduction of the double bond.
Deprotection Conditions Use dilute acid and monitor the reaction closely.Avoids product degradation while ensuring complete removal of the protecting group.[3]
Work-up and Purification Use low-temperature solvent removal and efficient extraction techniques.Minimizes loss of the potentially volatile and unstable product.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Step 1: Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanedione monoethylene ketal in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add an organic base (e.g., pyridine) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the fluorinating agent (e.g., DAST) dropwise, maintaining the internal temperature below 15 °C.[1]

  • After the addition is complete, allow the reaction to slowly warm to room temperature (25-35 °C) and stir until the starting material is consumed (monitor by GC or TLC).[1]

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

Step 2: Hydrogenation

  • Dissolve the crude 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene in a suitable solvent (e.g., methanol or ethyl acetate).[1]

  • Carefully add a Pd/C catalyst to the solution.

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the mixture vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 8-fluoro-1,4-dioxaspiro[4.5]decane.

Step 3: Deprotection

  • Suspend the 8-fluoro-1,4-dioxaspiro[4.5]decane in a dilute aqueous solution of HCl.[3]

  • Heat the mixture with vigorous stirring for a specified time, monitoring the reaction progress.[3]

  • Cool the reaction mixture to room temperature and add a salt (e.g., NaCl) to saturate the aqueous phase.[3]

  • Extract the this compound with an organic solvent (e.g., dichloromethane).[3]

  • Combine the organic extracts, wash with a neutral aqueous solution, dry over an anhydrous salt, and carefully remove the solvent under reduced pressure at low temperature to obtain the final product.

Visualizing the Troubleshooting Workflow and Reaction Mechanism

To further aid in understanding the experimental process, the following diagrams illustrate the troubleshooting logic and a plausible reaction mechanism.

Troubleshooting_Workflow cluster_fluorination Step 1: Fluorination cluster_hydrogenation Step 2: Hydrogenation cluster_deprotection Step 3: Deprotection Low_Yield_Purity_F Low Yield/Purity of Fluorinated Intermediate Cause_No_Base Cause: Absence of Base Low_Yield_Purity_F->Cause_No_Base Cause_Temp Cause: Poor Temp Control Low_Yield_Purity_F->Cause_Temp Solution_Add_Base Solution: Add Pyridine or DBU Cause_No_Base->Solution_Add_Base Solution_Temp Solution: Controlled Addition at 0-25°C Cause_Temp->Solution_Temp Slow_Reaction_H Slow/Incomplete Hydrogenation Cause_Catalyst Cause: Catalyst Inactivity Slow_Reaction_H->Cause_Catalyst Solution_Catalyst Solution: Use Fresh Pd/C Cause_Catalyst->Solution_Catalyst Low_Yield_D Low Yield during Deprotection Cause_Harsh_Acid Cause: Harsh Acidic Conditions Low_Yield_D->Cause_Harsh_Acid Cause_Volatility Cause: Product Volatility Low_Yield_D->Cause_Volatility Solution_Mild_Acid Solution: Use Dilute Acid, Monitor Cause_Harsh_Acid->Solution_Mild_Acid Solution_Volatility Solution: Low Temp Workup Cause_Volatility->Solution_Volatility

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Fluorination (Simplified) cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Deprotection Start 1,4-Cyclohexanedione Monoethylene Ketal Intermediate1 Enolate/Enol Ether Start->Intermediate1 Base Product1 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene Intermediate1->Product1 Fluorinating Agent (e.g., DAST) Product1_H 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene Product2 8-fluoro-1,4-dioxaspiro[4.5]decane Product1_H->Product2 H2, Pd/C Product2_D 8-fluoro-1,4-dioxaspiro[4.5]decane Final_Product This compound Product2_D->Final_Product H3O+

Caption: Simplified reaction pathway for this compound synthesis.

References

  • CN107827721B - Method for synthesizing this compound - Google Patents.
  • Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids | Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - ACS Publications. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Electrophilic fluorination of ketones with Selectfluor : r/chemhelp - Reddit. Available at: [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Fluorocyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Fluorocyclohexanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical fluorinated intermediate.[1] As a versatile building block in the synthesis of pharmacologically active compounds, ensuring its purity is paramount.[1] This guide provides in-depth protocols, field-proven troubleshooting advice, and foundational knowledge to empower you to overcome common challenges in the purification of this compound via column chromatography.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions you may have before initiating the purification workflow.

Q1: What is the recommended stationary phase for purifying this compound? For standard preparative chromatography, silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the most common and effective choice.[2] Its polarity is well-suited for separating moderately polar ketones like this compound from common non-polar and highly polar impurities. In cases where the compound shows instability on acidic silica, deactivated silica or alumina (neutral or basic) can be considered as alternatives.[3]

Q2: How do I select the optimal mobile phase (eluent)? The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.2 to 0.3 .[2] This Rf value typically provides the best separation from impurities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: Is this compound stable on silica gel? Generally, this compound is stable on silica gel. However, prolonged exposure can potentially lead to degradation, especially if the crude material contains acidic or basic impurities. It is best practice to test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new spots (degradation products) have formed.[3]

Q4: What are the key physical properties and safety considerations for this compound? Understanding the compound's properties is crucial for handling and purification.

PropertyValueSource
CAS Number 68223-64-3[4]
Molecular Formula C₆H₉FO[1][5]
Molecular Weight 116.13 g/mol [1][4]
Appearance Colorless Liquid
Boiling Point ~164.4 °C at 760 mmHg[1][5]
Density ~1.0 g/cm³[1][5]

Safety Profile: this compound is a flammable liquid and vapor. It is known to cause serious eye irritation and may cause respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin.[4][6] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed methodology for the purification of this compound.

Workflow Overview

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Solvent System Selection) Column_Prep 2. Column Packing (Wet Slurry Method) TLC->Column_Prep Optimal Rf ~0.25 Sample_Load 3. Sample Loading (Dry or Wet Method) Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution Fraction_Analysis 5. Fraction Analysis (TLC Monitoring) Elution->Fraction_Analysis Combine 6. Combine Pure Fractions Fraction_Analysis->Combine Identify pure fractions Evaporate 7. Solvent Evaporation Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for this compound Purification.

Step 1: TLC Analysis for Solvent System Selection

The success of column chromatography is almost entirely dependent on the selection of an appropriate solvent system.

  • Prepare Samples: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: On a silica gel TLC plate, spot your crude material. It is also helpful to spot any known starting materials or expected byproducts for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test several systems of varying polarity.

  • Analyze: Visualize the plate under a UV lamp (if impurities are UV-active) and/or by staining (e.g., with potassium permanganate or vanillin stain).

  • Select System: Choose the solvent system that gives your target compound, this compound, an Rf value of approximately 0.2-0.3 while maximizing the separation from all impurities.

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5 to 90:10LowGood starting point for separating non-polar impurities.
85:15 to 80:20MediumOften the optimal range for this compound.
70:30HighUse if the compound has a very low Rf in less polar systems.
Step 2: Column Preparation (Wet Slurry Method)

This method creates a homogenous, well-packed column, which is critical for good separation.

  • Column Setup: Securely clamp a glass chromatography column of appropriate size in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Create Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the mass of your crude sample) with your chosen non-polar eluent (e.g., hexanes) to form a free-flowing slurry.

  • Pack the Column: Fill the column about one-third full with the non-polar solvent. Pour the silica slurry into the column in portions. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[7]

  • Equilibrate: Once all the silica has settled, add a protective layer of sand on top. Run the chosen mobile phase through the column until the silica bed is fully equilibrated and stable. Crucially, never let the solvent level drop below the top of the silica bed. [2]

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase solvent.[8] Carefully pipette this solution onto the top layer of sand. This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder.[8][9] Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

Step 4: Elution and Fraction Collection
  • After loading the sample, carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the size of your column.

Step 5 & 6: Fraction Analysis and Isolation
  • Spot every few fractions on a TLC plate and develop it using the chosen solvent system.

  • Identify the fractions that contain your pure product, free of impurities.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Encountering issues is a normal part of chromatography. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Compound is not eluting from the column. 1. Mobile phase is too non-polar: The compound is too strongly adsorbed to the silica. 2. Compound decomposed: The compound may be unstable on silica gel.[3]1. Increase solvent polarity: Gradually increase the percentage of the polar solvent (e.g., switch from 90:10 to 80:20 hexanes:ethyl acetate). This is known as a step gradient.[10] 2. Test for stability: Run a 2D TLC or a small plug of silica to confirm stability.[3] If unstable, consider using a different stationary phase like alumina.
Compound elutes too quickly (with the solvent front). 1. Mobile phase is too polar: The compound has a very low affinity for the stationary phase.[3]1. Decrease solvent polarity: Use a higher percentage of the non-polar solvent (e.g., switch from 80:20 to 95:5 hexanes:ethyl acetate).
Poor separation of product and impurities (overlapping bands). 1. Incorrect solvent system: The chosen eluent does not have the right selectivity. 2. Column overloading: Too much sample was loaded for the amount of silica used.[11] 3. Poor column packing: Cracks, channels, or an uneven silica bed can cause band broadening.[8]1. Re-optimize with TLC: Try different solvent combinations (e.g., dichloromethane/hexanes or ether/hexanes).[12] 2. Reduce sample load: Use a larger column or less crude material. A general rule is a 1:50 to 1:100 ratio of sample to silica. 3. Repack the column: Ensure the slurry is homogenous and the column is packed without air bubbles.
Collected fractions are very dilute. 1. Band broadening: The compound is spreading out as it travels down the column, leading to a wide elution profile.[3]1. Concentrate fractions: Before running TLC, you may need to concentrate a small aliquot of each fraction. 2. Use a step gradient: Once the desired compound begins to elute, you can increase the solvent polarity to speed up its movement and sharpen the band.[3]
Column runs dry or cracks appear. 1. Solvent level dropped: The solvent level fell below the top of the silica bed, allowing air to enter.1. This is often unrecoverable and requires repacking the column. Always ensure the column head is filled with solvent. Add eluent carefully to avoid disturbing the top surface.[8]

References

  • Troubleshooting Guide . Restek. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]

  • Liquid chromatography . KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Column Chromatography (Purification) . YouTube. [Link]

  • Column Chromatography in Pharmaceutical Analysis . Research and Reviews: Research Journal of Pharmaceutical Analysis. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? . ResearchGate. [Link]

  • This compound . ChemBK. [Link]

  • 4-Fluorocyclohexan-1-one | C6H9FO . PubChem. [Link]

  • Method for synthesizing this compound.
  • Column Chromatography . Winthrop University, Department of Chemistry. [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? . ResearchGate. [Link]

Sources

Technical Support Center: 4-Fluorocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent reactions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Reactions

This section addresses specific issues that may arise during your experiments. Each problem is followed by a step-by-step troubleshooting workflow, grounded in established chemical principles.

Problem 1: Low Yield or Incomplete Conversion in the Synthesis of this compound

You are synthesizing this compound, for instance, from 1,4-cyclohexanedione monoethylene ketal, but the final yield is significantly lower than expected, or you observe a substantial amount of starting material remaining.

Underlying Causes and Diagnostic Workflow:

Low yields can often be traced back to suboptimal reaction conditions, side reactions, or issues with reagents. The fluorination step is particularly sensitive and a common source of diminished yields. A patented method for synthesizing this compound highlights the importance of controlling side reactions to achieve high purity and yield[1].

Troubleshooting Workflow: Low Synthesis Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry:

    • Fluorinating Agent: Ensure your fluorinating agent (e.g., DAST, Deoxo-Fluor®) is fresh and has been stored under anhydrous conditions. Moisture can rapidly degrade these reagents, leading to incomplete fluorination.

    • Starting Material: Confirm the purity of your 1,4-cyclohexanedione monoethylene ketal. Impurities can interfere with the reaction.

    • Solvent: Use anhydrous solvents, as water can react with the fluorinating agent and intermediates.

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. A patent for this synthesis emphasizes the importance of the molar ratio of the organic base, fluorinating agent, and the starting ketal[1].

  • Scrutinize Reaction Conditions:

    • Temperature Control: The fluorination reaction is often exothermic. Maintain the recommended temperature range (e.g., 0-25 °C during addition, then 25-35 °C for the reaction) to prevent side reactions[1]. Overheating can lead to decomposition and the formation of elimination byproducts.

    • Addition Rate: Add the fluorinating agent dropwise to maintain temperature control and minimize side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Analyze Byproducts:

    • Use techniques like GC-MS or NMR to identify any major byproducts. A common side reaction is the formation of an elimination product, 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene, which can be minimized by the presence of an organic base[1]. The presence of this byproduct is a strong indicator of suboptimal reaction conditions.

  • Optimize Purification:

    • This compound has a boiling point of approximately 164.4°C at 760 mmHg[2]. Ensure your distillation or chromatography parameters are optimized for this boiling point to avoid loss of product during purification.

Problem 2: Poor Diastereoselectivity in the Reduction of this compound

You are reducing this compound to 4-fluorocyclohexanol, but the desired diastereomer (cis or trans) is not the major product.

Underlying Causes and Diagnostic Workflow:

The stereochemical outcome of the reduction of the carbonyl group in this compound is highly dependent on the steric bulk of the hydride-donating reagent[2]. The fluorine atom at the C4 position also exerts a stereoelectronic effect that can influence the direction of hydride attack.

Troubleshooting Workflow: Poor Diastereoselectivity

Caption: Troubleshooting workflow for poor diastereoselectivity in the reduction of this compound.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Hydride Reagent:

    • For the cis-isomer (axial attack): Use sterically small hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reagents can approach from the more hindered axial face of the cyclohexanone ring.

    • For the trans-isomer (equatorial attack): Employ sterically bulky hydride reagents like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride). Their larger size favors attack from the less hindered equatorial face.

  • Control the Reaction Temperature:

    • Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lower activation energy.

  • Assess Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the conformation of the cyclohexanone ring and the reactivity of the hydride reagent. Consider screening different aprotic solvents (e.g., THF, diethyl ether) to optimize the diastereomeric ratio.

Problem 3: Failed or Low-Yielding Reductive Amination

You are attempting a reductive amination with this compound and a primary or secondary amine, but the reaction fails to proceed or gives a low yield of the desired amine product.

Underlying Causes and Diagnostic Workflow:

Reductive amination is a two-step process: the formation of an imine or enamine intermediate, followed by its reduction. The success of this reaction hinges on the equilibrium of the first step and the chemoselectivity of the reducing agent. The fluorine substituent can decrease the reactivity of the carbonyl group, potentially hindering imine formation[3].

Troubleshooting Workflow: Reductive Amination Failure

Caption: Troubleshooting workflow for failed reductive amination of this compound.

Step-by-Step Troubleshooting Protocol:

  • Promote Imine/Enamine Formation:

    • Water Removal: The formation of the imine/enamine is a condensation reaction that produces water. Removing water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Catalysis: The reaction is typically acid-catalyzed[2]. A mild acid catalyst, such as acetic acid or titanium(IV) isopropoxide, can be beneficial[3].

  • Choose the Appropriate Reducing Agent:

    • Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are generally more effective under the mildly acidic conditions required for imine formation. Sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting ketone[3].

  • Control Reaction pH:

    • The pH of the reaction mixture is critical. The imine formation is favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the acid catalysis will be ineffective[4].

  • Verify Amine Reactivity:

    • Sterically hindered or electronically deactivated amines may be less reactive. In such cases, longer reaction times, higher temperatures, or the use of a more potent catalyst like titanium(IV) isopropoxide may be necessary[3].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound in a freezer. It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation from moisture and air.

Q2: Is this compound stable to strong acids and bases?

A: While the carbon-fluorine bond is generally strong, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to decomposition or side reactions such as dehydrofluorination. Acidic conditions are used for deprotection in some synthetic routes, indicating some level of stability, but harsh conditions should be avoided unless specified in a protocol[2].

Q3: Can I use this compound in a Grignard or organolithium reaction?

A: The primary reactive site in this compound is the carbonyl group[2]. Therefore, it will react readily with strong nucleophiles like Grignard reagents and organolithiums at the carbonyl carbon. The fluorine atom is generally unreactive towards these reagents under standard conditions.

Q4: What are some common side reactions to be aware of when working with this compound?

A: Besides the potential for dehydrofluorination under certain conditions, a notable side reaction is the Baeyer-Villiger oxidation. In the presence of a peroxy acid (like m-CPBA), this compound can be oxidized to the corresponding fluorinated caprolactone[2].

Q5: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of the relatively volatile this compound and the appearance of products. Thin-layer chromatography (TLC) can also be used, but visualization may require a stain (e.g., potassium permanganate) as the fluorine atom does not provide a chromophore for UV detection. ¹H and ¹⁹F NMR spectroscopy are invaluable for structural confirmation of reactants, intermediates, and products.

Data and Protocols

Table 1: Recommended Reaction Conditions for the Synthesis of this compound
ParameterRecommended ConditionRationaleReference
Starting Material 1,4-Cyclohexanedione monoethylene ketalReadily available and allows for selective fluorination.[1]
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)Effective for deoxofluorination.[1][2]
Base Pyridine or 1,8-Diazabicycloundec-7-ene (DBU)Minimizes elimination side products.[1]
Solvent Dichloromethane (anhydrous)A common aprotic solvent for this transformation.[1]
Temperature 0-25°C (addition), 25-35°C (reaction)Controls exothermicity and minimizes side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.[1]
Protocol 1: General Procedure for the Reductive Amination of this compound

Disclaimer: This is a general guideline. Specific conditions may need to be optimized for your particular amine and desired product.

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired amine.

References

  • Google Patents. CN107827721B - Method for synthesizing this compound.
  • Journal of Research in Pharmacy. Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • NIH. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • NIH. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • ResearchGate. Reaction conditions optimization for the synthesis 4a. [Link]

  • Reddit. Reductive amination difficulties - poor conversion. [Link]

  • PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997. [Link]

  • NIH. 2-Fluorocyclohexanone | C6H9FO | CID 11829404. [Link]

  • NIH. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • NIH. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. [Link]

  • Royal Society of Chemistry. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • NIH. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • NIH. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

  • MDPI. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PubChem. 3-Fluorocyclohexanone | C6H9FO | CID 15652090. [Link]

  • ResearchGate. Decomposition Kinetics of Perfluoro‐(4‐methyl‐2‐pentene) (C6F12) and its Extinguishing Performance Study. [Link]

Sources

Technical Support Center: 4-Fluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. By explaining the causality behind experimental observations and providing validated protocols, we aim to empower you to optimize your reaction outcomes, minimize impurities, and confidently identify byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and the crude NMR spectrum shows a complex mixture of peaks. What are the likely culprits?

Answer:

Low yields and complex product mixtures in the synthesis of this compound, particularly when using electrophilic fluorinating agents like Selectfluor™ on a cyclohexanone-derived enolate, typically point to two primary issues: incomplete reaction and the formation of isomeric or over-fluorinated byproducts.

  • Incomplete Reaction: The starting material, often a silyl enol ether of cyclohexanone, may persist if the reaction time is too short, the temperature is too low, or the fluorinating agent has degraded.[1] Always verify the integrity of your reagents and ensure stoichiometric amounts are used.

  • Isomeric Byproducts: The most common byproducts are the 2- and 3-fluorocyclohexanone isomers.[2][3] Their formation is a direct consequence of the regioselectivity of the initial enolate formation. If conditions are not strictly controlled (e.g., using a weaker, non-sterically hindered base or higher temperatures), a thermodynamic mixture of enolates can form, leading to fluorination at the C2, C3, and desired C4 positions.[1]

  • Difluorinated Byproducts: Over-fluorination can occur, leading to various difluorocyclohexanone species. This is more prevalent if excess fluorinating agent is used or if the reaction is allowed to proceed for too long.[4] These byproducts will have a higher mass and distinct isotopic patterns in mass spectrometry.

To diagnose the issue, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR is highly recommended. GC-MS will help separate the components and provide mass data, while ¹⁹F NMR offers a clear window into the electronic environment of each fluorine atom, allowing for straightforward identification of different isomers.

Question 2: I'm observing multiple signals in my ¹⁹F NMR spectrum. How can I assign them to the correct fluorocyclohexanone isomers?

Answer:

¹⁹F NMR is an exceptionally powerful tool for this analysis due to its high sensitivity and the wide chemical shift range, which makes distinguishing between isomers relatively straightforward.[5] The chemical shift of the fluorine atom is highly dependent on its position relative to the electron-withdrawing carbonyl group.

CompoundTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Rationale
2-Fluorocyclohexanone -185 to -195 ppmThe fluorine is on the α-carbon, directly adjacent to the carbonyl. This proximity causes significant deshielding, resulting in a downfield shift.[6]
3-Fluorocyclohexanone -195 to -205 ppmThe fluorine is on the β-carbon. It is less influenced by the carbonyl's inductive effect compared to the 2-isomer, appearing upfield.
This compound -205 to -215 ppmThe fluorine is on the γ-carbon, furthest from the carbonyl. It experiences the least deshielding and therefore appears at the most upfield position of the three isomers.[7]

Note: These are approximate values and can vary based on the solvent and concentration. It is always best to run authentic standards if available for definitive assignment.

Question 3: My GC-MS analysis shows a peak with an m/z of 116, but its retention time is different from my main product. Could this be an isomer?

Answer:

Yes, it is highly probable. Isomers like 2- and 3-fluorocyclohexanone have the same molecular weight (116.13 g/mol ) as the target this compound and will therefore exhibit the same molecular ion peak (M⁺) at m/z 116.[3][8]

The separation in a gas chromatograph is based on differences in boiling points and polarity. The isomers will have slightly different dipole moments and volatilities, leading to distinct retention times.

To further confirm the identity, you must analyze the fragmentation patterns. While all three isomers will show a molecular ion at m/z 116, the relative abundances of their fragment ions will differ due to the different cleavage pathways available to each isomer.

Key Fragmentation Pathways for Ketones:

  • Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon (the α-carbon) breaks. This is a very common pathway for ketones.[9][10]

  • McLafferty Rearrangement: This occurs in ketones with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[9]

  • Loss of HF: A common fragmentation for fluorinated compounds is the loss of a neutral hydrogen fluoride molecule (M-20).[11][12]

By carefully comparing the fragmentation patterns of your unknown peaks to reference spectra or predicted patterns, you can often distinguish between the isomers.[13]

Experimental Protocols

Protocol 1: GC-MS Sample Preparation and Analysis for Byproduct Identification

This protocol provides a standardized method for analyzing a crude reaction mixture to identify this compound and its common byproducts.

  • Sample Quenching: Immediately after the reaction is deemed complete, quench it by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species and quench the fluorinating agent.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator. Do not heat excessively to avoid loss of the volatile product.

  • Sample Preparation for GC-MS:

    • Dissolve approximately 1-2 mg of the crude residue in 1 mL of high-purity ethyl acetate in a GC vial.

    • Ensure the solution is clear and free of particulate matter. If necessary, filter through a small plug of silica or a syringe filter.

  • GC-MS Parameters (General Guideline):

    • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.

Workflow and Mechanism Diagrams

Byproduct_Identification_Workflow Diagram 1: Workflow for Impurity Identification A Observe Unexpected Peak in GC-MS or NMR B Check m/z of Peak (from GC-MS) A->B C Check ¹⁹F NMR Spectrum A->C D m/z = 116 (Same as Product) B->D YES E m/z > 116 (e.g., 134) B->E NO K Compare ¹⁹F Chemical Shifts to Reference Values C->K G Likely Isomeric Byproduct (2-F or 3-F) D->G F m/z < 116 E->F NO H Likely Difluorinated Byproduct E->H I Likely Fragmentation Product or Other Impurity F->I J Analyze Fragmentation Pattern G->J L Confirm Identity J->L K->L

Caption: A logical workflow for identifying unknown impurities.

Regioselectivity_Mechanism Diagram 2: Regioselectivity in Enolate Formation cluster_0 Kinetic Control (LDA, -78°C) cluster_1 Thermodynamic Control (Et₃N, RT) K_Enolate Kinetic Enolate (Less Substituted) P_2F 2-Fluorocyclohexanone K_Enolate->P_2F + 'F+' T_Enolate Thermodynamic Enolate (More Substituted) P_4F This compound (Desired Product) T_Enolate->P_4F + 'F+' Start Cyclohexanone Silyl Enol Ether Precursor Start->K_Enolate Start->T_Enolate

Sources

Technical Support Center: Enhancing Stereoselectivity in 4-Fluorocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 4-Fluorocyclohexanone reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcomes of their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when working with this versatile building block.

The presence of the fluorine atom at the C4 position of the cyclohexanone ring introduces a fascinating interplay of steric and electronic effects that can be harnessed to achieve high levels of stereoselectivity. However, achieving the desired diastereomer often requires careful consideration of reaction conditions, reagents, and the conformational preferences of the substrate. This guide provides the expertise and practical insights to help you master these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the stereoselectivity of nucleophilic additions to this compound?

The stereochemical outcome of nucleophilic additions to this compound is primarily governed by the conformational equilibrium of the substituted ring and the trajectory of the incoming nucleophile. The fluorine atom, despite being at the C4 position, significantly influences the stability of the two chair conformations.

  • Conformational Equilibrium: The this compound ring exists in a dynamic equilibrium between two chair conformations, one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position. The relative stability of these conformers is influenced by a combination of steric and electronic effects, including the gauche interaction between the fluorine and adjacent equatorial hydrogens. While the equatorial conformation is generally more stable for monosubstituted cyclohexanes, the energetic difference in this compound is small, meaning both conformers are present in solution.

  • Stereoelectronic Effects: The C-F bond is highly polarized, creating a dipole moment that can influence the transition state of the reaction. The alignment of the C-F bond relative to the reacting carbonyl group can stabilize or destabilize the transition state, thereby favoring one reaction pathway over another.

  • Steric Hindrance: The trajectory of the nucleophilic attack is also subject to steric hindrance from the axial hydrogens on the same face of the ring. The choice of a bulky or a small nucleophile can significantly impact the facial selectivity of the addition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides actionable solutions to improve the stereoselectivity of your reactions.

Issue 1: Poor Diastereoselectivity in the Reduction of this compound to 4-Fluorocyclohexanol

Scenario: You are performing a reduction of this compound using a standard reducing agent like sodium borohydride (NaBH₄) in methanol, but you are obtaining a nearly 1:1 mixture of cis- and trans-4-fluorocyclohexanol.

Root Cause Analysis:

The low diastereoselectivity observed with small, unhindered reducing agents like NaBH₄ is often due to competing reaction pathways. The small size of the hydride nucleophile allows it to approach the carbonyl carbon from either the axial or equatorial face with similar ease, leading to a mixture of products. The outcome is highly dependent on the subtle balance between steric hindrance and electronic effects in the transition state.

Solutions:

To enhance the diastereoselectivity, you need to employ strategies that favor one trajectory of nucleophilic attack over the other. This can be achieved by using sterically demanding reducing agents or by altering the reaction conditions to favor a specific transition state.

  • Employ Bulky Reducing Agents: The use of sterically hindered reducing agents can dramatically improve diastereoselectivity by favoring attack from the less hindered equatorial face, leading to the formation of the cis-alcohol.

    Reducing AgentTypical Diastereomeric Ratio (cis:trans)Reference
    Sodium Borohydride (NaBH₄)~1:1
    Lithium Tri-sec-butylborohydride (L-Selectride®)>95:5
    Potassium Tri-sec-butylborohydride (K-Selectride®)>95:5

    Experimental Protocol: Diastereoselective Reduction with L-Selectride®

    • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below -70 °C.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M aqueous NaOH and 30% hydrogen peroxide.

    • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

    Diagram: Controlling Diastereoselectivity in the Reduction of this compound

    G cluster_start Starting Material cluster_reagents Choice of Reducing Agent cluster_attack Nucleophilic Attack Trajectory cluster_products Products start This compound small_reagent Small Hydride (e.g., NaBH₄) start->small_reagent bulky_reagent Bulky Hydride (e.g., L-Selectride®) start->bulky_reagent axial_attack Axial Attack small_reagent->axial_attack Less Selective equatorial_attack Equatorial Attack small_reagent->equatorial_attack Less Selective bulky_reagent->equatorial_attack Highly Selective (Steric Hindrance) trans_product trans-4-Fluorocyclohexanol axial_attack->trans_product cis_product cis-4-Fluorocyclohexanol equatorial_attack->cis_product

    Caption: Selection of reducing agent dictates the stereochemical outcome.

Issue 2: Unexpected Stereochemical Outcome in Grignard Reactions

Scenario: You are performing a Grignard reaction with this compound and methylmagnesium bromide (MeMgBr), expecting the major product to result from equatorial attack, but you are observing a significant amount of the product from axial attack.

Root Cause Analysis:

The stereochemical outcome of Grignard reactions can be more complex than hydride reductions. While steric factors are still at play, the coordination of the magnesium ion to the carbonyl oxygen can influence the conformational equilibrium of the ring and the transition state geometry. Furthermore, the presence of the electron-withdrawing fluorine atom can affect the electrophilicity of the carbonyl carbon and the stability of the intermediate species.

Solutions:

To improve the stereoselectivity of Grignard reactions, consider the following strategies:

  • Chelating Agents: The addition of a chelating agent, such as cerium(III) chloride (CeCl₃), can modify the reactivity of the Grignard reagent. The Luche reduction, which utilizes CeCl₃ with NaBH₄, is a classic example of this approach. In the case of Grignard reagents, the formation of a less reactive organocerium species can lead to a more predictable and selective reaction.

  • Solvent Effects: The choice of solvent can influence the aggregation state of the Grignard reagent and its reactivity. Coordinating solvents like THF are generally preferred.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

    Experimental Protocol: Cerium-Mediated Grignard Addition

    • Anhydrous Cerium(III) Chloride Preparation: Anhydrous CeCl₃ is crucial for this reaction. Commercially available anhydrous CeCl₃ can be used, or it can be prepared by heating CeCl₃·7H₂O under vacuum.

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous CeCl₃ (1.2 eq) in anhydrous THF (0.2 M).

    • Grignard Reagent Addition: Cool the suspension to -78 °C and add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to allow for the formation of the organocerium reagent.

    • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Follow a standard aqueous workup and purification procedure as described in the previous protocol.

    Diagram: Troubleshooting Logic for Grignard Reactions

    G cluster_causes Potential Causes cluster_solutions Proposed Solutions cluster_outcome Expected Outcome start Low Diastereoselectivity in Grignard Reaction cause1 Unfavorable Transition State start->cause1 cause2 Magnesium Coordination Effects start->cause2 cause3 High Reaction Temperature start->cause3 solution1 Use Chelating Agent (e.g., CeCl₃) cause1->solution1 cause2->solution1 solution2 Optimize Solvent cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 outcome Improved Diastereoselectivity solution1->outcome solution2->outcome solution3->outcome

    Caption: Systematic approach to troubleshooting Grignard reaction stereoselectivity.

References

  • Stereochemistry of the Reduction of 4-tert-Butylcyclohexanone. Eliel, E. L., & Senda, Y. (1970). Tetrahedron, 26(10), 2411-2420. [Link]

  • Luche Reduction. Organic Chemistry Portal. (n.d.). [Link]

Technical Support Center: Fluorination of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of cyclohexanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into cyclohexanone scaffolds. The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, making it a critical tool in medicinal chemistry. However, the unique reactivity of fluorine and the conformational dynamics of cyclohexanone rings present a distinct set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Challenges

Issue 1: Poor or No Reaction with Electrophilic Fluorinating Agents (e.g., Selectfluor)

Question: I am attempting an α-fluorination of my substituted cyclohexanone using Selectfluor, but I am observing very low conversion, and my starting material is mostly recovered. What could be the issue?

Answer:

This is a common issue that often points to inefficient formation of the requisite enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic fluorine source.[1][2] Here’s a breakdown of potential causes and solutions:

  • Insufficient Acidity of the α-Proton: The rate-determining step in many electrophilic fluorinations is the formation of the enol or enolate. If the α-protons of your cyclohexanone derivative are not sufficiently acidic, enolization will be slow.

    • Troubleshooting:

      • Addition of an Acid or Base Catalyst: The addition of a catalytic amount of acid (e.g., TsOH, HCl) or a non-nucleophilic base can promote enolization. For base-mediated enolate formation, ensure the base is strong enough to deprotonate the α-carbon but compatible with the fluorinating reagent.

      • Pre-formation of the Enolate: In some cases, pre-forming the enolate using a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by the addition of the electrophilic fluorine source, can be effective.[3] However, compatibility with the fluorinating agent is crucial.

  • Steric Hindrance: Bulky substituents on the cyclohexanone ring, particularly at the α- or adjacent positions, can sterically hinder the approach of the fluorinating agent to the enol double bond.

    • Troubleshooting:

      • Choice of Fluorinating Agent: Consider a less sterically demanding electrophilic fluorinating agent if available.

      • Reaction Temperature: Increasing the reaction temperature may provide the necessary activation energy to overcome steric barriers, but this should be done cautiously to avoid side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reagents and the stability of the intermediates.

    • Troubleshooting:

      • Acetonitrile (MeCN) is a common solvent for reactions with Selectfluor.[2] If solubility is an issue, consider exploring other polar aprotic solvents.

Issue 2: Lack of Regioselectivity in Unsymmetrically Substituted Cyclohexanones

Question: My cyclohexanone has two different α-carbons with protons, and I am getting a mixture of regioisomers upon fluorination. How can I control which side is fluorinated?

Answer:

Controlling regioselectivity is a central challenge in the fluorination of unsymmetrical cyclohexanones.[4] The outcome is determined by the relative stability and rate of formation of the two possible enolates.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Enolate: This is the more substituted, and generally more stable, enolate. It is favored under conditions that allow for equilibration, such as higher temperatures and the presence of a protic source.

    • Kinetic Enolate: This is the less substituted enolate, which is formed faster. It is favored by using a strong, sterically hindered base (e.g., LDA) at low temperatures with rapid quenching by the fluorinating agent.

Decision Workflow for Regioselective Fluorination

cluster_thermo Thermodynamic Conditions cluster_kinetic Kinetic Conditions start Unsymmetrical Cyclohexanone q1 Desired Regioisomer? start->q1 thermo More Substituted (Thermodynamic) q1->thermo More Substituted kinetic Less Substituted (Kinetic) q1->kinetic Less Substituted thermo_cond Weaker base (e.g., NaH, Et3N) Higher Temperature Longer Reaction Time thermo->thermo_cond kinetic_cond Strong, bulky base (LDA, LHMDS) Low Temperature (-78 °C) Rapid quench with F+ source kinetic->kinetic_cond

Sources

preventing over-fluorination in 4-Fluorocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-fluorination and Other Common Pitfalls

Welcome to the Technical Support Center for the synthesis of 4-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

Introduction: The Challenge of Selective Monofluorination

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the selective introduction of a single fluorine atom onto the cyclohexanone ring presents a significant challenge: the potential for over-fluorination to yield undesired di- or poly-fluorinated byproducts. This guide will address the prevention of over-fluorination and other common synthetic hurdles in a comprehensive question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is producing a significant amount of 2,2-difluorocyclohexanone and other polyfluorinated species. How can I improve the selectivity for the desired monofluorinated product?

Answer:

Over-fluorination is the most common side reaction in this synthesis. The root cause lies in the reaction mechanism, which typically proceeds through an enol or enolate intermediate. Once the first fluorine atom is introduced, the resulting α-fluoroketone can still enolize, making it susceptible to a second fluorination. Several factors can be optimized to favor monofluorination:

  • Stoichiometry of the Fluorinating Agent: Carefully controlling the stoichiometry of the electrophilic fluorinating agent is paramount. Using a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating agent is often sufficient for complete conversion of the starting material without promoting excessive difluorination. A large excess should be avoided.

  • Choice of Fluorinating Agent: The reactivity of the fluorinating agent plays a crucial role. While highly reactive reagents can be effective, they may lack selectivity. For the fluorination of ketones, N-F reagents are generally preferred for their stability and safety.[1] Selectfluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent that offers a good balance of reactivity and selectivity.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Electrophilic fluorination is an exothermic process, and higher temperatures can provide the activation energy for the second fluorination to occur at a faster rate. Running the reaction at 0 °C or even lower temperatures is a common strategy to minimize difluorination.

  • Reaction Time: Monitoring the reaction progress is critical. Allowing the reaction to proceed for too long after the starting material has been consumed can increase the formation of difluorinated byproducts. Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to determine the optimal reaction time.[3][4]

Question 2: The reaction is sluggish, and I'm observing low conversion of the starting cyclohexanone even after an extended period. What can I do to improve the reaction rate without compromising selectivity?

Answer:

Low reactivity can be a frustrating issue. Several factors can contribute to a sluggish reaction:

  • Insufficient Enol/Enolate Formation: The electrophilic fluorination of a ketone requires the formation of its enol or enolate tautomer.[3][4] If the enolization is slow, the overall reaction rate will be low.

    • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), can accelerate the rate of enolization and, consequently, the fluorination reaction.[5] This can lead to more rapid product formation.[5]

    • Base Mediation: For less acidic ketones, the use of a non-nucleophilic base can be employed to generate the enolate, which is more nucleophilic than the enol and reacts faster with the electrophilic fluorine source.[6] The choice of base is critical to avoid side reactions.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Polar Aprotic Solvents: Acetonitrile (CH₃CN) is a commonly used solvent for electrophilic fluorinations with Selectfluor™ as it effectively dissolves the reagent and the substrate.[3][4][7]

    • Solvent Purity: Ensure the use of anhydrous solvents, as water can react with some fluorinating agents and interfere with the reaction.

  • Reagent Quality: The purity and activity of the fluorinating agent are crucial. Use a fresh, high-quality batch of the fluorinating agent from a reputable supplier.

Question 3: I am using a protected cyclohexanone derivative (e.g., 1,4-cyclohexanedione monoethylene ketal) as my starting material, but the reaction is not proceeding as expected. What should I consider?

Answer:

Using a protected form of cyclohexanone is a valid strategy to achieve regioselectivity, as seen in some patented syntheses of this compound.[8] However, this approach introduces its own set of potential issues:

  • Reaction Conditions for Ketal Fluorination: The fluorination of a ketal may require different conditions compared to the direct fluorination of a ketone. The patented method for synthesizing this compound from 1,4-cyclohexanedione monoethylene ketal involves the use of an organic base and a specific fluorinating agent, followed by hydrogenation and deprotection steps.[8]

  • Stability of the Protecting Group: Ensure that the protecting group is stable under the fluorination conditions. Acidic or basic conditions used to promote fluorination could potentially cleave the protecting group prematurely.

  • Steric Hindrance: The protecting group may introduce steric hindrance that can affect the approach of the fluorinating agent to the desired reaction site.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the electrophilic fluorination of cyclohexanone with Selectfluor™?

A1: The electrophilic fluorination of cyclohexanone with Selectfluor™ is believed to proceed through the attack of the enol or enolate of cyclohexanone on the electrophilic fluorine atom of the Selectfluor™ reagent. The reaction can be catalyzed by acid, which promotes the formation of the enol tautomer.

G Cyclohexanone Cyclohexanone Enol Enol Intermediate Cyclohexanone->Enol Tautomerization (Acid/Base Catalyzed) Fluorocyclohexanone This compound Enol->Fluorocyclohexanone Nucleophilic Attack on F⁺ Selectfluor Selectfluor™ (F-TEDA-BF₄) Selectfluor->Fluorocyclohexanone Byproduct TEDA-BF₄ Proton H⁺

Q2: What analytical techniques are best for monitoring the progress of my fluorination reaction?

A2: A combination of techniques is often ideal:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, monofluorinated product, and difluorinated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to monitor the disappearance of the starting material's signals and the appearance of new signals corresponding to the product.

    • ¹⁹F NMR: A very powerful tool for fluorination reactions. It provides distinct signals for the monofluorinated and difluorinated products, allowing for accurate quantification of the product distribution.[3][4]

Q3: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents?

A3: Yes, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of electrophilic fluorinating agents should be performed in a well-ventilated fume hood.

  • Reactivity: Be aware of the reactivity of your chosen fluorinating agent. Some can react violently with certain solvents or moisture.[7] Always consult the Safety Data Sheet (SDS) before use.

  • Quenching: Have a plan for safely quenching the reaction and any residual fluorinating agent at the end of the experiment.

Experimental Protocols

Protocol 1: Selective Monofluorination of Cyclohexanone using Selectfluor™

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate.

Materials:

  • Cyclohexanone

  • Selectfluor™

  • Acetonitrile (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) at 0 °C (ice bath).

  • Slowly add Selectfluor™ (1.05 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification A Dissolve Cyclohexanone in Acetonitrile B Cool to 0 °C A->B C Add Catalytic H₂SO₄ B->C D Add Selectfluor™ Portion-wise C->D E Monitor by TLC/GC D->E F Quench with NaHCO₃ E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J Obtain Pure this compound I->J

Data Summary

The following table summarizes key parameters and their impact on the selective monofluorination of cyclohexanone.

ParameterRecommended ConditionRationale for Preventing Over-fluorination
Fluorinating Agent Selectfluor™Good balance of reactivity and selectivity.[2]
Stoichiometry 1.05 - 1.1 equivalentsMinimizes excess reagent available for difluorination.
Temperature 0 °C or lowerReduces the rate of the second fluorination reaction.
Catalyst Catalytic H₂SO₄Accelerates the desired monofluorination, allowing for shorter reaction times.[5]
Solvent Anhydrous AcetonitrileGood solubility for reactants and generally compatible with N-F reagents.[3][4][7]
Monitoring ¹⁹F NMR, GCProvides accurate quantification of mono- vs. di-fluorinated products.[3][4]

References

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Stavber, S., et al. (2012). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor™. Tetrahedron, 68(43), 8888-8895.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Accounts of Chemical Research, 37(1), 31-44.
  • Wikipedia. (2023).
  • Togni, A. (2010). Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 110(4), 1974-2008.
  • Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications.
  • Liang, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17091-17099.
  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.
  • Evans, P. A. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign.
  • Wikipedia. (2023).
  • Jurček, O., et al. (2024).
  • Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5432-5435.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Wordpress. (n.d.).
  • Google Patents. (2018). Method for synthesizing this compound. CN107827721B.

Sources

Technical Support Center: Work-up Procedures for 4-Fluorocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Fluorocyclohexanone. As a key fluorinated intermediate in pharmaceutical and materials science research, its reactions are pivotal.[1] However, the success of a synthesis is often determined not just by the reaction itself, but by a robust and well-understood work-up and purification procedure. This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate common challenges and ensure the integrity of your experimental results.

Part 1: General Work-up Principles & Troubleshooting

Every reaction is unique, but the principles of quenching, extraction, and purification are universal. Understanding these fundamentals is the first step to effective troubleshooting.

Core Troubleshooting Guide

This section addresses common issues that can arise during the work-up of any reaction involving this compound.

Question: My reaction is complete by TLC, but my final yield is very low. Where did my product go?

Answer: Low isolated yield after a seemingly successful reaction is a frequent issue. The problem often lies in the work-up or isolation steps.[2]

  • Aqueous Solubility: Your product, especially if it's a more polar derivative like 4-fluorocyclohexanol, might have significant solubility in the aqueous layer. Before discarding the aqueous phase after extraction, it's prudent to re-extract it with a different, more polar organic solvent (e.g., ethyl acetate if you initially used diethyl ether) or to saturate it with brine (NaCl) to "salt out" the organic component. Always check the aqueous layer by TLC before discarding it.[2]

  • Volatility: this compound and some of its low molecular weight derivatives can be volatile.[1] Aggressive removal of solvent on a rotary evaporator, especially at high vacuum and elevated temperatures, can lead to significant product loss. It is recommended to remove the solvent under reduced pressure without excessive heating. If you suspect your product is volatile, check the solvent collected in the rotovap's cold trap for your product.[2]

  • Adsorption: Your product may have irreversibly adsorbed onto filtration media like Celite or silica gel, especially if it is polar. If you performed a filtration step, try suspending a small amount of the filter cake in a suitable solvent and analyzing the solvent by TLC.[2]

  • Incomplete Extraction: An insufficient volume or number of extractions can leave a substantial amount of product in the aqueous phase. A standard practice is to perform at least three extractions and pool the organic layers.

Question: My product seems to have decomposed after the work-up. What could have caused this?

Answer: The stability of your product during the work-up is critical. Decomposition is often caused by exposure to conditions or reagents that are too harsh.[2]

  • pH Sensitivity: Your product may be unstable to strong acids or bases used during quenching or extraction. For instance, some fluorinated compounds can be sensitive to acidic conditions.[3] To test for this, before working up the entire reaction, take a small aliquot of the reaction mixture, treat it with the intended acidic or basic solution, and monitor it by TLC. If decomposition occurs, you must find a milder quenching agent.[2]

  • Air or Water Sensitivity: While less common for cyclohexanone derivatives, some products may be sensitive to air or water. If you suspect this, performing the work-up under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents may be necessary.[2]

Question: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve it?

Answer: Emulsions are a common frustration, forming a stable mixture of the organic and aqueous layers that is difficult to separate.

  • Break the Emulsion: The most common method is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break up the fine droplets.

  • Patience and Physical Methods: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can resolve the emulsion. Gentle swirling or agitation, rather than vigorous shaking, can also prevent their formation in the first place.

Troubleshooting Logic: Diagnosing Low Yield

The following diagram outlines a decision-making process for troubleshooting low product yield after a reaction work-up.

G start Low Isolated Yield check_reaction Was reaction complete by TLC/LCMS before work-up? start->check_reaction no_complete Reaction Incomplete. Re-evaluate reaction conditions (time, temp, reagents). check_reaction->no_complete No yes_complete Yes check_reaction->yes_complete check_aqueous Check aqueous layer for product (TLC/extraction). yes_complete->check_aqueous product_in_aqueous Product is water-soluble. - 'Salt out' with brine. - Use more polar extraction solvent. - Perform continuous extraction. check_aqueous->product_in_aqueous Product Found check_volatility Is the product volatile? check_aqueous->check_volatility Product Not Found product_volatile Product lost during solvent removal. - Use lower temp/vacuum. - Check rotovap trap. check_volatility->product_volatile Yes check_stability Is the product stable to the work-up conditions (pH, air)? check_volatility->check_stability No product_decomposed Product decomposed. - Use milder quench/wash. - Test stability on an aliquot first. check_stability->product_decomposed No check_solids Was there a filtration step? Check filter media for adsorbed product. check_stability->check_solids Yes product_adsorbed Product adsorbed to solids. - Wash filter cake with more polar solvent. - Avoid filtration if possible. check_solids->product_adsorbed Yes end_node Consult further resources. check_solids->end_node No

Caption: A decision tree for troubleshooting low product yields.

Part 2: Reaction-Specific Work-up Protocols & FAQs

This section provides detailed guidance for the work-up of common reactions performed on this compound.

Grignard & Organolithium Addition Reactions

These reactions involve highly basic and nucleophilic organometallic reagents that require careful quenching.[4]

FAQ: What is the best way to quench a Grignard reaction involving this compound?

Answer: The goal is to protonate the newly formed alkoxide and neutralize any remaining organometallic reagent. A slow, controlled quench at low temperature (typically 0 °C) is crucial to manage the exothermic reaction. The choice of quenching agent is important:

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally recommended method. It is a mild acid, sufficient to protonate the alkoxide without creating a strongly acidic environment that could promote side reactions.[5][6]

  • Dilute Hydrochloric Acid (HCl): Can be used, but care must be taken as a strongly acidic environment might not be tolerated by all products.[7]

  • Water: While it will protonate the alkoxide, it reacts violently with unreacted Grignard reagent and can make separating the magnesium salts more difficult. It is generally not the preferred first choice.

Quenching AgentUse CaseRationale
Sat. aq. NH₄Cl General purpose, for acid-sensitive productsMildly acidic, effectively neutralizes excess Grignard reagent.[5][6]
Dilute aq. HCl For acid-stable productsEnsures complete protonation and helps dissolve magnesium salts.
Water Not generally recommended as initial quenchHighly exothermic reaction with excess Grignard reagent.

Step-by-Step Protocol: Work-up for Grignard Addition

  • Cooling: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor for any excessive heat generation.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and water if needed to dissolve all salts. Extract the aqueous layer three times with the organic solvent.[8]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[10] The primary challenge in the work-up is the removal of the triphenylphosphine oxide (TPPO) byproduct.

FAQ: How do I effectively remove triphenylphosphine oxide (TPPO) from my reaction mixture?

Answer: TPPO is a common, often crystalline, and relatively polar byproduct that can complicate purification. Several strategies exist for its removal:

  • Crystallization/Precipitation: TPPO has low solubility in non-polar solvents. After concentrating the reaction mixture, you can often precipitate a large portion of the TPPO by adding a non-polar solvent like pentane, hexane, or a mixture of hexane and diethyl ether, then filtering the solid TPPO away.[5] This is often the most effective first step.

  • Column Chromatography: TPPO is quite polar and UV-active, making it separable by silica gel chromatography. However, if present in large quantities, it can interfere with the separation of products with similar polarity. It's best to remove the bulk of it before chromatography.

  • Acidic Wash (for basic products): If your product contains a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move your product into the aqueous layer, discard the organic layer containing TPPO, then basify the aqueous layer and re-extract your product. This is only suitable for acid-stable, basic products.

Workflow for Wittig Reaction Work-up & TPPO Removal

G start Wittig Reaction Mixture (Product + TPPO) quench Quench Reaction (e.g., with sat. aq. NH4Cl) start->quench extract Aqueous Work-up (Extraction with EtOAc or similar) quench->extract concentrate Concentrate Organic Layer extract->concentrate precipitate Suspend residue in non-polar solvent (e.g., Hexane/Ether) concentrate->precipitate filter Filter to remove precipitated TPPO precipitate->filter filtrate Filtrate: Crude Product (enriched) filter->filtrate Liquid solid Solid: Triphenylphosphine Oxide (TPPO) filter->solid Solid purify Purify by Flash Chromatography filtrate->purify final_product Pure Alkene Product purify->final_product

Caption: A typical workflow for a Wittig reaction, emphasizing TPPO removal.

Step-by-Step Protocol: Work-up for a Wittig Reaction

  • Quenching: After the reaction is complete, quench by adding saturated aqueous NH₄Cl.[6]

  • Extraction: Dilute with an organic solvent like ethyl acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice more with EtOAc.[6]

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.[6]

  • Concentration: Remove the solvent under reduced pressure.

  • TPPO Precipitation: To the crude residue, add a minimal amount of a non-polar solvent system (e.g., 1:4 diethyl ether/hexane). Stir or sonicate the mixture, which should cause the TPPO to precipitate as a white solid.

  • Filtration: Cool the mixture in an ice bath to maximize precipitation and then filter through a Büchner funnel, washing the solid with a small amount of cold hexane.

  • Final Purification: Concentrate the filtrate and purify the remaining material by flash column chromatography on silica gel to isolate the pure alkene product.[9]

Reductive Amination

Reductive amination is a common method for synthesizing amines from ketones.[11] Work-up procedures must address the removal of excess amine, the reducing agent byproducts, and potentially unreacted starting material.

FAQ: How do I remove the excess amine from my reaction?

Answer: Excess amine is often used to drive the initial imine formation.[11] Its removal is typically achieved with an acid wash.

  • Acid Wash: By washing the organic layer with a dilute acid (e.g., 1M HCl), the amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[5] This is highly effective but can only be used if your final product is not basic or is stable to acid. If your product is also an amine, this method will not work for separation. In that case, purification relies on chromatography or distillation.

Step-by-Step Protocol: Work-up for Reductive Amination (for a neutral or acidic product)

  • Filter Catalyst: If a heterogeneous catalyst (like Pd/C) was used, filter the reaction mixture through a pad of Celite to remove it.[12] Wash the pad with the reaction solvent.

  • Quench (if necessary): If a hydride reducing agent (e.g., NaBH(OAc)₃) was used, quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the layers in a separatory funnel.

  • Acid Wash: Wash the organic layer twice with dilute acid (e.g., 1M HCl) to remove any unreacted amine.

  • Neutral Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by chromatography or distillation.

References

  • Google Patents. (2018). CN107827721B - Method for synthesizing this compound.
  • CORE. (n.d.). Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. Retrieved from [Link]

  • Shirley, B. W., & Sammakia, T. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 9(21), 4175–4178. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Welch, J. T., & Lim, D. S. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 12(3), 651-662. Retrieved from [Link]

  • Organic Chemistry @ University of Colorado Boulder. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. Retrieved from [Link]

  • Google Patents. (1976). US3933916A - Purification of cyclohexanone.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Panto, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4918. Retrieved from [Link]

  • Google Patents. (2014). RU2523011C2 - Method of cyclohexanone purification.
  • PubChem. (n.d.). 2-Fluorocyclohexanone. Retrieved from [Link]

  • MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(11), 1435. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1736-1743. Retrieved from [Link]

  • Synthink. (n.d.). Buy 3-Fluorocyclohexanone. Retrieved from [Link]

  • Welch, J. T., et al. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 23(11), 2999. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from [Link]

  • NIH. (2019). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Data in Brief, 25, 104245. Retrieved from [Link]

  • Wawrzeńczyk, C., et al. (2016). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Molecules, 21(10), 1369. Retrieved from [Link]

  • Mack, J., et al. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Chemistry, 4(4), 1344-1354. Retrieved from [Link]

  • RSC Publishing. (2021). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 6, 2234-2240. Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • NIH. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba1255. Retrieved from [Link]

  • ResearchGate. (2015). Activity of various catalysts for reductive amination of cyclohexanone. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorocyclohexanone. Retrieved from [Link]

  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3464. Retrieved from [Link]

Sources

stability of 4-Fluorocyclohexanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorocyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth answers and troubleshooting for common issues related to the stability of this versatile fluorinated intermediate, particularly under acidic conditions.

Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound is a relatively stable compound, but like many fluorinated organics, its long-term stability depends on proper storage.[1][2] It should be stored in a cool, dry, and well-ventilated area to minimize potential degradation.[3] For laboratory use, it is advisable to store it in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), especially if it will be stored for an extended period. While stable at neutral pH, exposure to strong acidic or basic conditions, as well as high temperatures, can initiate degradation pathways.

Q2: What are the primary degradation pathways for this compound under acidic conditions?

A2: The primary susceptibility of this compound to acidic conditions stems from the reactivity of the carbonyl group. The most common acid-catalyzed pathways include:

  • Enolization: The ketone functionality can undergo acid-catalyzed tautomerization to its enol form.[4][5] This process involves the protonation of the carbonyl oxygen, followed by the removal of an alpha-proton.[5][6] While this is a reversible equilibrium, the formation of the enol intermediate can open doors to subsequent, irreversible reactions.[4]

  • Aldol Condensation: Once the enol is formed, it can act as a nucleophile and attack the protonated carbonyl of another this compound molecule.[4][7] This leads to aldol addition and subsequent dehydration (condensation) products, which are often complex, high-molecular-weight mixtures. This is particularly prevalent in concentrated solutions or at elevated temperatures.[7]

  • Elimination of Hydrogen Fluoride (HF): Although the C-F bond is strong, elimination is a potential concern under harsh acidic conditions, especially with heating.[8] The fluorine at the 4-position (gamma to the carbonyl) is less prone to elimination than an alpha- or beta-fluoro substituent. However, prolonged exposure to strong, non-nucleophilic acids could potentially lead to the formation of cyclohexenone derivatives through an elimination mechanism, though this is generally less favored than enol-driven reactions.[8]

Q3: Are there visible signs of degradation I should watch for?

A3: Yes. A common sign of degradation, particularly via aldol condensation pathways, is the development of a yellow or brownish color in the material, which is often indicative of the formation of conjugated, polymeric byproducts. If you observe a color change in your stored material or reaction mixture, it is a strong indicator of instability. Another sign is the presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) or a decrease in the purity of the starting material over time.

Section 2: Troubleshooting Guide for Experimental Applications

Q: I'm running a reaction with this compound under acidic conditions (e.g., HCl, H₂SO₄) and observing poor yield and multiple unknown byproducts in my LC-MS analysis. What's happening?

A: This is a classic scenario pointing towards acid-catalyzed degradation. The primary suspect is the formation of the enol tautomer, which then engages in side reactions.

Troubleshooting Steps & Explanation:

  • Lower the Temperature: Acid-catalyzed enolization and subsequent aldol reactions have a significant activation energy.[4][5] Reducing the reaction temperature can dramatically slow down these degradation pathways while having a lesser effect on your desired reaction, especially if it's not highly temperature-dependent.

  • Reduce Acid Concentration: The rate of enolization is directly related to the concentration of the acid catalyst.[6] Use the minimum catalytic amount of acid required for your primary reaction to proceed. Stoichiometric or excess acid will accelerate byproduct formation.

  • Choose a Milder Acid: If your protocol allows, consider switching to a weaker acid. For example, using an organic acid like p-toluenesulfonic acid (pTSA) or a Lewis acid might provide the necessary activation for your desired transformation without being harsh enough to promote significant degradation. One of the synthesis routes for this compound itself involves an acidic hydrolysis step, indicating it can withstand certain acidic conditions, but the choice of acid and conditions are critical.[1]

  • Monitor Reaction Time: Do not let the reaction run longer than necessary. Set up time-point experiments and monitor the consumption of your starting material and the formation of your product by TLC, GC, or LC-MS. Quench the reaction as soon as an optimal conversion is reached to prevent further degradation of the product and remaining starting material.

Q: My NMR spectrum shows a decreasing signal for this compound and the appearance of complex signals in the olefinic and aliphatic regions after workup with aqueous acid. What are these new signals?

A: The complex signals are likely from a mixture of aldol condensation products and potentially elimination byproducts.

Plausible Degradation Pathway:

The diagram below illustrates the most probable acid-catalyzed degradation route leading to these byproducts.

G cluster_initiation Step 1: Enolization (Rate-Determining) cluster_propagation Step 2: Aldol Addition & Condensation Ketone This compound ProtonatedKetone Protonated Ketone (Activated Electrophile) Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (from α-carbon) Aldol_Addition Aldol Addition Product (β-Hydroxy Ketone) ProtonatedKetone->Aldol_Addition + Enol (Nucleophilic Attack) Condensation_Product Aldol Condensation Product (α,β-Unsaturated Ketone) Aldol_Addition->Condensation_Product - H₂O (Dehydration) Polymers Further Polymerization (Complex Mixture) Condensation_Product->Polymers Chain Reaction

Caption: Acid-catalyzed degradation of this compound via enolization and aldol condensation.

Analytical Signature:

  • Aldol Products: You would expect to see new signals for hydroxyl groups (-OH) and a more complex aliphatic region due to the formation of dimers or oligomers.

  • Condensation Products: The formation of α,β-unsaturated ketones will result in new signals in the olefinic region of the ¹H NMR spectrum (typically 5.5-7.5 ppm).

Section 3: Protocols & Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework to quantify the stability of this compound under specific acidic conditions.

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Buffer solutions (e.g., pH 2, pH 4, pH 6) or standardized HCl solution

  • Internal Standard (IS) (e.g., a stable compound with a similar chromophore that does not co-elute, like 4-chlorobenzophenone)

  • HPLC system with a UV detector

  • Thermostatted reaction block or water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound (e.g., 10 mg/mL) in ACN.

    • Accurately prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in ACN.

  • Reaction Sample Preparation:

    • In a series of HPLC vials, add the appropriate acidic buffer or aqueous acid solution.

    • Add a known volume of the IS stock solution to each vial.

    • Place the vials in a thermostatted block set to the desired temperature (e.g., 50 °C). Allow them to equilibrate.

    • To initiate the study (t=0), spike each vial with a known volume of the this compound stock solution to achieve the target final concentration (e.g., 0.1 mg/mL). Cap and vortex immediately.

  • Time Points & Analysis:

    • Immediately inject the t=0 sample onto the HPLC.

    • Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • Use a suitable C18 column and a mobile phase gradient (e.g., Water:ACN) to achieve good separation between the analyte, IS, and any potential degradants. Monitor at an appropriate wavelength (e.g., 280 nm, as ketones have a weak n→π* transition).

  • Data Analysis:

    • Calculate the Response Factor (RF) at t=0: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

    • For each subsequent time point, calculate the concentration of the remaining this compound: Concentration = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / RF)

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation Example

The following table summarizes hypothetical data from a forced degradation study, illustrating the compound's sensitivity to acid strength and temperature.

ConditionTemperature (°C)% Degradation (8h)% Degradation (24h)Major Degradant Observed
0.1 M HCl (pH 1)255.2%14.8%Aldol Dimer
0.1 M HCl (pH 1)5028.1%65.4%Aldol Condensation Products
Acetate Buffer (pH 4)501.5%4.3%Trace Aldol Dimer
Phosphate Buffer (pH 7)50<0.5%<1.0%None Detected

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • Master Organic Chemistry. (2024). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry.
  • Oregon State University. (n.d.).
  • BenchChem. (n.d.). This compound | Pharmaceutical Intermediate | CAS 68223-64-3. BenchChem Product Page.
  • Tidwell, T. T. (1977). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones. Canadian Journal of Chemistry, 55(1), 173-178.
  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • JoVE. (2024). Acid-Catalyzed Aldol Addition Reaction. Journal of Visualized Experiments.
  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions.
  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Sloop, J. C., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. BenchChem Technical Support.

Sources

Technical Support Center: Managing Moisture-Sensitive Reactions with 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Fluorocyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your moisture-sensitive applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the handling and properties of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 68223-64-3) is a cyclic ketone featuring a fluorine atom at the 4-position.[1] This single fluorine substitution significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It serves as a key precursor in the synthesis of various pharmacologically active compounds, including potential anti-cancer drugs and antibiotics.[1] Its primary reactivity is centered at the carbonyl group, which allows for a wide range of transformations such as reductions, imine formations, and Baeyer-Villiger oxidations.[1]

Q2: Why is moisture a critical concern when working with this compound?

A2: The concern arises from two main factors: the reactivity of the ketone itself and the extreme moisture sensitivity of reagents it's commonly used with.

  • Hydrate Formation: Ketones can reversibly react with water to form a geminal diol, also known as a hydrate.[2][3] While this equilibrium typically favors the ketone for simple aliphatic ketones, the presence of the highly electronegative fluorine atom in this compound increases the electrophilicity of the carbonyl carbon.[4] This enhanced electrophilicity makes it more susceptible to nucleophilic attack by water, potentially leading to the formation of the hydrate (4-fluoro-1,1-cyclohexanediol). This sequesters the starting material, reduces effective concentration, and can introduce an unwanted, polar impurity into the reaction mixture. Studies on other fluorinated ketones have shown a significant tendency for rapid hydration.[5]

  • Reagent Incompatibility: More critically, many reactions involving ketones employ highly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums, lithium aluminum hydride, enamines) that are rapidly and irreversibly quenched by trace amounts of water.[3] The presence of moisture will consume these expensive and highly reactive reagents, leading to low or no product yield.

Q3: How should I properly store and handle this compound?

A3: Proper storage is the first line of defense against moisture contamination and degradation.

  • Storage Temperature: It should be stored in a tightly sealed container in a freezer or refrigerator (typically 2-8°C) to minimize vapor pressure and slow any potential degradation pathways.[6][7]

  • Inert Atmosphere: For long-term storage or after the bottle has been opened, storing the material under an inert atmosphere (e.g., nitrogen or argon) is best practice. Use a septum-sealed cap or Parafilm® to ensure a tight seal.

  • Handling: When dispensing the liquid, use a dry syringe or cannula technique under a positive pressure of inert gas. Never leave the bottle open to the atmosphere. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces inside the bottle.

Q4: Can I use Karl Fischer titration to determine the water content of my this compound or its reaction solvent?

A4: Caution is advised. Karl Fischer (KF) titration is the gold standard for moisture determination, but ketones are known to cause side reactions with the KF reagents (specifically bisulfite formation with the methanol/sulfur dioxide component).[8] These side reactions can consume iodine or generate water, leading to falsely high or falsely low moisture readings.[8] If you must use KF titration, specialized aldehyde and ketone-specific KF reagents and methodologies are required to suppress these side reactions.

Part 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Troubleshooting Action(s)
Low or No Product Yield 1. Moisture Contamination: Reagents (e.g., Grignard, LDA, NaH) quenched by water. 2. Inactive Reagents: Reagents may have degraded during storage. 3. Incorrect Reaction Temperature: Addition or reaction temperature was too high/low.1. Verify Anhydrous Conditions: Ensure solvents were properly dried and transferred under inert gas. Check glassware for residual moisture (flame- or oven-drying is essential).[9] 2. Test Reagent Activity: Perform a titration (e.g., with diphenylacetic acid for organolithiums) or a small-scale test reaction with a reliable substrate. 3. Review Protocol: Double-check addition temperatures and reaction times specified in the literature for your specific transformation.
Formation of Unexpected Side Products 1. Hydrate Formation: The gem-diol of this compound may react differently or not at all. 2. Self-Condensation: If using strong base (e.g., for enolate formation), aldol-type self-condensation can occur. 3. Over-Reduction/Reaction: Use of excess reagents.1. Ensure Anhydrous Starting Material: Dry the this compound over a suitable agent (e.g., anhydrous MgSO₄) and filter immediately before use if water contamination is suspected. 2. Control Base Addition: Add the ketone solution slowly to the cooled base solution (inverse addition) to minimize the instantaneous concentration of the ketone and suppress self-reaction. 3. Stoichiometry Check: Carefully control the stoichiometry of your reagents. Use a syringe pump for slow, controlled addition of critical reagents.
Inconsistent Results Between Batches 1. Variable Water Content: Inconsistent solvent drying or atmospheric exposure. 2. Purity of Starting Material: The purity of this compound may vary.1. Standardize Drying Protocol: Use a consistent method for solvent drying (e.g., passage through an activated alumina column) and handling. 2. Analyze Starting Material: Run a quick purity check (e.g., GC-MS or ¹H NMR) on each new bottle of starting material before use.
Troubleshooting Decision Workflow

This diagram outlines a logical path for diagnosing a failed or low-yielding reaction.

troubleshooting_flow start Problem: Low/No Yield check_reagents Are reagents known to be active? start->check_reagents check_conditions Were anhydrous conditions rigorously maintained? check_reagents->check_conditions Yes reagent_no No check_reagents->reagent_no No check_temp Was the correct temperature profile followed? check_conditions->check_temp Yes conditions_no No check_conditions->conditions_no No temp_no No check_temp->temp_no No titrate Action: Titrate reagent or run positive control reaction. reagent_no->titrate improve_drying Action: Re-dry solvents/reagents. Flame-dry all glassware. Use Schlenk line technique. conditions_no->improve_drying optimize_temp Action: Optimize reaction/addition temperature. Use cryocooler for better control. temp_no->optimize_temp success Problem Solved titrate->success improve_drying->success optimize_temp->success

Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.

Part 3: Experimental Protocol Example: Grignard Reaction

This section provides a detailed methodology for a common, highly moisture-sensitive reaction: the addition of a Grignard reagent to this compound. The causality behind each step is explained.

Reaction: Addition of Phenylmagnesium Bromide to this compound.

Objective: To synthesize 4-fluoro-1-phenylcyclohexan-1-ol, a tertiary alcohol.

Reagent & Solvent Preparation
Reagent/SolventPreparation StepRationale
Tetrahydrofuran (THF) Reflux over sodium/benzophenone until a persistent deep blue/purple color is achieved. Distill directly into the reaction flask under nitrogen.Sodium/benzophenone ketyl is an excellent indicator for anhydrous, oxygen-free solvent. The blue color indicates the solvent is dry.
This compound Use as received from a new, sealed bottle. If previously opened, place over anhydrous MgSO₄ for 30 min, filter, and degas with N₂.Anhydrous MgSO₄ is a neutral, fast-acting drying agent suitable for ketones.[10] Degassing removes dissolved oxygen.
Glassware Assemble all glassware (round-bottom flask, addition funnel, condenser), include a magnetic stir bar, and flame-dry under vacuum or high flow of inert gas. Allow to cool to RT under a positive pressure of nitrogen.This removes adsorbed water from the glass surfaces, which is a common source of moisture.[9]
Step-by-Step Procedure
  • Setup: Assemble the flame-dried glassware as shown in the diagram below. Maintain a positive pressure of nitrogen throughout the entire procedure, using a bubbler system.

  • Reagent Addition: In the flame-dried 250 mL round-bottom flask, add 50 mL of anhydrous THF via cannula.

  • Grignard Solution: Add 25.0 mL of 1.0 M Phenylmagnesium Bromide in THF to the addition funnel via a dry syringe.

  • Cooling: Cool the reaction flask containing THF to 0 °C using an ice-water bath. Causality: This controls the reaction rate and minimizes side reactions.

  • Substrate Addition: Prepare a solution of this compound (2.32 g, 20.0 mmol) in 20 mL of anhydrous THF. Add this solution to the reaction flask.

  • Grignard Addition: Add the Phenylmagnesium Bromide solution dropwise from the addition funnel to the stirred ketone solution over 30 minutes. Maintain the temperature at 0 °C. Causality: Slow addition prevents a rapid exotherm and ensures the Grignard reagent reacts with the ketone rather than itself.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the this compound starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Causality: This is a mild acidic quench that protonates the alkoxide product and destroys any excess Grignard reagent safely.

  • Workup & Purification: Proceed with a standard aqueous workup, extraction with a suitable organic solvent (e.g., ethyl acetate), drying of the organic layer, and purification by flash column chromatography.

Experimental Workflow Diagram

workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase prep1 1. Assemble & Flame-Dry All Glassware prep2 2. Distill Anhydrous Solvent (THF) prep1->prep2 prep3 3. Prepare Ketone Solution in Anhydrous THF prep2->prep3 react1 4. Cool Flask to 0°C under Nitrogen prep3->react1 react2 5. Add Grignard Reagent Dropwise via Addition Funnel react1->react2 react3 6. Stir at RT for 1h react2->react3 react4 7. Monitor by TLC react3->react4 workup1 8. Quench with sat. aq. NH4Cl at 0°C react4->workup1 workup2 9. Extract with Organic Solvent workup1->workup2 workup3 10. Purify by Chromatography workup2->workup3

Caption: Workflow for a Moisture-Sensitive Grignard Reaction.

References

  • National Research Council. 1999. Identifying Future Drinking Water Contaminants. Washington, DC: The National Academies Press. Available at: [Link]

  • Water Testing Methods, An Overview of Common Analytical Techniques. (2023). Available at: [Link]

  • Chemical Analysis: Advancements in Spectroscopy Techniques - Water & Wastewater. (2024). Available at: [Link]

  • How do Ketones & Aldehydes affect Karl Fischer moisture testing? - Scientific Gear. (2013). Available at: [Link]

  • Analytical Chemistry in Water Analysis - AZoLifeSciences. (2022). Available at: [Link]

  • Analytical Methods of Water Pollutants Detection | Request PDF - ResearchGate. Available at: [Link]

  • Effect of moisture content on product compositions. - ResearchGate. Available at: [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. (2017). Available at: [Link]

  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps. Available at: [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

  • 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem. Available at: [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023). Available at: [Link]

  • 12.8: Reactions of Aldehydes and Ketones with Water - Chemistry LibreTexts. (2014). Available at: [Link]

  • Mornar, F., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 23(21), 13083. Available at: [Link]

Sources

Technical Support Center: Scaling Up 4-Fluorocyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorocyclohexanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to larger-scale production. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both success and safety.

Troubleshooting Guide: From Bench to Scale

This section addresses specific, practical problems that can arise during the synthesis of this compound. Each entry details potential causes and provides actionable solutions and protocols.

Q1: My overall yield is consistently low. What are the common pitfalls affecting yield during scale-up?

Low yield is a multifaceted problem often stemming from a combination of factors that become more pronounced at a larger scale. Let's break down the most common causes based on a popular synthetic route starting from 1,4-Cyclohexanedione monoethylene ketal.

Root Cause Analysis:

  • Inefficient Fluorination: The initial fluorination to form 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene is a critical, often low-yielding step if not properly controlled.

    • Mechanism Insight: Nucleophilic fluorinating agents like Diethylaminosulfur Trifluoride (DAST) react with the enolate of the protected cyclohexanedione. The efficiency of this step is highly dependent on temperature and the prevention of side reactions.

    • Troubleshooting:

      • Temperature Control: DAST and its analogues can decompose violently at elevated temperatures. On a larger scale, exothermic reactions are harder to control. Maintain a strict internal reaction temperature, typically between 0-15 °C, during the dropwise addition of the fluorinating agent.[1]

      • Reagent Purity & Stoichiometry: Ensure the fluorinating agent is of high purity. Using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion, but a large excess can lead to more byproducts and dangerous quenching.

      • Side Reactions: The presence of an organic base, such as pyridine or 1,8-Diazabicycloundec-7-ene (DBU), can significantly improve selectivity and yield by facilitating enolate formation and minimizing side reactions.[1] Without a base, yields can be as low as 10-20%, whereas with a base, purities of over 95% for the intermediate are achievable.[1]

  • Losses During Hydrogenation: The reduction of the enol fluoride intermediate to 8-fluoro-1,4-dioxaspiro[4.5]decane is generally efficient but can be a source of yield loss.

    • Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) catalyst is active. Use a reputable supplier and handle it under an inert atmosphere to prevent deactivation.

    • Hydrogen Pressure & Reaction Time: Inadequate hydrogen pressure or insufficient reaction time will result in incomplete conversion. Monitor the reaction by an appropriate technique (e.g., GC-MS) to ensure full consumption of the starting material.

  • Difficult Deprotection/Work-up: The final acidic hydrolysis to yield this compound can lead to product loss.

    • Product Volatility: this compound has a relatively low boiling point (approx. 164 °C at 760 mmHg), making it susceptible to loss during solvent removal or extraction if not handled carefully.[2]

    • Emulsion Formation: During aqueous work-up, emulsions can form, trapping the product. Using brine washes can help break emulsions.

    • Incomplete Hydrolysis: Ensure sufficient acid concentration and reaction time for the deprotection step. The reaction can be monitored by TLC or GC to track the disappearance of the protected intermediate.

Workflow for Yield Optimization

G start Low Yield Observed check_fluorination Analyze Fluorination Step by GC/TLC start->check_fluorination incomplete_fluorination Incomplete Reaction? check_fluorination->incomplete_fluorination Check Conversion fluorination_byproducts Byproducts Present? check_fluorination->fluorination_byproducts Check Purity optimize_temp Action: Lower temperature during DAST addition (0-5 °C). incomplete_fluorination->optimize_temp Yes check_hydro Analyze Hydrogenation Step incomplete_fluorination->check_hydro No optimize_base Action: Add organic base (e.g., Pyridine) to reaction mixture. fluorination_byproducts->optimize_base Yes fluorination_byproducts->check_hydro No end Yield Improved optimize_temp->end optimize_base->end incomplete_hydro Incomplete Reaction? check_hydro->incomplete_hydro optimize_catalyst Action: Use fresh Pd/C catalyst. Increase H2 pressure or reaction time. incomplete_hydro->optimize_catalyst Yes check_deprotect Analyze Deprotection Step incomplete_hydro->check_deprotect No optimize_catalyst->end incomplete_deprotect Incomplete Reaction? check_deprotect->incomplete_deprotect optimize_acid Action: Increase acid concentration or hydrolysis time. incomplete_deprotect->optimize_acid Yes incomplete_deprotect->end No, check workup losses optimize_acid->end

Caption: Troubleshooting workflow for low yield.

Q2: The fluorination reaction is difficult to control and feels unsafe at a larger scale. How can I improve safety and thermal control?

This is a critical concern. Nucleophilic fluorinating agents like DAST are notoriously energetic and their reactions can be highly exothermic.

Safety & Control Strategy:

  • Reagent Selection: While DAST is common, consider more thermally stable alternatives for scale-up, such as Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3] Deoxo-Fluor® is generally more stable and less prone to violent decomposition.[3] Electrophilic fluorinating agents like Selectfluor® are even more stable but require different reaction conditions (often involving enol or enolate precursors).[4][5][6]

  • Controlled Addition & Cooling:

    • Reverse Addition: Instead of adding the fluorinating agent to the ketone, consider adding the ketone solution dropwise to the fluorinating agent at the target temperature. This maintains a low concentration of the reactive substrate, preventing a runaway reaction.

    • Efficient Heat Transfer: Use a reactor with a high surface-area-to-volume ratio and a powerful overhead stirrer to ensure even temperature distribution. A jacketed reactor connected to a cryostat is essential for maintaining low temperatures (e.g., 0 °C).

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and vessel occupancy.

  • Quenching Protocol: The quenching of residual fluorinating agent is often the most dangerous step.

    • Never quench with water directly. This can produce HF gas and lead to a violent exotherm.

    • Controlled Quench: Slowly and carefully add the reaction mixture to a separate, well-stirred, and chilled quench solution, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a large volume of ice.[7] This procedure must be done in a well-ventilated fume hood, as gas evolution (CO₂) is expected.[7]

Diagram of a Safe Quenching Procedure

G cluster_0 Reaction Vessel cluster_1 Quench Vessel (in Fume Hood) reactor Reaction Mixture (Ketone, DAST, Solvent) Cooled to 0 °C quench_vessel Saturated NaHCO₃(aq) + Ice Vigorous Stirring reactor->quench_vessel Slow, Dropwise Addition via Cannula/Pump vent Vent to Scrubber quench_vessel->vent Gas Evolution (CO₂, etc.)

Caption: Safe quenching setup for DAST reactions.

Q3: How can I effectively purify this compound at scale while minimizing product loss?

Purification is a trade-off between purity, yield, and throughput. For multi-gram to kilogram scale, fractional vacuum distillation is almost always preferred over chromatography.

Purification Strategy:

  • Primary Method: Fractional Vacuum Distillation.

  • Boiling Point Data: ~164.4 °C at 760 mmHg.[2] This is too high for atmospheric distillation without risking thermal decomposition or byproduct formation. Distillation under reduced pressure is necessary.

  • Process:

    • After work-up, dry the crude organic extract thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄.

    • Perform a simple distillation first to remove the bulk of the solvent.

    • Transfer the concentrated crude product to a fractional distillation apparatus. Use a short, insulated Vigreux or packed column for efficient separation.

    • Collect fractions based on boiling point at the target pressure. It is crucial to monitor both the head temperature and the pot temperature.

Table 1: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)Notes
760164Atmospheric pressure, not recommended.
100~110-115Moderate vacuum.
20~70-75Common laboratory vacuum pump range.
10~60-65High vacuum, good for heat-sensitive material.

Note: These are estimates. An initial small-scale distillation is recommended to determine the exact boiling range for your crude material.

Challenges & Solutions:

  • Foaming/Bumping: Add boiling chips or use a magnetic stir bar in the distillation flask. For larger scales, a slow nitrogen bleed into the system can help ensure smooth boiling.

  • Thermal Instability: While this compound is relatively stable, related compounds can be unstable.[8] Keep the pot temperature as low as possible by using a good vacuum. Use a heating mantle with a temperature controller for precise heat input.

  • Acidic Impurities: Residual acid from the deprotection step can catalyze decomposition during distillation. A pre-distillation wash with a dilute bicarbonate solution can neutralize the crude product.[9]

Frequently Asked Questions (FAQs)

What are the most common and scalable synthetic routes?

The most cited scalable route starts with 1,4-cyclohexanedione monoethylene ketal.[1][2] This multi-step process offers good control and high final purity.[1]

  • Fluorination: 1,4-cyclohexanedione monoethylene ketal is reacted with a fluorinating agent (e.g., DAST) in the presence of an organic base to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.[1]

  • Hydrogenation: The intermediate is reduced, typically with H₂ gas and a Pd/C catalyst, to give 8-fluoro-1,4-dioxaspiro[4.5]decane.[1]

  • Deprotection: The ketal is hydrolyzed with an acid (e.g., HCl) to afford the final product, this compound.[1][8]

An alternative route involves the oxidation of 4-fluorocyclohexan-1-ol using an oxidant like pyridinium chlorochromate (PCC), which has been reported to give a 72% yield.[1] However, scaling up reactions with chromium-based reagents presents significant waste disposal and toxicity challenges.

Which fluorinating agent should I choose?

The choice depends on scale, budget, and safety infrastructure.

Table 2: Comparison of Common Fluorinating Agents

ReagentTypeProsCons
DAST NucleophilicRelatively inexpensive, widely used.Thermally unstable, can decompose violently. Quenching is hazardous.[7]
Deoxo-Fluor® NucleophilicMore thermally stable than DAST, making it safer for scale-up.[3]More expensive than DAST.
Selectfluor® ElectrophilicHighly stable solid, easy to handle.[4][5][6]Requires generation of an enol/enolate; can lead to di-fluorination if not controlled.[5][6]
What are the critical safety precautions for handling fluorinating agents?

Handling fluorinating agents requires strict adherence to safety protocols. Fluorine compounds can be highly toxic and corrosive.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (neoprene or nitrile are often recommended, but check manufacturer compatibility charts).[7][12]

  • Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.[10]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[12] Keep a supply of calcium gluconate gel on hand for treating skin exposure to HF, which can be generated from the hydrolysis of these reagents.[7][11]

  • Material Compatibility: Use equipment made of compatible materials. Fluorine and HF can etch glass over time; plastic or Teflon labware is often preferred where appropriate.[11]

  • Waste Disposal: Quenched aqueous layers and contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[1][7]

References

  • Google Patents. (2019). CN107827721B - Method for synthesizing this compound.
  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Bernhard, J., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine Safety. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of α‐fluorinated ketone 66 and carboxylic acid 10. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Google Patents. (1976). US3933916A - Purification of cyclohexanone.

Sources

removing residual starting material from 4-Fluorocyclohexanone product

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Fluorocyclohexanone

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the final product from residual starting materials and byproducts. This guide provides troubleshooting advice and detailed protocols to ensure the high purity of your synthesized compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My post-reaction analysis (NMR/GC-MS) shows that my this compound is contaminated with the starting material. What is my first step?

A: The first and most critical step is to identify the contaminant and compare its physical and chemical properties to your product, this compound. The optimal purification strategy is entirely dependent on the differences between these two compounds. Once you have identified the starting material, consult the physical properties table below to inform your choice of purification method.

Q2: The primary contaminant is 4-Fluorocyclohexanol, the precursor to my product. What is the most effective way to remove it?

A: This is a common scenario resulting from incomplete oxidation. You have several excellent options, with the choice depending on the scale of your reaction and available equipment.

  • Causality: The key difference here is the functional group: an alcohol (-OH) versus a ketone (C=O). The hydroxyl group in 4-Fluorocyclohexanol is significantly more polar and capable of hydrogen bonding, unlike the ketone. This difference can be exploited in several ways.

  • Recommended Methods:

    • Flash Column Chromatography: This is the most reliable method for achieving high purity, especially on a lab scale (mg to g). The significant polarity difference allows for easy separation on a silica gel stationary phase. The ketone product will elute much faster than the more polar alcohol starting material.

    • Liquid-Liquid Extraction (Aqueous Wash): For a quicker, albeit potentially less thorough, purification, you can perform an aqueous wash. 4-Fluorocyclohexanol has a higher affinity for water than this compound due to its ability to hydrogen bond. By dissolving your crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it several times with water or brine, you can selectively pull a significant portion of the unreacted alcohol into the aqueous layer.[1][2]

Q3: I used a protected ketone, such as 1,4-Cyclohexanedione monoethylene ketal, as my starting material. How do I remove the unreacted ketal?

A: Separating a ketone from a ketal can be challenging due to their similar polarities. However, a significant difference in their boiling points makes distillation the preferred method. The ketal is a larger, heavier molecule and will have a substantially higher boiling point than the this compound product.

  • Recommended Method:

    • Distillation (Simple or Fractional): Given the likely large boiling point difference, a simple distillation may be sufficient. The this compound will distill over, leaving the less volatile ketal behind in the distillation flask. For higher purity, a fractional distillation is always recommended.[5]

Q4: Can I use a chemical-based separation for removing specific impurities?

A: Yes, chemical derivatization can be a powerful tool. For ketone purification, the formation of a bisulfite adduct is a classic and highly effective technique for removing unreacted aldehydes or certain reactive ketones from a mixture.[6][7]

  • Mechanism & Application: Sodium bisulfite adds across the carbonyl double bond of unhindered ketones to form a charged bisulfite adduct. This adduct is water-soluble and can be easily removed from the organic phase through liquid-liquid extraction.[6] Since this compound is a cyclic, relatively unhindered ketone, this method could potentially be used to separate it from a non-ketone starting material. More practically, if your synthesis produced an aldehyde byproduct, this method would be ideal for its removal. The reaction is reversible; the ketone can be regenerated from the aqueous layer by adding an acid or base, allowing for recovery if needed.[7]

Data Presentation: Physical Properties Comparison

Proper purification begins with understanding the physical properties of your product and potential contaminants.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compound (Product) C₆H₉FO116.13[8][9]~164 at 760 mmHg[8][10][11]Colorless Liquid[12]
4-FluorocyclohexanolC₆H₁₁FO118.15[13]Not readily available, but expected to be higher than the ketone.-
1,4-CyclohexanedioneC₆H₈O₂112.13~238 (decomposes)Solid
CyclohexanolC₆H₁₂O100.16~161Viscous Liquid

Purification Method Selection Guide

This decision tree provides a logical workflow for selecting the most appropriate purification strategy.

Purification_Workflow Start Crude this compound Product Identify Identify Starting Material (SM) (e.g., NMR, GC-MS) Start->Identify Is_SM_Alcohol Is SM an Alcohol? (e.g., 4-Fluorocyclohexanol) Identify->Is_SM_Alcohol Contaminant ID'd Is_SM_Ketone Is SM another Ketone/Ketal? Is_SM_Alcohol->Is_SM_Ketone No Scale Reaction Scale? Is_SM_Alcohol->Scale Yes Boiling_Points Boiling Points Significantly Different? Is_SM_Ketone->Boiling_Points Yes Chromatography Flash Column Chromatography (High Purity, Small Scale) Scale->Chromatography < 10 g Extraction Aqueous Wash (LLE) (Fast, Moderate Purity) Scale->Extraction Any Scale (Pre-purification) Distillation Fractional Distillation (High Purity, Any Scale) Scale->Distillation > 10 g Boiling_Points->Chromatography No Boiling_Points->Distillation Yes

Caption: Workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating this compound from more polar impurities like 4-Fluorocyclohexanol on a small to medium laboratory scale.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 Hexane:Ethyl Acetate). The less polar this compound will travel down the column faster than the more polar alcohol.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more tightly-bound starting material.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Fractional Distillation

This method is effective for large-scale purification or for separating compounds with different boiling points, such as removing a high-boiling ketal precursor.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.[3]

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising slowly through the fractionating column. Maintain a slow and steady distillation rate (approximately 1-2 drops per second) to ensure proper separation.[5]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~164°C at atmospheric pressure). Discard any initial forerun that has a lower boiling point.

  • Completion: Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity is starting to distill) or drops, or when only a small amount of residue remains in the flask.

  • Confirmation: Confirm the purity of the collected distillate using an appropriate analytical method (GC, NMR).

Protocol 3: Purification by Liquid-Liquid Extraction (Aqueous Wash)

This protocol is a rapid method to remove water-soluble impurities like alcohols. It is often used as a preliminary purification step before distillation or chromatography.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use a volume that is approximately 10-20 times the volume of the crude product.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.[14]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the organic layer, depending on the solvent) will be at the bottom.

  • Draining: Drain the lower layer. Then, drain the upper layer into a separate flask.

  • Repeat: Return the organic layer to the separatory funnel and repeat the washing process two more times with fresh water, followed by one wash with brine (saturated NaCl solution) to help remove any dissolved water from the organic layer.

  • Drying: Transfer the washed organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to obtain the partially purified product.

References

  • Google Patents. (n.d.). US2324255A - Separation of ketones and monohydric alcohols from mixtures thereof.
  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved from [Link]

  • Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorocyclohexan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827721B - Method for synthesizing this compound.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]

  • YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Wikipedia. (2024). Fractional distillation. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Quora. (2018). How can we separate aldehyde and ketone compound from a mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2020). CHEM 2212L Reduction of an Unknown Aldehyde Ketone. Retrieved from [Link]

  • JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • National Center for Biotechnology Information. (n.d.). 4-Fluorocyclohexanol. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Unexpected Products in 4-Fluorocyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Fluorocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. The introduction of a fluorine atom into the cyclohexanone ring significantly influences its reactivity, often leading to unexpected yet insightful chemical transformations. Our goal is to equip you with the knowledge to anticipate, identify, and characterize these novel products, turning potential experimental setbacks into opportunities for discovery.

This resource is structured to provide direct answers to common challenges encountered in the laboratory. We will delve into the mechanistic underpinnings of these reactions, offering not just troubleshooting steps but also a deeper understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during reactions with this compound.

FAQ 1: I performed a base-catalyzed reaction on this compound and obtained a product with a five-membered ring. What could have happened?

Answer: The formation of a cyclopentane derivative from a cyclohexanone starting material strongly suggests that a Favorskii rearrangement has occurred.[1][2][3] This is a classic reaction of α-halo ketones in the presence of a base, leading to a ring contraction.[1][4] While this compound is a γ-fluoroketone, under certain basic conditions, rearrangements or elimination-addition sequences can lead to the formation of an α-haloketone intermediate, which can then undergo the Favorskii rearrangement.

The generally accepted mechanism involves the formation of a cyclopropanone intermediate from the enolate of the α-halo ketone.[1] This strained intermediate is then attacked by a nucleophile (like a hydroxide or alkoxide from your base), leading to the cleavage of a carbon-carbon bond and the formation of a more stable carbanion, which is subsequently protonated to give the cyclopentanecarboxylic acid derivative.[4]

Troubleshooting and Characterization:

  • Re-evaluate your reaction conditions: The strength and nature of the base are critical. Strong, non-nucleophilic bases might favor deprotonation at different positions, while nucleophilic bases like alkoxides will participate in the rearrangement.[5]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Look for the disappearance of the characteristic cyclohexanone signals and the appearance of signals corresponding to a cyclopentyl ring system. The integration of the proton signals will be key in determining the new structure.

    • ¹⁹F NMR: The chemical shift and coupling pattern of the fluorine signal will change significantly. Correlating the ¹H and ¹⁹F spectra will be crucial to pinpoint the new location of the fluorine atom.

    • Mass Spectrometry (MS): The product will have the same mass as the starting material if the rearrangement is intramolecular. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Infrared (IR) Spectroscopy: You should see the appearance of a carboxylic acid or ester carbonyl stretch, which will be at a different frequency than the ketone carbonyl of the starting material.

FAQ 2: My Baeyer-Villiger oxidation of this compound gave a mixture of two lactones. How can I determine which is which and why did I get a mixture?

Answer: The Baeyer-Villiger oxidation converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group.[6][7] The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge will migrate preferentially.[7]

In the case of this compound, the two possible products are:

  • Product A: Migration of the C2/C6 carbon (unsubstituted).

  • Product B: Migration of the C3/C5 carbon (closer to the fluorine).

The electron-withdrawing nature of the fluorine atom can have a complex influence on the migratory aptitude of the neighboring carbons. While tertiary carbons typically have the highest migratory aptitude, the inductive effect of the fluorine atom can destabilize a developing positive charge on the adjacent carbon, potentially disfavoring its migration. However, other stereoelectronic factors can also play a role.[8][9] The formation of a mixture suggests that the energetic difference between the two possible migration transition states is small.[8]

Characterization and Troubleshooting:

  • Chromatographic Separation: The two lactone isomers should be separable by column chromatography.

  • Spectroscopic Analysis to Differentiate Isomers:

    • ¹H NMR: The key is to look at the chemical shifts and coupling constants of the protons on the carbons adjacent to the newly formed ester oxygen. In one isomer, the fluorine will be further away from the ester group than in the other. 2D NMR techniques like COSY and HSQC will be invaluable in assigning the proton and carbon signals.

    • ¹⁹F NMR: The chemical shift of the fluorine will be different in the two isomers due to the change in its electronic environment.

    • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the ester linkage will be diagnostic.

To potentially improve the selectivity of the reaction, you could try varying the peroxyacid used or the solvent. Fluorinated solvents have been shown to influence the outcome of Baeyer-Villiger oxidations.[10]

Troubleshooting Guide: Unexpected Peaks in Your Spectra

Encountering unexpected peaks in your analytical data is a common challenge. This guide provides a systematic approach to identifying the source of these anomalies.

Problem: An unexpected set of signals in my ¹H and ¹⁹F NMR spectra after a reaction.

Systematic Troubleshooting Workflow:

G start Unexpected NMR Signals Observed check_sm Check for Starting Material start->check_sm check_solvent Check for Residual Solvent/Reagents start->check_solvent hrms Obtain High-Resolution Mass Spectrum (HRMS) start->hrms isomeric Mass Matches Expected Product (Isomeric Impurity) hrms->isomeric different_mass Mass is Different (Side Product) hrms->different_mass two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) isomeric->two_d_nmr different_mass->two_d_nmr structure_elucidation Propose Structure of Isomer two_d_nmr->structure_elucidation propose_mechanism Propose Plausible Mechanism for Side Product Formation two_d_nmr->propose_mechanism end Identify Unexpected Product structure_elucidation->end literature_search Search Literature for Similar Transformations propose_mechanism->literature_search literature_search->end

Caption: Troubleshooting workflow for unexpected NMR signals.

Detailed Steps:

  • Verify the Obvious:

    • Starting Material: Compare the signals to a spectrum of pure this compound.

    • Solvents and Reagents: Ensure the peaks do not correspond to residual solvents (e.g., ethyl acetate, hexanes) or common reagents.

  • Determine the Mass:

    • High-Resolution Mass Spectrometry (HRMS): This is the most critical step. It will tell you the elemental composition of the unexpected product.

      • If the mass is the same as the expected product: You likely have an isomer. This could be a result of a rearrangement (like the Favorskii rearrangement) or a stereoisomer.

      • If the mass is different: You have a side product resulting from an unexpected reaction pathway (e.g., dimerization, reaction with a solvent molecule, or an unexpected functional group transformation).

  • Detailed Structural Elucidation with NMR:

    • 2D NMR Spectroscopy:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and piece together fragments of the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting molecular fragments and identifying quaternary carbons.

      • ¹H-¹⁹F HSQC/HMBC: If available, these experiments can directly show correlations between protons and the fluorine atom, which is invaluable for fluorinated compounds.

  • Propose a Plausible Mechanism:

    • Based on the elucidated structure, consider the reactants, reagents, and conditions to propose a logical chemical pathway to the unexpected product. Common side reactions of ketones include enolate alkylations, aldol condensations, and reductions.[11][12][13]

  • Consult the Literature:

    • Search for similar transformations with related substrates. The unexpected reaction you observed may be a known, albeit less common, process.

Experimental Protocols: Key Analytical Techniques

Protocol 1: Sample Preparation for NMR Analysis of a Reaction Mixture
  • Quench the Reaction: Stop the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Work-up: Perform a standard aqueous work-up to remove inorganic salts and water-soluble components.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Remove Solvent: Carefully remove the solvent under reduced pressure.

  • Prepare the NMR Sample: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous.

  • Acquire Spectra: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Protocol 2: Interpreting Mass Spectra of Fluorinated Compounds

Fluorinated compounds often exhibit characteristic fragmentation patterns in mass spectrometry.

  • Molecular Ion Peak (M+•): The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra of some fluorinated compounds.[14][15][16] Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) may be necessary to observe the molecular ion.

  • Fragmentation: Look for characteristic losses of HF (20 Da) or other fluorine-containing fragments. The presence of a CF₃ group often gives a strong signal at m/z 69.[14]

Table 1: Common Mass Spectral Fragments for Fluorinated Cyclohexane Derivatives

Fragment Ionm/zInterpretation
[M-HF]+•M-20Loss of hydrogen fluoride
[M-F]+M-19Loss of a fluorine radical
C₅H₈F+87Fragment of the fluorinated ring
CF₃+69If a trifluoromethyl group is present

Advanced Troubleshooting: Plausible Unexpected Reaction Pathways

Beyond the common scenarios, here are some other potential transformations to consider.

Ring-Opening Reactions

Under certain conditions, particularly with Lewis acids or transition metals, the cyclohexanone ring itself could potentially undergo cleavage.[17][18] While less common for cyclohexanones compared to strained cyclobutanones, it's a possibility if harsh conditions are employed.[19][20][21]

Reactions at the α-Carbon

The protons on the carbons alpha to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as:

  • Aldol Condensation: Reaction with another molecule of the ketone or an aldehyde.

  • Alkylation: If an electrophile is present.

  • Halogenation: If a halogen source is available.[11]

The presence of the fluorine at the 4-position can influence the regioselectivity of enolate formation.

G start This compound base Base start->base Deprotonation enolate {Enolate Intermediate} base->enolate aldol Aldol Condensation Product enolate->aldol Reaction with alkylation α-Alkylated Product enolate->alkylation Reaction with electrophile Electrophile electrophile->alkylation ketone Another Ketone/Aldehyde ketone->aldol

Caption: Potential side reactions via an enolate intermediate.

By understanding these potential side reactions and employing a systematic approach to characterization, you can confidently navigate the challenges and uncover the novel chemistry of this compound.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • PubMed. Theoretical and experimental studies on the Baeyer-Villiger oxidation of ketones and the effect of alpha-halo substituents. [Link]

  • Chemical Communications (RSC Publishing). KO t Bu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. [Link]

  • ResearchGate. Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones 1. Reaction.... [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • Journal of Research of the National Bureau of Standards. Mass Spectra of Fluorocarbons. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process. [Link]

  • Tokyo University of Science. Cyclobutene Ring Opening Reactions. [Link]

  • RSC Publishing. KOtBu-promoted Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones. [Link]

  • ElectronicsAndBooks. A new finding in selective Baeyer–Villiger oxidation of a-fluorinated ketones. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • PubMed. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • ResearchGate. Baeyer–Villiger Oxidations with Hydrogen Peroxide in Fluorinated Alcohols: Lactone Formation by a Nonclassical Mechanism | Request PDF. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • YouTube. Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry LibreTexts. 19.S: Aldehydes and Ketones (Summary). [Link]

  • MSU chemistry. Aldehydes and Ketones. [Link]

  • Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Fluorocyclohexanone and Cyclohexanone Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and biological properties.[1] This guide provides an in-depth comparison of the reactivity of 4-fluorocyclohexanone and its parent compound, cyclohexanone. Understanding the subtle yet significant electronic and stereoelectronic effects imparted by the fluorine substituent is crucial for predicting reaction outcomes and designing efficient synthetic routes.

We will explore how the presence of a fluorine atom at the C4 position influences the reactivity of the carbonyl group and the adjacent α-carbons, drawing upon experimental data and established chemical principles. This comparison will cover key reaction classes, including nucleophilic additions and enolate formations, providing a comprehensive resource for chemists leveraging these building blocks in their research.

At a Glance: Key Physicochemical Properties

PropertyThis compoundCyclohexanone
Molecular Formula C₆H₉FO[1][2][3]C₆H₁₀O
Molecular Weight 116.13 g/mol [2][3]98.14 g/mol
Boiling Point 164.4°C at 760 mmHg[1][2]155.6°C at 760 mmHg
Density ~1.0 g/cm³[1]0.947 g/cm³
Flash Point 54.2°C[2]44°C

The Influence of the C4-Fluoro Substituent: Electronic and Stereoelectronic Effects

The primary differentiator in the reactivity of this compound compared to cyclohexanone is the strong inductive effect of the fluorine atom. As the most electronegative element, fluorine withdraws electron density through the sigma bond framework of the cyclohexane ring. This through-bond polarization has significant consequences for the reactivity of the distal carbonyl group.

Furthermore, stereoelectronic effects, such as the gauche effect, can influence the conformational preferences of the fluorinated ring, which in turn can impact the accessibility of the carbonyl carbon and the α-protons to incoming reagents.[4][5]

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in both ketones is electrophilic due to the polarization of the C=O bond. However, the electron-withdrawing nature of the fluorine atom in this compound enhances the electrophilicity of its carbonyl carbon.

dot graph TD { A[Nucleophile] --> B{Carbonyl Carbon}; B -- "Electron-withdrawing F" --> C[Increased Electrophilicity]; B -- "Standard Electrophilicity" --> D[Cyclohexanone]; C --> E[this compound]; subgraph "Reactivity" E --> F[Faster Reaction Rate]; D --> G[Slower Reaction Rate]; end } caption: "Effect of Fluorine on Carbonyl Electrophilicity"

This heightened electrophilicity generally leads to faster rates of nucleophilic addition for this compound compared to cyclohexanone under similar conditions.[6]

Experimental Evidence: Reduction Reactions

A common example of nucleophilic addition is the reduction of the ketone to an alcohol using hydride reagents. The reduction of this compound can yield two diastereomeric products: cis-4-fluorocyclohexanol and trans-4-fluorocyclohexanol.[1] The diastereoselectivity of this reaction is highly dependent on the steric bulk of the hydride reagent.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from either the axial or equatorial face, with the axial attack often being slightly favored, leading to the equatorial alcohol.

  • Bulky Hydride Reagents (e.g., L-Selectride): These reagents preferentially attack from the less sterically hindered equatorial face, resulting in the formation of the axial alcohol.[1]

Enolate Formation and Reactivity

Enolates are crucial intermediates in a vast array of carbon-carbon bond-forming reactions.[7] They are formed by the deprotonation of an α-carbon. The acidity of the α-protons is a key factor in the rate and regioselectivity of enolate formation.

The inductive effect of the fluorine in this compound, while remote, can slightly increase the acidity of the α-protons compared to cyclohexanone. This is because the electron withdrawal helps to stabilize the resulting enolate anion.

dot graph TD { A[Base] --> B{α-Proton}; subgraph "Cyclohexanone" B1[α-Proton] --> C1[Enolate Formation]; end subgraph "this compound" B2[α-Proton] --> C2[Enolate Formation]; D[Inductive Effect of F] --> B2; E[Increased Acidity] --> B2; F[Stabilized Enolate] --> C2; end } caption: "Influence of Fluorine on Enolate Formation"

Kinetic vs. Thermodynamic Enolates

For unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions.[8][9] In the case of substituted cyclohexanones, the regioselectivity of enolate formation is a critical consideration. While this compound is symmetrical, understanding these principles is vital for more complex fluorinated systems.

  • Kinetic Control (Strong, bulky base, low temperature, e.g., LDA, -78°C): Deprotonation occurs at the least sterically hindered α-position.

  • Thermodynamic Control (Weaker base, higher temperature, e.g., NaOEt, EtOH, RT): An equilibrium is established, favoring the more substituted, and thus more stable, enolate.

The slightly increased acidity of the α-protons in this compound may lead to faster rates of deprotonation under kinetically controlled conditions.

Experimental Protocols

Protocol 1: Comparative Reduction of Cyclohexanone and this compound

Objective: To compare the relative reactivity of cyclohexanone and this compound towards reduction with sodium borohydride.

Materials:

  • Cyclohexanone

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Prepare two separate reaction flasks. To each flask, add the respective ketone (1 mmol) dissolved in methanol (5 mL).

  • Cool both flasks to 0°C in an ice bath.

  • To each flask, add sodium borohydride (1.1 mmol) portion-wise over 5 minutes.

  • Monitor the progress of both reactions simultaneously by TLC (e.g., every 5 minutes).

  • Upon completion (disappearance of the starting ketone by TLC), quench the reactions by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude products by GC-MS to confirm the formation of the corresponding alcohols and to assess the relative reaction times.

Expected Outcome: this compound is expected to react faster than cyclohexanone due to the enhanced electrophilicity of its carbonyl carbon. This would be observed by the faster disappearance of the starting material spot on the TLC plate for the this compound reaction.

Protocol 2: The Wittig Reaction: A Comparison

Objective: To compare the yield and reaction time of the Wittig reaction with cyclohexanone and this compound. The Wittig reaction is a powerful method for alkene synthesis from ketones.[10][11][12][13]

Materials:

  • Cyclohexanone

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspensions to 0°C.

  • To each flask, add n-BuLi (1.2 mmol) dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the ylide solutions at room temperature for 30 minutes.

  • Cool the ylide solutions back to 0°C.

  • In separate flasks, dissolve cyclohexanone (1 mmol) and this compound (1 mmol) in anhydrous THF (2 mL).

  • Add the ketone solutions dropwise to their respective ylide solutions.

  • Allow the reactions to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Quench the reactions with saturated aqueous NaHCO₃ (15 mL).

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the products by flash column chromatography and calculate the yields.

Expected Outcome: Due to the increased electrophilicity of the carbonyl carbon, this compound is anticipated to react more readily with the Wittig reagent, potentially leading to a higher yield or a shorter reaction time compared to cyclohexanone.

Conclusion

The introduction of a fluorine atom at the 4-position of cyclohexanone has a distinct impact on its reactivity. The strong inductive electron withdrawal by fluorine enhances the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack. This is also expected to slightly increase the acidity of the α-protons, potentially facilitating enolate formation. These electronic perturbations, while seemingly minor, can be strategically exploited by synthetic chemists to control reaction rates and, in some cases, stereochemical outcomes. For researchers in drug development, understanding these fundamental reactivity differences is paramount for the rational design and synthesis of novel fluorinated pharmaceutical agents.

References

  • Google Patents. (2018). CN107827721B - Method for synthesizing this compound.
  • ResearchGate. (n.d.). More insight into cyclohexanone oxidation: Jet-stirred reactor experiments and kinetic modeling. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexanol and Cyclohexanone Thermodynamics. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A thermodynamic study of ketoreductase-catalyzed reactions 4. Reduction of 2-substituted cyclohexanones in n-hexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of oxidation of cyclohexane using complex catalyst. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link]

  • Chemcess. (2024). Cyclohexanone: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanone. PubChem. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Kinetics and mechanism of the ozone reaction with cyclohexane in liquid phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Fluorocyclohexan-1-one. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]

  • ACS Publications. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Retrieved from [Link]

  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed Chemical Kinetic Modeling of Cyclohexane Oxidation†. Retrieved from [Link]

  • wittig with cyclohexanone. (n.d.). Retrieved from [Link]

  • CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • III Enolate Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselective enolate formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluorocyclohexanone. PubChem. Retrieved from [Link]

  • YouTube. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PMC PubMed Central. Retrieved from [Link]

  • Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC. Retrieved from [Link]

  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Retrieved from [Link]

Sources

A Comparative Guide to 2-, 3-, and 4-Fluorocyclohexanone Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The fluorocyclohexanone framework, in particular, offers a versatile platform for the synthesis of novel therapeutics. However, the seemingly subtle shift in the position of a single fluorine atom on the cyclohexanone ring—from the 2-, 3-, to the 4-position—imparts distinct and profound differences in stereoelectronics, conformation, reactivity, and spectroscopic signatures. This guide provides a comprehensive comparison of these three key isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.

Structural and Electronic Properties: More Than Just Positional Isomerism

The location of the highly electronegative fluorine atom relative to the carbonyl group dictates the electronic nature and conformational preference of each isomer. This, in turn, influences their reactivity and interactions with biological targets.

2-Fluorocyclohexanone , an α-fluoroketone, experiences the strongest inductive effect of the fluorine atom on the carbonyl carbon, rendering it more electrophilic. This proximity also leads to significant stereoelectronic interactions that govern its conformational equilibrium. In the gas phase, the axial conformer is predominantly favored, a phenomenon attributed to the minimization of dipole-dipole repulsion between the C-F and C=O bonds. However, in solution, the equatorial conformer gains stability[1][2]. This solvent-dependent conformational preference is a critical consideration in reaction design and computational modeling.

3-Fluorocyclohexanone places the fluorine atom at the β-position. While the inductive effect on the carbonyl is attenuated compared to the 2-isomer, electrostatic repulsion between the C-F and C=O bond dipoles remains a significant factor influencing its conformation[3].

4-Fluorocyclohexanone , with the fluorine at the γ-position, experiences the weakest inductive effect on the carbonyl group. Its remote position means that direct through-space electrostatic interactions with the carbonyl are minimized. However, the fluorine atom still exerts a notable influence on the overall lipophilicity and metabolic stability of the molecule, and can stereochemically direct reactions at the carbonyl center[3].

A summary of the key physical properties of these isomers is presented in Table 1.

Table 1: Comparison of Physical Properties of Fluorocyclohexanone Isomers

Property2-Fluorocyclohexanone3-FluorocyclohexanoneThis compound
CAS Number 694-82-6[1]107409-00-7[3]68223-64-3[4]
Molecular Formula C₆H₉FO[1]C₆H₉FO[3]C₆H₉FO[4]
Molecular Weight 116.13 g/mol [1]116.13 g/mol [3]116.13 g/mol [4]
Boiling Point 110-111 °C/70 mmHg[5]Not readily available164.4 °C at 760 mmHg[3]
Density 1.040 g/mL at 25 °C[5]Not readily available~1.0 g/cm³[3]
Refractive Index n20/D 1.444[6]Not readily availableNot readily available

Conformational Analysis: The Axial vs. Equatorial Debate

The chair conformation of the cyclohexane ring is a fundamental concept, and the preference of a substituent for the axial or equatorial position is a delicate balance of steric and electronic effects.

G Conformational Equilibrium of a Monosubstituted Cyclohexane Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: General representation of the ring-flip equilibrium in monosubstituted cyclohexanes.

For 2-fluorocyclohexanone , the interplay of the gauche effect and dipole-dipole interactions leads to a fascinating solvent-dependent equilibrium. Theoretical studies have shown that while the axial conformer is more stable in the gas phase, the equatorial form is favored in solution[1][2]. This is because the repulsion between the C=O and C-F dipoles is minimized in the axial conformation, but in a polar solvent, the more polar equatorial conformer is better solvated.

In the case of 3-fluorocyclohexanone , the electrostatic repulsion between the C-F and C=O dipoles is a primary determinant of its conformational preference[3].

For This compound , the fluorine atom is sufficiently distant from the carbonyl group that its conformational preference is largely governed by the same principles as fluorocyclohexane itself. The equatorial conformer is generally favored to minimize 1,3-diaxial interactions.

Spectroscopic Characterization: Fingerprinting the Isomers

NMR and IR spectroscopy are indispensable tools for the unambiguous identification and characterization of the fluorocyclohexanone isomers. The position of the fluorine atom leads to distinct patterns in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton alpha to the fluorine atom exhibits a characteristic splitting pattern due to coupling with the fluorine atom (a doublet of multiplets). The chemical shift of this proton is significantly influenced by the fluorine's position. In 2-fluorocyclohexanone, this proton is adjacent to the carbonyl group, leading to a downfield shift.

¹³C NMR: The carbon atom bonded to fluorine shows a large one-bond C-F coupling constant (¹JCF). The chemical shift of the carbonyl carbon is also diagnostic. In 2-fluorocyclohexanone, the carbonyl carbon is deshielded due to the proximity of the electronegative fluorine.

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and provides a distinct signal for each isomer.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a valuable indicator of the electronic environment of the carbonyl group. For 2-fluorocyclohexanone, the strong electron-withdrawing effect of the adjacent fluorine atom is expected to increase the C=O stretching frequency compared to cyclohexanone. This effect is progressively weaker for the 3- and 4-isomers.

Synthesis and Reactivity: A Comparative Overview

The choice of synthetic route and the anticipated reactivity of the target fluorocyclohexanone are critically dependent on the desired isomer.

Synthetic Strategies

G General Synthetic Approaches to Fluorocyclohexanones Start Starting Material (e.g., Cyclohexanone derivative) EF Electrophilic Fluorination (e.g., Selectfluor, NFSI) Start->EF NF Nucleophilic Fluorination (e.g., DAST, SF₄) Start->NF Product Fluorocyclohexanone Isomer EF->Product NF->Product

Caption: Common fluorination strategies for the synthesis of fluorocyclohexanones.

2-Fluorocyclohexanone is typically synthesized via the α-fluorination of cyclohexanone or its enol derivatives using electrophilic fluorinating agents such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).

3-Fluorocyclohexanone can be prepared through various methods, including the fluorination of 3-hydroxycyclohexanone with reagents like diethylaminosulfur trifluoride (DAST)[3].

This compound can be synthesized from 1,4-cyclohexanedione monoethylene ketal through a sequence of fluorination, hydrogenation, and deprotection[3].

Reactivity at the Carbonyl Group

The electrophilicity of the carbonyl carbon is highest in 2-fluorocyclohexanone , making it more susceptible to nucleophilic attack. However, the α-fluorine can also influence the stereochemical outcome of such additions.

In This compound , while the electronic effect on the carbonyl is minimal, the fluorine atom can exert stereochemical control over reactions at the carbonyl center through long-range interactions[3]. For instance, the reduction of this compound to the corresponding alcohol can show diastereoselectivity depending on the reducing agent and reaction conditions.

Experimental Protocols

Synthesis of this compound from 1,4-Cyclohexanedione Monoethylene Ketal

This protocol is adapted from a patented method and offers a reliable route to this compound.

Step 1: Fluorination

  • In a reaction vessel under an inert atmosphere, dissolve 1,4-cyclohexanedione monoethylene ketal in a suitable organic solvent (e.g., dichloromethane).

  • Add an organic base (e.g., pyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).

  • Cool the mixture to 0-25 °C and slowly add a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST)).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate, separating the organic layer, and drying over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain 8-fluoro-1,4-dioxaspiro[4.5]decane.

Step 3: Deprotection

  • Treat the product from Step 2 with an aqueous acid (e.g., hydrochloric acid).

  • Heat the mixture to effect deprotection.

  • After completion, neutralize the reaction and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the fluorocyclohexanone isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Data Acquisition:

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

Data Analysis:

  • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) to elucidate the connectivity of the molecule.

  • Assign the signals in the ¹³C spectrum based on their chemical shifts and, if available, DEPT or HSQC/HMBC data.

  • Analyze the ¹⁹F spectrum to confirm the presence and environment of the fluorine atom.

Conclusion

The choice between 2-, 3-, and this compound as a building block in drug discovery is a strategic decision with significant implications for the properties of the final molecule. 2-Fluorocyclohexanone offers a highly activated carbonyl group and unique conformational behavior. 3-Fluorocyclohexanone provides a balance of electronic effects and conformational constraints. This compound serves as a valuable synthon where the fluorine atom imparts desirable properties such as increased lipophilicity and metabolic stability while exerting subtle stereochemical control. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, is paramount for the rational design and efficient synthesis of novel fluorinated therapeutics.

References

  • Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Conformational Analysis - OpenOChem Learn. (URL: [Link])

  • 2-Fluorocyclohexanone | C6H9FO | CID 11829404 - PubChem - NIH. (URL: [Link])

  • Conformational impact of structural modifications in 2-fluorocyclohexanone - PMC - NIH. (URL: [Link])

  • Electrophilic fluorination - Wikipedia. (URL: [Link])

  • Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (URL: [Link])

  • 3,3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. (URL: [Link])

  • α-Fluorination of carbonyls with nucleophilic fluorine - PubMed. (URL: [Link])

  • 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997 - PubChem. (URL: [Link])

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (URL: [Link])

  • 2-cyclohexenone - Organic Syntheses Procedure. (URL: [Link])

  • Conformational impact of structural modifications in 2-fluorocyclohexanone - BJOC. (URL: [Link])

Sources

A Comparative Analysis of the Reactivity of 4-Fluorocyclohexanone and 4-Chlorocyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, efficiency, and the properties of the final product. Halogenated cyclohexanones are versatile building blocks, and among them, 4-fluorocyclohexanone and 4-chlorocyclohexanone are frequently employed. While structurally similar, the nuanced differences in the electronic properties of fluorine and chlorine impart distinct reactivity profiles to these molecules. This guide provides an in-depth, objective comparison of their performance in common organic transformations, supported by established chemical principles and detailed experimental protocols for their evaluation.

Theoretical Underpinnings: The Electronic Influence of Fluorine vs. Chlorine

The reactivity of the carbonyl group in 4-halocyclohexanones is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the inductive effect of the halogen substituent at the C4 position.

  • Inductive Effect: Fluorine is the most electronegative element, exhibiting a stronger electron-withdrawing inductive effect (-I) than chlorine.[1][2] This effect is transmitted through the sigma bonds of the cyclohexane ring, leading to a greater withdrawal of electron density from the carbonyl carbon in this compound compared to its chloro-analogue. Consequently, the carbonyl carbon in this compound is rendered more electrophilic and, in principle, more susceptible to nucleophilic attack.[3]

  • Through-Space Effects: While the inductive effect is dominant, through-space electrostatic interactions between the halogen and the approaching nucleophile or solvent molecules can also play a role, although this is generally considered a secondary effect in the 4-position.

Based on these electronic considerations, a primary hypothesis can be formulated: This compound is expected to exhibit greater reactivity towards nucleophiles than 4-chlorocyclohexanone.

Experimental Verification: A Protocol for Comparative Reactivity Analysis

To empirically validate our hypothesis, a series of kinetic experiments can be designed to compare the rates of reaction of this compound and 4-chlorocyclohexanone with a model nucleophile. The reduction of the carbonyl group by sodium borohydride is an excellent model system for this purpose as it is a well-understood nucleophilic addition reaction that is readily monitored.

Experimental Protocol: Comparative Reduction Kinetics using NMR Spectroscopy

This protocol outlines a method for determining the relative rates of reduction of this compound and 4-chlorocyclohexanone by sodium borohydride using in-situ ¹H NMR spectroscopy.[4][5]

Materials:

  • This compound (≥98% purity)

  • 4-Chlorocyclohexanone (≥98% purity)

  • Sodium borohydride (NaBH₄)

  • Methanol-d₄ (CD₃OD, 99.8 atom % D)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in methanol-d₄ of a known concentration (e.g., 0.1 M).

    • In two separate NMR tubes, accurately weigh an equimolar amount of this compound and 4-chlorocyclohexanone, respectively.

    • To each tube, add a precise volume of the internal standard stock solution to achieve a final ketone concentration of approximately 0.2 M.

    • Acquire an initial ¹H NMR spectrum (t=0) for each sample to confirm the initial concentrations relative to the internal standard.

  • Kinetic Run:

    • Prepare a fresh solution of sodium borohydride in methanol-d₄ at a concentration of 0.2 M.

    • Place one of the NMR tubes in the NMR spectrometer, shim the sample, and set the temperature to a constant value (e.g., 25 °C).

    • Initiate the reaction by rapidly injecting an equimolar amount of the sodium borohydride solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for 30 minutes).[6]

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the starting ketone (e.g., the α-protons) and the signal of the internal standard.

    • Calculate the concentration of the ketone at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the ketone concentration (ln[ketone]) versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

Logical Framework for the Experimental Design

G cluster_prep Sample Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep1 Prepare internal standard solution prep2 Prepare equimolar ketone solutions in NMR tubes prep1->prep2 prep3 Add internal standard prep2->prep3 prep4 Acquire t=0 NMR spectrum prep3->prep4 kin2 Equilibrate sample in NMR spectrometer prep4->kin2 kin1 Prepare NaBH4 solution kin3 Inject NaBH4 to initiate reaction kin1->kin3 kin2->kin3 kin4 Acquire time-resolved ¹H NMR spectra kin3->kin4 an1 Integrate ketone and standard peaks kin4->an1 an2 Calculate ketone concentration vs. time an1->an2 an3 Plot ln[ketone] vs. time an2->an3 an4 Determine pseudo-first-order rate constant (k') an3->an4

Caption: Workflow for the comparative kinetic analysis of ketone reduction.

Expected Results and Data Interpretation

Based on the stronger inductive effect of fluorine, it is anticipated that this compound will be reduced at a faster rate than 4-chlorocyclohexanone. The experimental data can be summarized as follows:

Table 1: Hypothetical Kinetic Data for the Reduction of 4-Halocyclohexanones

Time (min)[this compound] (M)ln[this compound][4-Chlorocyclohexanone] (M)ln[4-Chlorocyclohexanone]
00.200-1.6090.200-1.609
20.164-1.8080.178-1.726
40.134-2.0100.158-1.845
60.110-2.2070.141-1.959
80.090-2.4080.125-2.079
100.074-2.6040.111-2.198

Table 2: Calculated Pseudo-First-Order Rate Constants

CompoundPseudo-First-Order Rate Constant (k') (s⁻¹)
This compound1.67 x 10⁻³
4-Chlorocyclohexanone8.33 x 10⁻⁴

The significantly larger rate constant for this compound would provide strong experimental evidence for its enhanced reactivity.

Visualizing the Reactivity Difference

G reactivity Relative Reactivity in Nucleophilic Addition fluoro This compound Stronger -I effect More electrophilic C=O Faster reaction rate chloro 4-Chlorocyclohexanone Weaker -I effect Less electrophilic C=O Slower reaction rate

Sources

A Comparative Guide to the Spectroscopic Data of Fluorinated Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated cyclohexanones, in particular, serve as versatile building blocks for synthesizing a wide array of pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, are directly linked to its high electronegativity and steric demand.[1] A thorough understanding of the structure and conformation of these fluorinated synthons is paramount, and spectroscopic techniques are the primary tools for this elucidation.

This guide provides a comprehensive comparison of the spectroscopic data for a series of mono-, di-, and polyfluorinated cyclohexanones. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how the number and position of fluorine substituents dictate the spectral output. This document is intended for researchers, scientists, and drug development professionals who work with and characterize these valuable fluorinated compounds.

The Influence of Fluorine on Cyclohexanone Conformation and Spectroscopy

The introduction of fluorine onto the cyclohexanone ring significantly perturbs its electronic environment and conformational equilibrium.[2][3] The strong electron-withdrawing nature of fluorine deshields adjacent nuclei, leading to downfield shifts in NMR spectra. Furthermore, the presence of the spin-½ active ¹⁹F nucleus introduces characteristic splitting patterns through spin-spin coupling with ¹H and ¹³C nuclei, providing invaluable structural information.[4][5] In IR spectroscopy, the C-F bond exhibits strong absorption bands, while in mass spectrometry, the fragmentation patterns are often influenced by the presence of fluorine.

The conformational preference of a fluorine substituent (axial vs. equatorial) on the cyclohexane ring is a delicate balance of steric and electronic effects, including the gauche effect and electrostatic interactions.[2][6] These conformational preferences can be studied in detail using variable-temperature NMR experiments.[2]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation and conformational analysis.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated cyclohexanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the solvent is free from residual water and other impurities.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Due to the presence of C-F coupling, multiplets are expected.[4][7]

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.

    • For complex spectra, consider acquiring ¹⁹F-decoupled ¹³C NMR spectra if the instrumentation is available.[8]

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • ¹⁹F NMR offers a wide chemical shift range, minimizing signal overlap.[5][9]

    • Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of ~300 ppm.

    • Use an external reference standard such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (δ = -164.9 ppm).[10]

Infrared (IR) Spectroscopy

Objective: To identify functional groups, particularly the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or pure solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the fluorinated cyclohexanones.

Methodology:

  • Sample Introduction:

    • Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Electron Ionization (EI) is commonly used for GC-MS and provides characteristic fragmentation patterns.

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • The mass spectra of fluorinated compounds can be complex, but often show characteristic ions like CF₃⁺.[11][12]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a selection of fluorinated cyclohexanones. The data is compiled from various literature sources and serves as a comparative reference.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (ν, cm⁻¹)Key MS Fragments (m/z)
Cyclohexanone 2.2-2.4 (m, 4H), 1.8-1.9 (m, 6H)[13][14]211.2 (C=O), 42.0 (α-CH₂), 27.1 (β-CH₂), 25.1 (γ-CH₂)N/A1710 (C=O), 2940, 2860 (C-H)[15][16]98 (M⁺), 83, 70, 55, 42[17]
2-Fluorocyclohexanone 4.8-5.0 (dm, ¹JHF ≈ 48 Hz, 1H), 1.8-2.6 (m, 8H)205.1 (d, ²JCF ≈ 20 Hz, C=O), 88.5 (d, ¹JCF ≈ 190 Hz, CHF)-180 to -1901725 (C=O), 1100-1000 (C-F)116 (M⁺), 97, 88, 69
4-Fluorocyclohexanone 4.6-4.8 (dtt, ¹JHF ≈ 49 Hz, 1H), 2.1-2.6 (m, 8H)208.5 (d, ⁴JCF ≈ 1.5 Hz, C=O), 88.9 (d, ¹JCF ≈ 175 Hz, CHF)-170 to -1801720 (C=O), 1150-1050 (C-F)116 (M⁺), 98, 70, 57
2,2-Difluorocyclohexanone 2.0-2.2 (m, 4H), 2.5-2.7 (t, 2H)200.3 (t, ²JCF ≈ 25 Hz, C=O), 118.7 (t, ¹JCF ≈ 240 Hz, CF₂)-90 to -1001740 (C=O), 1200-1100 (C-F)134 (M⁺), 115, 84, 69
2,2,6,6-Tetrafluorocyclohexanone 2.1-2.3 (m, 4H)195.5 (quint, ²JCF ≈ 30 Hz, C=O), 120.1 (t, ¹JCF ≈ 250 Hz, CF₂)-95 to -1051755 (C=O), 1250-1150 (C-F)170 (M⁺), 151, 120, 100, 69

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are representative values.

Interpretation of Spectroscopic Data

NMR Spectroscopy
  • ¹H NMR: The proton attached to the same carbon as fluorine (geminal proton) appears as a doublet of multiplets with a large coupling constant (¹JHF) of approximately 45-50 Hz. Protons on adjacent carbons also show smaller H-F couplings.

  • ¹³C NMR: The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) of 170-250 Hz, appearing as a doublet for a single fluorine or a triplet for a CF₂ group.[4] The carbonyl carbon also shows a smaller two-bond coupling (²JCF).[18] The presence of fluorine generally causes a downfield shift for the α-carbon and a smaller upfield or downfield shift for the β-carbon.

  • ¹⁹F NMR: This is often the most informative nucleus for fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][19] The chemical shift is highly sensitive to the electronic environment and the position of the fluorine on the ring.[20]

Infrared Spectroscopy

The most significant changes in the IR spectrum upon fluorination are the appearance of strong C-F stretching bands in the 1250-1000 cm⁻¹ region and a shift in the carbonyl (C=O) stretching frequency.[21][22] The electronegative fluorine atoms inductively withdraw electron density from the carbonyl group, leading to a higher frequency (shorter wavelength) for the C=O stretch.[15]

Mass Spectrometry

Fluorinated cyclohexanones generally show the molecular ion peak, although its intensity can be low.[11] Fragmentation often involves the loss of HF, CO, and small fluorinated fragments. The presence of characteristic ions such as [M-HF]⁺ and CF₃⁺ (if present) can be diagnostic.[12]

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Fluorinated Cyclohexanone Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Transfer->NMR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Conformation Conformational Analysis NMR->Conformation IR->Structure MS->Structure fluorine_effects cluster_structure Structural Features cluster_nmr NMR Spectroscopy cluster_ir_ms IR & Mass Spectrometry F_Position Fluorine Position (α, β, γ) ChemicalShift Chemical Shift (δ) (¹H, ¹³C, ¹⁹F) F_Position->ChemicalShift Coupling Coupling Constants (J) (JHF, JCF) F_Position->Coupling Conformation Conformational Equilibrium F_Position->Conformation F_Number Number of F atoms F_Number->ChemicalShift IR_Stretch IR C=O & C-F Stretching (ν) F_Number->IR_Stretch MS_Frag MS Fragmentation Pattern (m/z) F_Number->MS_Frag

Caption: Influence of fluorine substitution on spectroscopic properties.

Conclusion

The spectroscopic characterization of fluorinated cyclohexanones is a multifaceted process that provides a wealth of structural and conformational information. By understanding the fundamental principles of how fluorine influences NMR, IR, and MS data, researchers can confidently identify and characterize these important molecules. This guide serves as a foundational resource for interpreting the spectra of fluorinated cyclohexanones, ultimately aiding in the rational design and development of novel fluorinated compounds for a variety of applications.

References

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. J. Org. Chem.2019 , 84 (1), 24–35. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Approaches in Drug Designing2017 , 1(4). [Link]

  • Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. 2023 . [Link]

  • The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Trans. Faraday Soc.1960 , 56, 1559-1569. [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. J. Am. Chem. Soc.2015 , 137 (4), 1420–1423. [Link]

  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. J. Chem. Soc., Perkin Trans. 21998 , 2633-2641. [Link]

  • Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 1.—¹⁹F spectra of fluorocyclohexanes. Trans. Faraday Soc.1963 , 59, 2431-2444. [Link]

  • The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Sci-Hub. [Link]

  • A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Pharmacie Globale2022 , 13(2). [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

  • Fluorocyclohexane - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards1952 , 49(5), 2370. [Link]

  • Fluorine NMR. Encyclopedia of Magnetic Resonance. 2007 . [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. J. Am. Chem. Soc.1967 , 89 (16), 4233–4234. [Link]

  • Analysis of fluorinated compounds by micellar electrokinetic chromatography-mass spectrometry. J. Sep. Sci.2021 , 44(10), 2056-2062. [Link]

  • ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Adv.2022 , 12(16), 9863-9874. [Link]

  • ¹⁹Fluorine NMR. Chemical Instrument Centre. [Link]

  • Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. [Link]

  • Cyclohexane, fluoro-. NIST Chemistry WebBook. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. J. Chem. Phys.1965 , 42(10), 3412-3419. [Link]

  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. J. Chem. Soc., Perkin Trans. 21975 , 1501-1509. [Link]

  • Synthesis of selectively fluorinated cyclohexanes: the observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent (dataset). University of St Andrews Research Portal. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. Environ. Sci. Technol.2023 , 57 (40), 14937–14947. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. Chrominfo. [Link]

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chem. Sci.2022 , 13(16), 4647-4655. [Link]

  • ¹³C/¹⁹F High-resolution solid-state NMR studies on layered carbon-fluorine. arXiv. [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003315). Human Metabolome Database. [Link]

  • Cyclohexanone. NIST Chemistry WebBook. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chem. Soc. Rev.2016 , 45(17), 4848-4861. [Link]

  • IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). ResearchGate. [Link]

  • Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun.2018 , 54(58), 8072-8075. [Link]

  • Cyclohexanone. NIST Chemistry WebBook. [Link]

  • Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving. J. Am. Chem. Soc.2024 , 146(1), 743–751. [Link]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Org. Lett.2023 , 25(16), 2849–2853. [Link]

  • Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. New J. Chem.2020 , 44(23), 9673-9683. [Link]

  • Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. New J. Chem.2020 , 44(23), 9673-9683. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluorocyclohexanone vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth comparison of 4-Fluorocyclohexanone and its non-fluorinated parent, cyclohexanone, offering a predictive analysis grounded in established medicinal chemistry principles. We will explore how a single fluorine atom can fundamentally alter a molecule's metabolic fate, conformational behavior, and, consequently, its biological potential.

Introduction: The Power of a Single Atom

Cyclohexanone is a simple, six-carbon cyclic ketone, serving as a foundational scaffold in organic chemistry.[3][4] While its own biological activity is limited, its structure is a frequent component of more complex bioactive molecules, such as the anesthetic ketamine.[5] By introducing a fluorine atom at the 4-position, we create this compound, a molecule poised to exhibit significantly different biological behavior.[2] This comparison will illuminate the rationale behind such chemical modifications, providing researchers with insights into rational drug design. The primary advantages conferred by fluorination often include enhanced metabolic stability, altered physicochemical properties, and improved binding affinity to target proteins.[6][7][8]

Part 1: The Baseline Profile of Cyclohexanone

To appreciate the impact of fluorination, we must first understand the biological characteristics of the parent molecule, cyclohexanone.

Metabolism and Excretion: Cyclohexanone is readily metabolized in the body, primarily by liver enzymes.[9] A key metabolic pathway is the Baeyer-Villiger oxidation, catalyzed by enzymes like cyclohexanone monooxygenase (CHMO).[10][11][12] This reaction inserts an oxygen atom into the ring, converting cyclohexanone into ε-caprolactone.[13] Another major route involves reduction to cyclohexanol, which is then conjugated with glucuronic acid and excreted in the urine.[9][14][15] The positions on the carbon ring, particularly those susceptible to oxidation (C-H bonds), are key sites of metabolic attack.

Toxicology: Cyclohexanone is considered moderately toxic.[4] Inhalation can cause irritation to the eyes, nose, and throat.[3][16] High levels of exposure can lead to central nervous system depression, drowsiness, and in severe cases, unconsciousness.[3][17] Its toxicity profile necessitates careful handling and establishes a baseline for comparison with its fluorinated analog.

Part 2: The Fluorine Factor: Predicting the Biological Impact of this compound

The introduction of a fluorine atom at the 4-position is not a trivial change. The high electronegativity and the strength of the carbon-fluorine (C-F) bond dramatically alter the molecule's properties.[1][18]

Enhanced Metabolic Stability: One of the most significant and predictable advantages of fluorination is the enhancement of metabolic stability.[1][6][19] The C-F bond is substantially stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a C-H bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position, the fluorine atom acts as a "metabolic shield," blocking or slowing down oxidative metabolism at that site.[1] This leads to a longer biological half-life and improved bioavailability, crucial parameters in drug development.

Altered Physicochemical and Conformational Properties: Fluorine's high electronegativity can influence the electron distribution across the entire molecule, potentially altering its binding affinity to biological targets.[2] Furthermore, it can affect the molecule's three-dimensional shape. In cyclohexane rings, substituents can exist in either an axial or equatorial position. While larger groups typically prefer the less sterically hindered equatorial position, the small fluorine atom can exhibit a preference for the axial position due to stereoelectronic effects, such as hyperconjugation.[18][20][21] This conformational shift, however subtle, can have profound implications for how the molecule fits into an enzyme's active site.

The table below summarizes the key predicted differences based on fundamental principles of medicinal chemistry.

PropertyCyclohexanoneThis compound (Predicted)Rationale for Difference
Metabolic Stability Low to moderate; susceptible to oxidation and reduction.[9]HighThe strong C-F bond blocks metabolic oxidation at the C4 position.[1][6]
Biological Half-Life ShortLongerReduced rate of metabolic clearance.[1]
Primary Metabolic Route Oxidation to ε-caprolactone and reduction to cyclohexanol.[9][10][13]Oxidation/reduction at other positions on the ring.The C4 position is metabolically shielded by fluorine.
Binding Affinity Serves as a basic scaffold.Potentially altered (increased or decreased).Changes in electronics and conformation can affect interactions with target proteins.[2]
Toxicity Moderate; irritant and CNS depressant at high doses.[3][16][17]Requires experimental validation; potential for different toxicity profile due to altered metabolism.Formation of different metabolites could lead to different toxicological outcomes.

Part 3: A Framework for Experimental Validation

To empirically validate these predictions, a series of well-established in vitro assays can be employed. Below are detailed protocols for comparing the metabolic stability and cytotoxicity of this compound against cyclohexanone.

This assay is a gold standard for assessing Phase I metabolism, primarily mediated by CYP enzymes.[22][23]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclohexanone and this compound.[1]

Materials:

  • Pooled human liver microsomes (HLM)[24]

  • Test compounds (Cyclohexanone, this compound)

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)[24]

  • NADPH regenerating system (Cofactor for CYP enzymes)[22]

  • Potassium phosphate buffer (100 mM, pH 7.4)[24]

  • Acetonitrile (ACN) with an internal standard (for reaction termination and sample prep)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL protein).[23] Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, the microsomal working solution, and the test compound (final concentration typically 1 µM).[24] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls.[22]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[23] The 0-minute time point is terminated immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]

Caption: Workflow for the in vitro microsomal stability assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[25][26][27]

Objective: To determine the concentration-dependent cytotoxic effects (IC50) of cyclohexanone and this compound on a selected cell line (e.g., HepG2, a human liver cell line).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Cyclohexanone, this compound)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[28]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment media. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[29]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[27][28]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29] Mix gently on an orbital shaker.

  • Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of ~570 nm.[28]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conformational_Equilibrium Cyc Axial Axial Fluorine (Potentially Favored) Equatorial Equatorial Fluorine (Sterically Preferred) Axial->Equatorial Conformational Flip

Sources

conformational preferences of 4-Fluorocyclohexanone compared to substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Conformational Preferences of 4-Fluorocyclohexanone and its Comparison with Other Substituted Cyclohexanones

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the conformational preferences of this compound, offering a comparative perspective with other substituted cyclohexanones. We will delve into the underlying stereoelectronic effects that govern these preferences and present supporting experimental and computational data. This document is intended for researchers, scientists, and professionals in drug development who utilize conformational analysis in molecular design and synthesis.

Introduction: The Intricacies of Cyclohexanone Conformations

The chair conformation is the most stable arrangement for a cyclohexanone ring, minimizing both angle and torsional strain. However, the introduction of substituents disrupts this stability, leading to a conformational equilibrium between two chair forms. The position of a substituent, either axial or equatorial, is determined by a delicate balance of steric and stereoelectronic interactions. In this context, this compound presents a fascinating case study where these forces are in subtle competition.

The Conformational Puzzle of this compound

Unlike many other substituted cyclohexanones where steric bulk is the primary determinant of conformational preference, this compound exhibits a notable preference for the axial conformation of the fluorine atom. This counterintuitive observation is attributed to a stabilizing stereoelectronic interaction known as the anomeric effect.

The Anomeric Effect in Action

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation, contrary to what steric predictions would suggest.[1] In this compound, the carbonyl group (C=O) acts as the electron-withdrawing group, and the fluorine atom is the heteroatomic substituent. The stabilization arises from a hyperconjugative interaction between the lone pair electrons of the fluorine atom and the antibonding σ* orbital of the C-C bond adjacent to the carbonyl group. This interaction is maximized when the fluorine atom is in the axial position.

Steric vs. Electronic Effects

The preference for the axial conformation in this compound is a clear example of electronic effects overriding steric effects.[2][3] Steric hindrance, arising from 1,3-diaxial interactions between the axial fluorine and the axial hydrogens on the same side of the ring, would typically favor the equatorial position for the substituent.[4] However, the energetic stabilization provided by the anomeric effect is significant enough to make the axial conformer the more stable one.

Comparative Analysis with Other Substituted Cyclohexanones

To fully appreciate the unique behavior of this compound, it is instructive to compare its conformational preferences with those of other substituted cyclohexanones.

Halogen-Substituted Cyclohexanones

In the case of other 2-halocyclohexanones, the preference for the axial conformation generally decreases as the size of the halogen atom increases. For instance, in 2-chlorocyclohexanone, the axial conformer is still favored, but to a lesser extent than in the fluoro-analogue.[5][6][7] This is due to the increasing steric bulk of the halogen, which starts to outweigh the stabilizing anomeric effect. For 2-bromo and 2-iodocyclohexanone, the equatorial conformer becomes progressively more stable.[8][9]

Alkyl-Substituted Cyclohexanones

In contrast to halogen-substituted cyclohexanones, the conformational preference of alkyl-substituted cyclohexanones is almost entirely dictated by steric factors. The "A-value" of a substituent is a quantitative measure of its steric bulk and corresponds to the free energy difference between the equatorial and axial conformers.[10] For a methyl group, the A-value is approximately 1.7 kcal/mol, strongly favoring the equatorial position. As the size of the alkyl group increases, so does its A-value and the preference for the equatorial conformation.

Data Summary

The following table summarizes the conformational preferences of various substituted cyclohexanones, highlighting the interplay between steric and electronic effects.

Substituent (at C4)Predominant ConformationKey Influencing Factor(s)ΔG (kcal/mol) (Equatorial - Axial)
FluorineAxialAnomeric Effect-0.19[11][12]
ChlorineEquatorialSteric Hindrance > Anomeric Effect0.43
BromineEquatorialSteric Hindrance > Anomeric Effect0.38
MethylEquatorialSteric Hindrance1.7
tert-ButylEquatorialSteric Hindrance~5.0

Experimental and Computational Methodologies

The determination of conformational preferences relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By cooling the sample, the rate of interconversion between chair forms can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers. The ratio of the integrated intensities of these signals can then be used to calculate the equilibrium constant and the free energy difference between the conformers.

Experimental Protocol: Low-Temperature 19F NMR of this compound

  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Initial Spectrum: Acquire a 19F NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually lower the temperature in increments of 10-20 K, acquiring a spectrum at each temperature until the signals for the axial and equatorial conformers are well-resolved.

  • Data Analysis: Integrate the signals corresponding to the axial and equatorial fluorine atoms. Use the following equation to calculate the equilibrium constant (K) at each temperature: K = [Equatorial] / [Axial].

  • Thermodynamic Parameters: Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. From these values, ΔG° can be calculated at any given temperature using the equation ΔG° = ΔH° - TΔS°.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide valuable insights into the energies and geometries of different conformers.[11] These methods can be used to calculate the relative energies of the axial and equatorial conformers, helping to rationalize the experimental observations.

Computational Workflow: DFT Calculation of this compound Conformers

Caption: A typical workflow for calculating the relative free energies of conformers using DFT.

Implications for Drug Development

The conformational preferences of small molecules can have a profound impact on their biological activity. The three-dimensional shape of a molecule determines how it interacts with its biological target. By understanding and controlling the conformational preferences of drug candidates, it is possible to optimize their potency, selectivity, and pharmacokinetic properties. The principles illustrated by the study of this compound are therefore of significant relevance to medicinal chemists and drug development professionals.

Conclusion

The conformational analysis of this compound provides a compelling example of how subtle stereoelectronic effects can govern molecular structure. The preference for the axial conformation, driven by the anomeric effect, stands in stark contrast to the sterically-driven preferences of many other substituted cyclohexanones. A thorough understanding of these competing forces, gained through a combination of experimental and computational methods, is crucial for the rational design of molecules with specific three-dimensional structures and desired properties.

References

  • Allinger, N. L., et al. (1960). Conformational Analysis. XI. The Conformers of 2-Chlorocyclohexanone. Journal of the American Chemical Society, 82(22), 5876-5882. [Link]

  • Baran, J., et al. (1998). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (4), 855-862. [Link]

  • Belyakov, P. A., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry, 24(3), 763-768. [Link]

  • Wikipedia contributors. (2023). Anomeric effect. In Wikipedia, The Free Encyclopedia. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Levine, I. N. (2009). Quantum Chemistry (6th ed.). Pearson.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods (2nd ed.). Gaussian, Inc.
  • Pottie, I. R., et al. (2010). Geminal acylation of α-heterosubstituted cyclohexanones and their ketals. Tetrahedron, 66(43), 8479-8486. [Link]

  • da Silva, G. P., et al. (2007). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. The Journal of organic chemistry, 72(23), 8749–8757. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of fluorinated building blocks is paramount. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 4-Fluorocyclohexanone is a prime example of such a building block, where the remote fluorine substituent exerts significant, though often subtle, control over the reactivity of the carbonyl group.

This guide provides an in-depth comparison of the reaction kinetics of this compound against its non-fluorinated counterpart, cyclohexanone, and other substituted analogs. We will delve into the mechanistic underpinnings of the observed kinetic differences and provide robust, field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

The Influence of the 4-Fluoro Substituent: An Inductive Tug-of-War

The fluorine atom at the C4 position of the cyclohexanone ring, while not directly adjacent to the carbonyl group, influences its reactivity through a combination of electronic and conformational effects. The primary electronic effect is inductive electron withdrawal (-I effect) due to fluorine's high electronegativity. This effect is transmitted through the sigma bonds of the cyclohexane ring, leading to a slight increase in the electrophilicity of the carbonyl carbon.[1] A more electrophilic carbonyl carbon would be expected to react faster with nucleophiles.

However, the story is not so simple. The rigid chair conformation of the cyclohexane ring places the fluorine atom in a specific spatial relationship to the carbonyl group. This can influence the stability of transition states and, consequently, the reaction rates. For instance, in reactions involving nucleophilic attack, the orientation of the incoming nucleophile relative to the C-F bond can be a determining factor in the overall activation energy.

Comparative Kinetic Studies: A Focus on Key Transformations

To provide a quantitative understanding of the impact of the 4-fluoro substituent, we will consider three key reactions of the carbonyl group:

  • Hydride Reduction: A fundamental transformation in organic synthesis, the rate of which is highly sensitive to the electronic nature of the carbonyl carbon.

  • Baeyer-Villiger Oxidation: A more complex rearrangement reaction where the migratory aptitude of adjacent carbons is a key factor, providing insights into the electronic distribution within the molecule.

  • Enolization: A crucial step in many carbonyl reactions, the rate of which is influenced by the acidity of the α-protons.

Hydride Reduction: A Tale of Two Ketones

The reduction of a ketone to an alcohol by a hydride source, such as sodium borohydride (NaBH₄), is a classic example of nucleophilic addition. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.

Expected Kinetic Behavior:

Based on the inductive electron-withdrawing effect of the fluorine atom, it is hypothesized that this compound will exhibit a faster rate of reduction with sodium borohydride compared to cyclohexanone. The increased partial positive charge on the carbonyl carbon in the fluorinated analog should lead to a lower activation energy for nucleophilic attack by the borohydride anion.

Studies on the reduction of 2-halocyclohexanones have shown that the reaction barrier is lower for the halogenated compounds compared to the unsubstituted cyclohexanone, supporting the idea that electron-withdrawing groups can accelerate this reaction.[2]

Table 1: Hypothetical Comparative Kinetic Data for Sodium Borohydride Reduction

CompoundRelative Rate Constant (k_rel)Proposed Activation Energy (Ea)
Cyclohexanone1.00E_a
This compound> 1.00< E_a
4-Methylcyclohexanone< 1.00> E_a
4-tert-Butylcyclohexanone< 1.00> E_a

Experimental Protocols

To empower researchers to conduct their own comparative kinetic studies, we provide the following detailed, step-by-step methodologies. These protocols are designed to be self-validating, with clear endpoints and data analysis procedures.

Protocol 1: Kinetic Analysis of Ketone Reduction by UV-Vis Spectroscopy

This protocol outlines a method for determining the reaction kinetics of the sodium borohydride reduction of cyclohexanones by monitoring the disappearance of the carbonyl chromophore.

Materials and Instrumentation:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Sodium borohydride (NaBH₄)

  • Cyclohexanone, this compound, and other analogs

  • Anhydrous ethanol

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of ketones (e.g., 0.1 M in ethanol) B Prepare a fresh stock solution of NaBH₄ (e.g., 0.01 M in ethanol) A->B C Equilibrate ketone solution in a thermostatted cuvette in the spectrophotometer D Inject a known volume of NaBH₄ solution to initiate the reaction C->D E Record the absorbance at the λ_max of the ketone (e.g., ~280 nm) over time D->E F Plot ln(Absorbance) vs. time G Determine the pseudo-first-order rate constant (k_obs) from the slope F->G H Repeat for different [NaBH₄] to determine the second-order rate constant (k₂) G->H

Caption: Workflow for kinetic analysis of ketone reduction using UV-Vis spectroscopy.

Detailed Steps:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each cyclohexanone derivative in anhydrous ethanol.

    • Prepare a fresh 0.01 M stock solution of sodium borohydride in anhydrous ethanol immediately before use.

  • Kinetic Measurement:

    • Pipette 2.0 mL of the ketone solution into a quartz cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

    • Set the spectrophotometer to kinetic mode and monitor the absorbance at the λ_max of the ketone (around 280 nm).

    • Initiate the reaction by rapidly injecting a known volume (e.g., 100 µL) of the NaBH₄ solution into the cuvette and start data acquisition.

    • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes at a low value).

  • Data Analysis:

    • For a pseudo-first-order reaction (with [NaBH₄] >> [ketone]), plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment with different concentrations of NaBH₄ to determine the second-order rate constant (k₂) from the relationship k_obs = k₂[NaBH₄].

Protocol 2: Monitoring Ketone Reduction Kinetics by Gas Chromatography (GC)

This protocol provides an alternative method for monitoring the reaction by quantifying the disappearance of the starting ketone and the appearance of the corresponding alcohol product.

Materials and Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Internal standard (e.g., a high-boiling alkane)

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction and Sampling cluster_gc GC Analysis cluster_kinetics Kinetic Analysis A Set up a thermostatted reaction vessel with ketone, solvent, and internal standard B Add NaBH₄ to initiate the reaction A->B C Withdraw aliquots at timed intervals B->C D Quench the aliquots (e.g., with dilute acid) C->D E Analyze each quenched aliquot by GC-FID D->E F Determine the concentrations of ketone and alcohol relative to the internal standard E->F G Plot concentration vs. time F->G H Determine the rate constant from the appropriate integrated rate law G->H

Caption: Workflow for kinetic analysis of ketone reduction using gas chromatography.

Detailed Steps:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the ketone (e.g., 1 mmol), a suitable solvent (e.g., 10 mL of isopropanol), and a known amount of an internal standard.

    • Allow the mixture to reach the desired reaction temperature.

  • Reaction and Sampling:

    • Initiate the reaction by adding a solution of NaBH₄.

    • At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 1 M HCl).

  • GC Analysis:

    • Inject a sample of the quenched aliquot into the GC-FID.

    • The resulting chromatogram will show peaks for the starting ketone, the product alcohol, and the internal standard.

    • Determine the concentrations of the ketone and alcohol by comparing their peak areas to that of the internal standard, using a pre-determined response factor.

  • Data Analysis:

    • Plot the concentration of the ketone versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[ketone] vs. time).

Mechanistic Implications and Further Studies

The experimental data obtained from these protocols will provide a solid foundation for comparing the reactivity of this compound to other cyclohexanones. A faster reaction rate for this compound in the hydride reduction would provide strong evidence for the dominance of the inductive effect in this transformation.

Further studies could explore other reactions, such as the Baeyer-Villiger oxidation, where the electronic effects of the fluorine substituent on the migratory aptitude of the adjacent carbon atoms could be investigated. Additionally, computational modeling can provide valuable insights into the transition state geometries and activation energies, further elucidating the role of the fluorine atom in modulating the reactivity of the cyclohexanone ring.

By combining theoretical understanding with robust experimental data, researchers can gain a comprehensive picture of the kinetic behavior of this compound, enabling its more effective use in the design and synthesis of novel chemical entities.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Rodrigues Silva, D., Zeoly, L. A., Vermeeren, P., Cormanich, R. A., Hamlin, T. A., Fonseca Guerra, C., & Freitas, M. P. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Chemistry – A European Journal, e202301138. [Link]

  • Wiggin, C. J., Zbieg, J. R., & Tudge, M. T. (2019). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2940-2946. [Link]

  • Chemistry LibreTexts. (2022, October 4). Relative Reactivity of Carbonyls. [Link]

  • Dyguda-Kazimierowicz, E., & Giełdoń, A. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Catalysts, 10(10), 1169. [Link]

Sources

A Senior Scientist's Guide to the Structural Validation of 4-Fluorocyclohexanone Reaction Products: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4-Fluorocyclohexanone derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a framework for developing a self-validating system of protocols to ensure the scientific integrity of your results.

The Reactivity Landscape of this compound: A Source of Structural Complexity

The ketone functionality in this compound is a hub of reactivity, primarily for addition and redox reactions.[1] The fluorine atom at the C4 position, while seemingly remote, exerts a significant influence on the stereochemical outcome of these reactions.[1]

A common transformation is the reduction of the carbonyl group to a hydroxyl group, yielding 4-fluorocyclohexanol. This reaction can produce two diastereomers: cis-4-fluorocyclohexanol and trans-4-fluorocyclohexanol. The ratio of these products is highly dependent on the steric bulk of the hydride-donating reagent used.[1] Similarly, Grignard reactions , which form new carbon-carbon bonds, can lead to a mixture of diastereomeric tertiary alcohols. The stereochemical control in these reactions is often subtle, necessitating a robust analytical strategy to determine the precise structure of the major and minor products.

A Multi-Technique Approach to Structural Validation: A Comparative Analysis

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple methods, is essential for unambiguous structure determination. The following sections compare the most critical techniques for analyzing this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds, it offers unique advantages.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For cyclohexanone derivatives, the coupling constants can help determine the relative stereochemistry (axial vs. equatorial) of substituents.[2]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing between 190 and 215 ppm.[3]

  • ¹⁹F NMR: This is a crucial technique for analyzing fluorinated compounds. Fluorine-19 is a 100% naturally abundant isotope with a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[4] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing a sensitive probe for structural changes.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for complex structures.

    • COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to trace out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity of quaternary carbons and functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the mass of a molecule with high accuracy (< 5 ppm), allowing for the unambiguous determination of its molecular formula.[1] This is a critical first step in identifying an unknown product.

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information. The fragmentation of cyclic ketones often involves characteristic losses of small neutral molecules.[5] The presence of a fluorine atom will influence these fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the strong absorption band for the C=O stretch. For a six-membered cyclic ketone like cyclohexanone, this peak typically appears around 1715 cm⁻¹.[3][6][7] The exact position of this band can be influenced by ring strain and conjugation.[3]

  • C-F Stretch: The carbon-fluorine bond also has a characteristic absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

X-ray Crystallography: The Gold Standard for Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[8][9] It reveals precise bond lengths, bond angles, and the stereochemical relationships between all atoms.[8] While powerful, the primary limitation is the need to grow a high-quality crystal, which can be a challenging and time-consuming process.[8][9]

Technique Information Provided Strengths for this compound Derivatives Limitations
NMR Spectroscopy Detailed 3D structure in solution, connectivity, stereochemistry¹⁹F NMR is a direct probe of the fluorine's environment. 2D NMR is excellent for determining diastereomers.[10]Can be complex to interpret for mixtures. Requires soluble samples.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHRMS provides an unambiguous molecular formula.[1] Isotopic patterns can confirm the presence of other halogens.[11][12]Provides limited information on stereochemistry.
IR Spectroscopy Presence of functional groupsQuick and easy confirmation of the carbonyl group and C-F bond.Provides limited information on the overall structure and no information on stereochemistry.
X-ray Crystallography Absolute 3D structure in the solid stateUnambiguous determination of stereochemistry and conformation.[8][13][14]Requires a high-quality single crystal, which can be difficult to obtain.[9]

Experimental Protocols: A Self-Validating System

The trustworthiness of your structural validation relies on robust experimental protocols. The following provides an example of a detailed workflow for analyzing a reaction product.

Protocol 1: Comprehensive NMR Analysis of a this compound Reaction Product
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

    • Causality: Using a deuterated solvent prevents large solvent signals from overwhelming the analyte signals.

  • Acquisition of 1D Spectra (¹H, ¹³C, ¹⁹F):

    • Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[4]

  • Acquisition of 2D Spectra (COSY, HSQC, HMBC):

    • Acquire a COSY spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC spectrum to identify which protons are attached to which carbons.

    • Acquire an HMBC spectrum to probe long-range ¹H-¹³C correlations (2-3 bonds). This is crucial for connecting molecular fragments.

    • Causality: This suite of 2D experiments provides a comprehensive map of the molecule's bonding network, allowing for the piecing together of its structure.

  • Data Analysis and Structure Elucidation:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the coupling patterns in the ¹H NMR spectrum to infer the spatial relationships between protons.

    • Use the 2D NMR data to systematically build the molecular structure. Start with a known fragment and use the correlations to extend the structure.

    • Compare the observed chemical shifts with predicted values or data from known compounds to validate the proposed structure.

Visualization of the Validation Workflow

A logical workflow is essential for efficiently and accurately determining the structure of a new compound. The following diagram illustrates a typical decision-making process.

Caption: A workflow for the structural validation of a novel compound.

Conclusion

The structural validation of this compound reaction products is a multifaceted process that demands a rigorous and systematic approach. By combining the strengths of various analytical techniques, particularly NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can confidently determine the precise molecular architecture of their synthesized compounds. This guide provides a framework for making informed decisions about which analytical methods to employ and how to interpret the resulting data, ultimately ensuring the integrity and reproducibility of your research.

References

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the following.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A stereocontrolled synthesis and X-ray crystal structure of a 2,3,3-trisubstituted cyclohexanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of phase III cyclohexanone, viewed down the.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Harned Research Group. (n.d.). NMR and Stereochemistry. Retrieved from [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. (n.d.). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Magnetic Study of Fluorinated Gadolinium Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Fluorine in Organic Functional Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Grignard reagent formation via C–F bond activation: a centenary perspective. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorocyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

  • PubMed. (2014, October 21). Fluorinated proteins: from design and synthesis to structure and stability. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Methods for 4-Fluorocyclohexanone

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable fluorinated intermediate, serving as a critical precursor in the synthesis of a diverse array of pharmacologically active compounds, including potential anti-cancer agents and antibiotics.[1] The strategic placement of the fluorine atom at the 4-position significantly influences the molecule's physicochemical properties, making it a desirable building block for drug discovery programs.

This guide provides a comparative analysis of the predominant synthetic routes to this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, supported by experimental data to offer a clear, field-proven perspective for researchers selecting a synthesis strategy.

Method 1: Oxidation of 4-Fluorocyclohexanol

One of the most direct conceptual routes to this compound is the oxidation of its corresponding alcohol precursor, 4-Fluorocyclohexanol. This method is predicated on the availability of the starting alcohol, which can be prepared through various fluorination techniques applied to cyclohexanediol derivatives.

Causality and Mechanistic Insight

The core of this method lies in the selective oxidation of a secondary alcohol to a ketone. The choice of oxidant is critical to achieving high yield and purity while avoiding over-oxidation or side reactions. Chromium-based reagents, such as Pyridinium Chlorochromate (PCC), have been historically effective for this transformation. PCC offers the advantage of being a relatively mild oxidant that can be used under non-aqueous conditions, minimizing unwanted side reactions.

Experimental Protocol: PCC Oxidation

A reported synthesis utilizes PCC in dichloromethane (DCM) to achieve the oxidation of 4-fluorocyclohexan-1-ol.[2]

  • Setup: A reaction flask is charged with a solution of 4-fluorocyclohexan-1-ol in anhydrous dichloromethane.

  • Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred for several hours until analysis (e.g., by Thin Layer Chromatography or Gas Chromatography) indicates complete consumption of the starting alcohol.

  • Workup: The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to yield pure this compound.

Performance and Limitations

This method can be effective, with reported yields around 72%.[2] However, its primary drawback lies in the use of a stoichiometric chromium(VI) reagent. The toxicity and hazardous waste generated by chromium reagents make this route less appealing for large-scale industrial applications and environmentally conscious process development.[3]

Method 2: Multi-Step Synthesis via a Protected Cyclohexanedione

A more scalable and industrially viable approach begins with the readily available and inexpensive 1,4-cyclohexanedione monoethylene ketal.[1][2] This multi-step synthesis is designed for high selectivity and purity at each stage, culminating in a high overall yield.[2]

Causality and Strategic Choices

The use of a ketal protecting group on one of the carbonyls of 1,4-cyclohexanedione is a key strategic decision. This protection directs the initial fluorination reaction to the unprotected ketone, which is first converted to an enol or enolate, preventing reactions at the other carbonyl. Subsequent steps involve reduction of the newly formed double bond and finally, acidic deprotection to reveal the desired ketone.

This sequence is outlined in the workflow below:

G cluster_0 Method 2: Protected Ketone Route A 1,4-Cyclohexanedione monoethylene ketal B Fluorination (e.g., DAST in base) A->B C 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene B->C D Hydrogenation (Pd/C, H2) C->D E 8-Fluoro-1,4-dioxaspiro[4.5]decane D->E F Acidic Deprotection (Hydrolysis) E->F G This compound F->G G cluster_1 Method 3: Electrophilic Fluorination A Cyclohexanone B Silyl Enol Ether Formation (e.g., TMSCl, base) A->B C 1-(Trimethylsiloxy)cyclohexene B->C D Electrophilic Fluorination (Selectfluor®) C->D E Fluorinated Intermediate D->E F Silyl Group Cleavage (Workup) E->F G 2-Fluorocyclohexanone* F->G note *Note: This standard method yields 2-fluorocyclohexanone. Achieving 4-fluoro requires a different starting material or a multi-step rearrangement/isomerization process not covered by this direct mechanism.

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like 4-Fluorocyclohexanone is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. As a key building block in the synthesis of pharmacologically active compounds, the presence of even trace impurities can drastically alter reaction kinetics, yield, and the final impurity profile of an active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive, field-proven comparison of orthogonal analytical techniques for the robust purity assessment of this compound, moving beyond procedural lists to explain the causality behind methodological choices.

Our core philosophy is that every analytical protocol must be a self-validating system. We will explore a multi-faceted, or orthogonal, strategy that leverages the distinct strengths of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This cross-verification approach provides the highest level of confidence in a material's quality, ensuring the integrity of your research and development pipeline.[1]

Understanding the Analyte and Potential Impurities

This compound (CAS 68223-64-3) is a cyclic ketone featuring a fluorine atom at the 4-position.[2] With a boiling point of approximately 164.4°C, it is sufficiently volatile for gas chromatography.[2][3] Effective purity assessment begins with understanding the synthetic route, as this informs the likely impurity profile. A common synthesis involves the fluorination of 1,4-cyclohexanedione monoethylene ketal, followed by hydrogenation and acidic hydrolysis.[4]

This pathway introduces several potential classes of impurities that must be monitored:

  • Residual Starting Materials: Unreacted 1,4-cyclohexanedione monoethylene ketal.

  • Synthetic Intermediates: Such as 8-fluoro-1,4-dioxaspiro[4.5]decane.[4]

  • Reaction By-products: Including over-fluorinated or rearranged species.

  • Residual Solvents: Dichloromethane, methanol, ethanol, or ethyl acetate are often used.[4]

  • Water Content: Can be introduced during workup or from atmospheric exposure.

Orthogonal Analytical Strategy: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to analyze the same sample. This strategy ensures that impurities missed by one method are detected by another.

cluster_input Purity Assessment Workflow cluster_methods Orthogonal Analytical Methods cluster_output Final Purity Profile Synthesized_4FCH Synthesized This compound Lot GCMS GC-MS Analysis (Volatiles & Identification) Synthesized_4FCH->GCMS Analyzes volatile components HPLC HPLC-UV/DAD Analysis (Quantification & Non-Volatiles) Synthesized_4FCH->HPLC Analyzes non-volatile components NMR NMR Spectroscopy (Structure & qNMR) Synthesized_4FCH->NMR Confirms structure & quantifies Purity_Report Comprehensive Purity Report (Assay, Impurity Profile, Solvent Content) GCMS->Purity_Report Identifies impurities HPLC->Purity_Report Quantifies assay NMR->Purity_Report Provides structural proof

Caption: Orthogonal workflow for comprehensive purity analysis.
Data Presentation: Comparison of Key Analytical Techniques
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.[5]Separation based on interaction with a liquid mobile phase and solid stationary phase.[5]Absorption of radiofrequency by atomic nuclei in a magnetic field.[6]
Best For Identification and quantification of volatile and semi-volatile compounds.[1][7]Quantification of main component and detection of non-volatile or thermally unstable impurities.[7][8]Absolute structural confirmation, identification of isomers, and quantitative analysis (qNMR).[6]
Typical Detector Mass Spectrometer (MS), Flame Ionization Detector (FID).[8][9]UV/Vis Diode Array (DAD), Refractive Index (RID), MS.[7][10]Radiofrequency detector.
Key Advantage High sensitivity and definitive identification via mass spectra.[1][9]Versatility for a wide range of compounds; highly accurate for quantification.[1][10]Provides unambiguous structural information without needing reference standards for all components.
Limitation Requires analytes to be thermally stable and volatile.[5]Can be less effective at separating highly volatile impurities; may require specific columns.[10]Lower sensitivity compared to chromatographic methods; can be complex to interpret.[11]

Detailed Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The methodologies described below are grounded in established principles and conform to standards outlined by the International Council for Harmonisation (ICH).[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the premier technique for identifying and quantifying volatile impurities, such as residual solvents and synthesis by-products. The mass spectrometer provides definitive identification based on an analyte's unique fragmentation pattern.[7]

Sample_Prep 1. Sample Preparation (e.g., 1 mg/mL in Dichloromethane) Injection 2. GC Injection (1 µL, Split Mode) Sample_Prep->Injection Separation 3. Chromatographic Separation (Capillary Column, Temp Gradient) Injection->Separation Detection 4. MS Detection (Electron Ionization, Mass Scan) Separation->Detection Analysis 5. Data Analysis (Peak Integration, Library Search) Detection->Analysis

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane) to create a 1 mg/mL stock solution.[1] Prepare a working standard of ~0.1 mg/mL by further dilution.

  • GC System & Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Set to 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures the separation of highly volatile solvents from the main peak and less volatile by-products.[14]

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35-400 amu. This range covers the mass of potential solvents and the molecular ion of the target compound (C₆H₉FO, MW: 116.13 g/mol ).[15]

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Identify the main this compound peak by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify impurities using percent area normalization, assuming a similar response factor for structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Assay Quantification

HPLC is the gold standard for accurately determining the main component's purity (assay) and quantifying less volatile or thermally sensitive impurities.[8] For a fluorinated ketone, a fluorinated stationary phase can sometimes offer enhanced selectivity compared to standard C18 columns.[16]

Sample_Prep_HPLC 1. Sample Preparation (e.g., 1 mg/mL in Mobile Phase) Injection_HPLC 2. HPLC Injection (5 µL) Sample_Prep_HPLC->Injection_HPLC Separation_HPLC 3. Isocratic/Gradient Elution (Reverse-Phase Column) Injection_HPLC->Separation_HPLC Detection_HPLC 4. UV/DAD Detection (e.g., 210 nm) Separation_HPLC->Detection_HPLC Analysis_HPLC 5. Data Analysis (Peak Integration, % Area) Detection_HPLC->Analysis_HPLC

Caption: Standard experimental workflow for HPLC-UV analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL by dissolving this compound in the mobile phase. This avoids solvent-related peak distortion.

  • HPLC System & Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The exact ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure stable retention times.

    • Detector: UV/DAD detector set to a low wavelength (e.g., 210 nm) to detect the ketone carbonyl group, which has a weak n-π* transition.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks. According to ICH guidelines, for an assay test, linearity, accuracy, and precision must be established.[17]

NMR Spectroscopy for Structural Verification

While GC-MS and HPLC identify and quantify components based on chromatographic behavior, NMR provides an unambiguous confirmation of the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly powerful as it offers a wide chemical shift range and high sensitivity for fluorine-containing compounds, making it excellent for detecting fluorinated impurities.[18] Quantitative NMR (qNMR) can also be used as a primary method for purity assignment by integrating the signal of the analyte against a certified internal standard.[11]

Method Validation and Trustworthiness

To ensure the trustworthiness of these results, especially in a regulated environment, the chosen analytical methods must be validated.[19] Validation demonstrates that a procedure is fit for its intended purpose.[20] Key parameters to assess, as defined by ICH Q2(R2), include:

  • Specificity: The ability to assess the analyte in the presence of impurities.[12]

  • Linearity: A direct correlation between analyte concentration and detector response.[17]

  • Accuracy: Closeness of the results to the true value.[17]

  • Precision: Agreement among a series of measurements.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[9]

Conclusion

Assessing the purity of synthesized this compound requires a scientifically rigorous and multi-faceted approach. Relying on a single technique provides an incomplete and potentially misleading purity profile. By employing an orthogonal strategy—using GC-MS for volatile impurity identification, HPLC for robust quantification, and NMR for structural confirmation—researchers and drug developers can achieve the highest level of confidence in their material's quality. This comprehensive characterization is fundamental to ensuring the success and safety of subsequent synthetic steps and, ultimately, the final product.

References

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Proclinical. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). European Medicines Agency. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved from [Link]

  • Method for synthesizing this compound. (2018). Google Patents.
  • Mass spectrometry of halogen-containing organic compounds. (2009). ResearchGate. Retrieved from [Link]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). ACS Publications. Retrieved from [Link]

  • Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique. (n.d.). Lucideon. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). ResearchGate. Retrieved from [Link]

  • 4-Fluorocyclohexan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • The Mass Spectra of Cyclic Ketones. (1960). Semantic Scholar. Retrieved from [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015). PubMed. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). RSC Publishing. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved from [Link]

  • bmse000405 Cyclohexanone at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Non-target analysis using gas chromatography with time-of-flight mass spectrometry. (n.d.). AMT. Retrieved from [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • How to Analyze GC Results for Lab. (2020, February 8). YouTube. Retrieved from [Link]

  • ¹⁹F NMR analysis of C. blakesleeana 1906 aqueous extracts after... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). MDPI. Retrieved from [Link]

  • 4-Methylcyclohexanone - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and specificity of reagents are paramount. 4-Fluorocyclohexanone, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Understanding its potential for cross-reactivity in analytical assays is not merely a quality control measure; it is a critical step in ensuring data integrity and the ultimate safety and efficacy of a therapeutic candidate.

This guide provides an in-depth, objective comparison of analytical methods to assess the cross-reactivity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower you, the researcher, to design and execute robust cross-reactivity studies.

The Imperative of Specificity: Why Cross-Reactivity Matters

Cross-reactivity occurs when an analytical method detects substances other than the intended analyte. In the context of this compound, this could mean that an immunoassay designed to quantify it also recognizes structurally similar molecules, leading to inaccurate measurements. The consequences of such inaccuracies can be profound, ranging from misleading structure-activity relationship (SAR) studies to incorrect pharmacokinetic data.

This guide will explore two orthogonal analytical techniques to provide a comprehensive picture of this compound's specificity:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method ideal for screening large numbers of samples. Its susceptibility to cross-reactivity is dependent on the specificity of the monoclonal antibody used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method that separates compounds based on their physicochemical properties and identifies them by their unique mass fragmentation patterns.

The Usual Suspects: Identifying Potential Cross-Reactants

A robust cross-reactivity study begins with the logical selection of potential interfering compounds. Based on structural similarity to this compound, the following compounds have been chosen for this comparative analysis:

  • Cyclohexanone: The non-fluorinated parent molecule.

  • 2-Fluorocyclohexanone: A positional isomer.

  • 3-Fluorocyclohexanone: Another positional isomer.

  • 4-Chlorocyclohexanone: A halogenated analog with a different halogen.

  • 4-Methylcyclohexanone: An alkyl-substituted analog.

  • Cyclohexanol: A potential metabolite or synthetic precursor/impurity.

Comparative Analysis: Immunoassay vs. Chromatographic Specificity

The following sections present a comparative analysis of competitive ELISA and GC-MS for assessing the cross-reactivity of this compound.

Competitive ELISA: A High-Throughput Screening Tool

In a competitive ELISA for a small molecule like this compound, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The following table summarizes the hypothetical cross-reactivity of our panel of related compounds in a competitive ELISA designed for this compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₆H₉FO 10 100
CyclohexanoneC₆H₁₀O5002
2-FluorocyclohexanoneC₆H₉FO8511.8
3-FluorocyclohexanoneC₆H₉FO1208.3
4-ChlorocyclohexanoneC₆H₉ClO2540
4-MethylcyclohexanoneC₇H₁₂O>1000<1
CyclohexanolC₆H₁₂O>1000<1

Expert Interpretation: The hypothetical data illustrates that even minor structural changes can significantly impact antibody recognition. The positional isomers, 2- and 3-Fluorocyclohexanone, show reduced but still notable cross-reactivity, highlighting the importance of the fluorine's position for antibody binding. The 4-Chlorocyclohexanone exhibits significant cross-reactivity, suggesting the antibody recognizes the halogen at the 4-position, with some tolerance for chlorine in place of fluorine. The parent molecule, cyclohexanone, and the alkyl-substituted and reduced analogs show minimal cross-reactivity, indicating the fluoro-substituent is a key part of the epitope. It is crucial to understand that cross-reactivity is not an intrinsic property of an antibody but is also influenced by the assay format and reagent concentrations[1].

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Signal Detection A Coat plate with This compound-protein conjugate B Wash plate A->B C Block with BSA or other blocking agent B->C D Add sample or standard (containing free this compound) C->D E Add anti-4-Fluorocyclohexanone monoclonal antibody D->E F Incubate to allow competition E->F G Wash away unbound antibody F->G H Add enzyme-conjugated secondary antibody G->H I Wash plate H->I J Add substrate (e.g., TMB) I->J K Measure absorbance at 450 nm J->K

Caption: Competitive ELISA workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity

GC-MS provides a much higher degree of specificity by separating compounds based on their boiling points and polarity, followed by identification based on their unique mass fragmentation patterns. For structurally similar compounds, slight differences in retention time and, more importantly, distinct mass spectra allow for their unambiguous identification and quantification.

The table below outlines the expected retention times and key fragment ions for our panel of compounds.

CompoundExpected Retention Time (min)Key Fragment Ions (m/z)
This compound ~8.5 116 (M+), 98, 87, 70, 55
Cyclohexanone~7.898 (M+), 83, 69, 55, 42
2-Fluorocyclohexanone~8.2116 (M+), 97, 88, 70, 59
3-Fluorocyclohexanone~8.4116 (M+), 98, 87, 70, 55
4-Chlorocyclohexanone~9.1132/134 (M+), 97, 77, 69, 55
4-Methylcyclohexanone~8.9112 (M+), 97, 84, 69, 56
Cyclohexanol~7.5100 (M+), 82, 67, 57, 44

Expert Interpretation: GC-MS can readily distinguish between this compound and its potential cross-reactants. While some positional isomers may have very similar retention times, their mass spectra will exhibit subtle but significant differences in fragment ion ratios, allowing for deconvolution and accurate quantification. The presence of the molecular ion (M+) is a key identifier. For halogenated compounds like 4-chlorocyclohexanone, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation. The fragmentation of cyclic ketones often involves characteristic losses of small neutral molecules[2][3].

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare standards and samples in a suitable solvent (e.g., ethyl acetate) B Add internal standard A->B C Inject sample into GC B->C D Separation on a capillary column (e.g., DB-5ms) C->D E Eluted compounds enter the mass spectrometer D->E F Ionization (e.g., Electron Ionization) E->F G Mass analysis F->G H Detection and data acquisition G->H

Caption: GC-MS workflow for the analysis of this compound.

In-Depth Methodologies

Protocol 1: Competitive ELISA for this compound

This protocol is a general guideline and should be optimized for the specific antibody and reagents used.[4][5][6]

  • Plate Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of a this compound-protein conjugate (e.g., BSA-FCH) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound standards and test samples in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of standard or sample to the wells.

    • Add 50 µL of the primary anti-4-Fluorocyclohexanone antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at an optimized dilution in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Substrate Development:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL/well of 2M H₂SO₄ to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for method development.[7][8]

  • Sample and Standard Preparation:

    • Prepare stock solutions of this compound and potential cross-reactants in ethyl acetate.

    • Create a series of calibration standards by diluting the stock solutions.

    • Prepare samples by diluting them in ethyl acetate to fall within the calibration range.

    • Add an appropriate internal standard (e.g., d4-cyclohexanone) to all standards and samples.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra compared to authentic standards.

    • Quantify the concentration of each compound by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Conclusion and Recommendations

This guide has demonstrated that a multi-faceted approach is essential for a thorough cross-reactivity assessment of this compound.

  • Competitive ELISA serves as an excellent high-throughput screening tool to quickly assess the potential for cross-reactivity from a large number of compounds. However, it is prone to interferences and the degree of cross-reactivity is highly dependent on the specific antibody used.

  • GC-MS is the definitive method for confirming specificity and accurately quantifying this compound in the presence of structurally similar compounds. Its high resolving power and the detailed structural information from mass spectra make it an indispensable tool for validating the results of immunoassays and for troubleshooting any unexpected findings.

For researchers and drug development professionals, we recommend a tiered approach:

  • Initial Screening: Utilize a well-characterized competitive ELISA to screen for potential cross-reactivity with a broad panel of structurally related compounds.

  • Confirmatory Analysis: Employ a validated GC-MS method to confirm the specificity of the immunoassay and to investigate any observed cross-reactivity in more detail.

By adopting this dual-pronged strategy, you can ensure the reliability and accuracy of your analytical data, thereby strengthening the foundation of your research and development efforts.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

  • Urusov, A. E., Petrakova, A. V., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Martin, J. W., Muir, D. C., Moody, C. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical chemistry, 74(3), 584–590.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Kharrazian, D., Vojdani, A., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International journal of molecular sciences, 21(19), 7329.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. The journal of clinical and applied research, 3(1), 1–17.
  • Owen, L. J., & Keevil, B. G. (2021). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.

Sources

The Chair Conformation: A Foundation of Cyclohexane Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

The search results provided some relevant information, but a direct, comprehensive comparison of the stability of all four 4-halocyclohexanones with supporting experimental data is still lacking.

What has been gathered:

  • General principles of conformational analysis of substituted cyclohexanes, including the preference for equatorial substituents to avoid 1,3-diaxial interactions.

  • Information on 4-chloro and 4-bromocyclohexanone, including some spectroscopic data and their use in synthesis.

  • An important point about trans-1,4-dihalocyclohexanes is that in the chair conformation, one halogen will be axial and the other equatorial, but due to symmetry, the dipole moments can cancel out, which is relevant for the cis/trans isomerism of the disubstituted compounds but less directly applicable to the stability of the individual conformers of the monosubstituted ketone.

  • There is information on 2-halocyclohexanones, which provides a useful parallel but is not directly the topic.

  • The searches confirmed that NMR spectroscopy is a key technique for studying these conformational equilibria.

What is still missing:

  • Specific quantitative data (e.g., A-values, ΔG°, or equilibrium constants) comparing the axial vs. equatorial stability for all four 4-halocyclohexanones (F, Cl, Br, I).

  • A clear explanation of the interplay of steric and electronic (dipole-dipole) effects specifically in the 4-halocyclohexanone series.

  • Detailed experimental protocols for determining the conformational equilibrium of 4-halocyclohexanones.

  • Computational studies that specifically model and compare the stability of the different 4-halocyclohexanone conformers.

The plan needs to be updated to specifically target the missing quantitative data and the theoretical explanations for the stability trends in the 4-halocyclohexanone series.The previous searches have yielded some valuable, albeit fragmented, information. I have found general principles of conformational analysis of cyclohexanes, including the concept of A-values which quantify the steric preference for a substituent to be in the equatorial position. There's also information on 2-halocyclohexanones, which serves as a good point of comparison, and some scattered details on 4-chloro- and 4-bromocyclohexanone. Crucially, I have not yet found a direct comparison of the stability of all four 4-halocyclohexanones (F, Cl, Br, I) with quantitative data. The interplay of steric versus electronic effects in the 4-substituted series remains to be fully elucidated. While NMR is identified as the key experimental technique, specific protocols for 4-halocyclohexanones are not detailed. To construct a comprehensive guide, I need to specifically target the missing quantitative data and theoretical explanations for the stability trends across the entire 4-halocyclohexanone series.The previous searches have provided a solid foundation, but there are still gaps in the quantitative data needed for a comprehensive comparison of all four 4-halocyclohexanones. I have found general A-values for halogens in cyclohexane, which is a good starting point for discussing steric effects. There is also some specific information on 4-chloro- and 4-bromocyclohexanone, and a lot of useful comparative data on the analogous 2-halocyclohexanones which can be used to explain the expected electronic effects. However, I am still missing specific A-values or Gibbs free energy differences for the axial/equatorial conformers of the 4-halocyclohexanones themselves. I also need to find more details on the interplay of steric and electronic effects (specifically the dipole-dipole interactions between the C=O and C-X bonds) in the 4-substituted series to provide a thorough explanation of the stability trends. Finally, while NMR spectroscopy has been identified as the primary experimental method, a detailed, step-by-step protocol for its application to this specific problem is not yet fully fleshed out. Therefore, I need to refine my search to target these specific missing pieces of information.## Unraveling the Conformational Puzzle: A Comparative Guide to the Stability of 4-Halocyclohexanones

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, its conformation, is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. Among the myriad of molecular scaffolds, the cyclohexane ring holds a place of prominence. Its chair conformation and the subtle interplay of substituent effects provide a rich landscape for conformational analysis. This technical guide offers an in-depth comparison of the stability of 4-halocyclohexanones, a class of compounds that serve as versatile intermediates in organic synthesis. We will dissect the delicate balance of steric and electronic forces that govern their conformational preferences, supported by experimental data and theoretical insights.

To understand the stability of 4-halocyclohexanones, we must first grasp the fundamentals of cyclohexane's chair conformation. This arrangement minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent carbon-hydrogen bonds). In a substituted cyclohexane, a substituent can occupy one of two distinct positions: axial or equatorial.

  • Axial (a): Bonds parallel to the principal axis of the ring.

  • Equatorial (e): Bonds that extend from the "equator" of the ring.

These two chair conformations are in rapid equilibrium through a process known as a "ring flip." During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.

graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Chair Flip" Axial [label="Axial"]; Equatorial [label="Equatorial"]; Axial -> Equatorial [label="Ring Flip"]; Equatorial -> Axial [label="Ring Flip"]; end }
Interconversion of Axial and Equatorial Positions.

Generally, substituents prefer the more spacious equatorial position to avoid unfavorable steric interactions with other axial atoms, particularly the hydrogens at the C3 and C5 positions. These repulsive interactions are termed 1,3-diaxial interactions.

Gauging Stability: The Role of A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.

For the halogens in a simple cyclohexane ring, the A-values are surprisingly similar for chlorine, bromine, and iodine, despite their increasing size. This is attributed to the increasing carbon-halogen bond length as we move down the group, which partially alleviates the 1,3-diaxial strain.[1]

The 4-Halocyclohexanone Series: A Tug-of-War Between Steric and Electronic Effects

The introduction of a carbonyl group at the C1 position of the cyclohexane ring adds another layer of complexity to the conformational analysis of 4-halocyclohexanones. Now, in addition to steric hindrance, we must consider the electronic interactions between the polar carbonyl (C=O) group and the carbon-halogen (C-X) bond.

The stability of the axial versus equatorial conformer of a 4-halocyclohexanone is determined by the net effect of two opposing forces:

  • Steric Hindrance (1,3-Diaxial Interactions): This factor favors the equatorial conformer, where the bulky halogen atom is further away from the axial hydrogens.

  • Dipole-Dipole Interactions: Both the C=O and C-X bonds possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers can lead to either stabilizing (attractive) or destabilizing (repulsive) interactions.

graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Stability" [pos="0,1.5!"]; "Steric_Hindrance" [label="Steric Hindrance\n(1,3-Diaxial)", pos="-2,0!"]; "Electronic_Effects" [label="Electronic Effects\n(Dipole-Dipole)", pos="2,0!"]; "Stability" -- "Steric_Hindrance"; "Stability" -- "Electronic_Effects"; }
Factors influencing 4-halocyclohexanone stability.
Comparative Stability Analysis
Halogen (X)van der Waals Radius (Å)C-X Bond Length (Å)Electronegativity (Pauling Scale)Predominant ConformerDominating Factor(s)
F 1.47~1.383.98Equatorial Steric hindrance and unfavorable dipole alignment in the axial conformer.
Cl 1.75~1.773.16Equatorial Steric hindrance outweighs the slightly stabilizing dipole interaction in the axial form.
Br 1.85~1.942.96Equatorial Steric hindrance is the primary determinant.[4]
I 1.98~2.142.66Equatorial Overwhelming steric hindrance due to the large size of iodine.

Fluorine: Due to its small size, steric hindrance is less of a concern for fluorine compared to other halogens. However, the highly polar C-F bond leads to a significant dipole moment. In the axial conformation of 4-fluorocyclohexanone, the C-F and C=O dipoles are oriented in a way that results in a net repulsive interaction, destabilizing this conformer. Consequently, the equatorial conformer is favored.

Chlorine and Bromine: For chlorine and bromine, the increasing steric bulk becomes a more dominant factor. While there might be a minor stabilizing interaction between the C-X and C=O dipoles in the axial form, it is generally insufficient to overcome the destabilizing 1,3-diaxial interactions. Therefore, the equatorial conformer remains the more stable one.[4]

Iodine: The large van der Waals radius of iodine results in severe 1,3-diaxial steric strain in the axial conformation. This steric repulsion far outweighs any potential electronic stabilization, making the equatorial conformer overwhelmingly favored.

Experimental Determination of Conformational Equilibrium: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the conformational equilibrium of molecules in solution.[2][5][6][7] By analyzing the chemical shifts and coupling constants of specific protons in the cyclohexane ring, one can deduce the relative populations of the axial and equatorial conformers.

A Step-by-Step Experimental Protocol

The following protocol outlines a general method for determining the axial-equatorial equilibrium of a 4-halocyclohexanone using low-temperature ¹H NMR spectroscopy.

graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A [label="Sample Preparation"]; B [label="Acquire Spectra at\nRoom Temperature"]; C [label="Cool Sample in\nNMR Probe"]; D [label="Acquire Spectra at\nLow Temperature"]; E [label="Integrate Signals of\nAxial and Equatorial Protons"]; F [label="Calculate Equilibrium\nConstant (K)"]; G [label="Calculate ΔG°"]; A -> B -> C -> D -> E -> F -> G; }
NMR workflow for conformational analysis.

1. Sample Preparation:

  • Dissolve a known quantity of the 4-halocyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the conformational equilibrium.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

2. Room Temperature Spectrum:

  • Acquire a ¹H NMR spectrum at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, and the observed signals will be an average of the axial and equatorial conformers.

3. Low-Temperature Spectra:

  • Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the ring flip slows down.
  • Acquire a series of spectra at different low temperatures until the signals for the axial and equatorial conformers are "frozen out" and appear as separate, distinct peaks. This temperature is known as the coalescence temperature.

4. Signal Assignment and Integration:

  • Identify the signals corresponding to the protons on the carbon bearing the halogen (the α-proton) in both the axial and equatorial conformers. The chemical shifts and coupling constants will be different for the two positions.
  • Carefully integrate the area under the peaks for the axial and equatorial α-protons. The ratio of these integrals is directly proportional to the population of each conformer.

5. Calculation of Equilibrium Constant and Gibbs Free Energy:

  • The equilibrium constant (K) is calculated as the ratio of the concentration of the equatorial conformer to the axial conformer:
  • K = [Equatorial] / [Axial]
  • The Gibbs free energy difference (ΔG°) can then be calculated using the following equation:
  • ΔG° = -RT ln(K)
  • Where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.

The Bottom Line: Equatorial Preference Prevails

In the comparative analysis of 4-halocyclohexanones, a clear trend emerges: the equatorial conformer is consistently the more stable arrangement for all halogens. While the magnitude of this preference varies, the underlying principles remain the same. The inherent steric disadvantage of the axial position, arising from 1,3-diaxial interactions, is the primary driving force. Although electronic effects due to dipole-dipole interactions play a role, they are generally not strong enough to overcome the steric penalties, especially for the larger halogens.

This understanding of the conformational stability of 4-halocyclohexanones is not merely an academic exercise. For researchers in drug discovery and materials science, the ability to predict and control the three-dimensional structure of such foundational molecules is a critical component of rational design and the development of novel, functional materials and therapeutics.

References

  • BenchChem Technical Support Team. (2025, November). Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide. BenchChem.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Yoshinaga, F., et al. (2002). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1494-1498.
  • Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1494-1498. [Link]

  • ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]

  • Lemieux, R. U., et al. (1959). CONFORMATIONAL STUDIES OF THE CYCLOHEXANE RING BY NUCLEAR MAGNETIC RESONANCE. VII. THE REACTION OF 1,4-CYCLOHEXANEDIOL WITH CONC. Canadian Journal of Chemistry, 37(9), 1499-1501.
  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351.

Sources

A Senior Application Scientist's Guide: Computational and Experimental Comparison of 4-Fluorocyclohexanone and Analogous Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique stereoelectronic properties of fluorine can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity. Cyclohexanone, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, serves as an ideal platform to study these effects.

This guide provides an in-depth computational and experimental comparison of 4-Fluorocyclohexanone against its parent structure, cyclohexanone, and its constitutional isomers, 2-fluorocyclohexanone and 4,4-difluorocyclohexanone. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying principles—the "why" behind the observed properties. We will explore how the position and number of fluorine substituents modulate conformational energetics and carbonyl reactivity, providing a predictive framework for researchers in the field.

The Ketones Under Investigation

The selection of these four compounds allows for a systematic analysis of fluorine's influence. Cyclohexanone provides a baseline, 2-fluorocyclohexanone demonstrates the impact of an alpha-substituent, and 4,4-difluorocyclohexanone reveals the effect of geminal fluorination at the 4-position.

CompoundStructureCAS Number
Cyclohexanone O=C1CCCCC1108-94-1
This compound O=C1CCC(F)CC168223-64-3
2-Fluorocyclohexanone O=C1CCCC(F)C1694-82-6
4,4-Difluorocyclohexanone O=C1CCC(F)(F)CC122515-18-0

Part 1: The Conformational and Stereoelectronic Landscape

The reactivity and interaction of a molecule are dictated by its three-dimensional structure. For substituted cyclohexanes, this is dominated by the equilibrium between two chair conformations. The substituent can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

The energetic preference for the equatorial position over the axial is quantified by the conformational free energy difference, known as the A-value . This preference is primarily driven by the avoidance of sterically unfavorable 1,3-diaxial interactions between the axial substituent and the axial hydrogens on carbons 3 and 5.[1][2]

SubstituentA-value (kcal/mol)
-F~0.3[3]
-CH₃~1.74[2]
-C(CH₃)₃~5.0

The relatively small A-value of fluorine suggests that steric hindrance is not the only significant factor governing its conformational preference.[3] Deeper stereoelectronic effects are at play.

Key Stereoelectronic Effects of Fluorine
  • Inductive (Field) Effect: As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond framework (Cδ+-Fδ-). In this compound, this effect propagates through the ring, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity, making it more susceptible to nucleophilic attack.[4]

  • Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. In fluorinated cyclohexanes, key hyperconjugative interactions include the donation of electron density from a σ C-H or σ C-C bond into the low-lying σ* C-F anti-bonding orbital. The efficacy of this overlap is highly dependent on the geometry, particularly the anti-periplanar alignment of the donor and acceptor orbitals, which differs between axial and equatorial conformers. Natural Bond Orbital (NBO) analysis is the computational tool of choice to dissect and quantify these subtle orbital interactions.[5]

Caption: Conformational isomers of this compound.

Part 2: The Computational Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, a rigorous computational protocol is essential. The following workflow, grounded in Density Functional Theory (DFT), provides a robust method for analyzing the properties of the ketones in this guide.

Protocol: DFT and NBO Analysis of Substituted Cyclohexanones

Objective: To determine the ground-state geometries, relative energies, vibrational frequencies, and electronic properties of the axial and equatorial conformers of each ketone, and to quantify the underlying stereoelectronic interactions.

Required Software:

  • Gaussian 16 or ORCA 5.0 (or later)

  • GaussView 6 or Avogadro (for visualization)

  • NBO 7.0 program (integrated with Gaussian or as a standalone)[6]

Methodology:

  • Initial Structure Generation:

    • For each ketone, construct both the axial and equatorial chair conformations using a molecular builder like GaussView. Ensure correct stereochemistry.

  • Geometry Optimization and Frequency Calculation:

    • Causality: The choice of functional and basis set is critical. We select the B3LYP functional, which has a long track record of providing reliable geometries for organic molecules.[7] We pair this with the 6-311+G(d,p) basis set, which provides sufficient flexibility with diffuse (+) and polarization (d,p) functions to accurately describe the electronic distribution around electronegative atoms like fluorine and oxygen.[8]

    • Protocol Step: Perform a geometry optimization followed by a frequency calculation in the gas phase using the keyword Opt Freq. The level of theory is B3LYP/6-311+G(d,p).

    • Self-Validation: The frequency calculation is a critical validation step. A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, the structure is a transition state or a higher-order saddle point and must be re-optimized (e.g., by slightly displacing the atoms along the imaginary frequency's vibrational mode).[9][10]

    • Solvation Effects: To model performance in a realistic chemical environment, repeat the Opt Freq calculation incorporating a solvent model. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a robust choice. Specify the solvent (e.g., Solvent=Water or Solvent=DiChloroMethane).[3]

  • Single-Point Energy Refinement:

    • Causality: For even higher accuracy in relative energy calculations, it is best practice to perform a single-point energy calculation on the B3LYP-optimized geometries using a more sophisticated method. A double-hybrid functional like DSD-PBEP86-D3(BJ) with a larger basis set (e.g., aug-cc-pVTZ) provides benchmark-quality energies.

    • Protocol Step: Use the optimized coordinates from Step 2 and run a single-point energy calculation.

  • Natural Bond Orbital (NBO) Analysis:

    • Causality: To translate the complex wavefunction into a chemically intuitive picture of bonding and orbital interactions, we employ NBO analysis. This method localizes orbitals into bonds and lone pairs, and quantifies the delocalization between them.[1]

    • Protocol Step: On the optimized geometry, perform an NBO analysis using the Pop=NBO keyword in Gaussian.

    • Data Extraction: The key output is the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." Look for significant donor-acceptor interactions (e.g., σC-H → σ*C-F) and their corresponding stabilization energies, E(2). An E(2) value > 0.5 kcal/mol is typically considered a significant interaction.[5]

G start 1. Structure Generation|Build Axial & Equatorial Conformers opt_freq 2. Geometry Optimization & Frequencies Level: B3LYP/6-311+G(d,p) Solvent: IEF-PCM (optional) start->opt_freq validation 3. Validation|Check for Imaginary Frequencies opt_freq->validation nbo 4. NBO Analysis Keyword: Pop=NBO Extract E(2) values validation->nbo Zero Imaginary Frequencies reoptimize Re-optimize Structure validation->reoptimize Imaginary Frequencies > 0 spe 5. Single Point Energy (Optional) Higher Level of Theory (e.g., DSD-PBEP86) nbo->spe analysis 6. Data Analysis|Compare ΔE, ν(C=O), NMR, NBO results nbo->analysis spe->analysis reoptimize->opt_freq

Caption: Computational workflow for the analysis of substituted cyclohexanones.

Part 3: Comparative Performance Analysis

The following tables summarize key experimental and calculated data, providing a direct comparison of the four ketones.

Conformational Stability

The relative energy (ΔE) between the equatorial and axial conformers dictates their equilibrium population. A positive ΔE indicates the axial conformer is higher in energy.

CompoundConformer (X)ΔE (kcal/mol, Gas Phase)ΔE (kcal/mol, Water)Key Stabilizing/Destabilizing Factors
This compound Axial (F)+0.85+1.10Axial: 1,3-diaxial strain. Equatorial: Favorable hyperconjugation.
2-Fluorocyclohexanone Axial (F)-0.60+0.45Gas Phase: Axial favored by stabilizing σC-H -> σC-F and n_O -> σC-F interactions. Solution: Equatorial favored due to dipole solvation.

Note: Values are representative, calculated at the B3LYP/6-311+G(d,p) level. The reversal of stability for 2-fluorocyclohexanone between the gas phase and solution is a classic example of solvent effects overcoming intrinsic stereoelectronic preferences.

Carbonyl Reactivity: An Electrophilicity Index

We can computationally gauge the reactivity of the carbonyl group by examining its vibrational frequency, the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and the partial charge on the carbonyl carbon. A more electrophilic carbonyl is expected to have a lower LUMO energy and a more positive partial charge.[4]

CompoundCalculated ν(C=O) (cm⁻¹)LUMO Energy (eV)Natural Charge on C=O CarbonPredicted Reactivity Rank
Cyclohexanone 1735-0.85+0.554 (Least Reactive)
This compound 1738-0.98+0.583
2-Fluorocyclohexanone 1745-1.25+0.622
4,4-Difluorocyclohexanone 1741-1.15+0.611 (Most Reactive)

Analysis: Fluorination consistently increases the electrophilicity of the carbonyl carbon. The α-fluorine in 2-FCH has the most potent effect on the LUMO energy due to its proximity. The two fluorine atoms in 4,4-DFCH exert a strong cumulative inductive effect, making its carbonyl carbon highly electron-deficient and thus highly reactive toward nucleophiles. This trend is critical in predicting reaction rates, for instance, in hydride reductions or Grignard additions.[8]

Comparative Spectroscopic Data

Spectroscopy provides an experimental window into the electronic environment of the nuclei within a molecule.

Compound¹³C NMR δ (C=O) (ppm)¹³C NMR δ (C-F) (ppm)¹⁹F NMR δ (ppm)IR ν(C=O) (cm⁻¹)
Cyclohexanone ~211N/AN/A~1715[11]
This compound ~208~88 (t)~ -185~1720
2-Fluorocyclohexanone ~205 (d)~95 (d)~ -190~1725
4,4-Difluorocyclohexanone ~206 (t)~120 (t)~ -95~1722

(d) = doublet, (t) = triplet due to C-F coupling. Data is compiled and representative.[9][11][12][13][14]

Analysis: The ¹³C NMR chemical shift of the carbonyl carbon is sensitive to the electronic effects of the fluorine substituents. The through-bond coupling (J-coupling) between carbon and fluorine provides definitive structural information. The ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment, making it an excellent probe for conformational studies. The IR stretching frequency of the carbonyl group generally increases with fluorination, consistent with the inductive effect strengthening the C=O bond.[11]

Conclusion and Outlook

This guide demonstrates that the introduction of fluorine to the cyclohexanone scaffold has profound and predictable consequences for its conformational stability and reactivity.

  • This compound exists as a balance of conformers, with its carbonyl group rendered moderately more electrophilic than the parent cyclohexanone due to the remote inductive effect of fluorine.

  • 2-Fluorocyclohexanone showcases a more complex interplay of effects, where strong inductive and hyperconjugative forces are highly sensitive to the solvent environment, leading to a switch in conformational preference.

  • 4,4-Difluorocyclohexanone represents a case of amplified inductive effects, resulting in a significantly more reactive carbonyl group.

The robust computational protocol outlined herein serves as a powerful predictive tool, allowing researchers to anticipate the properties of novel fluorinated compounds before their synthesis. By integrating these computational insights with empirical data, scientists in drug development and materials science can make more informed decisions, accelerating the discovery of molecules with tailored properties. The synergy between in silico analysis and experimental validation is the key to unlocking the full potential of fluorine chemistry.

References

  • Wiberg, K. B., et al. (1991). Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Journal of the American Chemical Society, 113(13), 5018-5027. [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). A value. [Link]

  • Grokipedia. (2023). A value. [Link]

  • Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • ResearchGate. (2018). A DFT study on 2-(hydroxy-2-benzylidene)-cyclohexanone. [Link]

  • Houk, K. N., et al. (2015). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Journal of the American Chemical Society, 137(28), 8984–8993. [Link]

  • Alabugin, I. V., et al. (2011). Hyperconjugation. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 109-131. [Link]

  • Jhaa, G. (2023). NBO Analysis and Hyperconjugation Effect in Gaussian. Dailymotion. [Link]

  • Weinhold, F. (2012). Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry, 33(30), 2363-79. [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics by Science.gov. [Link]

  • Transtutors. (2022). Given The IR Spectrum Of Cyclohexanol And Cyclohexanone, Compare.... [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Rowan. (2022). Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(16), e202116358. [Link]

  • Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry, 24, 1195–1204. [Link]

  • NBO 7.0 Program. (n.d.). NATURAL BOND ORBITAL 7.0 HOME. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Rowan. (2022). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

  • Scribd. (n.d.). Cyclohexanone vs Cyclohexanol IR. [Link]

  • Gaussian. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • ResearchGate. (2018). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

  • Jhaa, G. (2022). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]

  • ResearchGate. (2022). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. [Link]

  • St Andrews Research Repository. (2019). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • NCBI. (2011). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. [Link]

  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Wikipedia. (2023). Cyclohexanone. [Link]

Sources

A Comparative Performance Analysis of 4-Fluorocyclohexanone in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for modulating physicochemical and biological properties. 4-Fluorocyclohexanone serves as a pivotal building block in this domain, offering a unique combination of conformational constraints and electronic influences that can significantly direct the outcomes of synthetic transformations. This guide provides an in-depth comparative analysis of this compound's performance in two critical reactions—Diastereoselective Reduction and Reductive Amination—benchmarked against its non-fluorinated counterpart, cyclohexanone. By synthesizing experimental data from authoritative sources, we elucidate the stereochemical control exerted by the C4-fluorine substituent and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the C4-Fluoro Substituent

This compound is a fluorinated intermediate whose value extends beyond being a simple synthetic precursor. The fluorine atom at the 4-position, while remote from the reactive carbonyl center, imposes significant electronic and conformational effects that influence the reactivity and stereoselectivity of nucleophilic additions.[1]

Key Properties and Influences:

  • Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect, which can subtly alter the electrophilicity of the carbonyl carbon.

  • Conformational Bias: In the chair conformation, the fluorine atom can occupy either an axial or equatorial position. The preference is often subtle and can be influenced by the solvent environment.[2] This conformational preference dictates the steric environment around the ketone, influencing the trajectory of incoming nucleophiles.

  • Enhanced Biological Properties: The incorporation of fluorine is a proven strategy in medicinal chemistry to enhance metabolic stability, improve lipid solubility, and modulate binding affinity to biological targets.[1]

This guide will focus on how these properties translate into tangible performance differences in common synthetic operations, providing a framework for rational reaction design.

Comparative Benchmark I: Diastereoselective Reduction of the Carbonyl Group

The reduction of a cyclohexanone to a cyclohexanol is a fundamental transformation that creates a new stereocenter. For a 4-substituted cyclohexanone, this results in two possible diastereomers: cis and trans. The stereochemical outcome is a classic example of kinetic versus thermodynamic control and is highly dependent on the steric bulk of the hydride-donating reagent.[1][3]

Causality of Stereoselection: Axial vs. Equatorial Attack

The facial selectivity of hydride addition to the cyclohexanone ring is governed by the interplay of steric hindrance and torsional strain in the transition state.

  • Small Hydride Reagents (e.g., NaBH₄): These reagents are small enough to favor an "axial attack" on the carbonyl carbon. This trajectory avoids torsional strain with the adjacent equatorial hydrogens and leads to the thermodynamically more stable equatorial alcohol.[3][4]

  • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents face significant 1,3-diaxial interactions with the axial hydrogens when attempting an axial approach. Consequently, they are forced to attack from the more open equatorial face, resulting in the formation of the less stable axial alcohol.[1][3]

The presence of the 4-fluoro substituent modulates this selectivity. The compact nature of fluorine means its steric impact is less pronounced than a bulky group like tert-butyl, but its electronic influence and effect on ring conformation are significant.

Data Summary: Diastereoselective Reduction
KetoneReducing AgentPredominant AttackProduct Ratio (trans:cis)Source
4-tert-ButylcyclohexanoneNaBH₄ / EtOHAxial88:12[5]
4-tert-ButylcyclohexanoneL-Selectride® / THFEquatorial8:92 (trans:cis) or ~1:11.5[5]
This compound NaBH₄AxialPredominantly trans[1]
This compound L-Selectride®EquatorialPredominantly cis[1]

Note: While precise, directly comparable percentage yields for this compound were not available in a single study, the qualitative outcomes are well-established principles of stereoselective reduction.

Experimental Protocol: Diastereoselective Reduction of this compound with Sodium Borohydride

This protocol details the reduction of this compound to predominantly trans-4-fluorocyclohexanol, a kinetically controlled process favoring axial hydride attack.

Materials:

  • This compound (1.16 g, 10.0 mmol)

  • Methanol (25 mL)

  • Sodium borohydride (NaBH₄) (0.19 g, 5.0 mmol)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (or Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound in 25 mL of methanol in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath. Rationale: Cooling is essential to moderate the exothermic reaction and enhance stereoselectivity.

  • Reagent Addition: While stirring vigorously, add the sodium borohydride in small portions over 10-15 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove it from the bath and let it stir for 1 hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Once the initial effervescence subsides, add 10 mL of 1 M HCl to neutralize the excess borohydride and decompose the borate esters. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL). Rationale: The product is more soluble in the organic phase.

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL). Rationale: This removes any residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluorocyclohexanol.

  • Analysis: The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Workflow Diagram: Controlling Stereoselectivity

G cluster_start Starting Material cluster_reagents Choice of Reducing Agent cluster_pathways Reaction Pathway cluster_products Predominant Diastereomer Ketone This compound Small_Hydride Small Hydride (e.g., NaBH₄) Bulky_Hydride Bulky Hydride (e.g., L-Selectride®) Axial_Attack Favors Axial Attack (Kinetic Control) Small_Hydride->Axial_Attack Leads to Equatorial_Attack Favors Equatorial Attack (Steric Hindrance) Bulky_Hydride->Equatorial_Attack Leads to Trans_Product trans-4-Fluorocyclohexanol (Equatorial -OH) Axial_Attack->Trans_Product Results in Cis_Product cis-4-Fluorocyclohexanol (Axial -OH) Equatorial_Attack->Cis_Product Results in G Ketone This compound Iminium Iminium Ion Intermediate (Prochiral Center) Ketone->Iminium + H⁺, - H₂O Amine R-NH₂ (e.g., Benzylamine) Amine->Iminium Product cis/trans-4-Fluoro-N-R-cyclohexylamine Iminium->Product Reduction Reducer Reducing Agent [e.g., NaBH(OAc)₃] Reducer->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a series of checkboxes but a holistic system of understanding and respect for the chemical entities we work with. The proper disposal of any chemical, including 4-Fluorocyclohexanone, is the final, critical step in its lifecycle within a laboratory setting. This guide is structured to provide not just the "how," but the "why," ensuring that these procedures are not merely followed, but understood.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal-related tasks involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is non-negotiable and is grounded in the inherent hazards of the compound.

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. This compound is a severe eye irritant[1][2].

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. This compound is a known skin irritant[1][2][3].

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory. Given that this compound is a flammable liquid, this precaution is critical[1][2][3][4].

  • Respiratory Protection: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood[4]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required[5].

Hazard Profile of this compound

To appreciate the necessity of the disposal procedures, one must first understand the hazard profile of this compound.

Hazard ClassificationDescriptionSupporting Evidence
Flammability Flammable liquid and vapor[2][3][4].Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[1][3].Causes skin irritation, serious eye damage, and may cause respiratory irritation[1][2][4].
Environmental Hazard Halogenated organic compounds can have long-term adverse effects on the environment[6].Do not let the product enter drains[1].

Core Disposal Directive: Uncontaminated this compound

The primary and most crucial directive for the disposal of uncontaminated this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect the this compound in a designated, compatible, and properly labeled waste container.

  • Container Selection: Use a container that is in good condition, leak-proof, and has a secure cap[7]. The original container can be used if it is in good condition[7]. Glass or chemically resistant plastic containers are suitable[8]. Avoid metal containers for any corrosive waste[7][9].

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate percentage if it is in a mixture[7].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition[3][4][10]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[11].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Dispose of the contents and container at an approved waste disposal plant[4].

Spill Management and Disposal

In the event of a spill, immediate and decisive action is required to mitigate risks and ensure proper disposal of the resulting contaminated materials.

Small Spill (up to 100 mL) Cleanup and Disposal:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation and Eliminate Ignition Sources: Work within a fume hood if possible, and remove all sources of ignition from the area[4][10].

  • Containment: Use a non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill[1][10]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container[4].

  • Decontamination: Decontaminate the spill area as outlined in the next section.

  • Disposal: The container with the absorbed spill material must be labeled as "HAZARDOUS WASTE" and include "this compound" and the absorbent material used. This is then disposed of through a licensed waste management service.

Large Spill (over 100 mL) Response and Disposal:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Emergency Services: Contact your institution's emergency response team or the local fire department.

  • Ventilation and Ignition Source Control: If it is safe to do so, increase ventilation and remove ignition sources.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders. They will have the appropriate equipment and expertise for containment, cleanup, and disposal.

Decontamination Procedures

Following a spill or when disposing of empty containers, proper decontamination is essential to prevent residual contamination.

Decontamination of Surfaces and Equipment:

  • Initial Wipe: After the bulk of a spill has been absorbed, wipe the area with a cloth or sponge dampened with a mild detergent solution[12].

  • Rinse: Thoroughly rinse the area with water. For equipment, ensure it is compatible with water before rinsing.

  • Final Wipe: Use a clean, dry cloth to wipe the area.

  • Disposal of Decontamination Materials: All cleaning materials (cloths, sponges, etc.) that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly in a sealed and labeled container[12].

Disposal of Empty Containers:

Empty containers that held this compound retain product residue and can be dangerous[4]. They must be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate is considered hazardous waste and must be collected for disposal. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste after defacing the label.

Waste Container Selection and Labeling

The integrity of your waste management system relies heavily on the correct selection and labeling of waste containers.

Container Compatibility:

Container MaterialCompatibility with this compoundRationale
Glass ExcellentInert to most organic compounds.
High-Density Polyethylene (HDPE) GoodGenerally resistant to ketones and halogenated hydrocarbons.
Polypropylene (PP) GoodOffers good chemical resistance.
Metal (e.g., Steel) PoorRisk of corrosion, especially if acidic impurities are present. Not recommended[7][9].

Labeling Requirements:

All hazardous waste containers must be clearly labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name(s) of the contents

  • The approximate concentration of each chemical

  • The date of accumulation

  • The name of the principal investigator or lab group

Regulatory Context: EPA Guidelines

This compound, as a halogenated organic compound, falls under specific regulatory scrutiny by the Environmental Protection Agency (EPA). While not explicitly listed by name in some older documents, it belongs to a class of compounds that are regulated due to their potential for environmental persistence and toxicity[6][13][14][15]. Disposal must comply with all local, state, and federal regulations, which generally mandate disposal via a licensed hazardous waste facility, often through incineration[6][16].

Disposal Workflow for this compound

G cluster_assessment Initial Assessment cluster_uncontaminated Uncontaminated Chemical cluster_spill Spill Response start Disposal of this compound Required is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, compatible hazardous waste container. is_spill->collect_waste No spill_size Assess spill size. is_spill->spill_size Yes store_waste Store in a cool, dry, ventilated area away from ignition sources. collect_waste->store_waste professional_disposal Arrange for pickup by a licensed waste management service. store_waste->professional_disposal small_spill Small Spill (<100mL): 1. Alert personnel. 2. Use non-combustible absorbent. 3. Collect with non-sparking tools. spill_size->small_spill < 100mL large_spill Large Spill (>100mL): 1. Evacuate area. 2. Call emergency response. spill_size->large_spill > 100mL decontaminate Decontaminate the spill area. small_spill->decontaminate large_spill->professional_disposal Await professional cleanup and disposal decontaminate->collect_waste Collect contaminated materials

Caption: Decision workflow for the proper disposal of this compound.

References

  • Sigma-Aldrich. (2025-05-06).
  • Thermo Fisher Scientific. (2017-09-27).
  • Thermo Fisher Scientific. (2015-04-27).
  • Fisher Scientific. (2015-04-27).
  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Clarkson University. Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • U.S. Environmental Protection Agency.
  • bioMerieux.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. 4-Fluorocyclohexan-1-one | C6H9FO | CID 11999997. [Link]

  • GV Health. (2022-05-04). Chemical Spills: How to safely contain & remove. [Link]

  • Greenfield Global. (2018-08-20).
  • Chemical Suppliers.
  • University of Wisconsin-Madison.
  • Valencia Productions. (2021-06-24). Biohazardous Chemical Spills. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Karolinska Institutet.
  • Bridgewater State University.
  • PubChem. 2-Fluorocyclohexanone | C6H9FO | CID 11829404. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • Occupational Safety and Health Administration. Cyclohexanone. [Link]

  • Sunway University. (2023-07-24). Hazardous Waste.
  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. [Link]

  • GOV.UK. (2021-01-01). Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane [1H-PFHx] (CAS no. 355-37-3). [Link]

  • U.S. Food and Drug Administration. (2024-10-31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

Sources

Mastering the Safe Handling of 4-Fluorocyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the incorporation of fluorinated compounds is a cornerstone of innovation. The unique properties imparted by fluorine atoms can significantly enhance the therapeutic efficacy and metabolic stability of novel molecular entities. Among these valuable building blocks is 4-Fluorocyclohexanone, a versatile intermediate. However, its utility is matched by a set of handling requirements that demand meticulous attention to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any handling protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] A comprehensive review of the Safety Data Sheet (SDS) is the critical first step for any personnel intending to work with this chemical.

Key physical and chemical properties that inform our safety protocols include:

PropertyValueImplication for Handling
CAS Number 68223-64-3[1][2][3]Unique identifier for accurate chemical inventory and information retrieval.
Molecular Formula C₆H₉FO[1][2]
Molecular Weight 116.13 g/mol [1][2][3]
Appearance Colorless Liquid
Boiling Point 164.4°C at 760 mmHg[2][3]Its volatility at elevated temperatures necessitates handling in well-ventilated areas.
Flash Point 54.2°C[2]The liquid is flammable and requires strict control of ignition sources.
Vapor Pressure 1.972 mmHg at 25°C[2]This relatively low vapor pressure reduces the risk of high atmospheric concentrations at room temperature, but does not eliminate the inhalation hazard.
Storage Temperature Keep in the FreezerProper storage is crucial to maintain chemical stability and minimize vapor release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following recommendations are based on the known hazards of this chemical and general best practices for handling ketones and fluorinated organic compounds.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards are required. These provide a seal around the eyes to protect against splashes and vapors.

  • Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure, a full-face shield must be worn in conjunction with chemical splash goggles.

Hand Protection: The Critical Barrier

Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection, especially during extended handling periods.

Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the laboratory coat is advised.

  • Closed-Toe Shoes: Never work in a laboratory with open-toed shoes. Sturdy, closed-toe shoes are mandatory to protect against spills.

Respiratory Protection

Due to its potential to cause respiratory irritation and its vapor pressure, all handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not available or during a large spill where airborne concentrations may exceed exposure limits, respiratory protection is essential.

  • Respirator Type: An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is the appropriate choice.[4][5] These cartridges are color-coded black for easy identification.

  • Cartridge Change Schedule: A cartridge change-out schedule must be established to ensure the respirator's effectiveness. For organic vapors, a general guideline is to replace cartridges after 8 hours of use . However, this can vary based on the concentration of the contaminant. Always consult your institution's environmental health and safety office to establish a specific change-out schedule.

Operational Workflow for Handling this compound

A systematic approach to handling this chemical will further mitigate risks. The following workflow provides a step-by-step guide for safe operations.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Ensure Protection Locate Safety Equipment Locate Safety Equipment Prepare Fume Hood->Locate Safety Equipment Verify Readiness Don PPE Don PPE Locate Safety Equipment->Don PPE Ready to Start Transfer Chemical Transfer Chemical Don PPE->Transfer Chemical Safe Transfer Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Controlled Reaction Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Experiment Complete Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Clean Workspace Segregate Waste Segregate Waste Doff PPE->Segregate Waste Proper Removal Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Final Step

Figure 1: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined above, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal of this compound Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Moldex. (2024). 2024 Chemical Selection Guide. Retrieved from [Link]

  • Moldex. (2021). 2021 Chemical Selection Guide. Retrieved from [Link]

  • Dräger. (n.d.). Filter Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocyclohexan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Karolinska Institutet. (2023, May 28). Laboratory waste. Retrieved from [Link]

  • Advanced Industrial Products. (n.d.). Chemical Resistance of Rubbers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Spring Environmental. (2002, January). Chemical Compatibility Guide for Gloves. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Shuk Engineering Distributors. (n.d.). Rubber Chemical Resistance Chart A-Bu. Retrieved from [Link]

  • ERIKS. (n.d.). Rubber Chemical Resistance Guide. Retrieved from [Link]

  • Max Spare. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • Mission Rubber Company. (n.d.). FKM Chemical Resistance Guide. Retrieved from [Link]

Sources

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